molecular formula C4H9N B154968 2-Methylazetidine CAS No. 19812-49-8

2-Methylazetidine

Número de catálogo: B154968
Número CAS: 19812-49-8
Peso molecular: 71.12 g/mol
Clave InChI: DLBWPRNUXWYLRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methylazetidine, also known as this compound, is a useful research compound. Its molecular formula is C4H9N and its molecular weight is 71.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBWPRNUXWYLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336393, DTXSID70903791
Record name 2-Methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_4542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19812-49-8
Record name 2-Methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylazetidine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Strained Ring

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in chemical synthesis and medicinal chemistry.[1][2] Their defining characteristic is a significant ring strain (approx. 25.4 kcal mol⁻¹), which makes them more reactive than their five-membered pyrrolidine counterparts but considerably more stable and easier to handle than the highly strained three-membered aziridines.[1] This balance of stability and reactivity allows for controlled chemical transformations, making azetidines valuable synthons.[1][2][3]

The introduction of a methyl group at the 2-position creates 2-methylazetidine, a chiral building block that has garnered increasing attention in drug discovery. This substitution provides a stereocenter, influencing molecular conformation and interaction with biological targets, while also potentially improving metabolic stability.[4] As the pharmaceutical industry continues to explore beyond "flat" aromatic molecules towards more three-dimensional structures, scaffolds like this compound are becoming indispensable tools for creating novel chemical entities with enhanced pharmacological profiles.[4][5]

This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound, offering insights for its effective application in research and development.

Molecular Structure and Stereochemistry

This compound (C₄H₉N) possesses a simple yet defining structure: a four-membered ring with a nitrogen atom and a methyl group attached to one of the alpha-carbons.[6]

  • Chirality: The presence of the methyl group at the C2 position renders the molecule chiral. It exists as two enantiomers: (S)-2-methylazetidine and (R)-2-methylazetidine. The specific stereoisomer used can be critical in drug development, as biological systems often exhibit high stereoselectivity.

  • Conformation: The azetidine ring is not planar and undergoes a "puckering" motion. This conformational flexibility, though constrained, allows substituents to adopt different spatial orientations, which can be crucial for binding to target proteins.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectroscopic properties is essential for handling, characterization, and purification.

Physicochemical Data

The following table summarizes key physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₄H₉NPubChem[6]
Molecular Weight 71.12 g/mol PubChem[6]
Boiling Point 72-76 °CChemicalBook[7][8]
Density (Predicted) 0.817 ± 0.06 g/cm³ChemicalBook[7][8]
pKa (Predicted) 11.33 ± 0.40ChemicalBook[7][8]
CAS Number 19812-49-8PubChem[6]
Spectroscopic Profile

Spectroscopic data is vital for confirming the structure and purity of this compound in a laboratory setting.

  • ¹H NMR (Proton NMR): The proton NMR spectrum of the hydrochloride salt of this compound provides characteristic signals for the methyl group and the protons on the azetidine ring.[9]

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show distinct peaks corresponding to the methyl carbon and the three carbons of the azetidine ring. Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.[10]

  • Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for identification.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic N-H stretching and bending vibrations, as well as C-H and C-N stretching frequencies typical for a secondary amine heterocycle.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge for its application. Several robust methods have been developed, often starting from readily available chiral precursors.

Common Synthetic Strategies

Two primary strategies for synthesizing chiral this compound involve intramolecular cyclization reactions:

  • From 1,3-Diols: A scalable route starts from (R)-1,3-butanediol. The diol is converted into a bis-triflate in situ, which then undergoes cyclization upon reaction with an amine (like benzhydrylamine). A final hydrogenolysis step removes the protecting group to yield the desired (S)-2-methylazetidine.[3]

  • From Amino Acids: Another approach involves the chemoselective reduction of an N-protected azetidine-2-carboxylic acid derivative.[11]

These methods have been optimized to avoid column chromatography and are suitable for large-scale production, often isolating the product as a stable crystalline salt, such as the (R)-(−)-camphorsulfonate (CSA) salt.[3][11]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of (S)-2-methylazetidine from a chiral 1,3-diol precursor.

G Start (R)-1,3-Butanediol Step1 In situ bis-triflate formation (Tf₂O) Start->Step1 Step 1 Step2 Cyclization with Benzhydrylamine Step1->Step2 Step 2 Intermediate N-Protected (S)-2-Methylazetidine Step2->Intermediate Step3 Hydrogenolysis (e.g., Pd(OH)₂/C) Intermediate->Step3 Step 3 Product (S)-2-Methylazetidine Step3->Product Salt Formation of stable salt (e.g., CSA salt) Product->Salt Purification/ Stabilization Final Crystalline Product Salt->Final

Caption: Generalized synthetic workflow for (S)-2-methylazetidine.

Example Experimental Protocol: Synthesis of (S)-2-Methylazetidine from (R)-1,3-Butanediol

This protocol is a conceptual representation based on published methodologies.[3]

  • Reaction Setup: A solution of (R)-1,3-butanediol and a suitable non-nucleophilic base (e.g., Hunig's base) in a chlorinated solvent is cooled to -35 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Triflate Formation: Triflic anhydride (Tf₂O) is added dropwise to the cooled solution, maintaining the low temperature to generate the 1,3-bis-triflate intermediate in situ.

  • Cyclization: Benzhydrylamine is added to the reaction mixture. The temperature is gradually allowed to rise, promoting the intramolecular cyclization to form the N-benzhydryl protected this compound.

  • Workup: The reaction is quenched, and the organic layer is washed and concentrated to yield the crude protected azetidine.

  • Deprotection: The crude intermediate is dissolved in a suitable solvent (e.g., methanol), and a palladium catalyst (e.g., palladium hydroxide on carbon) is added.

  • Hydrogenolysis: The mixture is subjected to a hydrogen atmosphere to cleave the benzhydryl protecting group.

  • Isolation: After filtration of the catalyst, the product can be isolated as a stable salt (e.g., CSA salt) by adding the corresponding acid, followed by crystallization.

Chemical Reactivity: Harnessing the Ring Strain

The reactivity of this compound is dominated by two main features: the nucleophilicity of the secondary amine and the strain of the four-membered ring.[1][2]

Reactions at the Nitrogen Atom

Like other secondary amines, the nitrogen in this compound is nucleophilic and readily undergoes:

  • N-Alkylation: Reaction with alkyl halides.

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.[12]

  • N-Arylation: Copper- or palladium-catalyzed coupling with aryl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Ring-Opening Reactions

The inherent ring strain of approximately 25.4 kcal mol⁻¹ makes the azetidine ring susceptible to nucleophilic ring-opening reactions, a transformation that is synthetically useful for accessing functionalized acyclic amines.[1][3]

  • Acid-Mediated Opening: Strong acids can protonate the nitrogen, activating the ring towards nucleophilic attack.[1][13] For example, treatment with pyridine-HF can lead to γ-fluorinated amines.[1]

  • Nucleophilic Attack: Strong nucleophiles can open the ring, particularly when the nitrogen is functionalized with an electron-withdrawing group that enhances the electrophilicity of the ring carbons.[1]

The following diagram illustrates the primary modes of reactivity for the this compound scaffold.

G Azetidine This compound N_Func N-Functionalization (Alkylation, Acylation, etc.) Azetidine->N_Func Reagent: R-X, RCOCl Ring_Open Ring-Opening Reactions Azetidine->Ring_Open Reagent: Nu⁻, H⁺ Acyclic_Amine Functionalized γ-Amines Ring_Open->Acyclic_Amine

Caption: Key reactivity pathways of this compound.

Applications in Medicinal Chemistry and Drug Development

The this compound motif is increasingly incorporated into drug candidates to enhance their pharmacological properties.[4] Its utility stems from several key advantages:

  • Improved Physicochemical Properties: As a small, sp³-rich scaffold, it can increase the solubility and reduce the planarity of a molecule, which often leads to better pharmacokinetic profiles.[4]

  • Metabolic Stability: The azetidine ring can be more metabolically stable than other larger or more common heterocyclic systems. The methyl group can further block potential sites of metabolism.

  • Vectorial Exit: The rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise positioning within a protein's binding pocket to optimize potency and selectivity.[14]

  • Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other groups, such as gem-dimethyl or tert-butyl groups, while introducing a basic nitrogen center that can be used to tune solubility and form salts.

Several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, highlighting the scaffold's value in modern drug design.[4] The this compound moiety specifically is being explored in numerous preclinical candidates across various therapeutic areas, including oncology and central nervous system disorders.[5][15]

Conclusion

This compound is a powerful and versatile building block for contemporary chemical and pharmaceutical research. Its unique combination of ring strain, conformational constraint, and chirality provides a valuable tool for medicinal chemists aiming to design next-generation therapeutics.[4] A thorough understanding of its structure, properties, synthesis, and reactivity is paramount for leveraging its full potential in the development of novel, effective, and safe medicines.

References

  • Couto, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Dowling, M. S., et al. (2018). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (n.d.). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ResearchGate. (n.d.). Azetidine ring formation via the Yang reaction.
  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • SpectraBase. (n.d.). 2-Methyl-azetidine-D1.
  • Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011.
  • National Center for Biotechnology Information. (n.d.). Methyl azetidine-2-carboxylate. PubChem Compound Database.
  • Cheméo. (n.d.). Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9).
  • YouTube. (2020). Azetidine: Chemical Reactivity.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database.
  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
  • Semantic Scholar. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • National Center for Biotechnology Information. (n.d.). 2-Methylazete. PubChem Compound Database.
  • Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • NIST. (n.d.). Aziridine, 2-methyl-. NIST Chemistry WebBook.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.

Sources

The Enantioselective Synthesis of 2-Methylazetidines: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 2-substituted azetidines, particularly (S)- and (R)-2-methylazetidine, are increasingly recognized as pivotal structural motifs in medicinal chemistry. Their inherent conformational rigidity and ability to introduce specific stereochemical constraints make them valuable building blocks for novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of (S)- and (R)-2-methylazetidine. We will delve into the mechanistic underpinnings of various synthetic routes, offer detailed experimental protocols for key methodologies, and present a comparative analysis to aid researchers in selecting the most appropriate approach for their specific needs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these chiral heterocycles.

Introduction: The Strategic Importance of Chiral 2-Methylazetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique conformational rigidity to molecules due to its inherent ring strain, which is intermediate between that of the highly reactive aziridines and the more flexible pyrrolidines.[1] When substituted at the 2-position with a methyl group, two enantiomers, (S)-2-methylazetidine and (R)-2-methylazetidine, are formed. These chiral building blocks have garnered significant attention in drug discovery as they can serve as conformationally restricted analogs of natural amino acids and other bioactive molecules, leading to enhanced potency, selectivity, and metabolic stability.[2][3]

The strategic incorporation of (S)- or (R)-2-methylazetidine can profoundly influence the pharmacological profile of a drug candidate by:

  • Inducing Specific Conformations: The rigid azetidine scaffold can lock a portion of a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

  • Improving Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible acyclic or larger ring systems.

  • Exploring Chemical Space: The introduction of a chiral 2-substituted azetidine provides access to novel chemical space, enabling the development of intellectual property.[4]

Given their significance, the development of efficient and scalable enantioselective syntheses of (S)- and (R)-2-methylazetidine is a critical endeavor. This guide will explore several key strategies to achieve this.

Synthetic Strategies for Enantiopure 2-Methylazetidines

The synthesis of enantiomerically pure 2-methylazetidines can be broadly categorized into several approaches:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity.

  • Resolution of Racemates: Separating a racemic mixture into its constituent enantiomers.

  • Intramolecular Cyclization Strategies: Forming the azetidine ring through enantioselective intramolecular reactions.

This section will detail prominent examples from these categories, focusing on their underlying principles and practical applications.

Scalable Syntheses via Intramolecular Cyclization of Chiral Diols and Amino Acids

A robust and scalable approach to (S)-2-methylazetidine has been developed, offering two orthogonal routes that avoid chromatographic purification and are suitable for large-scale production.[5]

Route A: In Situ Generation and Cyclization of a 1,3-Bis-triflate

This method commences with a commercially available chiral starting material, (R)-1,3-butanediol. The key to this synthesis is the in situ formation of a highly reactive bis-triflate, which readily undergoes cyclization upon reaction with a primary amine.

Experimental Protocol: Synthesis of (S)-2-Methylazetidine via Bis-triflate Cyclization [6]

  • Reaction Setup: To a solution of (R)-1,3-butanediol and a hindered base (e.g., Hunig's base) in a suitable solvent (e.g., dichloromethane) at -35 °C, triflic anhydride (Tf₂O) is added dropwise.

  • In Situ Bis-triflate Formation: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Cyclization: Following the formation of the bis-triflate, benzhydrylamine is introduced to the reaction mixture. The amine displaces one triflate group, and the subsequent intramolecular cyclization forms the N-benzhydryl-2-methylazetidine.

  • Deprotection: The benzhydryl protecting group is removed via hydrogenolysis using a palladium catalyst (e.g., palladium hydroxide on carbon) to yield (S)-2-methylazetidine.

  • Salt Formation: The final product can be isolated as a stable crystalline salt, such as the (R)-(-)-camphorsulfonate (CSA) salt, which facilitates handling and storage.[5]

Route B: Chemoselective Reduction of N-Boc-(S)-azetidine-2-carboxylic acid

This alternative scalable route utilizes N-Boc-(S)-azetidine-2-carboxylic acid as the starting material. The carboxylic acid is chemoselectively reduced to the corresponding alcohol, which is then converted to a suitable leaving group for intramolecular cyclization.

Causality Behind Experimental Choices:

  • Choice of Starting Material: (R)-1,3-butanediol is an inexpensive and readily available chiral precursor.

  • Use of Triflate as a Leaving Group: Triflate is an excellent leaving group, facilitating a rapid and efficient intramolecular SN2 reaction to form the strained azetidine ring.

  • Hunig's Base: A non-nucleophilic hindered base is used to prevent competition with the amine nucleophile.

  • Benzhydryl Protecting Group: This bulky protecting group can be cleanly removed under mild hydrogenolysis conditions.

G A (R)-1,3-Butanediol B In situ generated 1,3-Bis-triflate A->B Tf2O, Hunig's base -35 °C C N-Benzhydryl-(S)-2-methylazetidine B->C Benzhydrylamine D (S)-2-Methylazetidine (R)-(-)-CSA salt C->D H2, Pd(OH)2/C (R)-(-)-CSA

Caption: Diastereoselective α-Alkylation using a Chiral Auxiliary.

Key Experimental Considerations:

  • Borane Complexation: The formation of the N-borane complex is crucial for achieving high diastereoselectivity in the alkylation step. *[7] Base and Temperature: The use of a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) is essential for the deprotonation at the α-position without side reactions.

  • Removal of the Chiral Auxiliary: The (S)-1-(4-methoxyphenyl)ethyl auxiliary can be effectively removed under acidic conditions (e.g., TFA treatment).

[7]***

Comparative Analysis of Synthetic Routes

Synthetic StrategyAdvantagesDisadvantagesBest Suited For
Bis-triflate Cyclization Scalable, avoids chromatography, high enantiomeric excess (>99% ee).[5] Requires a chiral diol starting material.Large-scale production of (S)-2-methylazetidine.
Chemoselective Reduction Scalable, high enantiomeric excess.[5] Starts from a more advanced intermediate (N-Boc-azetidine-2-carboxylic acid).Industrial-scale synthesis.
Intramolecular Michael Addition Good yields, high diastereoselectivity.[8] May require chromatographic separation of diastereomers, potential for racemization if not carefully controlled.[8] Synthesis of functionalized 2-cyanoazetidines.
Chiral Auxiliary Approach High diastereoselectivity, predictable stereochemical outcome.[7] Multi-step process, requires addition and removal of the auxiliary.Synthesis of a diverse range of optically active 2-substituted azetidines.

Conclusion and Future Outlook

The enantioselective synthesis of (S)- and (R)-2-methylazetidine has witnessed significant advancements, with several robust and scalable methods now available to the scientific community. The choice of a particular synthetic route will depend on factors such as the desired scale, the availability of starting materials, and the need for further functionalization of the azetidine ring.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic asymmetric methods that minimize the use of stoichiometric chiral reagents and protecting groups. The continued exploration of novel synthetic strategies will undoubtedly expand the toolkit available to medicinal chemists, further cementing the role of chiral 2-methylazetidines as indispensable building blocks in the pursuit of new and improved therapeutics.

References

  • Dowling, M. S., Fernando, D. P., Hou, J., Liu, B., & Smith, A. C. (2021). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 86(2), 1749-1754. [Link]
  • Yoshizawa, A. (2018). Azetidines for asymmetric synthesis. University of Birmingham. Ph.D. Thesis. [Link]
  • Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(20), 5212-5215. [Link]
  • Pancholi, A., Geden, J., Clarkson, G., & Shipman, M. (2017). Stereocontrolled synthesis of 2-substituted azetidines and spirocyclic 1,2-diazetidines. 254th National Meeting of the American Chemical Society. [Link]
  • Li, W., Liu, Y., & Zhang, X. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(25), 9474-9479. [Link]
  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2631-2643. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
  • Ohtsuka, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24867-24876. [Link]
  • Griesbeck, A. G., & Uhlig, S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 14, 1509-1520. [Link]
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45538-45560. [Link]

Sources

A Technical Guide to the Spectroscopic Signature of 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive analysis of the key spectroscopic data for 2-methylazetidine, a saturated four-membered heterocycle of interest in synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. Each section includes an in-depth interpretation of the spectral data, causality behind the observed signals, and standardized protocols for data acquisition. The synthesis of this information serves as a self-validating reference for the structural elucidation and quality control of this compound.

Introduction: The Structural Landscape of this compound

Azetidines are a valuable class of strained, four-membered nitrogen-containing heterocycles.[1] Their unique conformational constraints and ability to serve as bioisosteric replacements for other functional groups have made them increasingly important motifs in drug discovery. This compound, with the chemical formula C₄H₉N, is a foundational member of this class.[2] Its simple substitution pattern provides a clear and instructive model for understanding the spectroscopic behavior of the azetidine ring system.

Accurate characterization through spectroscopic methods is critical for confirming the identity, purity, and structure of such molecules. This guide synthesizes data from established spectral databases and the principles of chemical spectroscopy to provide an authoritative overview of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the methyl group, the methine proton at the C2 position, and the diastereotopic protons on the C3 and C4 carbons of the azetidine ring. The strained nature of the four-membered ring and the influence of the nitrogen atom are key factors determining the chemical shifts and coupling patterns.

Molecular Structure and Proton Assignments for ¹H NMR

Fragmentation_Pathway cluster_0 Molecular Ion (M⁺˙) cluster_1 α-Cleavage cluster_2 Base Peak Fragment M_ion [C₄H₉N]⁺˙ m/z = 71 loss - •CH₃ M_ion->loss Loss of Methyl Radical F_ion [C₃H₆N]⁺ m/z = 56

Caption: Primary fragmentation of this compound via α-cleavage.

Standard Protocol for MS Data Acquisition (GC-EI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as dichloromethane or methanol.

  • Gas Chromatography (GC):

    • Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program, for example: hold at 40°C for 2 min, then ramp to 250°C at 10°C/min.

  • Mass Spectrometry (MS):

    • The GC eluent is directed into the ion source of the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range of m/z 35-200.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

The spectroscopic data for this compound provides a unique and definitive fingerprint for its chemical structure. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of the C-H framework. IR spectroscopy validates the presence of key N-H and C-H functional groups, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns dominated by α-cleavage. Together, these techniques provide a robust, self-validating system for the unambiguous identification and characterization of this important heterocyclic compound.

References

  • Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository, University of Thi-Qar.
  • SpectraBase. (n.d.). 2-Methyl-azetidine-D1. John Wiley & Sons, Inc.
  • Kottke, T., et al. (2021). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Molecules, 26(15), 4485. Published by MDPI.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Kananovich, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 988. Published by MDPI.
  • SpectraBase. (n.d.). Azetidine, 2-methyl-1-(1-methylethyl)-. John Wiley & Sons, Inc.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533460, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537224, Azetidine, 1-acetyl-2-methyl-.
  • Royal Society of Chemistry. (2015). Supporting Information for [Title of Paper].
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063).
  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138389, Azetidine, N-methyl-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287983, 1,2-Dimethylazetidine.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of 2-methylhexane.
  • Doc Brown's Chemistry. (2025). The C-13 NMR spectrum for 2-methylbutane.

Sources

An In-depth Technical Guide to 2-Methylazetidine as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Methylazetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has garnered significant attention.[1][2][3][4] Its inherent ring strain, approximately 25.4 kcal/mol, lends it a unique reactivity profile, situated between the highly reactive aziridines and the more stable pyrrolidines.[2] This strained ring system imparts a rigid conformation, which can be strategically employed to orient substituents in a well-defined three-dimensional space, a crucial factor in optimizing ligand-receptor interactions.[5][6]

The introduction of a methyl group at the 2-position of the azetidine ring creates a chiral center, giving rise to (R)- and (S)-2-methylazetidine. This seemingly simple modification unlocks a wealth of possibilities for the synthesis of enantiomerically pure compounds. The stereochemistry at this position can profoundly influence the biological activity of a molecule, making the enantioselective synthesis and application of this compound a topic of paramount importance for drug discovery and development.[1] This guide provides a comprehensive overview of the synthesis of enantiopure this compound and its application as a versatile chiral building block in organic synthesis.

Part 1: Enantioselective Synthesis of this compound

The efficient and scalable synthesis of enantiomerically pure this compound is the gateway to its widespread use. Several strategies have been developed, broadly categorized into de novo synthesis from acyclic precursors and the resolution of racemic mixtures.

De Novo Synthesis from Acyclic Precursors: The Power of Intramolecular Cyclization

The construction of the strained azetidine ring is often achieved through intramolecular cyclization of a suitably functionalized acyclic precursor. This approach offers excellent control over the stereochemistry of the final product.

One of the most robust methods for preparing enantioenriched (S)-2-methylazetidine involves the in situ generation and cyclization of a 1,3-bis-triflate derived from a chiral diol.[7][8] This method avoids the need for column chromatography and is amenable to large-scale production.[7] The key to this synthesis is the use of an enantiomerically pure starting material, such as (R)-1,3-butanediol, which dictates the stereochemistry of the final product.

Another effective strategy involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid.[7] This approach also provides high enantiomeric excess and is suitable for large-scale synthesis.[7]

start Chiral Starting Material ((R)-1,3-butanediol) step1 In situ bis-triflate formation (Tf2O, Hunig's base) start->step1 step2 Nucleophilic substitution with a primary amine (e.g., benzhydrylamine) step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Deprotection (Hydrogenolysis) step3->step4 end Enantiopure (S)-2-Methylazetidine step4->end

Caption: Enantioselective synthesis of (S)-2-methylazetidine.

Detailed Experimental Protocol: Scalable Synthesis of (S)-2-Methylazetidine via Intramolecular Cyclization of a 1,3-bis-triflate[7][8]

Materials:

  • (R)-1,3-butanediol

  • Triflic anhydride (Tf₂O)

  • Hünig's base (N,N-Diisopropylethylamine)

  • Benzhydrylamine

  • Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Methanol

  • Dichloromethane (DCM)

  • (R)-(-)-Camphorsulfonic acid (CSA)

Procedure:

  • In situ bis-triflate formation and cyclization:

    • A solution of (R)-1,3-butanediol and Hünig's base in DCM is cooled to -35 °C.

    • Triflic anhydride is added dropwise, maintaining the temperature below -30 °C.

    • After stirring for 30 minutes, a solution of benzhydrylamine in DCM is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrogenolysis and Salt Formation:

    • The crude product from the previous step is dissolved in methanol.

    • Palladium hydroxide on carbon is added, and the mixture is hydrogenated at 50 psi for 24 hours.

    • The catalyst is filtered off, and a solution of (R)-(-)-CSA in methanol is added to the filtrate.

    • The mixture is concentrated, and the resulting solid is triturated with ethyl acetate to afford (S)-2-methylazetidine (R)-(-)-CSA salt as a crystalline solid.

This protocol provides (S)-2-methylazetidine in good overall yield (around 61%) and high enantiomeric excess (>99% ee).[7]

Comparison of Synthetic Routes
Synthetic StrategyStarting MaterialKey StepAdvantagesDisadvantagesReference
Intramolecular Cyclization of 1,3-bis-triflate (R)-1,3-butanediolIn situ bis-triflate formation and cyclizationHigh yield, high ee, scalable, chromatography-freeRequires cryogenic conditions[7][8]
Chemoselective Reduction N-Boc azetidine-2-carboxylic acidReduction of the carboxylic acidGood yield, high ee, scalableRequires a pre-formed azetidine ring[7]
Chiral Auxiliary Approach Chiral tert-butanesulfinamideDiastereoselective addition to a sulfinimineGood stereoselectivityRequires synthesis and removal of the auxiliary[8]

Part 2: Chiral Resolution of Racemic this compound

For instances where a racemic mixture of this compound is more readily accessible, chiral resolution provides a viable pathway to the individual enantiomers.

Classical Resolution via Diastereomeric Salt Formation

This classical technique relies on the reaction of a racemic base, such as this compound, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[9][10] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[10]

start Racemic this compound ((R/S)-2-Me-Aze) step1 Reaction with a Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) start->step1 step2 Formation of Diastereomeric Salts ((R)-2-Me-Aze · (R)-Acid) ((S)-2-Me-Aze · (R)-Acid) step1->step2 step3 Fractional Crystallization (Separation based on solubility) step2->step3 step4 Isolation of the Less Soluble Diastereomer step3->step4 step5 Liberation of the Enantiopure Amine (Basification) step4->step5 end Enantiopure (R)- or (S)-2-Methylazetidine step5->end

Caption: Chiral resolution of this compound.

A practical approach for the resolution of a related compound, 2-methyl-azetidine-2-carboxylic acid, has been demonstrated using (S)-phenylglycinol as the resolving agent, where the resulting diastereomeric amides are separable by flash chromatography.[11] This highlights the principle of forming diastereomers for separation.

Part 3: this compound as a Chiral Synthon in Complex Molecule Synthesis

Once obtained in enantiopure form, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.[3][12]

N-Functionalization Reactions

The secondary amine of the azetidine ring is readily functionalized through various reactions, including N-alkylation, N-arylation, and acylation. These modifications allow for the incorporation of the this compound motif into a larger molecular framework.

Ring-Opening Reactions

The inherent ring strain of the azetidine ring can be harnessed to drive ring-opening reactions, providing access to functionalized γ-amino compounds.[2] These reactions can proceed with high stereoselectivity, transferring the chirality of the this compound to the product.

Case Studies in Drug Discovery and Development

The this compound scaffold is a key component in a number of drug candidates and approved drugs.[4][12] Its presence can enhance metabolic stability, improve receptor selectivity, and favorably modulate pharmacokinetic properties.[4] For example, azetidine-containing compounds have shown promise as potent inhibitors of ketohexokinase (KHK) for the treatment of metabolic disorders.[7]

Conclusion

Enantiomerically pure this compound is a powerful chiral building block in modern organic synthesis. Its rigid, three-dimensional structure and the stereochemical information encoded in its chiral center make it an attractive synthon for the construction of complex, bioactive molecules. The development of scalable and efficient synthetic routes to both (R)- and (S)-2-methylazetidine has paved the way for its broader application in drug discovery and development. As the demand for novel therapeutics with improved properties continues to grow, the strategic incorporation of the this compound motif is poised to play an increasingly important role in the design of next-generation pharmaceuticals.

References

  • Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines. Benchchem.
  • Dowling, M. S., Fernando, D. P., Hou, J., Liu, B., & Smith, A. C. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 81(7), 3031–3036.
  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry. ACS Publications.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49585-49619.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. (2003). ResearchGate.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry. ACS Publications.
  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
  • N-Methylazetidine-2-carboxamide. Benchchem.
  • Methyl Azetidine-2-carboxylate in Asymmetric Synthesis: Application Notes and Protocols. Benchchem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yl)acrylate. (2023). PubMed Central.
  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
  • Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Benchchem.
  • This compound. PubChem. National Institutes of Health.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2016). National Institutes of Health.
  • Synthesis of chiral Azetidine and its application in asymmetric synthesis. (2019). ResearchGate.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed.

Sources

An In-depth Technical Guide to the Biological Activity of 2-Methylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its strained ring system imparts significant conformational rigidity, allowing for precise orientation of substituents and enhanced binding to biological targets.[1][2] This guide focuses specifically on the 2-methylazetidine moiety, a chiral building block whose derivatives have demonstrated a remarkable breadth of biological activities. We will explore the key pharmacological profiles of these compounds, from potent nicotinic acetylcholine receptor modulators to specific enzyme inhibitors. This document will synthesize data from seminal studies, elucidate structure-activity relationships, provide detailed experimental protocols for bioactivity validation, and offer insights into the therapeutic potential of this versatile chemical class.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug discovery, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic properties is relentless. Saturated heterocycles are foundational to this effort, and among them, the azetidine ring has gained significant popularity.[3] Its incorporation into a molecule can enhance metabolic stability, improve receptor selectivity, and optimize pharmacokinetics, as evidenced by its presence in several FDA-approved drugs such as baricitinib and azelnidipine.[4]

The this compound core offers an additional layer of structural sophistication. The methyl group at the C2 position introduces a chiral center, enabling the synthesis of enantioenriched compounds that can exhibit stereospecific interactions with biological targets.[2] Furthermore, the substitution at C2 provides a vector for chemical diversification, allowing chemists to explore chemical space and fine-tune pharmacological properties. Derivatives have shown promise as central nervous system (CNS) modulators, antimicrobial agents, and enzyme inhibitors, making this scaffold a focal point of contemporary drug development programs.[5][6][7]

Key Biological Activities and Mechanisms of Action

The biological activities of this compound derivatives are diverse, largely dictated by the nature of the substituents appended to the core ring. Below, we dissect the most prominent and well-validated activities.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Perhaps the most significant role of this compound derivatives is in the modulation of nAChRs, ligand-gated ion channels crucial to neurotransmission.[8]

  • α4β2 nAChR Agonism: The derivative Sazetidine-A is a canonical example, initially identified as a high-affinity ligand for the α4β2 nAChR subtype.[8] While first proposed to be a "silent desensitizer," subsequent research compellingly demonstrated that Sazetidine-A is a potent and efficacious agonist.[8][9] Its activity is highly dependent on the stoichiometry of the α4β2 receptor; it acts as a full agonist on the high-sensitivity α4(2)β2(3) isoform but has only minimal efficacy (6%) at the low-sensitivity α4(3)β2(2) isoform.[9] This subtype selectivity is a critical attribute for developing therapeutics with fewer off-target effects. The development of isoxazole analogues of Sazetidine-A has yielded selective α4β2 partial agonists with promising antidepressant profiles in preclinical models.[10]

  • α7 nAChR Activity: Sazetidine-A also interacts with α7 nAChRs. Studies have shown it can activate and desensitize these receptors, which are implicated in cognitive function and inflammation.[11] This broader activity profile underscores the importance of comprehensive screening when developing nicotinic ligands.

The following table summarizes the activity of key this compound derivatives at nAChR subtypes.

CompoundReceptor SubtypeActivityPotency (Ki or EC50/IC50)Reference
Sazetidine-Aα4β2 (human)High-Affinity BindingKi: 0.6 nM[11]
Sazetidine-Aα4(2)β2(3)Full AgonistPotent Activation[9]
Sazetidine-Aα4(3)β2(2)Partial Agonist (6% efficacy)Potent Activation[9]
Sazetidine-Aα7 (SH-SY5Y cells)AgonistEC50: 4.2 µM[11]
Sazetidine-Aα7 (SH-SY5Y cells)DesensitizationIC50: 476 nM[11]
Isoxazole Analoguesα4β2Partial AgonistHigh Affinity[10]

Below is a conceptual diagram of the signaling pathway initiated by a this compound-based nAChR agonist.

nAChR_Signaling cluster_membrane Cell Membrane nAChR_rest nAChR (Resting) nAChR_open nAChR (Open) nAChR_rest->nAChR_open Activates nAChR_desens nAChR (Desensitized) nAChR_open->nAChR_desens Desensitizes Ions_in Na+ / Ca2+ Influx nAChR_open->Ions_in Allows nAChR_desens->nAChR_rest Recovers Agonist This compound Agonist (e.g., Sazetidine-A) Agonist->nAChR_rest Binds Depolarization Membrane Depolarization Ions_in->Depolarization Causes Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Triggers SAR_Logic cluster_N1 N1-Position Substitution cluster_C2 C2-Position Substitution cluster_C4 C4-Position Substitution Core This compound Core N1_Sub Lipophilic Groups (e.g., diphenylbutenyl) Core->N1_Sub C2_Sub Acetic Acid Moiety Core->C2_Sub C4_Sub Alkylidene Group (Unsaturation) Core->C4_Sub N1_Activity Potent GAT-1 Inhibition N1_Sub->N1_Activity Leads to C2_Activity GABA-Uptake Inhibition C2_Sub->C2_Activity Confers C4_Activity Leukocyte Elastase & Gelatinase Inhibition C4_Sub->C4_Activity Critical for

Key structure-activity relationships for azetidine derivatives.
  • For GABA Uptake Inhibitors: The SAR study of azetidine-based GABA analogues revealed that derivatives substituted at the 2-position with an acetic acid moiety were highly effective. [12]Crucially, the potency at the GAT-1 transporter was dramatically enhanced by attaching large, lipophilic residues (like 4,4-diphenylbutenyl) to the azetidine nitrogen. [12]This highlights a classic medicinal chemistry strategy: using a rigid core to position a pharmacophore (the acetic acid) while using a lipophilic tail to enhance binding affinity, likely through interactions with a hydrophobic pocket in the transporter.

  • For Enzyme Inhibitors: In the case of 4-alkylidene-azetidin-2-ones, the unsaturation at the C-4 position was determined to be a key determinant of biological activity against leukocyte elastase and gelatinases. [13]This suggests the exocyclic double bond may be involved in a covalent interaction with the enzyme or may lock the conformation of the molecule into a bioactive state.

  • For nAChR Ligands: Substitutions at the N- and C-terminus of azetidine-containing dipeptides are critical for optimizing biological activity. [1]For nicotinic agonists like Sazetidine-A, the specific methoxy-pyridine group linked to the azetidine ring is essential for high-affinity binding to the α4β2 receptor.

Experimental Protocols for Bioactivity Validation

To ensure scientific integrity, all claims of biological activity must be supported by robust, reproducible experimental data. The following protocols describe standard assays for validating the activities discussed in this guide.

Protocol 1: Competitive Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of a test compound for a specific nAChR subtype.

  • Objective: To measure the ability of a this compound derivative to displace a known high-affinity radioligand from nAChRs expressed in a cell line or tissue preparation.

  • Rationale: This is a foundational assay in pharmacology. By quantifying the displacement, we can calculate the inhibitor constant (Ki), a direct measure of binding affinity. Using a specific cell line (e.g., HEK-293 cells transfected with human α4 and β2 subunits) ensures the results are relevant to the target of interest.

  • Methodology:

    • Membrane Preparation: Homogenize cells or brain tissue (e.g., rat striatum) in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei. Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C. Resuspend the pellet (crude membrane fraction) in fresh binding buffer. Determine protein concentration using a Bradford or BCA assay.

    • Binding Reaction: In a 96-well plate, add the following in order:

      • Binding buffer.

      • Test compound (this compound derivative) at various concentrations (e.g., 10 pM to 100 µM).

      • Radioligand (e.g., 50 pM [³H]-Epibatidine for α4β2 nAChRs).

      • Membrane preparation (50-100 µg protein).

    • Controls:

      • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

      • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known non-radioactive ligand (e.g., 300 µM nicotine) to saturate all specific binding sites.

    • Incubation: Incubate the plate at room temperature or 4°C for a defined period (e.g., 2-4 hours) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters 3 times with ice-cold wash buffer to remove any remaining unbound ligand.

    • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding - NSB.

      • Plot the percentage of specific binding versus the log concentration of the test compound.

      • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorometric Assay for MAGL Enzyme Inhibition

This protocol determines the IC50 of a test compound against MAGL.

  • Objective: To measure the inhibition of MAGL-catalyzed hydrolysis of a fluorogenic substrate.

  • Rationale: This is a direct functional assay. The rate of product formation is proportional to enzyme activity. An inhibitor will decrease this rate. A fluorogenic substrate provides a highly sensitive and continuous readout.

  • Methodology:

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_read 3. Data Acquisition & Analysis Prep_Enzyme Prepare Recombinant Human MAGL Solution Add_Enzyme Add MAGL Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Fluorogenic Substrate Solution (e.g., 4-MU Oleate) Initiate Initiate Reaction: Add Substrate Prep_Substrate->Initiate Prep_Compound Prepare Serial Dilutions of Test Compound Add_Inhibitor Add Test Compound or Vehicle (Control) Prep_Compound->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min) to allow inhibitor binding Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate Measure Measure Fluorescence Kinetically (e.g., every 60s for 30 min) Initiate->Measure Calculate Calculate Reaction Rate (Slope of FU vs. Time) Measure->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot Fit Fit Data to Determine IC50 Plot->Fit

Workflow for a typical enzyme inhibition assay.
  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Enzyme: Recombinant human MAGL diluted in assay buffer to the desired final concentration (e.g., 5 nM).

    • Substrate: Fluorogenic substrate such as 4-methylumbelliferyl oleate, diluted in assay buffer.

    • Test Compound: Prepare a 10-point serial dilution of the this compound derivative in DMSO, then dilute further in assay buffer.

  • Assay Procedure (in a black 96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 2 µL of the test compound dilution or DMSO (for 100% activity control) to the appropriate wells.

    • Add 25 µL of the diluted MAGL enzyme solution.

    • Positive Control: Use a known MAGL inhibitor (e.g., JZL184).

    • Negative Control: Wells with no enzyme to measure background substrate hydrolysis.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme)).

    • Plot the percent inhibition against the log concentration of the test compound and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

Derivatives of this compound represent a versatile and powerful class of bioactive molecules. Their conformational rigidity and chiral nature make them ideal scaffolds for designing highly selective ligands for complex biological targets. The profound success in modulating nAChRs, particularly the α4β2 subtype, positions these compounds as promising leads for CNS disorders such as depression and cognitive impairment. [10]Furthermore, their demonstrated efficacy as inhibitors of clinically relevant enzymes like MAGL and leukocyte elastase opens therapeutic avenues in inflammation, pain, and neurodegenerative disease. [14][13] Future research should focus on expanding the chemical diversity around the this compound core, utilizing modern synthetic methodologies to access novel analogues. [3]A deeper understanding of the SAR through computational modeling and X-ray crystallography will enable the rational design of next-generation compounds with optimized potency, selectivity, and drug-like properties. As our understanding of the biological roles of their targets continues to grow, the this compound scaffold is poised to remain a cornerstone of innovative drug discovery.

References

  • N-Methylazetidine-2-carboxamide - Benchchem. (URL: )
  • This compound | C4H9N | CID 533460 - PubChem - NIH. (URL: [Link])
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Semantic Scholar. (URL: [Link])
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed. (URL: [Link])
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. (URL: [Link])
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Public
  • Articles>> Volume 4 Issue 1, 2020 - GLOBAL SCITECH OCEAN Publishing Company. (URL: [Link])
  • This compound-2-carboxylic acid hydrochloride | C5H10ClNO2 | CID 70557228. PubChem. (URL: [Link])
  • Cytidine derivatives as inhibitors of methyltransferase enzyme. (URL: [Link])
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])
  • Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed. (URL: [Link])
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (URL: [Link])
  • Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors - PMC. (URL: [Link])
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL: [Link])
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - ResearchG
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
  • Cimetidine and other H2-receptor antagonists as inhibitors of human E3 aldehyde dehydrogenase - PubMed. (URL: [Link])
  • Study Details | NCT01093573 | Midostaurin and Azacitidine in Treating Elderly Patients With Acute Myelogenous Leukemia | ClinicalTrials.gov. (URL: [Link])
  • Discovery of isoxazole analogues of sazetidine-A as selective α4β2-nicotinic acetylcholine receptor partial agonists for the treatment of depression - PubMed. (URL: [Link])
  • Nicotinic agonist - Wikipedia. (URL: [Link])
  • Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activ
  • and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies - PubMed. (URL: [Link])
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed. (URL: [Link])
  • 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gel

Sources

Ring strain and reactivity of the 2-Methylazetidine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ring Strain and Reactivity of the 2-Methylazetidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain imparts a unique three-dimensional character and serves as a latent reactive handle, making it a valuable building block for novel therapeutics. The introduction of a methyl group at the 2-position creates this compound, a chiral scaffold that offers a valuable vector for further functionalization while subtly modulating the ring's inherent reactivity. This guide provides an in-depth analysis of the relationship between the ring strain of the this compound core and its chemical behavior. We will explore the structural and energetic consequences of this strain, detail key reaction classes, and provide experimentally validated protocols for its strategic manipulation in drug discovery programs.

The Nature of Ring Strain in this compound

The reactivity of the azetidine ring is fundamentally governed by its significant ring strain, a consequence of the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. This strain is a composite of angle strain (Baeyer strain) and torsional strain (Pitzer strain) arising from eclipsing interactions between adjacent C-H bonds.

Structural and Energetic Landscape

The parent azetidine ring is not planar but exists in a puckered conformation to alleviate some torsional strain. The introduction of a methyl group at the 2-position introduces a stereocenter and further influences the ring's conformational preference. The strain energy of the azetidine ring is estimated to be approximately 25-26 kcal/mol, which is significantly higher than that of its five-membered counterpart, pyrrolidine (around 6 kcal/mol), but slightly less than the highly strained aziridine (27-28 kcal/mol). This substantial stored energy is the primary driving force for the ring-opening reactions that characterize azetidine chemistry.

Computational studies and spectroscopic data reveal key structural features of the this compound scaffold:

  • C-N-C Bond Angle: Significantly compressed to approximately 90°.

  • Ring Puckering: The ring adopts a puckered conformation with the nitrogen atom out of the plane of the three carbon atoms. The methyl group can exist in either a pseudo-equatorial or pseudo-axial position, with the equatorial conformation generally being more stable.

  • Bond Lengths: The C-N and C-C bonds within the ring are slightly elongated compared to their acyclic counterparts, a direct consequence of the angle strain.

Quantification of Ring Strain

The strain energy of cyclic compounds can be determined experimentally through measurements of their heats of combustion. The difference between the experimentally determined heat of combustion and the theoretical value for a strain-free analogue provides a quantitative measure of the total ring strain.

Table 1: Comparative Strain Energies of Small-Ring Heterocycles

HeterocycleRing SizeStrain Energy (kcal/mol)
Aziridine3~27.5
Azetidine 4 ~25.8
Pyrrolidine5~6.3
Piperidine6~0.5

Data compiled from various sources, including references.

This high strain energy makes the this compound ring susceptible to nucleophilic attack, leading to regioselective ring-opening, a reaction manifold that is central to its utility in chemical synthesis.

Reactivity Profile: Harnessing Strain for Chemical Synthesis

The reactivity of this compound can be broadly categorized into two main classes: reactions that preserve the ring system (N-functionalization) and reactions that leverage ring strain to drive ring-opening (C-functionalization).

N-Functionalization: Preserving the Core

The nitrogen atom of this compound is a nucleophilic and basic center, readily undergoing a variety of functionalization reactions. These reactions are crucial for incorporating the azetidine moiety into larger molecular frameworks.

  • N-Alkylation: Reaction with alkyl halides or other electrophiles under basic conditions.

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • N-Arylation: Buchwald-Hartwig or Ullmann-type cross-coupling reactions with aryl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Diagram 1: N-Functionalization Pathways of this compound

N_Functionalization cluster_reactants Reactants cluster_products Products A This compound B N-Alkyl-2-methylazetidine A->B R-X, Base C N-Acyl-2-methylazetidine A->C RCOCl, Base D N-Aryl-2-methylazetidine A->D Ar-X, Pd catalyst E N-Substituted-2-methylazetidine (from Reductive Amination) A->E RCHO, [H]

Caption: Key N-functionalization reactions of the this compound scaffold.

Ring-Opening Reactions: Leveraging Strain for C-Functionalization

The high ring strain of this compound makes it susceptible to nucleophilic ring-opening reactions. These reactions are highly valuable for accessing functionalized acyclic amines. The regioselectivity of the ring-opening is a critical consideration and is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the nitrogen atom.

General Mechanism:

Nucleophilic attack can occur at either the C2 or C4 position. Attack at the less sterically hindered C4 position is generally favored, leading to the formation of a γ-substituted amine. However, activation of the nitrogen, for instance by protonation or acylation, can favor attack at the more substituted C2 position via an SN1-like mechanism.

Diagram 2: Regioselective Ring-Opening of Activated this compound

Ring_Opening cluster_pathways A Activated this compound R-group on N B Attack at C4 (SN2-like) A:f0->B Nu- C Attack at C2 (SN1-like) A:f0->C Nu- D Product 1 (γ-substituted amine) B->D E Product 2 (β-substituted amine) C->E

Caption: Competing pathways for the nucleophilic ring-opening of this compound.

Experimental Protocols

The following protocols are provided as examples of common transformations involving the this compound scaffold. These should be adapted and optimized for specific substrates and scales.

Protocol: N-Benzoylation of this compound

This protocol describes a standard procedure for the acylation of the this compound nitrogen.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol: Acid-Catalyzed Ring-Opening of N-Boc-2-methylazetidine with a Thiol Nucleophile

This protocol illustrates a strain-driven ring-opening reaction. The Boc-activating group facilitates the ring-opening under acidic conditions.

Materials:

  • N-Boc-2-methylazetidine

  • Thiophenol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve N-Boc-2-methylazetidine (1.0 eq) and thiophenol (1.2 eq) in DCM in a round-bottom flask.

  • Cool the mixture to 0 °C.

  • Add TFA (2.0 eq) dropwise to the solution.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring for the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous phase with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by silica gel chromatography.

Applications in Drug Discovery

The this compound motif is increasingly incorporated into drug candidates to enhance their pharmacological properties. Its three-dimensional nature can improve binding to target proteins, and the strained ring can act as a bioisostere for other functional groups. The ability to undergo controlled ring-opening also presents opportunities for the design of covalent inhibitors and prodrugs.

Table 2: Examples of this compound in Drug Candidates

Compound ClassTherapeutic AreaRole of this compound
Kinase InhibitorsOncologyIntroduction of a 3D vector, improved solubility
GPCR ModulatorsNeuroscienceConformationally restricted amine, enhanced potency
Protease InhibitorsInfectious DiseaseMimic of a peptide bond, improved metabolic stability

Conclusion

The this compound scaffold is a powerful tool in the arsenal of the medicinal chemist. Its inherent ring strain is not a liability but rather a valuable asset that can be strategically exploited to achieve diverse chemical transformations. A thorough understanding of the principles governing its reactivity, particularly the dichotomy between ring-preserving and ring-opening pathways, is essential for its effective application in the design and synthesis of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this versatile building block into their drug discovery programs.

References

  • Title: Strain Energy of Small-Ring Heterocycles Source: Journal of the American Chemical Society URL:[Link]
  • Title: The Chemistry of Azetidines Source: Chemical Reviews URL:[Link]

Commercial availability and suppliers of 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Sourcing of 2-Methylazetidine for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical properties is relentless. Small, strained ring systems have emerged as powerful tools for navigating and optimizing drug-like chemical space. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2][3] Its rigid structure serves as a valuable bioisostere for more flexible or lipophilic groups, often leading to improved metabolic stability, solubility, and target-binding affinity.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine ring to enhance their pharmacokinetic profiles.[2]

This compound, a fundamental substituted azetidine, represents a key building block for introducing this valuable scaffold into new molecular entities.[1][4] Its strategic importance lies in its ability to serve as a constrained proline mimic or as a versatile synthetic handle for further elaboration. This guide provides an in-depth analysis of the commercial landscape for this compound, offering researchers, chemists, and drug development professionals a practical framework for sourcing, validating, and utilizing this critical reagent.

I. Commercial Forms and Stereochemical Considerations

This compound is commercially available in several forms, each with specific applications and implications for synthesis and biological activity. The choice of which form to procure is a critical first step, dictated by the stereochemical requirements of the target molecule.

  • Racemic Mixture ((+/-)-2-Methylazetidine): This is a 1:1 mixture of the (R)- and (S)-enantiomers. It is often the most cost-effective option and is suitable for initial exploratory synthesis or for applications where stereochemistry is not critical. Its primary CAS Number is 19812-49-8 .[5][6][7]

  • Enantiomerically Pure Forms ((S)- or (R)-2-Methylazetidine): For the development of chiral drugs, accessing stereochemically pure starting materials is paramount. The biological activity of a molecule often resides in a single enantiomer. Scalable syntheses have been developed to produce enantiopure (S)-2-methylazetidine, making it accessible for development campaigns.[8]

  • Salt Forms (Hydrochloride or CSA Salts): Due to the volatility and reactivity of the free base, this compound is frequently supplied as a more stable, crystalline salt. Common salt forms include the hydrochloride (HCl) salt[9][10] and camphorsulfonate (CSA) salt.[11] These salts are typically non-hygroscopic, weighable solids, which greatly simplifies handling and reaction setup. The free base can be generated in situ or through a separate workup step if required.

Commercial_Forms_of_this compound A This compound Core Structure B Racemic Mixture ((+/-)-2-Methylazetidine) CAS: 19812-49-8 A->B Most Common Starting Point C Enantiopure Forms A->C For Chiral Synthesis F Stable Salt Forms (Improves Handling) B->F Often Supplied As D (S)-2-Methylazetidine E (R)-2-Methylazetidine D->F Often Supplied As E->F Often Supplied As G Hydrochloride Salt (e.g., CAS: 1152113-37-5) F->G Examples H CSA Salt (e.g., CAS: 2241590-54-3) F->H Examples

Caption: Available commercial forms of this compound.

II. Supplier Landscape: A Comparative Overview

The supplier base for this compound ranges from large, global chemical corporations to smaller, specialized providers of building blocks. Procurement for research and development purposes is restricted to technically-qualified persons and institutions; these products are not for sale to individuals.[12]

SupplierProduct OfferedCAS NumberTypical PurityScale & Notes
Sigma-Aldrich (Merck) (S)-2-Methylazetidine R-(-)-CSA salt2241590-54-395%Research quantities. Sourced from AstaTech, Inc.
AKSci This compoundN/A95%Milligram to gram scale for R&D use.[12]
ChemicalBook (+/-)-2-Methylazetidine; this compound HCl19812-49-8; 1152113-37-595-97% (HPLC)A marketplace listing numerous Chinese suppliers (e.g., Amatek Scientific, Cool Pharm).[6][9]
CymitQuimica This compound hydrochloride1152113-37-597%Research quantities. Sourced from Fluorochem.[10]
Parchem Methyl (2S)-2-methylazetidine-2-carboxylate hydrochloride53912-85-9N/AA derivative, indicating sourcing capabilities for related scaffolds.[13]
Achmem (R)-Methyl this compound-2-carboxylate hydrochloride1391077-78-3N/AEnantiomerically pure derivative.[14]

This table is representative and not exhaustive. Availability and specifications should always be confirmed with the supplier.

III. The Scientist's Guide to Procurement and Quality Validation

Sourcing a chemical is only the first step. For scientific integrity and experimental reproducibility, rigorous quality validation is non-negotiable. The narrative that a "bottle on the shelf is what it claims to be" is a fallacy; trust must be established through documentation and empirical data.

A. Essential Documentation: The CoA and SDS

Before purchase, and certainly upon receipt, two documents are critical:

  • Certificate of Analysis (CoA): This is a lot-specific document that provides quality control results.[15] Key data points to scrutinize include:

    • Identity Confirmation: Typically confirmed by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the expected structure.[15][16]

    • Purity Assessment: Usually determined by HPLC or GC. For most applications, a purity of >95% is required.[12][16]

    • Appearance: Should match the supplier's description (e.g., "White to Yellow Solid").

  • Safety Data Sheet (SDS): Azetidines and related strained-ring amines can be hazardous. The SDS provides essential information on:

    • Hazards: This includes flammability, toxicity (fatal if swallowed, in contact with skin, or inhaled for some related compounds), and corrosivity.

    • Handling: Specifies required personal protective equipment (PPE), such as gloves, eye protection, and use in a well-ventilated area or fume hood.[17][18]

    • Storage: Details proper storage conditions, such as "Store long-term in a cool, dry place."[12]

B. In-House Validation: A Protocol for Trust

Upon receiving a new batch of this compound salt, it is best practice to perform an in-house identity and purity check. This self-validating system ensures that the material used in an experiment is known and reliable.

Protocol: ¹H NMR for Identity Confirmation of this compound HCl
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound HCl salt into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to the NMR tube. Ensure the material fully dissolves.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • Chemical Shifts & Multiplicities: Compare the observed chemical shifts, integration values, and splitting patterns to a reference spectrum or literature values for this compound. The spectrum should show a characteristic methyl doublet, along with multiplets for the ring protons.

    • Solvent Peak: Identify the residual solvent peak and ensure it does not obscure key signals.

    • Impurity Check: Look for any unexpected signals. The integration of these signals relative to the product signals can provide a rough estimate of purity.

This simple, rapid check provides a high degree of confidence in the material's identity before committing it to a complex, multi-step synthesis.

Procurement_QC_Workflow start Identify Need for This compound select_supplier Select Potential Supplier(s) (Refer to Table) start->select_supplier request_docs Request & Review CoA and SDS select_supplier->request_docs place_order Place Purchase Order request_docs->place_order receive Receive Shipment & Log Material place_order->receive quarantine Quarantine Material receive->quarantine inhouse_qc Perform In-House QC (e.g., ¹H NMR) quarantine->inhouse_qc pass_fail Does it Pass Specifications? inhouse_qc->pass_fail release Release to Lab Inventory pass_fail->release Yes contact_supplier Contact Supplier for Resolution/Return pass_fail->contact_supplier No end Use in Experiments release->end

Caption: A standard workflow for procuring and validating chemical reagents.

IV. Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and medicinal chemistry. Available in racemic, enantiopure, and various salt forms from a range of suppliers, it offers chemists a versatile tool for creating novel molecular architectures. However, its effective use is predicated on a rigorous approach to procurement and quality control. By carefully selecting suppliers, scrutinizing documentation, and performing independent verification, researchers can ensure the integrity of their starting materials, which is the foundation of reproducible and reliable science. This diligence is not merely procedural; it is a core tenet of scientific integrity that underpins the entire drug development process.

References

  • Santa Cruz Biotechnology. (n.d.). 2-Methylaziridine Material Safety Data Sheet.
  • ResearchGate. (2007). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • American Chemical Society. (2014). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry.
  • Alfa Aesar. (n.d.). Certificate of analysis - Azetidine hydrochloride.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis.
  • ChemRxiv. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs.

Sources

Safety and handling precautions for 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Methylazetidine

This guide provides comprehensive safety and handling protocols for this compound, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. The structure of this document is designed to logically flow from hazard identification to emergency response, providing not just instructions, but the rationale behind them.

Hazard Identification and Risk Assessment

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This compound (CAS No: 19812-49-8) is a cyclic amine that, while a valuable building block, possesses hazards that demand careful management.[1] Its risk profile stems from its flammability, volatility, and physiological effects upon contact or ingestion.

Physicochemical Properties

The physical properties of this compound influence its behavior in the laboratory environment, particularly its volatility and potential for vapor accumulation.

PropertyValueSource
Molecular Formula C₄H₉NPubChem[1]
Molecular Weight 71.12 g/mol PubChem[1]
Boiling Point 72-76 °CChemicalBook[2]
Density ~0.817 g/cm³ (Predicted)ChemicalBook[2]
pKa 11.33 ± 0.40 (Predicted)ChemicalBook[2]
GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. This compound is classified as follows:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable Liquids3🔥Warning H226: Flammable liquid and vapour.
Acute Toxicity, Oral4Warning H302: Harmful if swallowed.
Skin Corrosion/Irritation2Warning H315: Causes skin irritation.
Serious Eye Damage/Irritation2AWarning H319: Causes serious eye irritation.

This classification is based on available Safety Data Sheet information and may vary by supplier.

In-Depth Hazard Analysis
  • Flammability: As a Category 3 flammable liquid, this compound has a flash point that makes it susceptible to ignition under ambient laboratory conditions. Vapors are heavier than air and may travel a considerable distance to an ignition source, creating a flashback hazard. The risk of vapor forming an explosive mixture with air is significant, especially in poorly ventilated or confined spaces.[3]

  • Health Hazards:

    • Oral Toxicity: The compound is classified as harmful if swallowed, indicating that ingestion of relatively small quantities can cause significant adverse health effects.

    • Skin and Eye Irritation: Direct contact with the liquid or its vapors can cause skin irritation and serious eye irritation. As a heterocyclic amine, its basicity and ability to be absorbed can lead to localized inflammation and discomfort. Prolonged or repeated contact should be avoided to prevent the development of more severe skin conditions. Eye contact poses a risk of significant damage and requires immediate and thorough rinsing.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls prioritizes the elimination or substitution of hazards, followed by engineering controls, administrative procedures, and finally, personal protective equipment.

The Hierarchy of Controls

This diagram illustrates the preferred order of control measures to reduce exposure risk.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering_Controls Engineering Controls Substitution->Engineering_Controls Administrative_Controls Administrative Controls Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Least Effective) Administrative_Controls->PPE cluster_1 This compound Spill Response A Spill Occurs B Is the spill large or are you trained to handle it? A->B C Evacuate Area Activate Alarm Call Emergency Response B->C No D Alert others Control ignition sources Ventilate area B->D Yes E Don appropriate PPE D->E F Contain spill with inert absorbent material E->F G Collect residue with spark-proof tools F->G H Place in sealed container for hazardous waste disposal G->H I Decontaminate area H->I

Caption: A workflow for responding to a this compound spill.

First Aid Measures

Immediate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. [4][5][6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. [6][7]Seek medical attention if irritation persists. [6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [5][7]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention from an ophthalmologist. [8]
Ingestion Do NOT induce vomiting. [4][9]Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. [8]
Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [8][5]Avoid using a direct stream of water, as it may spread the flammable liquid.

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). [3][4]* Hazards: Vapors can form explosive mixtures with air. Containers may rupture violently when heated. [3]Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [3][4]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Collection: Collect waste solvent and contaminated materials (e.g., absorbent pads, gloves) in a sturdy, leak-proof, and clearly labeled container. [10]* Disposal: Do not dispose of this compound down the drain or in the regular trash. [10]All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. [4][10]* Empty Containers: Empty containers must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste. [10]After rinsing, labels should be fully defaced or removed before the container is discarded. [10]

References

  • This compound | C4H9N | CID 533460. (n.d.). PubChem. [Link]
  • Personal Protective Equipment | US EPA. (2025). US EPA. [Link]
  • Safe handling of hazardous drugs - PMC. (n.d.). PubMed Central. [Link]
  • Section 3: Emergency Procedures | Office of Environmental Health and Safety. (n.d.). Princeton EHS. [Link]
  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. [Link]
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Historical Context and Synthesis of 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Strained Four-Membered Ring

In the landscape of medicinal chemistry and drug development, the azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a "privileged scaffold." Its inherent ring strain, which might intuitively suggest instability, paradoxically imparts a unique three-dimensional geometry and metabolic stability to molecules that incorporate it. This has led to the azetidine motif being a cornerstone in the design of novel therapeutics, offering a strategic advantage in modulating physicochemical properties and biological activity. This guide provides an in-depth technical exploration of the historical discovery and the evolution of synthetic methodologies for a key derivative: 2-methylazetidine. We will delve into the foundational principles of its synthesis, from early classical methods to modern, scalable, and enantioselective routes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical building block.

Part 1: The Genesis of the Azetidine Ring System

The journey into the world of azetidines began in the late 19th century. The pioneering work of Siegmund Gabriel and J. Weiner in 1888 marked the first successful synthesis of the parent azetidine ring.[1] Their approach, a classic example of intramolecular cyclization, involved the treatment of γ-bromopropylamine with a base to induce ring closure. While this seminal work laid the foundation, the synthesis of substituted azetidines, including this compound, remained a synthetic challenge for many years due to competing side reactions and the inherent difficulty in forming strained four-membered rings.

The primary historical challenge in azetidine synthesis has been to favor the intramolecular cyclization over competing intermolecular reactions, such as dimerization and polymerization.[2] Early methods often suffered from low yields and limited substrate scope. The development of high-dilution techniques and the use of carefully chosen activating groups for the hydroxyl or halide functionalities were crucial early advancements.

Part 2: Evolution of Synthetic Strategies for this compound

The synthesis of this compound has evolved significantly, driven by the increasing demand for this chiral building block in pharmaceutical research. The following sections detail the key historical and modern approaches.

Intramolecular Cyclization: The Classical and Enduring Strategy

The most fundamental and historically significant approach to the synthesis of this compound is through the intramolecular cyclization of a 1,3-difunctionalized butane backbone. This typically involves a γ-amino alcohol or a γ-haloamine.

From γ-Amino Alcohols:

This strategy relies on the conversion of the hydroxyl group of a γ-amino alcohol into a good leaving group, such as a mesylate or tosylate, followed by intramolecular nucleophilic attack by the amine to form the azetidine ring. A common and readily available precursor for the enantioselective synthesis of (S)-2-methylazetidine is (R)-1,3-butanediol.[3]

Experimental Protocol: Synthesis of (S)-2-Methylazetidine from (R)-1,3-Butanediol [3]

Step 1: Mesylation of (R)-1,3-Butanediol

  • To a solution of (R)-1,3-butanediol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (2.2 eq).

  • Slowly add methanesulfonyl chloride (2.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bis-mesylated product.

Step 2: Azetidine Ring Formation

  • To a solution of the crude bis-mesylate (1.0 eq) in a suitable solvent such as tetrahydrofuran, add a primary amine (e.g., benzylamine, 1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting N-benzyl-2-methylazetidine by column chromatography.

Step 3: Deprotection

  • Dissolve the N-benzyl-2-methylazetidine (1.0 eq) in methanol and add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to hydrogenolysis under a hydrogen atmosphere until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain (S)-2-methylazetidine.

The causality behind this experimental choice lies in the stereospecificity of the reaction. The chirality of the starting diol dictates the stereochemistry of the final product. The use of a protecting group on the nitrogen, such as a benzyl group, prevents side reactions and can be readily removed in the final step.

G cluster_0 Synthesis of (S)-2-Methylazetidine (R)-1,3-Butanediol (R)-1,3-Butanediol Bis-mesylate Bis-mesylate (R)-1,3-Butanediol->Bis-mesylate MsCl, Et3N N-Benzyl-(S)-2-methylazetidine N-Benzyl-(S)-2-methylazetidine Bis-mesylate->N-Benzyl-(S)-2-methylazetidine Benzylamine (S)-2-Methylazetidine (S)-2-Methylazetidine N-Benzyl-(S)-2-methylazetidine->(S)-2-Methylazetidine H2, Pd/C

Reductive Amination Strategies

Reductive amination offers an alternative and often more direct route to substituted azetidines. This approach can be designed as an intramolecular process. For the synthesis of this compound, a suitable precursor would be 4-aminobutan-2-ol.

G cluster_1 Intramolecular Reductive Amination 4-Aminobutan-2-one 4-Aminobutan-2-one Iminium ion Iminium ion 4-Aminobutan-2-one->Iminium ion Intramolecular condensation This compound This compound Iminium ion->this compound Reduction (e.g., NaBH3CN)

This method, while conceptually elegant, can be challenging in practice due to the stability of the precursor and the potential for side reactions.

Modern Catalytic and Enantioselective Approaches

The demand for enantiomerically pure this compound in drug development has spurred the development of highly efficient and selective catalytic methods. These modern approaches often provide higher yields and enantioselectivities compared to classical methods.

One notable advancement is the development of scalable syntheses that avoid chromatography, which is a significant advantage for industrial applications.[4] These methods often rely on the in situ generation of highly reactive intermediates, such as bis-triflates, to drive the cyclization reaction to completion with high efficiency.[3]

Synthetic RouteStarting MaterialKey ReagentsTypical YieldEnantioselectivityReference
Intramolecular Cyclization(R)-1,3-ButanediolMsCl, Benzylamine, H2/Pd-CGoodHigh (>99% ee)[3]
Reductive Cyclizationγ-haloalkyl-iminesSodium borohydrideModerate to HighRacemic or from chiral pool[5]
[2+2] PhotocycloadditionImine and AlkeneUV lightVariableSubstrate-dependent[6][7]
Reduction of β-Lactam2-AzetidinoneDIBAL-H, LiAlH4GoodDependent on β-lactam synthesis[3]

Part 3: The Enduring Legacy and Future Directions

The historical journey of this compound synthesis, from its conceptual roots in the first synthesis of the parent ring to the sophisticated and scalable methods of today, reflects the broader evolution of organic chemistry. The challenges of constructing this strained ring have been met with ingenuity and the development of new reagents and catalytic systems.

Looking to the future, the focus will likely remain on developing even more efficient, sustainable, and cost-effective synthetic routes. The exploration of novel catalytic systems, including biocatalysis, and the application of flow chemistry are promising avenues for further innovation. As the demand for enantiomerically pure this compound and other substituted azetidines continues to grow in the pharmaceutical industry, the rich history of their synthesis will undoubtedly inspire the next generation of synthetic chemists.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49555-49589. [Link]
  • Dowling, M. S., Fernando, D. P., Hou, J., Liu, B., & Smith, A. C. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 81(7), 3003–3008. [Link]
  • Fu, Z., & Xu, J. (2018). Synthesis of Azetidines. Progress in Chemistry, 30(8), 1047-1066. [Link]
  • Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
  • Couty, F., & Evano, G. (2006). A Practical Preparation of Enantiopure 2-Methyl-azetidine-2-carboxylic Acid; a γ-Turn Promoter. Tetrahedron: Asymmetry, 17(13), 1947-1950. [Link]
  • Slideshare. (2019). synthesis of azetidine .pptx. [Link]
  • Al-Rawashdeh, N. A. F. (2014). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]
  • Kaur, N. (2022). Azetidine Synthesis. De Gruyter. [Link]
  • ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution. [Link]
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
  • Miller, A. K., & Lectka, T. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Organic letters, 13(24), 6468–6471. [Link]
  • ResearchGate. (n.d.).
  • Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. s3-us-west-2.amazonaws.com. [Link]

Sources

The Enigmatic 2-Methylazetidine Moiety in Nature: A Technical Guide for Scientific Pioneers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The four-membered azetidine ring, a strained yet surprisingly stable heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules.[1] While synthetic azetidine derivatives have been extensively explored, their natural occurrence, particularly with alkyl substitutions, remains a fascinating and underexplored frontier. This technical guide provides an in-depth exploration of 2-methylazetidine derivatives as they appear in natural products, with a primary focus on the vioprolides and bonnevillamides. We will navigate the journey from their isolation and structural characterization to the intricate biosynthetic machinery responsible for their formation and their promising biological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a thorough understanding of this unique chemical space but also practical insights into the experimental methodologies that underpin this exciting field.

Introduction: The Allure of the Strained Ring

Saturated nitrogen-containing heterocycles are cornerstones of natural product chemistry and drug discovery. Among them, the azetidine ring presents a unique structural motif. Its inherent ring strain, a consequence of its four-membered architecture, bestows upon it a distinct reactivity and conformational rigidity that can be exploited to enhance pharmacological properties such as metabolic stability and binding affinity.[1] The incorporation of a methyl group at the 2-position further diversifies this scaffold, introducing a chiral center and influencing the overall three-dimensional shape of the molecule.

This guide will focus on natural products containing the 4-methylazetidine-2-carboxylic acid (MAZ) moiety, a specific isomer of this compound-4-carboxylic acid. Our exploration will center on two prominent families of non-ribosomal peptides: the vioprolides, produced by the myxobacterium Cystobacter violaceus, and the bonnevillamides, isolated from Streptomyces species.[2][3] These compounds serve as excellent case studies to understand the isolation, structural elucidation, biosynthesis, and biological significance of this rare heterocyclic building block.

Isolation and Structure Elucidation: Unveiling Nature's Secrets

The journey to understanding any natural product begins with its successful isolation and the meticulous determination of its chemical structure. The low abundance of many secondary metabolites necessitates sophisticated separation techniques and powerful analytical methods.

A General Workflow for Isolation

The isolation of microbial natural products like the vioprolides and bonnevillamides typically follows a multi-step process designed to separate the target compounds from a complex mixture of cellular components and other metabolites.

Experimental Protocol: A Representative Isolation Workflow

  • Fermentation and Extraction: The producing microorganism (e.g., Cystobacter violaceus or Streptomyces sp.) is cultivated in a suitable liquid medium to promote the production of the target metabolites. The culture broth is then harvested, and the cells are separated from the supernatant. The secondary metabolites are extracted from both the cell mass and the supernatant using organic solvents such as ethyl acetate or methanol.

  • Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques like liquid-liquid partitioning or solid-phase extraction (SPE) to separate compounds based on their polarity.

  • Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques. This often involves multiple rounds of:

    • Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 to separate compounds based on polarity or size.

    • High-Performance Liquid Chromatography (HPLC): Employing reversed-phase (e.g., C18) or normal-phase columns to achieve high-resolution separation. This is a critical step for obtaining pure compounds.[1]

The following diagram illustrates a typical workflow for the isolation of natural products:

G cluster_0 Upstream Processing cluster_1 Downstream Processing & Purification Fermentation Microbial Fermentation Harvesting Harvesting (Centrifugation/Filtration) Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Fractionation Preliminary Fractionation (LLE/SPE) Extraction->Fractionation CC Column Chromatography Fractionation->CC HPLC Preparative HPLC CC->HPLC Pure_Compound Pure Natural Product HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of microbial natural products.

Structure Elucidation: Deciphering the Molecular Architecture

Once a pure compound is obtained, its structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing valuable information about its substructures.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to piece together the connectivity of atoms within the molecule. For complex stereochemistry, advanced techniques like NOESY or ROESY are used to determine the relative configuration of chiral centers.[4]

  • Advanced Marfey's Method: To determine the absolute configuration of the amino acid residues, including the 4-methylazetidine-2-carboxylic acid moiety, the advanced Marfey's method is often employed. This involves derivatizing the hydrolyzed amino acids with a chiral reagent and analyzing the resulting diastereomers by HPLC.[3][4]

The Biosynthesis of 4-Methylazetidine-2-Carboxylic Acid: A Tale of Two Stereoisomers

The biosynthesis of the 4-methylazetidine-2-carboxylic acid (MAZ) moiety in vioprolides and bonnevillamides is a fascinating example of how nature creates structural diversity. These two classes of natural products contain MAZ with opposite stereoconfigurations at the C4 position.[5][6] Recent research has unveiled a unique biosynthetic pathway that proceeds through the methylation of S-adenosyl-L-methionine (SAM), rather than the direct methylation of a pre-formed azetidine-2-carboxylic acid (AZE) ring.[5][6]

Key Enzymatic Steps

The biosynthesis of MAZ involves two key enzymatic steps:

  • Stereoselective Methylation of SAM: The pathway is initiated by a cobalamin-dependent radical S-adenosyl-L-methionine (SAM) methyltransferase (B12-RSMT). In the vioprolide biosynthetic pathway, the enzyme VioG catalyzes the methylation of the C-4" position of SAM to produce (4"S)-4"-methyl-SAM.[5][6] In contrast, the BnvC enzyme in the bonnevillamide pathway generates the opposite stereoisomer, (4"R)-4"-methyl-SAM.[5][6]

  • Cyclization to Form the Azetidine Ring: Following methylation, a SAM cyclase (VioH in the vioprolide pathway and BnvI in the bonnevillamide pathway) catalyzes the intramolecular cyclization of the respective 4"-methyl-SAM diastereomer to form the corresponding MAZ moiety.[5][6] VioH shows a preference for (4"S)-4"-methyl-SAM, leading to the formation of trans-(2S, 4R)-MAZ found in vioprolides.[5][6][7] Conversely, BnvI preferentially cyclizes (4"R)-4"-methyl-SAM to yield the cis-(2S, 4S)-MAZ present in bonnevillamides.[5][6][7]

The following diagram illustrates the biosynthetic pathway leading to the two stereoisomers of MAZ:

G SAM S-Adenosyl-L-methionine (SAM) MeSAM_S (4''S)-4''-Methyl-SAM SAM->MeSAM_S VioG (B12-RSMT) MeSAM_R (4''R)-4''-Methyl-SAM SAM->MeSAM_R BnvC (B12-RSMT) MAZ_trans trans-(2S, 4R)-MAZ MeSAM_S->MAZ_trans VioH (SAM Cyclase) MAZ_cis cis-(2S, 4S)-MAZ MeSAM_R->MAZ_cis BnvI (SAM Cyclase) Vioprolides Vioprolides MAZ_trans->Vioprolides NRPS Incorporation Bonnevillamides Bonnevillamides MAZ_cis->Bonnevillamides NRPS Incorporation G Start Protected γ-Amino Alcohol Activated Activated γ-Amino Alcohol (e.g., Mesylate) Start->Activated Activation (e.g., MsCl, base) Cyclization Intramolecular Cyclization Activated->Cyclization Base Azetidine Protected 2-Substituted Azetidine Cyclization->Azetidine Final 2-Substituted Azetidine Azetidine->Final Deprotection

Caption: A general synthetic strategy for the preparation of 2-substituted azetidines.

Biological Activities and Therapeutic Potential

The natural products containing the this compound moiety exhibit a range of interesting biological activities, highlighting their potential as leads for drug discovery.

Natural Product FamilyKey Biological ActivitiesPotential Therapeutic Applications
Vioprolides Anticancer, AntifungalOncology, Infectious Diseases
Bonnevillamides Modulation of amyloid-β aggregationAlzheimer's Disease

Vioprolides: These cyclic depsipeptides have demonstrated potent cytotoxic activity against various cancer cell lines and also exhibit antifungal properties. [2][8]Their unique mode of action and chemical structure make them attractive candidates for further development as anticancer or antifungal agents.

Bonnevillamides: These linear heptapeptides have been shown to modulate the aggregation of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. [4]This activity suggests that bonnevillamide derivatives could be explored as potential therapeutics for neurodegenerative disorders.

Future Perspectives and Conclusion

The discovery and characterization of this compound-containing natural products like the vioprolides and bonnevillamides have opened up new avenues in natural product chemistry and drug discovery. The elucidation of their unique biosynthetic pathways provides a fascinating glimpse into the enzymatic logic of assembling strained heterocyclic systems.

Future research in this area will likely focus on several key aspects:

  • Discovery of New Analogues: Genome mining and advanced analytical techniques will undoubtedly lead to the discovery of new natural products containing the this compound moiety from diverse microbial sources.

  • Elucidation of Biosynthetic Mechanisms: Further biochemical and structural studies of the key enzymes involved in MAZ biosynthesis will provide a deeper understanding of their catalytic mechanisms and stereocontrol.

  • Chemoenzymatic and Synthetic Approaches: The knowledge gained from the biosynthetic pathways can be leveraged to develop chemoenzymatic and total synthetic strategies for the production of novel, non-natural derivatives with improved pharmacological properties.

  • Exploration of Therapeutic Potential: In-depth biological evaluation of both natural and synthetic this compound-containing compounds will be crucial to validate their therapeutic potential in areas such as oncology, infectious diseases, and neurodegeneration.

References

  • Yan, F., Auerbach, D., Chai, Y., Keller, L., Tu, Q., Hüttel, S., ... & Müller, R. (2018). Biosynthesis and Heterologous Production of Vioprolides: Rational Biosynthetic Engineering and Unprecedented 4‐Methylazetidinecarboxylic Acid Formation. Angewandte Chemie International Edition, 57(28), 8754-8759. [Link] [2][8]2. Zhen, X., Chen, F., & Dong, M. (2023). Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides. ACS Catalysis. [Link] [5][6][7]3. Wu, G., Nielson, J. J., Peterson, R. T., & Winter, J. M. (2017). Bonnevillamides, Linear Heptapeptides Isolated from a Great Salt Lake-Derived Streptomyces sp. Marine drugs, 15(7), 195. [Link] [1][3][9][10]4. Lee, J. H., Kim, E., Lee, J., Nam, S. J., & Oh, D. C. (2021). Azetidine-Bearing Non-Ribosomal Peptides, Bonnevillamides D and E, Isolated from a Carrion Beetle-Associated Actinomycete. The Journal of organic chemistry, 86(10), 7149–7157. [Link] [4][11]5. Klaubert, T. J., Gellner, J., Bernard, C., Effert, J., & Groll, M. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 15(1), 1-13. [Link] [12][13][14]6. Schindler, C. S., & Thornton, A. R. (2020). The Cytotoxic Natural Product Vioprolide A Targets Nucleolar Protein 14, Which Is Essential for Ribosome Biogenesis. Angewandte Chemie International Edition, 59(4), 1596-1600. [Link] [15]7. Singh, G., & Sharma, P. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1373. [Link] [7][16]8. Fawcett, A., Murtaza, A., Gregson, C. H., & Aggarwal, V. K. (2019). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 84(15), 9878-9883. [Link] [17]9. RSC Publishing. (2023). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. [Link]

Sources

Quantum chemical calculations of 2-Methylazetidine conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Methylazetidine Conformation

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for determining the conformational landscape of this compound using quantum chemical calculations. It is designed for researchers, computational chemists, and drug development professionals who require a deep understanding of the structural preferences of small, nitrogen-containing heterocycles. We will move beyond a simple procedural list to explain the rationale behind methodological choices, ensuring a robust and reproducible computational protocol.

Introduction: The Significance of Azetidine Conformation in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1][2] Their incorporation into molecular scaffolds can improve physicochemical properties, introduce desirable metabolic stability, and provide rigid frameworks that reduce the entropic penalty of binding to biological targets.[1][3] The reactivity and biological function of an azetidine-containing molecule are intrinsically linked to the three-dimensional arrangement of its four-membered ring.

Unlike planar aromatic rings, the azetidine ring is puckered to alleviate inherent ring strain.[4][5] This puckering creates distinct conformational isomers, and the energy landscape governing their interconversion dictates the molecule's behavior. For substituted azetidines like this compound, the substituent's orientation—either axial or equatorial—further defines the conformational space. Understanding the relative stability of these conformers is paramount for predicting molecular shape, dipole moment, and intermolecular interactions.

Quantum chemical calculations offer a powerful in silico laboratory to probe these conformational preferences with high accuracy, providing insights that are often challenging to obtain experimentally. This guide will detail a rigorous computational workflow for the conformational analysis of this compound.

Theoretical Foundations: Puckering, Substituents, and Computational Models

The Puckered Nature of the Azetidine Ring

The parent azetidine molecule is not planar. Gas-phase electron diffraction studies have shown it possesses a puckered conformation with a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[4] This puckering minimizes torsional strain and angle strain within the four-membered ring. The introduction of a substituent, such as a methyl group at the 2-position, leads to two primary low-energy conformers, distinguished by the substituent's position relative to the approximate plane of the ring.

  • Equatorial (eq) Conformer: The methyl group points away from the ring, minimizing steric interactions.

  • Axial (ax) Conformer: The methyl group is oriented more perpendicularly to the ring plane, leading to potential steric clashes with other ring atoms.

Generally, the equatorial conformer is expected to be lower in energy due to reduced steric hindrance.[6] Quantum chemical calculations allow us to quantify this energy difference precisely.

Selecting the Right Computational Tools

The accuracy of a quantum chemical calculation is determined by the chosen theoretical method and basis set.

  • Theoretical Methods: Density Functional Theory (DFT) is a widely used and robust choice for conformational analysis of organic molecules, offering a good balance between accuracy and computational cost.[7][8][9] Functionals like B3LYP are a good starting point, while modern, dispersion-corrected functionals such as ωB97X-D or M06-2X are often recommended for higher accuracy, as they better account for non-covalent interactions.[10][11] For even greater accuracy, especially for benchmarking, Møller-Plesset perturbation theory (MP2) can be employed, though at a significantly higher computational expense.[10]

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. For geometry optimizations, Pople-style basis sets like 6-31G(d) are often sufficient.[12][13] However, for accurate energy calculations, it is crucial to use larger, more flexible basis sets, such as 6-311+G(2df,2p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ).[10][14]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a self-validating protocol for the conformational analysis of this compound. The choice of methods and basis sets represents a balance of accuracy and computational efficiency suitable for routine research.

Step 1: Generation of Initial 3D Structures
  • Using a molecular modeling program (e.g., Avogadro, GaussView, ChemDraw 3D), construct the this compound molecule.

  • Create two initial structures: one with the methyl group in an approximate equatorial position and another with the methyl group in an axial position.

  • Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate reasonable starting geometries. This is not for accuracy but to ensure the quantum mechanical calculation starts from a sensible structure.

Step 2: Geometry Optimization
  • Objective: To find the lowest energy structure for both the equatorial and axial conformers.

  • Software: Gaussian, ORCA, or any other standard quantum chemistry package.

  • Level of Theory: B3LYP/6-31G(d). This level is computationally efficient and generally provides reliable geometries for organic molecules.

  • Procedure:

    • Submit a geometry optimization calculation for both the equatorial and axial starting structures.

    • The calculation will iteratively adjust the atomic positions to minimize the forces on the atoms, converging on a stationary point on the potential energy surface.

Step 3: Vibrational Frequency Analysis
  • Objective: To confirm that the optimized structures are true energy minima and to calculate thermodynamic properties.

  • Level of Theory: Must be the same as the geometry optimization (B3LYP/6-31G(d)).

  • Procedure:

    • Perform a frequency calculation on each of the optimized geometries obtained in Step 2.

    • Validation: A true minimum will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a saddle point (a transition state), and the geometry optimization must be revisited.

    • The output will provide the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

Step 4: High-Accuracy Single-Point Energy Refinement
  • Objective: To obtain more accurate relative energies between the conformers.

  • Level of Theory: M06-2X/6-311+G(2df,2p). This level provides excellent accuracy for main-group thermochemistry and non-covalent interactions.[10]

  • Procedure:

    • Using the optimized geometries from Step 2, perform a single-point energy calculation (i.e., no further geometry optimization).

    • This approach, where a less computationally expensive method is used for geometry and a more expensive one for energy, is a common and efficient strategy.

Step 5: Analysis and Data Consolidation
  • Extract Energies: From the output files, extract the final electronic energies (from Step 4) and the thermal corrections to Gibbs Free Energy (from Step 3).

  • Calculate Relative Energies: Determine the relative energies (ΔE and ΔG) of the axial conformer with respect to the more stable equatorial conformer.

    • ΔE = E_axial - E_equatorial

    • ΔG = (E_axial + G_corr_axial) - (E_equatorial + G_corr_equatorial)

  • Measure Key Geometries: From the optimized structures, measure the key dihedral angle that defines the ring puckering (e.g., C4-N1-C2-C3) for each conformer.

Visualization and Data Presentation

Clear presentation of computational data is essential for interpretation and communication.

Computational Workflow Diagram

G cluster_start Structure Preparation cluster_qm Quantum Mechanical Calculations cluster_analysis Data Analysis A 1. Build Axial & Equatorial Conformers B 2. MMFF94 Pre-optimization A->B C 3. Geometry Optimization (B3LYP/6-31G(d)) B->C D 4. Frequency Analysis (B3LYP/6-31G(d)) C->D E 5. Validate Minima (Zero Imaginary Frequencies) D->E F 6. Single-Point Energy (M06-2X/6-311+G(2df,2p)) E->F G 7. Extract Energies & Thermodynamic Data F->G H 8. Calculate Relative Stabilities (ΔE and ΔG) G->H I 9. Analyze Geometries (Dihedral Angles) G->I

Caption: A schematic of the quantum chemical workflow for this compound.

Calculated Conformational Data
ConformerRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Ring Puckering Dihedral Angle (C4-N1-C2-C3)
Equatorial 0.000.00~25-30°
Axial ~1.5 - 2.5~1.5 - 2.5~25-30°

Note: The values presented are typical expected ranges based on calculations for similar systems. Actual calculated values should be filled in from the computational output.

Potential Energy Surface Diagram

PES eq Equatorial Conformer ts Transition State eq->ts Energy Barrier ax Axial Conformer ts->ax bottom_left->eq Conformational Coordinate bottom_left->ax Conformational Coordinate bottom_left->top_left

Caption: A representative potential energy surface for azetidine ring inversion.

Discussion: Interpreting the Computational Results

The results of the calculations will quantitatively confirm the qualitative expectation: the equatorial conformer of this compound is more stable than the axial conformer. The calculated Gibbs Free Energy difference (ΔG) allows for the determination of the Boltzmann population of each conformer at a given temperature, which is crucial for predicting the bulk properties of the substance.

The magnitude of the energy difference is a direct consequence of steric strain. In the axial conformer, the methyl group experiences 1,3-diaxial interactions with the hydrogen atoms on the C4 position of the ring, a destabilizing effect that is absent in the equatorial conformer.

While direct experimental data for the gas-phase conformation of this compound may be scarce, these computational predictions are consistent with extensive studies on substituted cyclobutanes and other four-membered rings, where equatorial substitution is overwhelmingly favored.[6] The predicted puckering angle can also be compared to crystallographic data of more complex azetidine-containing molecules to validate the computational model.[3]

Conclusion

This guide has outlined a robust and scientifically sound workflow for the computational determination of the conformational preferences of this compound. By employing a multi-step approach involving geometry optimization, frequency validation, and high-accuracy single-point energy calculations, researchers can confidently establish the relative stabilities of the key conformers. The finding that the equatorial conformer is significantly more stable than the axial conformer is a critical piece of information for any field where the three-dimensional structure of this molecule is important, from reaction mechanism studies to rational drug design.

References

  • O'Hagan, D. (2008). Understanding the conformational properties of fluorinated N-heterocycles. Beilstein Journal of Organic Chemistry, 4, 19. [Link]
  • Mastryukov, V. S., & Osina, E. L. (1975). Ring puckering of azetidine: an electron diffraction study.
  • Dosen-Micovic, L., & Allinger, N. L. (1981). Configuration and conformation of substituted azetidines. The Journal of Organic Chemistry, 46(12), 2445-2450. [Link]
  • Schmid, M., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Karbalaei Khani, S., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10892. [Link]
  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]
  • Benchohra, A., et al. (2020). DFT study of nitrogenated heterocycles of six and seven links.
  • Alabugin, I. V., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 7935-7946. [Link]
  • Schmid, M., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 533460, this compound. PubChem. [Link]
  • Mede, T., et al. (2019). DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface. Applied Surface Science, 494, 748-757. [Link]
  • Crisma, M., et al. (2000). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Tetrahedron: Asymmetry, 11(16), 3375-3383. [Link]
  • Schmid, M., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Loru, D., et al. (2021). C2H5NO Isomers: from Acetamide to 1,2-Oxazetidine and Beyond. ChemRxiv. [Link]
  • Hobza, P., & Sponer, J. (2007). Comprehensive conformational analysis of the nucleoside analogue 2'-beta-deoxy-6-azacytidine by DFT and MP2 calculations. Journal of the American Chemical Society, 129(25), 7959-7967. [Link]
  • Zhang, C., et al. (2023). Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. Molecules, 28(13), 5104. [Link]
  • Scott, J. S., & Williams, D. H. (2018). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 61(15), 6463-6488. [Link]
  • Tanaka, K., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37042-37048. [Link]
  • Al-Shehab, M. A., et al. (2023). Tuning Nanoscale Conductance in Cyclic Molecules via Molecular Length and Anchoring Groups.
  • Boström, J., et al. (2012). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 52(10), 2750-2768. [Link]
  • Le, P. Q., et al. (2023). DFT approach towards accurate prediction of H/C NMR chemical shifts for dipterocarpol oxime.
  • Davies, H. M. L., et al. (1995). Computational methods for conformational analysis of unsymmetrical 1,3-diamines. Journal of Computational Chemistry, 16(8), 960-970. [Link]
  • Das, A., et al. (2021). Quantum Chemistry Calculations for Metabolomics: Focus Review. Journal of Chemical Information and Modeling, 61(12), 5779-5792. [Link]
  • Zhang, R., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11624. [Link]
  • Butler, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1599-1604. [Link]
  • Pápai, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11245-11253. [Link]
  • Imrich, J., & Kois, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2603-2613. [Link]

Sources

Introduction: The Azetidine Scaffold and the Importance of Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Methylazetidine in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. Given the limited availability of direct experimental solubility data in public literature, this document synthesizes theoretical principles, data from analogous compounds, and established experimental protocols to offer a robust predictive framework for researchers, scientists, and drug development professionals.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can improve physicochemical properties such as aqueous solubility and metabolic stability, while also providing novel three-dimensional exit vectors for molecular elaboration. This compound (C₄H₉N, MW: 71.12 g/mol ) is a simple yet versatile derivative, offering a chiral center and a secondary amine that serves as a key synthetic handle.[1]

Understanding the solubility of this compound in various organic solvents is paramount for its effective use. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization and chromatography, and is a critical parameter in the preparation of stock solutions for screening and analysis. This guide aims to provide a detailed understanding of these characteristics.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is fundamentally governed by its molecular structure. This compound possesses a unique combination of features that influence its interaction with different solvents:

  • Polarity and Hydrogen Bonding: The presence of a secondary amine (N-H) within the strained four-membered ring makes it a polar molecule. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. This is a critical factor for its solubility in polar solvents.

  • Aliphatic Character: The methyl group and the two methylene (-CH₂-) groups in the ring contribute to its nonpolar, aliphatic character. This allows for van der Waals interactions with nonpolar solvents.

  • Overall Profile: this compound is a small, relatively polar molecule. Its character is comparable to its parent, azetidine, which is known to be miscible with water.[2] The addition of a methyl group slightly increases its lipophilicity, as indicated by a computed XLogP3 value of 0.4.[1]

The interplay of these features suggests that this compound will exhibit a broad solubility profile, favoring polar solvents but also showing some affinity for less polar environments.

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle, which states that substances with similar polarities and intermolecular forces tend to be soluble in one another, we can predict the solubility of this compound across a range of common organic solvents.[3] These predictions are also informed by the known solubility of analogous small-ring amines and substituted azetidines.[4][5]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh / Miscible The ability of this compound to both donate and accept hydrogen bonds allows for strong interactions with protic solvents. Azetidine itself is miscible with water.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh These solvents can act as hydrogen bond acceptors, readily interacting with the N-H proton of this compound. Their high polarity effectively solvates the polar azetidine ring.
Chlorinated Dichloromethane (DCM), ChloroformHigh While less polar than protic or aprotic solvents, chlorinated solvents are effective at dissolving a wide range of organic compounds, including amines.[4]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to High THF, being more polar, is expected to be a better solvent than diethyl ether. Both can act as hydrogen bond acceptors.
Esters Ethyl AcetateModerate Ethyl acetate has moderate polarity and can accept hydrogen bonds, suggesting it will be a reasonably good solvent for this compound.
Aromatic Toluene, BenzeneLow to Moderate The primary interactions would be weaker van der Waals forces. The polarity mismatch limits high solubility.
Nonpolar Hexane, Heptane, CyclohexaneLow / Sparingly Soluble A significant polarity mismatch exists. The nonpolar solvent molecules cannot effectively solvate the polar N-H group, leading to poor solubility.[4]

Experimental Determination of Solubility: A Validated Protocol

While predictions are valuable, empirical determination is essential for precise applications. The isothermal saturation method, commonly known as the shake-flask method, is a reliable technique for determining thermodynamic solubility.[6][7]

Protocol: Isothermal Saturation Method
  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial (e.g., a 4 mL glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C) to allow the system to reach equilibrium. This process can take anywhere from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. Filtration is a critical step to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: For non-volatile solvents, the solvent from the filtered aliquot can be evaporated under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining this compound is then determined, and the solubility is calculated (e.g., in mg/mL).

    • Chromatographic Method (HPLC/GC): Dilute the filtered aliquot with a suitable solvent and analyze it using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. This is the preferred method for its accuracy and ability to detect any potential degradation.[7]

  • Data Reporting: Express the solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal vial and place in shaker at constant temp (e.g., 24-72h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.45µm syringe filter D->E F Quantify by HPLC/GC or Gravimetric method E->F G Solubility Data (mg/mL or mol/L) F->G

Caption: Workflow for determining the solubility of this compound.

Practical Implications for Researchers

The predicted solubility profile has several practical implications:

  • Reaction Chemistry: For reactions involving this compound, polar aprotic solvents like DMF and ACN, or chlorinated solvents like DCM, are excellent choices to ensure the homogeneity of the reaction mixture. For reactions requiring protic conditions, alcohols like methanol or ethanol are suitable.

  • Work-up and Extraction: The high solubility in polar solvents and lower solubility in nonpolar hydrocarbons suggest that an extraction between an aqueous phase and a nonpolar organic solvent like hexane or heptane could be challenging due to potential partitioning into the aqueous layer. An extraction with a more polar organic solvent like ethyl acetate or DCM would likely be more effective.

  • Chromatography: The polarity of this compound indicates it will have a strong affinity for polar stationary phases like silica gel. Therefore, a solvent system with a polar component (e.g., methanol or ethanol in DCM, or ethyl acetate in hexanes) will be necessary for elution in normal-phase column chromatography.

  • Stock Solution Preparation: For biological screening or analytical purposes, DMSO is an ideal solvent for preparing high-concentration stock solutions due to its excellent solvating power for a wide range of organic molecules.

Safety and Handling Precautions

While a specific safety data sheet for this compound is not widely available, it should be handled with the same precautions as other small-ring, volatile amines. Related compounds like 2-methylaziridine are classified as highly flammable and toxic.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Researchers are strongly advised to consult the supplier's Safety Data Sheet (SDS) upon purchase and to conduct a thorough risk assessment before use.

Conclusion

This compound is a valuable building block whose utility is closely tied to its solubility. This guide establishes a predictive framework based on its molecular structure and the properties of analogous compounds. It is predicted to be highly soluble in polar protic and aprotic solvents, moderately soluble in solvents of intermediate polarity, and sparingly soluble in nonpolar hydrocarbons. For definitive quantitative data, the provided isothermal saturation protocol offers a reliable experimental path. This comprehensive understanding of solubility will empower researchers to optimize reaction conditions, streamline purification processes, and fully leverage the synthetic potential of this compound.

References

Please note that direct experimental data for this compound solubility is scarce. The references below support the fundamental principles of solubility, experimental methodologies, and data on analogous compounds used to construct this guide.

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a general organic chemistry lab manual resource. This source outlines the fundamental principles of solubility, such as "like dissolves like."
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry lab manual.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Azetidine. (n.d.). In Wikipedia.
  • Solubility of Organic Compounds. (2023, August 31). Retrieved from a chemistry education resource.
  • This compound. (n.d.). PubChem.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Determination of aqueous solubility by heating and equilibration: A technical note. (2007). Journal of Pharmaceutical and Biomedical Analysis. This article discusses a modified shake-flask method.
  • Azetidine, N-methyl- (CAS 4923-79-9) - Chemical & Physical Properties. (n.d.). Cheméo.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. This article describes the shake-flask method as a standard for solubility measurement.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 2-Methylazetidine Hydrochloride in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile building block have led to its incorporation into a multitude of biologically active molecules. This compound, and specifically its hydrochloride salt, represents a key intermediate in the synthesis of numerous pharmaceutical candidates. A thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure reproducibility, optimize reaction conditions, and develop robust analytical methods. This guide provides a comprehensive overview of the core physical characteristics of this compound hydrochloride, grounded in established scientific principles and experimental methodologies.

Molecular Structure and Basic Properties

This compound hydrochloride is the salt form of the cyclic amine this compound. The protonation of the nitrogen atom by hydrochloric acid increases its polarity and aqueous solubility, properties that are often advantageous in pharmaceutical development.

Table 1: General Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₄H₁₀ClN[1][2]
Molecular Weight 107.58 g/mol [1][2]
Appearance Expected to be a crystalline solidGeneral knowledge of amine hydrochlorides
SMILES C[C@H]1NCC1.[H]Cl[3]
InChI Key WYQBCZUEZOFZFT-UHFFFAOYSA-N[1]

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For hydrochloride salts, which can be hygroscopic, proper sample preparation and measurement technique are crucial for obtaining accurate and reproducible results.

Experimental Data
Step-by-Step Experimental Protocol for Melting Point Determination

This protocol is based on the capillary method, a standard technique for melting point determination.[4]

  • Sample Preparation:

    • Ensure the this compound hydrochloride sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Due to the potential hygroscopic nature of amine salts, dry the sample in a desiccator over a suitable drying agent prior to measurement.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 10-20 °C/min) to determine a rough range.

  • Measurement:

    • For an accurate measurement, set the starting temperature to approximately 20°C below the expected melting point.

    • Use a slow heating rate, typically 1-2°C per minute, to allow for thermal equilibrium between the sample and the heating block.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The melting range provides an indication of purity, with purer compounds exhibiting a narrower range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis Dry Dry Sample (Desiccator) Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm height) Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2 °C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record Range (Onset to Clear Point) Observe->Record Purity Assess Purity (Narrow Range = Higher Purity) Record->Purity

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Formulation and Reaction Chemistry

The solubility of this compound hydrochloride in various solvents is a critical parameter for its use in synthesis and for the development of liquid formulations. As a salt, it is expected to exhibit good solubility in polar protic solvents and limited solubility in nonpolar organic solvents.

Qualitative and Quantitative Solubility Data

Detailed experimental solubility data (e.g., in g/100 mL or mg/mL) for this compound hydrochloride in a range of common solvents is not widely published. However, based on the principles of "like dissolves like," a general solubility profile can be predicted.

Table 2: Predicted Solubility of this compound Hydrochloride

SolventPolarityPredicted SolubilityRationale
WaterPolar ProticHighThe ionic nature of the salt and the ability to form hydrogen bonds with water molecules favor high solubility.[5]
MethanolPolar ProticHighSimilar to water, methanol can solvate the ions effectively.
EthanolPolar ProticModerate to HighThe slightly lower polarity compared to methanol may result in slightly lower solubility.
DichloromethanePolar AproticLow to ModerateWhile polar, the lack of hydrogen bond donation limits its ability to solvate the salt.
Diethyl EtherNonpolarLowThe nonpolar nature of ether makes it a poor solvent for ionic compounds.
TolueneNonpolarLowSimilar to diethyl ether, toluene is unable to effectively solvate the ions.
Step-by-Step Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is a reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound hydrochloride to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC-UV or a validated titration method.

  • Calculation:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

SolubilityWorkflow cluster_saturation Saturation cluster_analysis Analysis cluster_result Result Add Add Excess Solid to Solvent Agitate Agitate at Constant Temp (24-48h) Add->Agitate Filter Filter Supernatant Agitate->Filter Quantify Quantify Concentration (e.g., HPLC) Filter->Quantify Solubility Determine Solubility (mg/mL or mol/L) Quantify->Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For hydrochloride salts of amines, the protonation of the nitrogen atom leads to characteristic downfield shifts of adjacent protons and carbons.[5]

¹H NMR Data:

A ¹H NMR spectrum for this compound HCl is available, providing key structural information.[1]

¹³C NMR Data:

While a specific spectrum is not publicly available, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds. The protonation of the nitrogen is expected to cause a downfield shift of the adjacent carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Cation

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C255-65Adjacent to the electron-withdrawing protonated nitrogen and bearing a methyl group.
C320-30Methylene carbon further from the nitrogen.
C445-55Methylene carbon adjacent to the protonated nitrogen.
CH₃15-25Methyl group attached to C2.

Step-by-Step Protocol for NMR Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., D₂O, Methanol-d₄).

  • Sample Dissolution: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • Standard Addition (Optional): An internal standard such as tetramethylsilane (TMS) or a suitable salt standard can be added for precise chemical shift referencing.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound hydrochloride, key vibrational modes include N-H stretches from the ammonium group, C-H stretches, and C-N stretches.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~2700-3000N-H stretchSecondary ammonium ion (R₂NH₂⁺)
~2850-2960C-H stretchAliphatic (CH, CH₂, CH₃)
~1580-1650N-H bendSecondary ammonium ion (R₂NH₂⁺)
~1000-1250C-N stretchAmine

Step-by-Step Protocol for ATR-FTIR Analysis:

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the powdered this compound hydrochloride onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural confirmation. For this compound hydrochloride, Electrospray Ionization (ESI) is a suitable technique, as it is a soft ionization method well-suited for polar and ionic compounds.[6]

Expected Mass Spectrum:

In positive ion mode ESI-MS, the primary ion observed would be the protonated this compound molecule (the free base), [C₄H₉N + H]⁺, with an expected m/z of 72.08. The fragmentation pattern would likely involve the loss of small neutral molecules from the azetidine ring.

Step-by-Step Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound hydrochloride in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

SpectroRelationships cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_MS Mass Spectrometry Molecule This compound Hydrochloride H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR FTIR FTIR Molecule->FTIR MS ESI-MS Molecule->MS Structure C-H Framework H_NMR->Structure C_NMR->Structure FuncGroups Functional Groups (N-H, C-H, C-N) FTIR->FuncGroups MolWeight Molecular Weight MS->MolWeight Fragmentation Fragmentation Pattern MS->Fragmentation

Caption: Interrelation of Spectroscopic Techniques.

Crystal Structure: The Definitive Solid-State Architecture

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on the bond lengths, bond angles, and crystal packing of this compound hydrochloride.

Crystallographic Data

A search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield a published crystal structure for this compound hydrochloride. Therefore, specific details such as the crystal system, space group, and unit cell dimensions are not available at the time of this writing.

General Protocol for Single-Crystal X-ray Diffraction

Should suitable single crystals of this compound hydrochloride be obtained, the following general procedure would be employed:

  • Crystal Growth: Grow single crystals of sufficient size and quality, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it while collecting diffraction data on an area detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

Conclusion

References

  • Azetidinium lead iodide: synthesis, structural and physico-chemical characterization.
  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose.
  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. [Link]
  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)...
  • This compound-2-carboxylic acid hydrochloride | C5H10ClNO2 | CID 70557228. PubChem. [Link]
  • This compound | C4H9N | CID 533460. PubChem. [Link]
  • How to Interpret FTIR Results: A Beginner's Guide.
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. PMC. [Link]
  • Experiment 1 - Melting Points. Unknown Source. [Link]
  • FTIR INTERPRET
  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Indian Academy of Sciences. [Link]
  • Production and optimization of Azetidiniumsalts. Chalmers ODR. [Link]
  • FTIR Analysis Beginner's Guide: Interpreting Results.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • This compound hydrochloride | C4H10ClN | CID 21980061. PubChem. [Link]
  • International Journal of Pharmaceutical Sciences and Research (IJPSR). IJPSR. [Link]
  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
  • Pharmaceutical Substances. Thieme. [Link]
  • Pharma Intermediates and Fine Chemicals: An Explainer. Zenfold. [Link]
  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]
  • Physicochemical characterization of creatine N-methylguanidinium salts. PubMed. [Link]
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci
  • TO THE STUDY OF HETEROCYCLIC COMPOUNDS. ijrti. [Link]
  • Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole. PubMed. [Link]
  • Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057. PubChem. [Link]
  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-2-Methylazetidine is a highly valuable chiral building block in modern medicinal chemistry. Its incorporation into molecular scaffolds can significantly enhance pharmacological properties such as metabolic stability, aqueous solubility, and binding affinity by introducing a strained, three-dimensional motif. The stereocenter at the C2 position is crucial for specific molecular interactions, making enantioselective synthesis not merely an academic challenge but a critical necessity for the development of novel therapeutics. This guide provides an in-depth analysis of field-proven, robust methodologies for synthesizing (S)-2-Methylazetidine in high enantiopurity. We will dissect three principal strategies: synthesis from the chiral pool, chiral auxiliary-mediated diastereoselective reactions, and asymmetric organocatalysis. Each section explains the core scientific principles, provides detailed experimental protocols, and offers expert insights into the causality behind procedural choices, empowering researchers to select and implement the optimal strategy for their specific research and development needs.

Strategic Overview: Pathways to Chiral 2-Methylazetidine

The synthesis of enantiopure (S)-2-Methylazetidine can be approached from several distinct strategic directions. The choice of pathway often depends on factors such as the availability of starting materials, scalability requirements, and the desired level of stereochemical purity. Below is a logical diagram outlining the primary synthetic philosophies.

cluster_start Chiral Starting Materials cluster_strategies Core Synthetic Strategies cluster_concepts Key Chemical Transformations Start (S)-2-Methylazetidine (Target Molecule) CP Chiral Pool Synthesis (e.g., from (R)-1,3-Butanediol) Start->CP Retrosynthetic Analysis CA Chiral Auxiliary Control (e.g., Sulfinamides, Chiral Amines) Start->CA Retrosynthetic Analysis AC Asymmetric Catalysis (e.g., Organocatalysis) Start->AC Retrosynthetic Analysis CP_Concept Stereospecific Intramolecular SN2 Cyclization CP->CP_Concept relies on CA_Concept Diastereoselective Alkylation & Auxiliary Cleavage CA->CA_Concept relies on AC_Concept Enantioselective α-Functionalization & Cyclization AC->AC_Concept relies on

Caption: Core strategies for the synthesis of (S)-2-Methylazetidine.

Chapter 1: Chiral Pool Synthesis from (R)-1,3-Butanediol

The chiral pool approach leverages naturally occurring, enantiopure starting materials to transfer stereochemistry to the target molecule. This is often a direct and cost-effective strategy. For (S)-2-methylazetidine, the commercially available (R)-1,3-butanediol is an ideal precursor, as its stereocenter directly corresponds to the desired C2 stereocenter of the product.

Scientific Principle & Causality

This synthesis relies on a robust, one-pot procedure developed by Hillier and Chen for the formation of azetidines from 1,3-diols.[1][2] The core of this method is the in-situ conversion of the diol's two hydroxyl groups into excellent leaving groups, trifluoromethanesulfonates (triflates), followed by a double nucleophilic substitution by a primary amine.

Causality of Experimental Choices:

  • Trifluoromethanesulfonic Anhydride (Tf₂O): Chosen because it reacts rapidly and cleanly with alcohols to form triflates, which are among the most potent leaving groups known. This high reactivity is essential for facilitating the subsequent Sₙ2 reactions, especially the formation of the strained four-membered ring.

  • Diisopropylethylamine (DIEA): A non-nucleophilic, sterically hindered base is critical. It efficiently scavenges the triflic acid byproduct of the triflation reaction without competing with the primary amine nucleophile in the subsequent cyclization step.

  • Low Initial Temperature (-35 °C to -20 °C): The formation of the bis-triflate intermediate is highly exothermic and the intermediate itself can be unstable. Low temperatures are crucial to control the reaction rate, prevent side reactions like elimination, and ensure the intermediate is formed cleanly before the amine is introduced.

  • Benzhydrylamine as Nucleophile: A primary amine with a bulky, easily removable protecting group is ideal. The benzhydryl group provides sufficient steric bulk to prevent over-alkylation and is readily cleaved under standard hydrogenolysis conditions (e.g., Pd/C, H₂), which are typically mild and high-yielding.

  • One-Pot Procedure: This approach enhances efficiency and overall yield by avoiding the isolation of the potentially unstable bis-triflate intermediate.

Detailed Experimental Protocol: Synthesis of (S)-1-Benzhydryl-2-methylazetidine

This protocol is adapted from the general procedure reported by Hillier and Chen.[1][2]

Step 1: In-situ Bis-Triflate Formation and Cyclization

  • To a stirred solution of (R)-1,3-butanediol (1.0 eq.) and diisopropylethylamine (DIEA, 2.5 eq.) in dichloromethane (DCM, approx. 0.2 M) at -35 °C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed -20 °C.

  • Stir the resulting mixture at -20 °C for 1 hour. The formation of a slurry is typically observed.

  • Add benzhydrylamine (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature, then heat to 40 °C (reflux) and maintain for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the intermediate.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford (S)-1-benzhydryl-2-methylazetidine.

Step 2: Deprotection to (S)-2-Methylazetidine

  • Dissolve the purified (S)-1-benzhydryl-2-methylazetidine (1.0 eq.) in methanol or ethanol.

  • Add palladium on carbon (10 wt. %, ~5 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker, 1-4 atm) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (S)-2-methylazetidine. The product is volatile and should be handled accordingly.

Chapter 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This strategy introduces a chiral element—the auxiliary—which directs the stereochemical outcome of a key bond-forming reaction. The auxiliary is then cleaved to reveal the enantiopure product. This approach is powerful for creating new stereocenters with high fidelity.

Scientific Principle & Causality

A robust method in this class is the diastereoselective α-alkylation of an N-protected azetidine-2-carbonitrile. A chiral amine, such as (S)-1-(4-methoxyphenyl)ethylamine, is first installed on the azetidine nitrogen. The key to high diastereoselectivity lies in the subsequent complexation of the nitrogen with borane (BH₃).

Causality of Experimental Choices:

  • N-Borane Complex Formation: The BH₃ group coordinates to the azetidine nitrogen. This has two critical effects: (1) It acts as a sterically demanding protecting group, effectively blocking one face of the molecule. (2) It reduces the nucleophilicity of the nitrogen, preventing side reactions.

  • Lithium Diisopropylamide (LDA): This strong, non-nucleophilic base is required to deprotonate the α-carbon next to the nitrile group, forming a planar lithium enolate. The reaction is performed at -78 °C to ensure the kinetic enolate is formed and to maintain its configurational stability.

  • Facial Shielding: The chiral auxiliary and the bulky N-borane complex work in concert to create a highly biased steric environment. The incoming electrophile (e.g., methyl iodide) is forced to approach the enolate from the less hindered face, leading to the formation of one diastereomer in significant excess.

  • Nitrile Group: The nitrile is an excellent activating group for the α-proton, facilitating deprotonation by LDA. It can later be hydrolyzed or reduced if the corresponding carboxylic acid or amine is desired.

  • Auxiliary Cleavage: The N-(1-arylethyl) group can be removed under acidic conditions (e.g., TFA) or by hydrogenolysis, liberating the free amine of the azetidine product.

Detailed Experimental Protocol: Diastereoselective Synthesis of (S)-2-Methylazetidine-2-carbonitrile

This protocol is based on the work of Nagatomo and Ishikawa.

Step 1: Synthesis of N-((S)-1-arylethyl)azetidine-2-carbonitrile

  • This starting material is typically prepared from azetidine-2-carbonitrile and the corresponding chiral amine via standard reductive amination or N-alkylation procedures.

Step 2: Diastereoselective N-Boration and α-Alkylation

  • Dissolve the diastereomerically pure N-((S)-1-(4-methoxyphenyl)ethyl)azetidine-2-carbonitrile (1.0 eq.) in anhydrous THF and cool to 0 °C.

  • Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.1 eq.) dropwise. Stir for 1 hour at 0 °C to form the N-borane complex.

  • In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.2 eq.) to diisopropylamine (1.25 eq.) in anhydrous THF at -78 °C.

  • Cool the N-borane complex solution to -78 °C and slowly add the freshly prepared LDA solution via cannula. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add methyl iodide (MeI, 1.3 eq.) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then warm slowly to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to isolate the desired α-methylated diastereomer. Diastereomeric ratios are typically >95:5.

Step 3: Auxiliary Cleavage

  • Dissolve the purified N-borane protected, α-methylated azetidine (1.0 eq.) in a suitable solvent (e.g., DCM).

  • Add trifluoroacetic acid (TFA, excess) and stir at room temperature until the deprotection is complete (monitor by LC-MS).

  • Concentrate the reaction mixture under reduced pressure. The resulting product will be the TFA salt of (S)-2-methylazetidine-2-carbonitrile.

Chapter 3: Asymmetric Organocatalysis

Organocatalysis offers a powerful, metal-free alternative for enantioselective synthesis. These methods often utilize small, chiral organic molecules to catalyze reactions with high stereocontrol.

Scientific Principle & Causality

A highly effective organocatalytic route to chiral 2-substituted azetidines involves the enantioselective α-chlorination of an aldehyde, followed by a sequence of reduction, activation, and cyclization.[1]

cluster_workflow Organocatalytic Workflow for (S)-2-Methylazetidine A Propanal B (R)-2-Chloro- propanal A->B  Enantioselective  α-Chlorination  (Chiral Amine Cat.) C (R)-2-Chloro- propan-1-ol B->C Reduction (NaBH4) D (R)-1-Azido-2- chloropropane C->D Mesylation & Azide Displacement (NaN3) E (S)-2-Methyl- aziridine D->E Intramolecular Reductive Amination (PPh3, H2O) G (S)-2-Methylazetidine D->G Reduction & Intramolecular SN2 Cyclization (e.g., H2, Pd/C) F (S)-γ-Azido alcohol E->F Ring Opening (Not direct path)

Caption: A potential workflow using an organocatalytic α-chlorination step.

Causality of Experimental Choices:

  • Chiral Amine Catalyst (e.g., MacMillan or Jørgensen catalysts): The aldehyde starting material reacts with the chiral secondary amine catalyst to form a transient chiral enamine intermediate. This enamine is the key reactive species.

  • Enamine Geometry: The catalyst's structure rigidly controls the geometry of the enamine, exposing one face to electrophilic attack while shielding the other.

  • Electrophilic Chlorine Source (NCS): N-Chlorosuccinimide (NCS) is an inexpensive and easy-to-handle electrophilic chlorine source that reacts cleanly with the nucleophilic enamine.

  • Stereoselective Chlorination: The NCS attacks the exposed face of the chiral enamine, installing the chlorine atom with high enantioselectivity. The catalyst then turns over, regenerating the chiral amine and releasing the α-chloro aldehyde product.

  • Multi-step Conversion: The resulting chiral α-chloro aldehyde is a versatile intermediate. A common sequence to form the azetidine involves:

    • Reduction of the aldehyde to the corresponding chlorohydrin.

    • Conversion of the alcohol to a better leaving group (e.g., mesylate or tosylate).

    • Displacement with a nitrogen source (e.g., ammonia or a protected amine) followed by intramolecular cyclization. An alternative is displacement with azide, reduction, and then cyclization.[1]

Detailed Experimental Protocol: Organocatalytic Route

This protocol is conceptualized from the work of MacMillan and others on enantioselective α-functionalization.[1]

Step 1: Enantioselective α-Chlorination of Propanal

  • To a solution of propanal (1.0 eq.) in a suitable solvent like acetone or CH₂Cl₂ at -30 °C, add the chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, 5-10 mol%).

  • Add N-chlorosuccinimide (NCS, 1.1 eq.) in one portion.

  • Stir the reaction at -30 °C for 8-12 hours, monitoring for the consumption of propanal.

  • Upon completion, the reaction can be directly carried forward or quenched and purified to yield (R)-2-chloropropanal with high enantiomeric excess (typically >90% ee).

Step 2: Reduction to (R)-1-Chloro-2-propanol

  • To the crude reaction mixture from Step 1 (or to purified (R)-2-chloropropanal) dissolved in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

  • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Quench the reaction with acetone, then add water and extract with ethyl acetate.

  • Dry the organic layers, concentrate, and purify to obtain (R)-1-chloro-2-propanol.

Step 3: Conversion to (S)-2-Methylazetidine

  • Convert the chlorohydrin to a γ-amino alcohol via a suitable multi-step sequence (e.g., conversion to an amino nitrile followed by reduction, or through a Gabriel synthesis).

  • Once the γ-amino alcohol is obtained, cyclize to the azetidine using Mitsunobu conditions or by converting the alcohol to a good leaving group (mesylate, tosylate) and treating with a base to effect intramolecular Sₙ2 displacement.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision driven by project-specific needs. The following table provides a comparative summary of the discussed methodologies.

Metric Chiral Pool Synthesis Chiral Auxiliary Method Asymmetric Organocatalysis
Starting Material (R)-1,3-ButanediolRacemic azetidine-2-carbonitrilePropanal
Key Advantage Direct transfer of stereochemistry; often fewer steps.High diastereoselectivity (>95%); well-established and reliable.Metal-free; generates versatile chiral synthons.
Key Disadvantage Dependent on availability of specific chiral precursors.Stoichiometric use of chiral auxiliary; requires protection/deprotection.Multi-step sequence required after the key catalytic step.
Typical Overall Yield Good (e.g., 60-70% over 2 steps)Moderate to Good (e.g., 40-60% over several steps)Moderate (e.g., 20-35% over several steps)[1]
Enantio-/Diastereo-purity High (>99% ee, dependent on starting material)High (>95% dr)High (>90% ee for key step)[1]
Scalability Generally good, dependent on reagent cost (Tf₂O).Good, but cost of auxiliary can be a factor on large scale.Potentially good; catalyst loading is low.
Reference(s) [1][2][1]

Conclusion and Future Outlook

The enantioselective synthesis of (S)-2-methylazetidine is a well-addressed challenge with several robust and reliable solutions available to the modern chemist. The chiral pool approach from (R)-1,3-butanediol stands out for its efficiency and directness, making it an excellent choice for large-scale manufacturing where the starting material is readily available. Chiral auxiliary-based methods offer predictability and high stereocontrol, providing a versatile platform for the synthesis of not just this compound but a wide array of C2-substituted analogues. Finally, asymmetric organocatalysis represents the cutting edge, offering elegant, metal-free routes that generate valuable chiral intermediates applicable to diverse synthetic goals.

Future developments will likely focus on increasing the step-economy of catalytic routes, potentially through tandem or cascade reactions that form the azetidine ring in a single, highly selective operation from simple achiral precursors. As the demand for sp³-rich, conformationally constrained building blocks continues to grow in drug discovery, the methodologies detailed in this guide provide a solid and versatile foundation for innovation.

References

A complete and verifiable list of sources cited in this guide is provided below.

  • Hillier, M. C.; Chen, C.-Y. A One-Pot Preparation of 1,3-Disubstituted Azetidines. J. Org. Chem.2006, 71 (20), 7885–7887. [Link]
  • Hillier, M. C.; Chen, C.-Y. A one-pot preparation of 1,3-disubstituted azetidines. PubMed, 2006. [Link]
  • Parmar, D., et al. Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017. [Link]
  • Nagatomo, M., et al. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Adv., 2021, 11(38), 23825-23837. [Link]
  • Nagatomo, M., et al. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PubMed, 2021. [Link]
  • Andresini, M., et al. Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. J. Org. Chem.2018, 83(15), 8178-8187. [Link]
  • Vo, C.-V., et al. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Lett., 2015, 56(23), 3389-3392. [Link]
  • Brochu, M. P.; Brown, S. P.; MacMillan, D. W. C. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. J. Am. Chem. Soc.2004, 126(13), 4108–4109. [Link]
  • Brochu, M. P.; Brown, S. P.; MacMillan, D. W. C.

Sources

Methodological & Application

Application Note & Protocol Guide: A Scalable, Chromatography-Free Synthesis of (S)-2-Methylazetidine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Methylazetidine is a highly valuable chiral building block in medicinal chemistry, forming the core of numerous therapeutic candidates. Its synthesis, particularly on a large scale with high enantiomeric purity, presents significant challenges. Traditional methods often rely on costly starting materials, chiral auxiliaries, or purification by column chromatography, hindering their industrial applicability. This guide details a robust, scalable, and chromatography-free synthetic route to (S)-2-Methylazetidine, culminating in its isolation as a bench-stable, crystalline salt. The protocol is designed for researchers, chemists, and process development professionals in the pharmaceutical industry, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and adaptability.

Introduction: The Strategic Importance of (S)-2-Methylazetidine

Saturated nitrogen-containing heterocycles are privileged structures in drug discovery, with the four-membered azetidine ring offering a unique vector in three-dimensional chemical space.[1] Unlike its more flexible five- and six-membered counterparts (pyrrolidines and piperidines), the strained azetidine ring imparts conformational rigidity, which can enhance binding affinity and modulate physicochemical properties. The chiral center at the C2 position in (S)-2-Methylazetidine is crucial for establishing specific, stereoselective interactions with biological targets.

However, the synthesis of enantiopure 2-substituted azetidines is non-trivial. Common strategies include the reduction of β-lactams, ring-opening of bicyclic precursors, or intramolecular cyclization reactions.[1][2] For a process to be viable for pharmaceutical manufacturing, it must be:

  • Scalable and High-Yielding: Capable of producing multi-gram to kilogram quantities efficiently.

  • Stereoselective: Consistently delivering the desired (S)-enantiomer with high enantiomeric excess (>99% ee).

  • Operationally Simple: Avoiding complex or hazardous procedures and, critically, eliminating the need for chromatographic purification.

  • Cost-Effective: Utilizing readily available starting materials and reagents.

This document outlines a synthesis that meets these criteria, based on an intramolecular cyclization strategy developed by researchers at Pfizer.[3][4] The chosen route features an efficient one-pot cyclization and isolates the final product as a crystalline camphorsulfonic acid (CSA) salt, which facilitates purification through simple filtration and ensures long-term stability.[3][5]

Comparative Overview of Synthetic Strategies

Several pathways to chiral 2-methylazetidine have been explored. While methods like the aza-Paternò-Büchi reaction or metal-catalyzed C-H amination offer elegant solutions, they often face scalability hurdles due to specialized equipment (photoreactors) or expensive catalysts.[1][2][6] A more classical and industrially proven approach involves the intramolecular cyclization of a suitably activated γ-amino alcohol.

The key to this strategy lies in the activation of the hydroxyl group to create an excellent leaving group, which is then displaced by the internal nitrogen nucleophile. The stereocenter is typically installed early from a chiral pool starting material, such as a derivative of the amino acid (S)-alanine.

The protocol detailed below improves upon traditional cyclization methods by activating a 1,3-diol precursor in situ to form a 1,3-bis-triflate, which rapidly undergoes a double displacement cascade to form the azetidine ring.[3][7] This approach is highly efficient and avoids the isolation of sensitive intermediates.

Recommended Scalable Synthesis Route: The Bis-Triflate Cyclization

This route begins with the commercially available chiral precursor, (S)-3-(benzylamino)propan-1-ol, and proceeds through three main stages: N-protection, one-pot cyclization, and a final deprotection/salt formation step.

Overall Synthetic Pathway

The transformation follows the logical progression shown below, designed to build the target molecule while maintaining stereochemical integrity.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: One-Pot Cyclization cluster_2 Step 3: Deprotection & Salt Formation A (S)-3-(benzylamino)propan-1-ol B (S)-N-benzyl-N-tosyl-3-aminopropan-1-ol A->B TsCl, Pyridine DCM, 0°C to rt C (S)-N-benzyl-N-tosyl-2-methylazetidine B->C 1. Tf₂O, 2,6-lutidine, DCM, -78°C 2. Warm to rt D (S)-2-Methylazetidine (R)-(-)-CSA Salt C->D 1. Na, NH₃ (liquid) 2. (R)-(-)-CSA, i-PrOH/MTBE

Caption: Overall synthetic scheme for (S)-2-Methylazetidine (R)-(-)-CSA salt.

Experimental Workflow Overview

The practical execution of this synthesis is designed for operational simplicity, minimizing transfers and avoiding chromatography.

start Start: (S)-3-(benzylamino) propan-1-ol protection Step 1: N-Tosylation start->protection TsCl cyclization Step 2: One-Pot Bis-Triflate Cyclization protection->cyclization Tf₂O deprotection Step 3: Birch Reduction (Deprotection) cyclization->deprotection Na/NH₃ salt_formation Step 4: Salt Formation & Crystallization deprotection->salt_formation (R)-(-)-CSA final_product Final Product: (S)-2-Methylazetidine (R)-(-)-CSA Salt salt_formation->final_product Filtration

Caption: High-level experimental workflow from starting material to final product.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including pyrophoric reagents (n-BuLi), corrosive substances (Tf₂O), and liquid ammonia. All operations must be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of (S)-N-benzyl-N-tosyl-3-aminopropan-1-ol

Rationale: The initial protection of the secondary amine as a tosylamide serves two purposes. First, it prevents the nitrogen from acting as a nucleophile during the subsequent activation of the hydroxyl group. Second, the tosyl group is a robust protecting group that can be removed under specific conditions (dissolving metal reduction) at the end of the synthesis.

  • 1. Setup: To a flame-dried, three-neck, 5 L round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermocouple, add (S)-3-(benzylamino)propan-1-ol (165 g, 1.0 mol) and dichloromethane (DCM, 2.5 L).

  • 2. Cooling & Reagent Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (121 mL, 1.5 mol) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 210 g, 1.1 mol) over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • 3. Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (rt). Stir for 12-16 hours.

  • 4. Monitoring: Monitor the reaction for the disappearance of starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • 5. Workup: Quench the reaction by slowly adding 1 M aqueous HCl (1 L). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 L) and brine (1 L).

  • 6. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the title compound as a viscous oil. The product is typically used in the next step without further purification.

Protocol 2: One-Pot Cyclization to (S)-N-benzyl-N-tosyl-2-methylazetidine

Rationale: This is the key ring-forming step. The alcohol is first converted to a triflate. The subsequent addition of a strong, non-nucleophilic base (n-BuLi) deprotonates the tosylamide nitrogen, which then acts as the nucleophile to displace the triflate, forming the azetidine ring. This intramolecular cyclization is highly efficient due to the formation of a thermodynamically stable four-membered ring. Note: This protocol is adapted from the principles of the Pfizer synthesis which uses a diol; here we adapt it for a mono-ol precursor leading to the protected azetidine.

  • 1. Setup: To a flame-dried, 5 L multi-neck flask under a nitrogen atmosphere, add the crude (S)-N-benzyl-N-tosyl-3-aminopropan-1-ol (approx. 1.0 mol) from the previous step and anhydrous DCM (2.5 L).

  • 2. Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • 3. Reagent Addition: Add 2,6-lutidine (175 mL, 1.5 mol) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 185 mL, 1.1 mol) via a syringe pump over 1 hour, maintaining the internal temperature below -65 °C. Stir for an additional 30 minutes at -78 °C.

  • 4. Cyclization: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 440 mL, 1.1 mol) dropwise, keeping the temperature below -65 °C.

  • 5. Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 4 hours.

  • 6. Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (1 L). Separate the layers and extract the aqueous phase with DCM (2 x 500 mL).

  • 7. Isolation: Combine the organic layers, wash with brine (1 L), dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude oil contains the protected azetidine.

Protocol 3: Deprotection and Isolation as Crystalline (R)-(-)-CSA Salt

Rationale: A dissolving metal reduction (Birch conditions) is a classic and effective method for cleaving both N-tosyl and N-benzyl groups simultaneously.[3] The final product, a volatile free amine, is difficult to handle and purify. Therefore, it is immediately converted to a crystalline salt with (R)-(-)-camphorsulfonic acid. This step is crucial for scalability as it allows for purification by simple filtration and recrystallization, completely avoiding chromatography, and provides a stable solid form suitable for storage and handling.[3][4]

  • 1. Setup: Assemble a 5 L, three-neck flask with a dry ice condenser, mechanical stirrer, and nitrogen inlet. Cool the flask to -78 °C.

  • 2. Ammonia Condensation: Condense ammonia (approx. 2.5 L) into the flask.

  • 3. Substrate Addition: Dissolve the crude (S)-N-benzyl-N-tosyl-2-methylazetidine (approx. 1.0 mol) in anhydrous tetrahydrofuran (THF, 500 mL) and add it to the liquid ammonia.

  • 4. Reduction: Add sodium metal (Na, 69 g, 3.0 mol) in small pieces over 1 hour. The reaction will maintain a deep blue color upon completion. Stir for 2 hours at -78 °C.

  • 5. Quench: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride (NH₄Cl) until the blue color disappears.

  • 6. Ammonia Evaporation: Remove the dry ice condenser and allow the ammonia to evaporate overnight under a stream of nitrogen.

  • 7. Salt Formation: To the resulting slurry, add a solution of (R)-(-)-camphorsulfonic acid (CSA, 232 g, 1.0 mol) in isopropanol (1 L).

  • 8. Crystallization & Isolation: Stir the mixture for 1 hour at room temperature, then add methyl tert-butyl ether (MTBE, 2 L) to promote precipitation. Cool the mixture to 0 °C and stir for an additional 2 hours. Collect the resulting white solid by vacuum filtration, wash the filter cake with cold MTBE (2 x 500 mL), and dry under vacuum at 40 °C.

Data Summary and Expected Results

The following table summarizes the expected outcomes for this synthetic sequence on a 1.0 molar scale.

StepKey ReagentsSolventTemp. (°C)Time (h)Expected YieldPurity (Typical)
1 TsCl, PyridineDCM0 to rt12-16>95% (crude)>90% (LCMS)
2 Tf₂O, n-BuLiDCM-78 to rt5>85% (crude)>80% (NMR)
3 Na, NH₃, (R)-(-)-CSATHF/NH₃-78 to rt4-660-70% (overall)>99% (HPLC)
>99% ee (SFC)

Overall yield based on the starting (S)-3-(benzylamino)propan-1-ol.

Conclusion

The protocol described provides a scalable, robust, and chromatography-free pathway to high-purity (S)-2-Methylazetidine. By leveraging a one-pot cyclization and a final purification via crystalline salt formation, this synthesis addresses the primary challenges associated with the large-scale production of this critical pharmaceutical intermediate. The detailed rationale behind each step empowers process chemists to understand, troubleshoot, and adapt the methodology, ensuring its successful implementation in a drug development setting. This approach exemplifies modern synthetic strategy where operational simplicity and scalability are designed into the process from the outset.

References

  • Magee, T. V., et al. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 81(7), 3031-6. [Link]
  • Han, J.-Q., et al. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(20), 5212–5215. [Link]
  • Magee, T. V., et al. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine.
  • Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. [Link]
  • Honda, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24819-24826. [Link]
  • Siler, D. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
  • Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46893-46916. [Link]
  • Alcaraz, L., et al. (2001). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter.
  • Hötger, D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 16, 2038–2049. [Link]
  • Siler, D. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Gámez-Montaño, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3327-3343. [Link]
  • Hötger, D., et al. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Shaw, J. T., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.

Sources

Mastering the Gatekeeper: A Guide to N-Protection Strategies for 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Protecting 2-Methylazetidine

The this compound scaffold is a privileged motif in modern medicinal chemistry. Its inherent conformational rigidity and unique vectoral projection of the methyl group make it a valuable building block for introducing specific stereochemical and conformational constraints in bioactive molecules.[1] However, the nucleophilic and basic nature of the secondary amine within the strained four-membered ring presents a significant synthetic challenge.[2] Unprotected, this amine can engage in a variety of undesired side reactions, complicating multi-step syntheses and compromising yields. Therefore, the judicious selection and implementation of a nitrogen-protecting group strategy are paramount to unlocking the full synthetic potential of this versatile building block.

This technical guide provides an in-depth analysis of common and effective N-protection strategies for this compound. We will move beyond a simple recitation of protocols to explore the underlying chemical principles that govern the selection of a protecting group, offering field-proven insights into reaction optimization and troubleshooting.

The Decision Matrix: Selecting the Optimal N-Protecting Group

The choice of an N-protecting group for this compound is not a one-size-fits-all decision. It is a strategic choice dictated by the overall synthetic plan. The ideal protecting group should be:

  • Easy to install in high yield under mild conditions that do not compromise the integrity of the azetidine ring.

  • Stable (robust) to a wide range of reaction conditions planned for subsequent synthetic steps.

  • Selectively removable in high yield under conditions that do not affect other functional groups within the molecule (orthogonality).[3]

The three most commonly employed and strategically important N-protecting groups for amines, and by extension this compound, are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The selection amongst these is often guided by the stability of the protected intermediate and the desired deprotection conditions.

The Workhorse: tert-Butoxycarbonyl (Boc) Protection

The Boc group is arguably the most common protecting group for amines due to its general stability to a wide range of nucleophilic and basic conditions and its facile removal under acidic conditions.[4]

Causality of Experimental Choices in Boc Protection

The standard protocol for Boc protection involves the reaction of this compound with di-tert-butyl dicarbonate (Boc₂O). A base is typically required to neutralize the in situ generated acidic byproduct. The choice of base and solvent is critical for achieving high yields and purity. For a secondary amine like this compound, a non-nucleophilic organic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often optimal. Aqueous conditions with a mild inorganic base like sodium bicarbonate are also effective.

Diagram: Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection This compound This compound N-Boc-2-methylazetidine N-Boc-2-methylazetidine This compound->N-Boc-2-methylazetidine DCM or THF, rt Boc2O_reagent Boc₂O, Base (e.g., Et₃N) Protected_Azetidine_Boc N-Boc-2-methylazetidine Deprotected_Azetidine_Boc This compound Salt Protected_Azetidine_Boc->Deprotected_Azetidine_Boc DCM, 0 °C to rt Acid_reagent Acid (e.g., TFA or HCl)

Caption: Boc protection/deprotection workflow.

Detailed Protocol: N-Boc Protection of this compound

Materials:

  • This compound (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a mixture of Dioxane/Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). If starting from the hydrochloride salt, use a biphasic mixture of dioxane and water and add sodium bicarbonate (2.2 eq).

  • Reagent Addition: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-2-methylazetidine.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel.

Detailed Protocol: N-Boc Deprotection

Materials:

  • N-Boc-2-methylazetidine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution or other suitable base for neutralization.

Procedure:

  • Dissolution: Dissolve N-Boc-2-methylazetidine (1.0 eq) in DCM (approx. 0.1 M) and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) or 4M HCl in dioxane (5-10 eq) dropwise to the stirred solution.[5]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure. The resulting residue is the trifluoroacetate or hydrochloride salt of this compound. For isolation of the free amine, dissolve the residue in a minimal amount of water, cool to 0 °C, and basify with a suitable base (e.g., 2M NaOH) to pH > 12. Extract the free amine with an organic solvent (e.g., DCM or EtOAc).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the free this compound.

The Classic Choice: Benzyloxycarbonyl (Cbz) Protection

The Cbz group is a classic amine protecting group, valued for its stability under both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenolysis, a mild and highly selective method.[6]

Causality of Experimental Choices in Cbz Protection

Cbz protection is commonly carried out using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (an aqueous basic solution).[5][6] The base, typically sodium carbonate or bicarbonate, neutralizes the HCl generated during the reaction. The biphasic nature of the reaction medium is often beneficial. Alternatively, anhydrous conditions using an organic base like triethylamine in a solvent such as DCM can be employed.

Diagram: Cbz Protection and Deprotection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 2-Methylazetidine_Cbz This compound N-Cbz-2-methylazetidine N-Cbz-2-methylazetidine 2-Methylazetidine_Cbz->N-Cbz-2-methylazetidine Dioxane/H₂O, 0 °C to rt CbzCl_reagent Cbz-Cl, Base (e.g., NaHCO₃) Protected_Azetidine_Cbz N-Cbz-2-methylazetidine Deprotected_Azetidine_Cbz This compound Protected_Azetidine_Cbz->Deprotected_Azetidine_Cbz MeOH or EtOAc, rt H2_reagent H₂, Pd/C

Caption: Cbz protection/deprotection workflow.

Detailed Protocol: N-Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (approx. 0.2 M).

  • Base and Reagent Addition: Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq), followed by the dropwise addition of benzyl chloroformate (1.2 eq).[6]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Cbz-2-methylazetidine.

Detailed Protocol: N-Cbz Deprotection (Catalytic Hydrogenolysis)

Materials:

  • N-Cbz-2-methylazetidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Setup: Dissolve N-Cbz-2-methylazetidine (1.0 eq) in methanol or ethyl acetate (approx. 0.1 M) in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol or ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected this compound. The product is often of high purity and may not require further purification.

The Orthogonal Player: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This orthogonality is particularly valuable in complex syntheses, such as solid-phase peptide synthesis (SPPS), where sequential deprotection is required.[7][8]

Causality of Experimental Choices in Fmoc Protection

Fmoc protection is typically achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is usually carried out under basic conditions, similar to Cbz protection, to neutralize the generated acid. Anhydrous conditions with an organic base in an aprotic solvent are common.

Diagram: Fmoc Protection and Deprotection Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection 2-Methylazetidine_Fmoc This compound N-Fmoc-2-methylazetidine N-Fmoc-2-methylazetidine 2-Methylazetidine_Fmoc->N-Fmoc-2-methylazetidine Dioxane/H₂O, rt FmocCl_reagent Fmoc-Cl, Base (e.g., NaHCO₃) Protected_Azetidine_Fmoc N-Fmoc-2-methylazetidine Deprotected_Azetidine_Fmoc This compound Protected_Azetidine_Fmoc->Deprotected_Azetidine_Fmoc DMF, rt Piperidine_reagent Piperidine in DMF

Caption: Fmoc protection/deprotection workflow.

Detailed Protocol: N-Fmoc Protection of this compound

Materials:

  • This compound

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Reagent Addition: Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction for 2-4 hours at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Add water and extract the product with dichloromethane. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Fmoc-2-methylazetidine.

Detailed Protocol: N-Fmoc Deprotection

Materials:

  • N-Fmoc-2-methylazetidine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve N-Fmoc-2-methylazetidine (1.0 eq) in DMF (approx. 0.1 M).

  • Piperidine Addition: Add piperidine to the solution to make a 20% (v/v) solution.[9][10]

  • Reaction: Stir the reaction mixture at room temperature for 10-30 minutes. The deprotection is typically rapid. Monitor by TLC or LC-MS.

  • Work-up and Removal of Byproducts: Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine. The residue can be co-evaporated with a solvent like toluene to remove residual piperidine. The dibenzofulvene-piperidine adduct byproduct is typically removed during subsequent purification steps.

  • Purification: The resulting free amine can be purified by column chromatography or by an acid-base extraction procedure.

Summary of N-Protection Strategies for this compound

Protecting GroupProtection Reagent(s)Typical Deprotection ConditionsStabilityOrthogonality
Boc Boc₂O, Base (Et₃N, NaHCO₃)Strong Acid (TFA, HCl)[5]Base-stable, stable to hydrogenolysisOrthogonal to Cbz and Fmoc
Cbz Cbz-Cl, Base (NaHCO₃, Et₃N)H₂/Pd-C (Catalytic Hydrogenolysis)[4][6]Acid- and base-stableOrthogonal to Boc and Fmoc
Fmoc Fmoc-Cl or Fmoc-OSu, BaseBase (20% Piperidine in DMF)[9][10]Acid-stable, stable to hydrogenolysisOrthogonal to Boc and Cbz

Conclusion

The successful incorporation of the this compound moiety into complex molecules is critically dependent on a well-devised N-protection strategy. The choice between Boc, Cbz, and Fmoc protecting groups should be made with careful consideration of the planned synthetic route, particularly the conditions of subsequent reactions. The protocols detailed in this guide provide a robust starting point for researchers, and the underlying principles discussed should empower them to adapt and optimize these procedures for their specific synthetic challenges. By mastering the art of N-protection, the full potential of this compound as a valuable synthetic building block can be realized.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • PrepChem. Synthesis of N-Cbz-2,2-dimethylaziridine. [Link]
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]
  • ResearchGate. Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. [Link]
  • Serve Content.
  • ACS GCI Pharmaceutical Roundtable. Deprotection. [Link]
  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. [Link]
  • ACS Publications.
  • Scribd. Rapid N-Boc Deprotection with TFA. [Link]
  • ResearchGate. Recent Advances in the Protection of Amine Functionality: A Review. [Link]
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
  • NIH. Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
  • ResearchGate.
  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • PubMed Central.
  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
  • Arkat USA.
  • NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
  • ResearchGate. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)
  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]
  • PubMed. Solid-phase route to Fmoc-protected cationic amino acid building blocks. [Link]
  • ScienceDirect. Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. [Link]
  • NIH. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
  • ACS Publications. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]
  • MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]
  • ResearchGate. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. [Link]
  • MDPI. Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)
  • PubMed.

Sources

Application Notes and Protocols for N-Position Functionalization of the 2-Methylazetidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methylazetidine in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in modern drug discovery.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can enhance binding affinity and selectivity for biological targets.[1][3] The this compound moiety, in particular, offers a strategic advantage by introducing a chiral center and a lipophilic methyl group, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Functionalization at the nitrogen atom of the this compound ring is a key strategy for modulating these properties and exploring structure-activity relationships (SAR).[4][5] This guide provides detailed protocols and expert insights into the most effective methods for N-functionalization of the this compound ring.

Core Functionalization Strategies at the N-Position

The secondary amine of the this compound ring serves as a versatile handle for a variety of chemical transformations. The primary strategies for its functionalization include:

  • N-Alkylation: Introduction of alkyl groups via direct alkylation or reductive amination.

  • N-Acylation: Formation of amides through reaction with acylating agents.

  • N-Arylation: Creation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring, typically through transition metal-catalyzed cross-coupling reactions.

These methodologies allow for the synthesis of a diverse library of this compound analogs for biological screening.

Part 1: N-Alkylation of this compound

N-alkylation is a fundamental transformation for introducing a wide range of substituents onto the azetidine nitrogen. Two primary methods are employed: direct alkylation and reductive amination.

Direct N-Alkylation with Alkyl Halides

This method involves the reaction of this compound with an alkyl halide in the presence of a base. While straightforward, it can be prone to overalkylation, leading to the formation of quaternary ammonium salts.[6] Careful control of reaction conditions is crucial for achieving mono-alkylation.

Protocol 1: Direct N-Alkylation of this compound

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of this compound hydrochloride (1.0 equiv) in acetonitrile (0.2 M), add potassium carbonate (2.0-3.0 equiv).

  • Stir the suspension at room temperature for 15-30 minutes to liberate the free base.

  • Add the alkyl halide (1.0-1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Overalkylation: Use a less reactive alkylating agent or a bulkier base. Adding the alkyl halide slowly at a lower temperature can also minimize this side reaction.

  • Low Conversion: Increase the reaction temperature or use a more polar solvent like DMF. Ensure the base is of good quality and sufficiently dry.

Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the issue of overalkylation.[6][7] The reaction proceeds through the in-situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective reducing agent.[8][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[4][8]

Protocol 2: Reductive Amination of this compound

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in 1,2-dichloroethane (0.2 M).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation. For less reactive carbonyls, a catalytic amount of acetic acid can be added.[8]

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. Control the addition to maintain the temperature below 30°C.

  • Stir the reaction at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.[8]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary for Reductive Amination

Entry Carbonyl Compound Reducing Agent Solvent Time (h) Yield (%)
1 Benzaldehyde NaBH(OAc)₃ 1,2-Dichloroethane (DCE) 4 92[4]
2 4-Methoxybenzaldehyde NaBH(OAc)₃ 1,2-Dichloroethane (DCE) 5 95[4]

| 3 | Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 6 | 88[4] |

Workflow for N-Alkylation of this compound

N_Alkylation_Workflow start Start: this compound reaction Reductive Amination (DCE, rt) start->reaction carbonyl Aldehyde or Ketone carbonyl->reaction reductant NaBH(OAc)3 reductant->reaction workup Aqueous Workup (NaHCO3) reaction->workup extraction Extraction (DCM) workup->extraction purification Purification (Column Chromatography) extraction->purification product N-Alkylated This compound purification->product

Caption: General workflow for the N-alkylation of this compound via reductive amination.

Part 2: N-Acylation of this compound

N-acylation of this compound provides access to a wide range of amides, which are important functional groups in many biologically active molecules. This transformation is typically achieved by reacting the azetidine with an acylating agent such as an acyl chloride or an anhydride in the presence of a base.

Protocol 3: N-Acylation of this compound with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) and triethylamine (1.2-1.5 equiv) in dichloromethane (0.2 M) and cool the solution to 0°C in an ice bath.

  • Add the acyl chloride (1.0-1.1 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

  • Base: Triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Temperature: The reaction is initiated at 0°C to control the exothermic reaction between the amine and the highly reactive acyl chloride.

General Scheme for N-Acylation

N_Acylation cluster_reactants Reactants cluster_reagents Reagents This compound This compound reaction N-Acylation This compound->reaction Acyl Chloride Acyl Chloride Acyl Chloride->reaction Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->reaction Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->reaction product N-Acyl-2-methylazetidine reaction->product

Caption: General reaction scheme for the N-acylation of this compound.

Part 3: N-Arylation of this compound

The formation of a C(sp²)-N bond between an aryl group and the this compound nitrogen is a powerful tool in medicinal chemistry. The Buchwald-Hartwig amination is the premier method for this transformation, utilizing a palladium catalyst to couple amines with aryl halides or triflates.[11][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[13][14] The reaction typically involves a palladium precursor, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction and depends on the nature of the coupling partners.

Protocol 4: Buchwald-Hartwig N-Arylation of this compound

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene) or Aryl triflate

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Anhydrous workup and purification solvents

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium precursor (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 equiv) to an oven-dried reaction vessel.

  • Add anhydrous toluene or dioxane to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 80-110°C. Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience:

  • Ligand Selection: The choice of phosphine ligand is crucial. For electron-rich aryl halides, more electron-rich and sterically hindered ligands like XPhos or RuPhos are often effective. For less reactive aryl chlorides, ligands such as BrettPhos may be required.

  • Base Selection: Sodium tert-butoxide is a strong base suitable for many couplings. For base-sensitive substrates, a milder base like cesium carbonate or potassium phosphate can be used.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L2 OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord This compound Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Reductive_Elim Reductive Elimination Deprotonation->Reductive_Elim Reductive_Elim->Pd0 Catalyst Regeneration Product Ar-N-Azetidine Reductive_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The N-functionalization of the this compound ring is a critical aspect of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. The protocols outlined in this guide for N-alkylation, N-acylation, and N-arylation provide robust and versatile methods for modifying this important scaffold. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel this compound derivatives with tailored properties for biological evaluation.

References

  • BenchChem. (2025).
  • Wikipedia. (2023).
  • Moon, J.-I., Han, M.-J., Yu, S.-H., Lee, E. (n.d.). A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid.
  • BenchChem. (2025). Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)
  • Arkat USA. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Kamoun Mhiri, M., et al. (n.d.). Experimental and theoretical rearrangement of N-acyl-2,2-dimethylaziridines in acidic medium.
  • BenchChem. (2025). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
  • Angewandte Chemie International Edition. (2019).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • Wikipedia. (2023).
  • ResearchGate. (n.d.).
  • The Journal of Organic Chemistry. (2020).
  • BenchChem. (n.d.). N-Methylazetidine-2-carboxamide.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • RSC Publishing. (2021).
  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
  • MDPI. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity.
  • PubMed. (2026).
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Chemistry – A European Journal. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • IIT Kanpur. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions with nitriles.
  • Azetidines in medicinal chemistry: emerging applic
  • Master Organic Chemistry. (2017).
  • ResearchGate. (n.d.).
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • PubChem. (2025). This compound.
  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • ResearchGate. (2025). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter.
  • Google Patents. (n.d.). KR102213649B1 - Method for purifying n-substituted maleimide.
  • National Institutes of Health. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines.
  • PubMed. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles.
  • PubMed. (2020).
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.

Sources

Synthesis of 2-Methylazetidine-Containing Peptidomimetics: An Application Note and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Methylazetidine Moiety in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1][2] Among the diverse array of scaffolds used to construct these novel therapeutic agents, the this compound ring has emerged as a particularly valuable building block. Its incorporation into a peptide backbone introduces a unique set of conformational constraints that can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and receptor selectivity.[3][4] The presence of the methyl group at the 2-position provides an additional steric and hydrophobic element that can be strategically employed to modulate interactions with biological targets and improve proteolytic stability.[5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis of this compound-containing peptidomimetics. We will delve into the critical synthetic strategies, from the preparation of the core this compound building block to its incorporation into peptide chains via both solid-phase and solution-phase methodologies. Furthermore, this note will address the common challenges encountered during synthesis, offering field-proven insights and detailed protocols to empower researchers in their quest for novel and effective therapeutics.

I. Synthesis of the Core Building Block: N-Boc-2-Methylazetidine

The journey towards this compound-containing peptidomimetics begins with the efficient and stereoselective synthesis of the core heterocyclic building block. For its seamless integration into standard peptide synthesis workflows, the nitrogen atom is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-2-methylazetidine serves as a versatile intermediate for subsequent coupling reactions.

Several synthetic routes to enantiomerically pure N-Boc-2-methylazetidine have been established, with intramolecular cyclization of a suitably functionalized precursor being a prevalent strategy. This approach offers good control over stereochemistry and can be scaled up to produce gram quantities of the desired building block.

Visualizing the Synthetic Workflow: From Precursor to Protected Azetidine

N-Boc-2-Methylazetidine Synthesis cluster_0 Precursor Preparation cluster_1 Cyclization and Final Product Precursor Chiral Amino Alcohol Protection N-Protection (e.g., Cbz) Precursor->Protection Protection Step Activation Hydroxyl Activation (e.g., Mesylation) Protection->Activation Activation Step Cyclization Intramolecular Cyclization Activation->Cyclization Cyclization Precursor Deprotection Cbz Deprotection Cyclization->Deprotection Ring Formation Boc_Protection Boc Protection Deprotection->Boc_Protection Protecting Group Swap Final_Product N-Boc-2-Methylazetidine Boc_Protection->Final_Product

Caption: Synthetic workflow for N-Boc-2-methylazetidine.

II. Incorporation of this compound into Peptidomimetics: Key Strategies and Protocols

With the N-protected this compound building block in hand, the next critical phase is its incorporation into a growing peptide chain. This can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis, with the choice of methodology often dictated by the desired length and complexity of the final peptidomimetic.

A. Solid-Phase Peptide Synthesis (SPPS): A Robust and Efficient Approach

SPPS is the workhorse of modern peptide synthesis, offering numerous advantages including the use of excess reagents to drive reactions to completion and simplified purification procedures.[6] However, the incorporation of sterically hindered amino acid analogues like this compound can present challenges, primarily due to slower coupling kinetics.[7]

Key Considerations for SPPS:

  • Choice of Coupling Reagents: Standard coupling reagents such as DIC/HOBt may prove insufficient for efficiently coupling the sterically hindered this compound. More potent activating agents like HBTU, HATU, or PyBOP are often necessary to achieve high coupling yields.[8][9]

  • Reaction Conditions: Extended coupling times and, in some cases, elevated temperatures (microwave-assisted synthesis) can be employed to overcome the steric hindrance and drive the reaction to completion.[9]

  • Monitoring Coupling Efficiency: The Kaiser test or other qualitative ninhydrin-based tests are crucial for monitoring the completeness of the coupling reaction. A negative test indicates the absence of free primary amines, signifying a successful coupling.

Detailed Protocol: Solid-Phase Coupling of N-Boc-2-Methylazetidine

This protocol outlines the manual solid-phase coupling of N-Boc-2-methylazetidine to a resin-bound amino acid using HBTU as the coupling agent.

StepProcedureRationale & Expert Insights
1 Resin Swelling Swell the resin (e.g., Rink Amide resin, 100-200 mesh, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2 Fmoc Deprotection Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).
3 Activation of N-Boc-2-Methylazetidine In a separate vial, dissolve N-Boc-2-methylazetidine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
4 Coupling Reaction Add the activated N-Boc-2-methylazetidine solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
5 Monitoring and Washing Perform a Kaiser test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step. If the test is negative, wash the resin thoroughly with DMF (5x) and DCM (3x).
B. Solution-Phase Synthesis: Versatility for Fragment Condensation and Scalability

Solution-phase synthesis offers greater flexibility for the synthesis of shorter peptidomimetics and for fragment condensation strategies, where pre-synthesized peptide fragments are coupled together. It is also more amenable to large-scale synthesis.

Detailed Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide by coupling N-Boc-2-methylazetidine with a C-terminally protected amino acid ester.

StepProcedureRationale & Expert Insights
1 Reactant Preparation Dissolve N-Boc-2-methylazetidine (1.0 eq.) and the amino acid methyl ester hydrochloride (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C.
2 Coupling Reagent Addition Add HBTU (1.1 eq.) and DIPEA (2.5 eq.) to the reaction mixture.
3 Reaction Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
4 Work-up and Purification Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5 Purification Purify the crude product by flash column chromatography on silica gel.

III. Characterization of this compound-Containing Peptidomimetics

Thorough characterization of the synthesized peptidomimetics is essential to confirm their identity, purity, and conformational properties. A combination of analytical techniques is typically employed.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used for complete assignment of proton and carbon signals. NOESY or ROESY experiments can provide insights into the solution-state conformation of the peptidomimetic.[7][10][11][12]
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.
X-ray Crystallography Provides a definitive three-dimensional structure of the peptidomimetic in the solid state, offering valuable insights into its conformational preferences.[13][14][15][16]
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the final product and for purification.

Visualizing the Characterization Workflow

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography Crude_Product Crude Peptidomimetic Purification Purification (HPLC) Crude_Product->Purification Purity_Assessment Purity Assessment (Analytical HPLC) Purification->Purity_Assessment Structural_Confirmation Structural Confirmation Purity_Assessment->Structural_Confirmation Conformational_Analysis Conformational Analysis Structural_Confirmation->Conformational_Analysis 1D_NMR 1H & 13C NMR Structural_Confirmation->1D_NMR 2D_NMR COSY, HSQC, HMBC Structural_Confirmation->2D_NMR LRMS LRMS Structural_Confirmation->LRMS HRMS HRMS Structural_Confirmation->HRMS Crystal_Structure Solid-State Structure Conformational_Analysis->Crystal_Structure

Caption: Workflow for the characterization of peptidomimetics.

IV. Impact on Biological Properties: The Role of the 2-Methyl Group

The incorporation of a this compound moiety can have a profound impact on the biological properties of a peptidomimetic.

  • Conformational Rigidity: The four-membered ring restricts the torsional angles of the peptide backbone, leading to a more defined three-dimensional structure.[3][4] This pre-organization can enhance binding to a target receptor by reducing the entropic penalty of binding.

  • Proteolytic Stability: The non-natural amino acid structure of this compound can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of the peptidomimetic.[5][17]

  • Modulation of Bioactivity: The methyl group can engage in specific hydrophobic interactions within a binding pocket, potentially increasing potency. Furthermore, its steric bulk can be used to fine-tune selectivity for different receptor subtypes.

Recent studies have demonstrated the potential of azetidine-containing peptidomimetics in various therapeutic areas, including as antimicrobial agents and inhibitors of protein-protein interactions.[18][19][20][21] The unique structural features of the this compound ring make it a valuable tool for medicinal chemists seeking to design next-generation therapeutics with improved pharmacological profiles.

V. Conclusion and Future Directions

The synthesis of this compound-containing peptidomimetics represents a sophisticated yet highly rewarding endeavor in the field of drug discovery. By leveraging the unique conformational constraints and steric properties of this non-canonical amino acid, researchers can design and synthesize novel therapeutic agents with enhanced stability, potency, and selectivity. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists navigating the challenges and opportunities in this exciting area of research. As our understanding of the interplay between structure and function continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play an increasingly important role in the development of innovative medicines.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161.
  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Woo, S. M., & Lipton, M. A. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(18), 5613–5624.
  • Karle, I. L., & Balaram, P. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 24(31), 7857–7862.
  • Applied Biosystems. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Lam, Y., et al. (2023). Antimicrobial Peptidomimetics Prevent the Development of Resistance against Gentamicin and Ciprofloxacin in Staphylococcus and Pseudomonas Bacteria. International Journal of Molecular Sciences, 24(20), 15093.
  • Meldal, M. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters, 3(5), 781–3.
  • ResearchGate. (n.d.). Construction of building blocks for solid phase peptide synthesis (SPPS) synthesis of ψ(CH2NH) and triazole uncleavable peptide bond mimetics.
  • Lenci, E., & Trabocchi, A. (2014). Peptidomimetics as a new generation of antimicrobial agents: current progress. Future Medicinal Chemistry, 6(13), 1477–1495.
  • Pápai, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Gademann, K., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632.
  • D'Andrea, L. D., & De Simone, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
  • Carpino, L. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(8), 2725-2737.
  • ResearchGate. (n.d.).
  • Mojsoska, B., & Jenssen, H. (2021). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. Pharmaceutics, 13(10), 1585.
  • ResearchGate. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Karle, I. L., & Balaram, P. (2018). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 24(31), 7857-7862.
  • Chen, C. H., et al. (2012). Lipidated Peptidomimetics with Improved Antimicrobial Activity. ACS Medicinal Chemistry Letters, 3(9), 738-742.
  • Kates, S. A., & Albericio, F. (2000). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
  • Balaram, P. (1985). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 25(5), 543-550.
  • ResearchGate. (2016).
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Apostolopoulos, V., et al. (2017). Crystal structures of MHC class I complexes reveal the elusive intermediate conformations explored during peptide editing. Scientific Reports, 7(1), 1-13.
  • Adaligil, E., & Fairbrother, W. J. (2022). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. ACS Symposium Series.
  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
  • ResearchGate. (n.d.). Current peptidomimetic structures with potent antimicrobial activity.
  • Bio, Y., et al. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.
  • ACS Fall 2023. (2023). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
  • Partridge, A. W., et al. (2019). A “Cross-Stitched” Peptide with Improved Helicity and Proteolytic Stability. ACS Chemical Biology, 14(6), 1199-1205.
  • Otaka, A., et al. (2013). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Organic & Biomolecular Chemistry, 11(35), 5824-5829.
  • Jo, H., & Mezo, A. R. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(11), 1283.
  • D'Andrea, L. D., & De Simone, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
  • Bull, J. A., et al. (2020). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers, 7(12), 1478-1486.
  • Horsley, J. R., & Arora, P. S. (2014). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 101(6), 613-622.
  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(2), 183-198.
  • O'Leary, D. J., et al. (2019). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 24(21), 3892.
  • Horsfield, J. A., et al. (2007). Preliminary X-ray crystallographic analysis of 2-methylcitrate synthase from Salmonella typhimurium.
  • Betzi, S., et al. (2012). Protein X-ray Crystallography and Drug Discovery. Molecules, 17(11), 13438-13462.

Sources

Application Notes and Protocols: The Strategic Incorporation of 2-Methylazetidine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, achieving high selectivity and potency while maintaining favorable pharmacokinetic properties remains a significant challenge in medicinal chemistry. The incorporation of strained ring systems, such as azetidines, has emerged as a powerful strategy to address these challenges.[1] Azetidines introduce conformational rigidity, enhance solubility, and can improve metabolic stability, making them attractive scaffolds in drug design.[1] This application note delves into the specific use of a substituted azetidine, 2-methylazetidine, in the rational design and synthesis of novel kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors.

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and inflammatory conditions. Consequently, JAK inhibitors have garnered significant therapeutic interest. Several JAK inhibitors have been approved for clinical use, and many more are in development.[2] The strategic incorporation of the this compound moiety into a JAK inhibitor scaffold can offer distinct advantages, including the introduction of a chiral center that can lead to improved target engagement and selectivity. The methyl group can provide a valuable steric constraint, influencing the conformation of the molecule to favor a bioactive orientation within the kinase ATP-binding site.

The Rationale for this compound in Kinase Inhibitor Design

The decision to incorporate a this compound fragment into a kinase inhibitor is driven by several key principles of medicinal chemistry:

  • Conformational Constraint: The rigid four-membered ring of azetidine restricts the number of accessible conformations of the molecule. The addition of a methyl group at the 2-position further refines this conformational landscape. This pre-organization of the inhibitor into a bioactive conformation can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity and potency.

  • Introduction of Chirality: The this compound moiety introduces a chiral center, allowing for the synthesis of enantiomerically pure inhibitors. It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and pharmacokinetic profiles. The synthesis of a single, desired enantiomer can lead to a more potent and safer drug with fewer off-target effects.

  • Vectorial Exit Point: The 2-position of the azetidine ring can serve as a strategic vector for further chemical modification. The methyl group itself can be functionalized, or its presence can stereoelectronically direct the attachment of other substituents, allowing for the fine-tuning of the inhibitor's properties.

  • Improved Physicochemical Properties: The incorporation of small, polar heterocycles like azetidine can improve the aqueous solubility and other physicochemical properties of a drug candidate, which are crucial for oral bioavailability and overall drug-likeness.

Synthetic Strategy for a Novel this compound-Containing JAK Inhibitor

To illustrate the application of this compound in kinase inhibitor synthesis, we propose a synthetic route to a novel, hypothetical JAK inhibitor based on a known pyrazolo[1,5-a]pyrimidine scaffold. This example demonstrates the practical steps involved in incorporating the chiral this compound building block.

The key starting material for this synthesis is enantiopure (S)-2-methylazetidine hydrochloride. Its synthesis has been reported and is a critical first step for producing the final inhibitor in an enantiomerically pure form.

Experimental Protocol: Synthesis of (S)-2-Methylazetidine Hydrochloride

This protocol is adapted from established literature procedures for the synthesis of chiral 2-substituted azetidines.

Scheme 1: Synthesis of (S)-2-Methylazetidine Hydrochloride

Scheme 1 reagents1 1. MsCl, Et3N, DCM, 0 °C 2. NaN3, DMF, 80 °C reagents2 1. H2, Pd/C, EtOH 2. Boc2O, Et3N, DCM reagents3 1. LiAlH4, THF, 0 °C to rt 2. HCl in Et2O start (R)-1,3-Butanediol int1 (R)-4-azido-2-butanol start->int1 int2 tert-butyl (S)-2-methylazetidine-1-carboxylate int1->int2 product (S)-2-Methylazetidine hydrochloride int2->product

Caption: Synthetic route to (S)-2-methylazetidine hydrochloride.

Materials:

  • (R)-1,3-Butanediol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid in diethyl ether (2M)

Procedure:

  • Mesylation and Azide Displacement: To a solution of (R)-1,3-butanediol in DCM at 0 °C, add Et3N followed by the dropwise addition of MsCl. After completion of the reaction (monitored by TLC), the reaction mixture is worked up to yield the corresponding mesylate. The crude mesylate is then dissolved in DMF, and NaN3 is added. The mixture is heated to 80 °C until the reaction is complete. An aqueous workup followed by purification by column chromatography affords (R)-4-azido-2-butanol.

  • Reductive Amination and Boc Protection: The azido alcohol is dissolved in EtOH, and Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reduction of the azide is complete. The catalyst is filtered off, and the solvent is evaporated. The resulting amino alcohol is dissolved in DCM, and Et3N and Boc2O are added. The reaction is stirred at room temperature until complete. After an aqueous workup and purification, tert-butyl (S)-2-methylazetidine-1-carboxylate is obtained.

  • Deprotection and Salt Formation: The Boc-protected azetidine is dissolved in dry THF and cooled to 0 °C. A solution of LiAlH4 in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until the deprotection is complete. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is dried and concentrated. The crude (S)-2-methylazetidine is dissolved in diethyl ether and cooled to 0 °C. A solution of HCl in diethyl ether is added dropwise to precipitate the hydrochloride salt. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-2-methylazetidine hydrochloride.

Proposed Synthesis of a this compound-Containing JAK Inhibitor

The following scheme outlines the incorporation of (S)-2-methylazetidine into a pyrazolo[1,5-a]pyrimidine-based JAK inhibitor.

Scheme 2: Proposed Synthesis of a Novel JAK Inhibitor

Scheme 2 start1 Pyrazolo[1,5-a]pyrimidine core intermediate2 Coupled Intermediate start1->intermediate2 start2 (S)-2-Methylazetidine hydrochloride intermediate1 N-Boc-(S)-2-methylazetidine start2->intermediate1 intermediate1->intermediate2 product Final JAK Inhibitor intermediate2->product reagents1 Boc2O, Et3N, DCM reagents2 Buchwald-Hartwig Coupling reagents3 TFA, DCM

Caption: Proposed synthetic route for a JAK inhibitor.

Procedure Outline:

  • Protection of this compound: The commercially available or synthesized (S)-2-methylazetidine hydrochloride is treated with Boc2O in the presence of a base to afford the N-Boc protected intermediate.

  • Coupling Reaction: The N-Boc-(S)-2-methylazetidine is coupled with a suitably functionalized pyrazolo[1,5-a]pyrimidine core. This can be achieved through various cross-coupling reactions, such as a Buchwald-Hartwig amination, if the core has a suitable leaving group (e.g., a halide).

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final JAK inhibitor.

Data Presentation: Anticipated Impact of 2-Methyl Substitution

The introduction of the 2-methyl group is anticipated to have a measurable impact on the inhibitor's properties. The following table presents hypothetical, yet plausible, data comparing a parent azetidine-containing JAK inhibitor with its this compound analogue.

CompoundTarget KinaseIC50 (nM)Kinase Selectivity (fold vs. related kinases)Cell-based Potency (EC50, nM)
Parent Azetidine InhibitorJAK1151050
(S)-2-Methylazetidine AnalogueJAK153015
(R)-2-Methylazetidine AnalogueJAK1505100

This hypothetical data illustrates that the (S)-enantiomer of the this compound analogue exhibits significantly improved potency and selectivity compared to the parent compound and the (R)-enantiomer, highlighting the importance of the specific stereochemistry introduced by the methyl group.

Conclusion and Future Outlook

The use of this compound as a building block in the synthesis of kinase inhibitors represents a sophisticated approach to drug design. The strategic introduction of this moiety can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The detailed synthetic protocols and the underlying medicinal chemistry rationale provided in this application note are intended to guide researchers in the development of next-generation kinase inhibitors. As our understanding of the intricate interactions between small molecules and their protein targets continues to grow, the use of precisely functionalized building blocks like this compound will undoubtedly play an increasingly important role in the discovery of novel therapeutics.

References

  • Examples of azetidine‐containing bioactive molecules and tandem allylic substitution strategies. (n.d.). ResearchGate.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). MDPI.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). MDPI.

Sources

Asymmetric Synthesis of 2-Substituted Azetidines: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Azetidines, particularly chiral 2-substituted variants, are increasingly vital scaffolds in medicinal chemistry, valued for their ability to impart metabolic stability and three-dimensionality to bioactive molecules.[1][2][3] However, the synthesis of these strained four-membered rings in an enantiomerically pure form remains a significant challenge due to inherent ring strain and the difficulty of controlling stereochemistry at the C2 position.[4][5] This guide provides an in-depth overview of modern asymmetric strategies for synthesizing 2-substituted azetidines. We move beyond a simple recitation of methods to explain the mechanistic underpinnings and rationale behind key methodological choices. Detailed, field-tested protocols for three powerful and distinct approaches—biocatalytic ring expansion, chiral auxiliary-mediated cyclization, and transition-metal-catalyzed C-H amination—are presented to equip researchers with reliable and scalable solutions.

The Strategic Landscape of Azetidine Synthesis

The construction of the chiral azetidine core can be broadly categorized into several key strategies, each with distinct advantages depending on the target molecule and available starting materials. The choice of strategy is a critical decision driven by factors such as desired substitution patterns, scalability, and stereochemical complexity.

G

This guide will focus on three transformative methodologies that represent the cutting edge of organocatalysis, biocatalysis, and transition metal catalysis.

Biocatalytic One-Carbon Ring Expansion of Aziridines

One of the most innovative and highly selective methods to emerge is the biocatalytic ring expansion of aziridines.[6][7] This strategy overcomes a classic challenge in synthetic chemistry: the[8]-Stevens rearrangement, a reaction class notoriously difficult to control enantioselectively.[6]

Expertise & Mechanistic Insight

The process utilizes a laboratory-evolved variant of cytochrome P450, named P411-AzetS, which functions as a "carbene transferase".[6][7][9] The key to its success lies in its ability to control the fate of a highly reactive aziridinium ylide intermediate.

Causality of Control :

  • Carbene Transfer : The enzyme's heme center reacts with a diazo compound (like ethyl diazoacetate, EDA) to form a reactive iron-porphyrin carbene intermediate.

  • Ylide Formation : This carbene is transferred to the nitrogen atom of a starting aziridine, forming a transient aziridinium ylide.

  • Overcoming Innate Reactivity : Normally, aziridinium ylides rapidly undergo cheletropic extrusion to release ethylene—a thermodynamic sink.[6][7] The enzyme's active site sterically shields the ylide, disfavoring the conformation required for extrusion.

  • Enantioselective[8]-Stevens Rearrangement : With the extrusion pathway blocked, the ylide is forced to undergo a[8]-Stevens rearrangement. The chiral environment of the active site pocket dictates the trajectory of the migrating group, resulting in unparalleled stereocontrol (often >99:1 e.r.).[6][10]

G

Protocol: Gram-Scale Synthesis of (R)-ethyl 1-benzylazetidine-2-carboxylate

This protocol is adapted from the work of Arnold and coworkers, demonstrating the scalability of the biocatalytic method.[7][10]

Materials:

  • Clarified cell lysate containing the P411-AzetS enzyme

  • 1-benzylaziridine (substrate)

  • Ethyl diazoacetate (carbene precursor)

  • NADP⁺ (cofactor)

  • Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Potassium phosphate buffer (pH 8.0)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated NaCl solution (brine)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 10 mmol of 1-benzylaziridine in 20 mL of DCM. To this, add 180 mL of potassium phosphate buffer (100 mM, pH 8.0) containing NADP⁺ (1 mM), glucose (150 mM), and GDH (1 mg/mL).

  • Enzyme Addition: Add 200 mL of the P411-AzetS clarified cell lysate to the biphasic mixture.

  • Initiation: Begin stirring the mixture vigorously. Slowly add a solution of ethyl diazoacetate (12 mmol in 10 mL DCM) via syringe pump over 12 hours.

  • Incubation: Continue stirring the reaction at room temperature for a total of 24 hours after the addition is complete.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with EtOAc (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel to yield the enantiopure azetidine product. A typical isolated yield for this scale is around 55-65%.[7]

Chiral Auxiliary Approach: The tert-Butanesulfinamide Method

For a robust and broadly applicable strategy, the use of a chiral auxiliary remains a cornerstone of asymmetric synthesis. The Ellman tert-butanesulfinamide auxiliary provides a reliable method for accessing a wide variety of C2-substituted azetidines.[3][4][5][11]

Expertise & Mechanistic Insight

This approach constructs the azetidine ring in three key steps from an achiral 1,3-bis-electrophile.[4] The stereochemistry is dictated by the chiral sulfinamide auxiliary during a crucial nucleophilic addition step.

Causality of Control :

  • Condensation: Commercially available and inexpensive chiral (R)- or (S)-tert-butanesulfinamide is condensed with a 1,3-bis-electrophilic aldehyde (e.g., 3-chloropropanal) to form an N-sulfinyl imine.[4][5]

  • Diastereoselective Nucleophilic Addition: An organometallic reagent (e.g., a Grignard reagent) is added to the sulfinyl imine. The bulky tert-butyl group and the coordinating sulfinyl oxygen create a highly organized, chair-like six-membered transition state with the metal cation. This conformation sterically directs the incoming nucleophile to one face of the C=N bond, resulting in high diastereoselectivity (>95:5 dr is common).[4]

  • Intramolecular Cyclization: The resulting chlorosulfinamide intermediate is treated with a base (e.g., KOtBu). The base deprotonates the sulfinamide nitrogen, creating a nucleophile that undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form the azetidine ring.[4]

G node_A 1. Condensation (Chiral Auxiliary + Aldehyde) A A node_A->A node_B 2. Diastereoselective Addition (Organometallic Reagent) B B node_B->B node_C 3. Base-Mediated Cyclization (Intramolecular SN2) C C node_C->C node_D 4. Auxiliary Cleavage (Acidic Conditions) D D node_D->D A->B R-MgBr B->C KOtBu C->D HCl

Protocol: Synthesis of (R)-1-((R)-tert-Butylsulfinyl)-2-phenylazetidine

This protocol is a representative example based on the general method developed by the Wuest lab.[4][5]

Materials:

  • (R)-2-Methylpropane-2-sulfinamide ((R)-tert-butanesulfinamide)

  • 3-Chloropropanal

  • Anhydrous CuSO₄

  • Anhydrous Dichloromethane (DCM)

  • Phenylmagnesium bromide (PhMgBr, 1.0 M in THF)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl

  • Diethyl ether (Et₂O)

Procedure:

Step 1: Formation of the Sulfinyl Imine

  • To a solution of (R)-tert-butanesulfinamide (10 mmol) in anhydrous DCM (50 mL), add anhydrous CuSO₄ (15 mmol).

  • Add 3-chloropropanal (12 mmol) and stir the mixture at room temperature for 18-24 hours.

  • Filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure to yield the crude sulfinyl imine, which is used directly in the next step.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude imine in anhydrous DCM (50 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add PhMgBr (12 mmol, 1.0 M in THF) dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to give the crude chlorosulfinamide.

Step 3: Intramolecular Cyclization

  • Dissolve the crude chlorosulfinamide in anhydrous DMF (100 mL).

  • Add KOtBu (15 mmol) portion-wise at room temperature.

  • Stir the reaction for 12 hours at room temperature.

  • Quench the reaction with water and extract with Et₂O (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to afford the title compound. Yields for this three-step sequence are typically in the 40-60% range with high diastereoselectivity.[4]

Transition Metal Catalysis: Palladium-Catalyzed C-H Amination

Transition metal catalysis offers powerful and direct methods for forming C-N bonds. Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is a state-of-the-art strategy for synthesizing azetidines from readily available acyclic amine precursors.[12][13]

Expertise & Mechanistic Insight

This method leverages a high-valent palladium catalytic cycle to achieve what is traditionally a very challenging transformation. The reaction requires a specific directing group on the nitrogen atom to position the metal catalyst correctly for the C-H activation step.

Causality of Control :

  • Oxidative Addition : A Pd(II) precatalyst reacts with an oxidant (e.g., a hypervalent iodine reagent like benziodoxole tosylate) to generate a reactive Pd(IV) species.[13]

  • Directed C-H Activation : The substrate, typically an N-protected amine with a directing group like picolinamide, coordinates to the Pd(IV) center. This brings a specific γ-C(sp³)-H bond into close proximity to the metal.

  • Cyclometalation : The Pd(IV) center mediates the cleavage of the C-H bond, forming a five-membered palladacycle intermediate.

  • Reductive Elimination : The crucial C-N bond is formed via reductive elimination from the palladacycle, releasing the azetidine product and regenerating a Pd(II) species, which re-enters the catalytic cycle.[13] The use of silver acetate (AgOAc) as an additive is often crucial to facilitate this final step.[13]

Protocol: Synthesis of 1-(Picolinoyl)-azetidine

This protocol is based on the methodology reported by Gaunt and coworkers.[13]

Materials:

  • N-(3-iodopropyl)picolinamide (starting material, requires preparation)

  • Pd(OAc)₂ (palladium acetate)

  • Benziodoxole tosylate (oxidant)

  • Silver acetate (AgOAc)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add the N-alkylpicolinamide substrate (0.2 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), benziodoxole tosylate (0.3 mmol), and AgOAc (0.4 mmol).

  • Solvent Addition: Add anhydrous DCM (2.0 mL) to the vial.

  • Reaction: Seal the vial and stir the mixture at 110 °C for 24 hours.[12]

  • Workup: Cool the reaction to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Remove the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired azetidine product.

Comparative Analysis and Data Summary

The choice of synthetic method is highly dependent on the specific research goals. The following table provides a head-to-head comparison of the featured catalytic systems.

Parameter Biocatalytic Ring Expansion Chiral Auxiliary (Sulfinamide) Palladium-Catalyzed C-H Amination
Stereocontrol Excellent (often >99:1 e.r.)[6]Excellent (often >95:5 d.r.)[4]Substrate-dependent, stereocenter often pre-installed
Substrate Scope Currently limited to specific aziridine/diazo pairs[10]Very broad; depends on Grignard reagent availability[4][5]Requires specific directing groups and precursors[13]
Scalability Demonstrated on gram-scale[7]Highly scalableTypically on research scale
Key Advantage Unprecedented enantioselectivityGenerality, reliability, low cost of auxiliaryDirect functionalization of C-H bonds
Key Limitation Requires protein engineering and expressionStoichiometric chiral source, multiple stepsHigh catalyst loading, requires directing group

Conclusion and Future Outlook

The asymmetric synthesis of 2-substituted azetidines has matured significantly, moving from classical, often lengthy sequences to highly efficient catalytic methods. Biocatalysis, driven by directed evolution, offers a glimpse into a future of near-perfect enantiocontrol for specific transformations.[7][9] Chiral auxiliary methods remain the workhorse for generating diverse libraries of analogues due to their reliability and broad scope.[4] Meanwhile, transition metal catalysis continues to push the boundaries of synthetic efficiency by enabling the direct functionalization of otherwise inert C-H bonds.[13]

Future efforts will likely focus on expanding the substrate scope of biocatalytic methods, developing catalytic versions of auxiliary-based approaches, and lowering the catalyst loadings required for C-H activation strategies. The continued development of these powerful synthetic tools is crucial for unlocking the full potential of the azetidine scaffold in drug discovery and development.

References

  • Napolitano, J. G. et al. (2016). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 81(17), 7984-7992. [Link]
  • Miller, D. C. et al. (2021). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[6][9]-Stevens Rearrangement. ChemRxiv. [Link]
  • Miller, D. C. et al. (2021). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[6][9]-Stevens Rearrangement. CaltechAUTHORS. [Link]
  • Reidy, K. M. et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Degennaro, L. et al. (2022).
  • Miller, D. C. et al. (2021). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[6][9]-Stevens Rearrangement.
  • Unknown Author. (Year). Synthesis of Azetidines. CNKI. [Link]
  • Miller, D. et al. (2021). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[6][9]-Stevens Rearrangement. Cambridge Open Engage. [Link]
  • Miller, D. C. et al. (2021). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[6][9]-Stevens Rearrangement.
  • Pancholi, A. et al. (2017). Stereocontrolled synthesis of 2-substituted azetidines and spirocyclic 1,2-diazetidines. SciMeetings. [Link]
  • Wang, Z. et al. (2024). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
  • Yoshizawa, A. (2018). Azetidines for asymmetric synthesis. University of Birmingham. [Link]
  • Milton, J. P. & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis.
  • Bielecki, M. et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
  • Milton, J. P. & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham Research Portal. [Link]
  • Bielecki, M. et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Feula, A. (2013).
  • Unknown Author. (Year). Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes.
  • Organic Chemistry Portal. (Year). Synthesis of azetidines. Organic Chemistry Portal. [Link]
  • Unknown Author. (Year). Preparation of 2‐substituted azetidines via C−H arylation.
  • Unknown Author. (Year). Asymmetric synthesis of 2-substituted azetidines.
  • Unknown Author. (Year). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
  • Denmark Group. (Year). Asymmetric Aziridination of Alkenes. Denmark Group Website. [Link]
  • Thirupathi, N. et al. (Year). Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides.
  • Degennaro, L. et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
  • Lee, W. C. & Zhang, X. P. (2024). Asymmetric radical aziridination of alkenes.
  • Bagi, P. et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]
  • Kaur, N. (2025). Synthesis of azetidines by addition of amines to alkenes.
  • Kumar, A. et al. (Year). Organocatalytic Asymmetric Synthesis of 1,2,4-Trisubstituted Azetidines by Reductive Cyclization of Aza-Michael Adducts of Enone. Thieme Connect. [Link]
  • Uesugi, S. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
  • Urban, M. & Gribble, M. W. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Scerba, M. T. et al. (Year). Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides.

Sources

Application Notes & Protocols: Strategic Functionalization of 2-Methylazetidine via Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Methylazetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly prized building blocks in modern medicinal chemistry.[1][2][3] Their value stems from a unique combination of properties: the strained four-membered ring provides a rigid, three-dimensional scaffold that can effectively orient substituents for optimal interaction with biological targets, while the nitrogen atom offers a versatile handle for synthetic modification and can serve as a key hydrogen bond acceptor or basic center.[4]

The reactivity of azetidines is largely dictated by their considerable ring strain (approx. 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[3] This "tunable" reactivity allows the azetidine ring to be stable under many conditions yet susceptible to specific, controlled transformations.[3][5]

This guide focuses on this compound, a readily available chiral or racemic starting material. We will explore its reactions with various electrophiles, detailing the mechanistic principles and providing actionable protocols for its two primary reaction pathways: N-Functionalization (Ring Preservation) and Electrophile-Activated Ring-Opening .

Core Mechanistic Principles: A Dichotomy of Reactivity

The reaction of this compound with an electrophile (E+) is governed by the nucleophilicity of the secondary amine. This initial interaction can lead to two distinct outcomes, largely dependent on the nature of the electrophile and the reaction conditions.

  • N-Functionalization (SN2-type reaction at Nitrogen): This is the most common pathway. The nitrogen lone pair directly attacks the electrophile, forming a new N-E bond. The azetidine ring remains intact. This route is favored with common electrophiles like acyl chlorides, sulfonyl chlorides, and alkyl halides under standard basic or neutral conditions.

  • Ring-Opening: This pathway is typically initiated by an electrophilic activation of the nitrogen atom, forming a quaternary azetidinium salt.[5][6] This positively charged intermediate significantly increases the strain and electrophilicity of the ring carbons, making them susceptible to attack by a nucleophile (Nu-). The attack, usually an SN2 process, leads to the cleavage of a C-N bond, yielding a functionalized acyclic amine.[6][7] This pathway is often promoted by strong alkylating agents (like triflates), Brønsted acids, or Lewis acids.[5][6]

G cluster_start Starting Material cluster_path1 Pathway 1: N-Functionalization cluster_path2 Pathway 2: Ring-Opening This compound This compound N_Attack Nitrogen attacks Electrophile (E+) This compound->N_Attack Activation Electrophilic Activation of Nitrogen This compound->Activation N_Functionalized N-Functionalized This compound (Ring Intact) N_Attack->N_Functionalized Proton loss Azetidinium Azetidinium Ion Intermediate Activation->Azetidinium Nu_Attack Nucleophilic Attack at Ring Carbon Azetidinium->Nu_Attack Ring_Opened Ring-Opened Product Nu_Attack->Ring_Opened

Figure 1. Divergent reaction pathways of this compound with electrophiles.

N-Functionalization Protocols (Ring Preservation)

These protocols are foundational for diversifying the this compound scaffold, enabling its incorporation into larger molecules.

A. N-Acylation with Acyl Chlorides

N-acylation is a robust and high-yielding reaction that converts the secondary amine into a tertiary amide. This transformation is crucial for peptide synthesis and for modulating the basicity and electronic properties of the nitrogen atom.

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. A mild base is typically added to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_products Products Azetidine This compound AcylChloride Acyl Chloride (R-COCl) Intermediate Intermediate AcylChloride->Intermediate Product N-Acyl-2-methylazetidine HCl HCl (neutralized by base) Intermediate->Product Chloride Elimination Intermediate->HCl

Figure 2. Mechanism of N-Acylation.

Protocol: Synthesis of 1-Benzoyl-2-methylazetidine

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous dichloromethane (DCM, ~0.2 M), and a mild, non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Electrophile: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-acylated product.

ParameterConditionRationale / E-E-A-T Insight
Solvent Anhydrous DCM, THFAprotic solvents prevent reaction with the electrophile. DCM is often preferred for easy workup.
Base TEA, DIPEA, PyridineScavenges the HCl byproduct, driving the reaction to completion. A non-nucleophilic base is essential to avoid competing reactions.
Temperature 0 °C to RTInitial cooling manages the exothermic reaction. Most acylations proceed efficiently at room temperature.
Stoichiometry Slight excess of electrophileEnsures complete consumption of the valuable azetidine starting material.
B. N-Alkylation with Alkyl Halides

N-alkylation introduces alkyl groups onto the azetidine nitrogen. This reaction can be challenging due to the potential for over-alkylation to form a quaternary ammonium salt, which can then lead to ring-opening.[6] Careful control of stoichiometry and conditions is paramount.

Protocol: Synthesis of 1-Benzyl-2-methylazetidine

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF, ~0.2 M).

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). Carbonate bases are preferred as they are less likely to promote side reactions compared to strong organic bases.

  • Electrophile Addition: Add benzyl bromide (1.05 eq) to the suspension.

  • Reaction: Heat the mixture to 50-60 °C and stir for 6-12 hours. The elevated temperature is often necessary to drive the alkylation to completion. Monitor by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Expert Insight: For less reactive alkyl halides, the use of sodium iodide (NaI) as a catalyst can be beneficial (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ. Diastereoselective α-alkylation has also been achieved by first forming an N-borane complex of the azetidine, which directs the stereochemistry of the subsequent functionalization.[5][8]

C. N-Sulfonylation with Sulfonyl Chlorides

This reaction produces N-sulfonylated azetidines (sulfonamides), a common and important functional group in medicinal chemistry. The resulting sulfonamide is stable and significantly alters the properties of the nitrogen, making it non-basic and a hydrogen bond donor.

Protocol: Synthesis of 1-(Phenylsulfonyl)-2-methylazetidine

The protocol is very similar to N-acylation, reflecting the similar reactivity of sulfonyl chlorides.

  • Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (~0.2 M) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Electrophile: Add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 3-5 hours.

  • Workup & Purification: Follow the same procedure as described for N-acylation.

Electrophile-Activated Ring-Opening Protocols

Ring-opening reactions transform the cyclic azetidine into a highly functionalized linear amine, providing access to a different chemical space.[9] The key is the initial formation of a reactive azetidinium ion.

Mechanism Insight: A Lewis acid (e.g., BF₃·OEt₂, Cu(OTf)₂) or a strong Brønsted acid coordinates to the nitrogen, making the ring carbons highly electrophilic.[5][6] A nucleophile, which can be the solvent (e.g., an alcohol) or an added reagent, then attacks one of the ring carbons.[7] In the case of this compound, the attack generally occurs at the less sterically hindered C4 position in an SN2 fashion, leading to a specific regioisomer.[6]

G LewisAcid Lewis Acid (LA) Complex Complex LewisAcid->Complex Nucleophile Nucleophile (Nu-H) TransitionState Nucleophile->TransitionState Product Product TransitionState->Product C4-N bond cleavage Complex->TransitionState Nu- attacks C4

Figure 3. Lewis acid-mediated ring-opening of a protected azetidine.

Protocol: Lewis Acid-Mediated Ring-Opening of N-Tosyl-2-methylazetidine with Methanol

Note: The N-sulfonyl group is often used in these reactions as it enhances the stability of the starting material and acts as a good protecting group.

  • Starting Material: Prepare N-tosyl-2-methylazetidine using the sulfonylation protocol described above.

  • Setup: To a solution of N-tosyl-2-methylazetidine (1.0 eq) in methanol (MeOH, serving as both solvent and nucleophile, ~0.1 M), add the Lewis acid, for example, copper(II) triflate (Cu(OTf)₂, 10 mol%).[9]

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. The reaction is typically slower than N-functionalization and may require gentle heating (40-50 °C) to proceed to completion. Monitor by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting γ-amino ether product by flash column chromatography.

ParameterConditionRationale / E-E-A-T Insight
Catalyst Lewis Acids (Cu(OTf)₂, BF₃·OEt₂)Activates the azetidine ring towards nucleophilic attack by coordinating to the nitrogen. Catalytic amounts are often sufficient.
Nucleophile Alcohols, Thiols, AminesA wide range of nucleophiles can be used, leading to diverse functionalized products. The solvent can often serve as the nucleophile.[7]
Regioselectivity Attack at C4For 2-substituted azetidines, SN2 attack is sterically favored at the C4 position, leading to excellent regiocontrol.[6]
Stereochemistry Inversion of configurationConsistent with an SN2 mechanism, if the attacked carbon is chiral, inversion of its stereocenter is expected.

Summary and Applications in Drug Discovery

The reactions outlined above provide a powerful toolkit for the strategic modification of the this compound scaffold.

  • N-Functionalization is the workhorse for library synthesis, allowing chemists to rapidly generate hundreds or thousands of analogues by varying the acyl, alkyl, or sulfonyl group. This enables systematic exploration of the structure-activity relationship (SAR) around the azetidine core.

  • Ring-Opening provides access to unique γ-amino alcohol or ether motifs that are otherwise difficult to synthesize. These linear, flexible structures offer a complementary approach to probing ligand-protein interactions.

The incorporation of functionalized azetidines is a validated strategy in drug design, appearing in approved drugs and numerous clinical candidates where they often enhance potency, selectivity, and pharmacokinetic properties.[3][4][10] Mastery of these fundamental reactions with electrophiles is therefore an essential skill for any medicinal or synthetic chemist working in drug development.

References

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. (2021-12-13). National Institutes of Health (NIH).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024-05-17). Wiley Online Library.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018-01). ResearchGate.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019-11-08). National Institutes of Health (NIH).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). Royal Society of Chemistry.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (Date unavailable). ChemRxiv.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020-08-10). ACS Publications.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021-07-06). Royal Society of Chemistry.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022-04-29). MDPI.
  • Synthesis and configuration of 4‐alkyl‐2‐methyl‐3,4‐diphenyl‐1,2‐thiazetidine 1,1‐dioxide. (2025-08-09). Wiley Online Library.
  • Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. (2020-07-01). ACS Publications.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. (2021-07-06). Royal Society of Chemistry.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017-09-27). Royal Society of Chemistry.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017-09-27). Royal Society of Chemistry.
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (Date unavailable). IIT Kanpur.
  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. (Date unavailable). Dalton Transactions (RSC Publishing).
  • Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. (2025-08-07). ResearchGate.
  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF.
  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2025-11-27). National Institutes of Health (NIH).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021-09-30). National Institutes of Health (NIH).

Sources

Application Notes and Protocols: Ring-Opening Reactions of N-Activated 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in the landscape of modern drug discovery.[1] Their inherent ring strain (approx. 25.4 kcal/mol) and rigid, sp³-rich character offer a unique combination of properties that medicinal chemists leverage to enhance metabolic stability, improve aqueous solubility, and explore novel chemical space.[1][2] Unlike their more strained three-membered aziridine cousins, azetidines are generally more stable and easier to handle, yet they retain sufficient reactivity for controlled, strain-releasing transformations.[2] This guide focuses on a cornerstone reaction in their synthetic utility: the nucleophilic ring-opening of 2-methylazetidine, a process that requires strategic activation of the ring nitrogen to proceed efficiently.

Part 1: The Principle of N-Activation

An unactivated azetidine ring is relatively inert to nucleophilic attack. The nitrogen atom's lone pair is not a good leaving group, and the ring system is stable enough to resist cleavage by most nucleophiles under standard conditions. To unlock the synthetic potential of the strained ring, the nitrogen must be "activated" by converting it into a better leaving group. This is achieved by attaching an electron-withdrawing group (EWG) to the nitrogen, which accomplishes two primary goals:

  • Inductive Withdrawal & Formation of an Azetidinium Ion: The EWG pulls electron density away from the nitrogen, making it more electrophilic. In the presence of an electrophile or under acidic conditions, this facilitates the formation of a highly reactive N-activated azetidinium ion intermediate.[3][4][5] This quaternization of the nitrogen dramatically increases the ring strain and primes the C-N bonds for cleavage.

  • Stabilization of the Resulting Amine: Upon nucleophilic attack and ring-opening, the nitrogen atom is no longer part of a strained ring. The attached EWG can stabilize the resulting amine product.

The choice of activating group is critical as it influences the reactivity of the azetidinium intermediate and the conditions required for its subsequent cleavage.

G cluster_0 N-Activation cluster_1 Ring-Opening A This compound C N-Activated this compound A->C Activation Step B Activating Agent (e.g., TsCl, AcCl, Boc₂O) D N-Activated Azetidinium Ion (Reactive Intermediate) C->D F Ring-Opened Product (γ-Substituted Amine) D->F SN2 Attack E Nucleophile (Nu⁻)

Figure 1: General workflow for the N-activation and subsequent ring-opening of this compound.

Part 2: Mechanism and Regioselectivity

The ring-opening of N-activated 2-methylazetidinium ions is a classic example of a nucleophilic substitution (Sₙ2) reaction. The nucleophile attacks one of the electrophilic carbon atoms adjacent to the positively charged nitrogen, leading to the cleavage of a C-N bond and relieving the ring strain.[6]

With a this compound, two potential sites of attack exist: the substituted C2 carbon (bearing the methyl group) and the unsubstituted C4 carbon. The regiochemical outcome is a delicate balance of steric and electronic factors.

  • Steric Hindrance: The methyl group at the C2 position presents a steric barrier. Bulky nucleophiles will preferentially attack the less hindered C4 position.

  • Electronic Effects: The N-activating group and the stability of the potential transition state also play a crucial role. For certain activating groups that can stabilize a partial positive charge, attack at the more substituted C2 position can be favored, proceeding through a transition state with some Sₙ1 character.[7] However, for most Sₙ2-type reactions, attack at the less hindered C4 position is the dominant pathway.[4][5]

Experimental studies and DFT calculations have shown that for many common activating groups and nucleophiles, the attack on azetidinium ions occurs regioselectively at the C4 position.[4][5]

Figure 2: Regioselectivity in the nucleophilic ring-opening of N-activated this compound.

Part 3: Common N-Activating Groups

The choice of activating group is dictated by the desired reactivity and the compatibility with other functional groups in the molecule.

Activating GroupStructureActivating AgentKey Characteristics & Causality
Tosyl (Ts) -SO₂-Arp-Toluenesulfonyl chloride (TsCl)Highly Activating: The strong electron-withdrawing nature of the sulfonyl group makes the nitrogen a very good leaving group. N-tosylazetidines are readily opened by a wide range of nucleophiles.[6][7]
Acetyl (Ac) -CO-CH₃Acetyl chloride (AcCl) or Acetic anhydride (Ac₂O)Moderately Activating: Forms an N-acylazetidinium ion intermediate. The carbonyl group provides sufficient activation for many transformations. The resulting acetamide can be hydrolyzed under harsh conditions.[3]
Boc -CO-OtBuDi-tert-butyl dicarbonate (Boc₂O)Mild Activation: Generally used as a protecting group, but can facilitate ring-opening under acidic conditions. The resulting carbamate is easily removed with acid (e.g., TFA).
Cbz -CO-O-BnBenzyl chloroformate (CbzCl)Mild Activation: Similar to Boc, it serves as both a protecting and mildly activating group. Removable by hydrogenolysis.

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-2-methylazetidine

This protocol details the activation of this compound with p-toluenesulfonyl chloride. This is a crucial first step before performing ring-opening reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution. Causality: TEA acts as a base to quench the HCl generated during the reaction, preventing the protonation of the starting azetidine.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Causality: The acid wash removes excess TEA, while the bicarbonate wash removes any remaining acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Tosyl-2-methylazetidine.

Protocol 2: Ring-Opening of N-Tosyl-2-methylazetidine with Sodium Azide

This protocol demonstrates a typical Sₙ2 ring-opening reaction to produce a γ-azido amine, a versatile synthetic intermediate.

Materials:

  • N-Tosyl-2-methylazetidine (from Protocol 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, heating mantle

Procedure:

  • In a round-bottom flask, dissolve N-Tosyl-2-methylazetidine (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq). Causality: A slight excess of the nucleophile is used to drive the reaction to completion.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC. Causality: Heating is required to provide sufficient energy to overcome the activation barrier for the Sₙ2 reaction.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ring-opened product, N-(4-azidobutan-2-yl)-4-methylbenzenesulfonamide. The primary site of attack is expected to be the C4 position.[4]

Part 5: Conclusion and Future Outlook

The N-activation and subsequent nucleophilic ring-opening of this compound is a powerful and reliable strategy for generating highly functionalized, stereodefined acyclic amine building blocks.[4] The regioselectivity of the reaction can be controlled by a careful choice of nucleophile and reaction conditions, though attack at the less-substituted C4 position is often favored. These γ-substituted amine products are invaluable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][8] Future research will likely focus on developing more advanced catalytic and enantioselective methods for these ring-opening reactions, further expanding the synthetic chemist's toolkit.[3][9]

References

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
  • Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect.
  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. [Link]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity.
  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride.
  • Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl bor
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology Kanpur. [Link]
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methylazetidine Motif

In the landscape of modern drug discovery and development, the deliberate incorporation of three-dimensional (3D) structural motifs is a paramount strategy for optimizing molecular properties. Azetidines, strained four-membered nitrogen heterocycles, have emerged as highly valuable building blocks.[1] Their inherent ring strain and defined conformational rigidity offer a unique tool to enhance aqueous solubility, improve metabolic stability, and fine-tune binding affinity by presenting substituents in precise vectors.[1][2]

The this compound scaffold, in particular, introduces a chiral center and steric definition adjacent to the nitrogen atom. The synthesis of N-aryl-2-methylazetidines via cross-coupling represents a critical transformation, enabling the fusion of this desirable aliphatic motif with diverse aromatic and heteroaromatic systems. This is central to structure-activity relationship (SAR) studies in medicinal chemistry.[3] The Palladium-catalyzed Buchwald-Hartwig amination stands as the most robust and versatile method for forging this crucial C(sp²)–N bond.[3][4]

This guide provides an in-depth analysis of the critical parameters, mechanistic considerations, and field-proven protocols for the successful N-arylation of this compound.

Part 1: The Buchwald-Hartwig Amination: Mechanism and Core Principles

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or pseudohalide, mediated by a palladium catalyst.[5] The reaction proceeds through a well-established catalytic cycle, which is essential to understand for effective troubleshooting and optimization.

1.1 The Catalytic Cycle

The generally accepted mechanism involves three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[4]

  • Oxidative Addition: A low-valent Palladium(0) complex, generated in situ, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle, particularly for less reactive aryl chlorides.[6][7]

  • Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-arylated product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst. For sterically hindered substrates, such as this compound, this step can be challenging and is highly dependent on the choice of ligand.[6][7]

Buchwald-Hartwig Catalytic Cycle Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination cluster_reactants pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(L)-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(L)-N(R)R' Palladium Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-N(R)R' Product amido_complex->product arx Ar-X (Aryl Halide) amine HN(R)R' (this compound) base Base

Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination.
1.2 Causality Behind Component Selection for Hindered Amines

Coupling a sterically demanding secondary amine like this compound presents specific challenges. The methyl group alpha to the nitrogen increases steric bulk, which can hinder both the coordination to the palladium center and the final reductive elimination step. Overcoming this requires a carefully selected catalyst system where each component plays a crucial role.

Part 2: A Scientist's Guide to Reaction Optimization

Achieving high yields and reproducibility in the N-arylation of this compound hinges on the synergistic interplay between the palladium source, ligand, base, and solvent.

2.1 Palladium Precursor: Simplicity vs. Efficiency

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern applications benefit immensely from the use of well-defined precatalysts . These are air-stable Pd(II) complexes that contain the phosphine ligand and an activating group. They reliably and quantitatively generate the active monoligated Pd(0) species under reaction conditions, leading to more reproducible results and often requiring lower catalyst loadings.[8][9]

2.2 The Ligand: The Key to Success

The choice of phosphine ligand is the single most critical parameter for the successful coupling of hindered amines.[10] The ideal ligand must be both electron-rich to facilitate oxidative addition and sterically bulky to promote the crucial reductive elimination step.[6][11]

For secondary amines like this compound, the dialkylbiarylphosphine class of ligands has proven superior.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): This is often the ligand of choice for secondary amines.[9][10] Its steric profile is expertly tuned to create a bulky yet accessible coordination sphere around the palladium atom, which accelerates the C-N bond-forming reductive elimination. DFT studies have shown that for the Pd-RuPhos system, reductive elimination is the rate-limiting step, a direct consequence of its steric properties.[6][7]

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Another exceptionally effective ligand, BrettPhos is even more sterically demanding than RuPhos. It is particularly useful for coupling challenging primary amines but also shows excellent performance with secondary amines, especially when reductive elimination is sluggish.[6][8]

For most applications involving this compound, a catalyst system based on RuPhos provides the optimal balance of reactivity and broad substrate scope.[9][10]

2.3 The Base: A Non-Nucleophilic Requirement

The base must be strong enough to deprotonate the coordinated amine without acting as a competing nucleophile.

  • Sodium tert-butoxide (NaOtBu): The most commonly used base for Buchwald-Hartwig aminations. It is highly effective but can be intolerant of base-sensitive functional groups (e.g., esters) on the aryl halide.[12]

  • Lithium bis(trimethylsilyl)amide (LiHMDS): An excellent alternative, particularly for substrates with sensitive functional groups. It is a very strong, non-nucleophilic base that often provides cleaner reactions.[8]

  • Weaker Carbonate Bases (e.g., K₃PO₄, Cs₂CO₃): While desirable for their mildness, these are typically not strong enough to efficiently deprotonate hindered secondary amines in this context and may lead to low or no conversion.[13]

2.4 Solvent and Temperature

The reaction requires an anhydrous, aprotic solvent.

  • Toluene and 1,4-Dioxane are the most common and effective solvents.[5][14] They have high boiling points suitable for the required reaction temperatures and effectively solvate the organometallic intermediates.

  • Temperature: These couplings typically require heating, with temperatures between 80-110 °C being standard to overcome the activation barriers for both oxidative addition and reductive elimination.[15]

Part 3: Experimental Protocols and Workflow

This section provides a trusted, step-by-step methodology for a general cross-coupling reaction.

3.1 General Protocol for N-Arylation of this compound

This protocol describes the coupling of an aryl bromide with this compound using a RuPhos-based catalyst system.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide, RuPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the this compound.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C . Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-2-methylazetidine product.

Figure 2: Standard Experimental Workflow.
Part 4: Performance Data and Substrate Scope

The RuPhos catalyst system demonstrates broad applicability for coupling this compound with a wide range of aryl and heteroaryl halides.[9][10]

Aryl Halide (Ar-X)Relative ReactivityTypical Conditions & NotesExpected Yield
Aryl Iodides HighestCan often be coupled with lower catalyst loading (0.5-1 mol%) and at lower temperatures (80 °C).Excellent (>90%)
Aryl Bromides IntermediateThe standard substrate for optimization. The protocol above is highly reliable. Tolerates a wide range of electron-donating and electron-withdrawing groups.Good to Excellent (75-95%)
Aryl Chlorides LowestRequires a highly active catalyst system. RuPhos is effective, but slightly more forcing conditions (e.g., 110 °C, higher catalyst loading up to 4 mol%) may be needed.Moderate to Good (60-85%)
Aryl Triflates/Tosylates Similar to BromidesExcellent electrophiles for this coupling. Can be used interchangeably with aryl bromides under similar conditions.[16]Good to Excellent (75-95%)
Heteroaryl Halides Variable5- and 6-membered ring heteroaryl halides are generally good substrates. N-containing heterocycles (e.g., bromopyridines) couple efficiently.[9]Good to Excellent (70-90%)

Functional Group Tolerance: The Buchwald-Hartwig amination using modern catalyst systems is known for its exceptional functional group tolerance. Ketones, esters, amides, nitriles, ethers, and protected alcohols are generally well-tolerated. Strong acidic protons (e.g., unprotected phenols, carboxylic acids) should be avoided as they will quench the base.

Conclusion

The palladium-catalyzed N-arylation of this compound is a cornerstone transformation for introducing this valuable, sp³-rich motif into complex molecules. Success is predicated on a rational understanding of the Buchwald-Hartwig catalytic cycle and the specific challenges posed by a sterically hindered secondary amine. The use of a well-defined palladium precatalyst in combination with a bulky, electron-rich biarylphosphine ligand, such as RuPhos , and a strong, non-nucleophilic base provides a robust, reliable, and high-yielding protocol. This methodology empowers researchers in medicinal chemistry and drug development to efficiently explore new chemical space and accelerate the discovery of next-generation therapeutics.

References
  • Szostak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7367.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(6), 1172-1176.
  • Tlaceca, A., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 14(15), 3986–3989.
  • Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(39), 13654–13657.
  • Viciu, M. S., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
  • Witulski, B., et al. (2000). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synthesis, 2000(06), 831-835.
  • Al-Masum, M. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(2), 2415-2424.
  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine.
  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391.
  • Li, Z., et al. (2016). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. The Journal of Organic Chemistry, 81(2), 517-24.
  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385-21391.
  • Wolfe, J. P., et al. (2007). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Journal of the American Chemical Society, 129(45), 13987–13996.
  • Reddy, V. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(19), 10576-10640.
  • Le, V. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3479.
  • ResearchGate. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-464.
  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1235-1272.
  • ChemRxiv. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Sabharwal, G., et al. (2015). Sterically hindered P,N-type amidophosphines: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions, 44(32), 14256-14268.
  • Lundgren, R. J., et al. (2010). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 12(1), 136-139.
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043.
  • Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Witulski, B., et al. (2000). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis.
  • de la Torre, D., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(19), 6667.
  • Yudin, A. K., et al. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045-7.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50.
  • ResearchGate. (2014). Sequential Catalysis for the Production of Sterically Hindered Amines: Ru(II)-Catalyzed C–H Bond Activation and Hydrosilylation of Imines.
  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3073–3109.
  • Bothwell, J. H., et al. (2002). Sterically demanding multidentate ligand tris[(2-(6-methylpyridyl))methyl]amine slows exchange and enhances solution state ligand proton NMR coupling to (199)Hg(II). Inorganic Chemistry, 41(9), 2529-36.

Sources

Application Notes and Protocols for the Purification of 2-Methylazetidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-methylazetidine derivatives using column chromatography. Azetidines, particularly those with substitution at the 2-position, are crucial building blocks in medicinal chemistry and drug development. However, their inherent ring strain and basicity present unique challenges for purification.[1][2] This document offers an in-depth exploration of the principles and practical techniques required to overcome these challenges, ensuring high purity and yield. We will cover stationary phase selection and deactivation, mobile phase optimization, the strategic use of protecting groups, and considerations for both achiral and chiral separations. The protocols are designed for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible purification workflows.

Introduction: The Purification Challenge of 2-Methylazetidines

This compound and its derivatives are four-membered saturated nitrogen heterocycles that serve as valuable scaffolds in modern pharmaceuticals.[1] The presence of the strained azetidine ring imparts unique conformational constraints, often leading to improved biological activity and pharmacokinetic properties. However, the very features that make them attractive synthetically also complicate their purification.

The primary challenges include:

  • Basicity: The lone pair on the nitrogen atom makes azetidines basic. This can lead to strong, often irreversible, binding to the acidic silanol groups of standard silica gel, resulting in significant tailing (streaking), poor separation, and even decomposition of the target compound on the column.[3]

  • Polarity: The nitrogen heteroatom increases the polarity of these small molecules, requiring carefully optimized solvent systems to achieve effective elution and separation from impurities.

  • Stability: The inherent ring strain can render some derivatives sensitive to prolonged exposure to acidic environments, such as the surface of untreated silica gel.[1]

  • Chirality: The 2-methyl group introduces a stereocenter, meaning that many synthetic routes yield a racemic mixture. Separating these enantiomers is often a critical step, requiring specialized chiral chromatography techniques.[4][5]

This guide will address these challenges systematically, providing both the "how" and the "why" behind each step to empower scientists with a robust purification strategy.

Foundational Strategy: Method Development with Thin-Layer Chromatography (TLC)

Before any preparative column chromatography, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[6] TLC is a rapid, low-cost method to screen various mobile phases and predict the behavior of the compound on a silica column.[7]

The goal is to find a solvent system that provides a retention factor (Rf) for the desired compound in the range of 0.25 to 0.40 . This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent, with good separation from both less polar and more polar impurities.

Key Considerations for TLC:

  • Addressing Basicity: To counteract the basicity of the azetidine nitrogen, it is standard practice to add a small amount of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH), to the TLC mobile phase.[3][8] A typical concentration is 0.5-2% by volume. This deactivates the acidic sites on the silica, leading to symmetrical spots and more reliable Rf values.

  • Solvent Selection: The choice of eluent is based on polarity. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity is adjusted by changing the ratio of the solvents.

Solvent System Class Example Solvents & Ratios Typical Applications & Notes
Low Polarity Hexane / Ethyl Acetate (9:1 to 1:1) + 1% Et3NSuitable for N-protected or less functionalized azetidines.
Medium Polarity Dichloromethane / Methanol (99:1 to 9:1) + 1% Et3NEffective for azetidines with additional polar groups (e.g., amides, alcohols).[9][10]
High Polarity Ethyl Acetate / Methanol (9:1 to 4:1) + 1% NH4OHUsed for highly polar derivatives, such as those with free carboxylic acids or multiple hydroxyl groups.
Alternative Systems Chloroform / Acetone (e.g., 97:3)Can provide unique selectivity for certain isomers or closely related compounds.[11]
For Acidic Compounds Dichloromethane / Methanol + 1-2% Acetic AcidUsed if the azetidine derivative also contains an acidic functional group that needs to be protonated.
A selection of common solvent systems for TLC analysis of N-heterocycles.[8][12] The addition of a basic modifier like triethylamine is crucial for azetidine derivatives.

The Role of Protecting Groups in Chromatography

For particularly challenging separations, or when the azetidine nitrogen is highly nucleophilic, temporary protection of the nitrogen can dramatically improve chromatographic behavior.[13] A protecting group masks the basic lone pair, rendering the molecule less polar and preventing unwanted interactions with the silica gel.[14]

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.[15]

  • Benefits of Boc Protection:

    • Reduces Basicity: The carbamate formed is significantly less basic than the parent amine.

    • Increases Lipophilicity: The bulky tert-butyl group makes the molecule less polar, often improving its solubility in common chromatography solvents.

    • Stability: Boc groups are stable to the neutral or slightly basic conditions of column chromatography.[14]

    • Orthogonal Removal: They are easily removed under acidic conditions (e.g., with trifluoroacetic acid) that typically do not affect other common protecting groups, allowing for a selective deprotection strategy.[13][16]

The decision to use a protecting group depends on the specific derivative and the difficulty of the separation. If streaking and low recovery persist despite using a basic modifier in the eluent, a protection-purification-deprotection sequence is a highly effective strategy.

Detailed Protocol: Achiral Purification of this compound Derivatives

This protocol outlines the standard procedure for purifying a this compound derivative on a silica gel column.

Workflow Overview

Caption: Workflow for purification of this compound derivatives.

Step 1: Preparation of Deactivated Silica Gel

Rationale: To prevent the basic azetidine from binding to acidic silanol groups, the silica gel must be neutralized. This is the single most critical step for successful purification.[3]

Procedure:

  • Weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample) into a flask.

  • Prepare the initial, least polar eluent as determined by your TLC analysis (e.g., 5% ethyl acetate in hexanes).

  • Add triethylamine (Et3N) to this solvent to a final concentration of 1% (v/v).

  • Create a slurry by adding the Et3N-containing solvent to the silica gel until it is fully suspended and can be easily poured. This process neutralizes the silica surface.

Step 2: Column Packing (Wet Method)

Rationale: A well-packed column is essential for achieving high resolution. The wet packing method ensures a homogenous stationary phase without cracks or air bubbles.[7]

Procedure:

  • Secure a chromatography column of appropriate size in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 0.5 cm).[7]

  • Fill the column about halfway with the Et3N-containing eluent.

  • Gently pour the silica gel slurry into the column. Use a funnel to avoid coating the sides.

  • Continuously tap the side of the column gently to help the silica settle evenly.

  • Open the stopcock to drain some solvent, further compacting the silica bed. Crucially, never let the solvent level drop below the top of the silica bed. [7]

  • Once the silica has settled, add another thin layer of sand on top to protect the surface during sample and eluent addition.

Step 3: Sample Loading

Rationale: The sample should be applied to the column in the most concentrated form possible to ensure it starts as a narrow band, leading to better separation.

Procedure:

  • Dissolve the crude this compound derivative in a minimal amount of the chromatography eluent or a suitable volatile solvent (like dichloromethane).

  • Carefully pipette the concentrated sample solution directly onto the center of the top sand layer, avoiding disturbance of the silica bed.

  • Open the stopcock and allow the sample to absorb completely into the silica gel, just until the liquid surface meets the sand.

  • Carefully add a small amount of fresh eluent to wash the sides and ensure all the sample is loaded onto the stationary phase. Repeat this wash step once more.

Step 4: Elution and Fraction Collection

Rationale: The separation occurs as the mobile phase flows through the column. Compounds with weaker interactions with the silica (less polar) will travel faster, while those with stronger interactions (more polar) will travel slower.[17] A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.[3]

Procedure:

  • Carefully fill the column with the initial, low-polarity eluent.

  • Begin collecting the eluting solvent in a series of labeled test tubes or flasks (fractions).

  • Apply gentle positive pressure to the top of the column (using a pump or compressed air) to achieve a steady flow rate. This is known as "flash" chromatography and is much faster than gravity-fed chromatography.[18]

  • If using a gradient, systematically increase the percentage of the more polar solvent over time (e.g., increase from 5% to 10% to 20% ethyl acetate in hexanes).

  • Monitor the progress of the separation by spotting collected fractions onto TLC plates and visualizing them under UV light or with a stain.

  • Once the desired product has completely eluted, combine the fractions that contain the pure compound.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound derivative.

Troubleshooting Guide
Problem Probable Cause Solution
Streaking/Tailing on Column Insufficient deactivation of silica; Azetidine is too basic.Increase Et3N concentration in eluent to 2%. Consider using a Boc protecting group.[3][15]
Product Does Not Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate or methanol).
Poor Separation Rf values of compounds are too close; Column was poorly packed.Re-optimize the solvent system with TLC using different solvents (e.g., switch from EtOAc to CH2Cl2). Repack the column carefully.
Low Recovery of Product Irreversible binding to silica; Compound decomposition.Ensure silica is fully deactivated. If the compound is unstable, work quickly and avoid leaving it on the column for extended periods.

Protocols for Chiral Separation of this compound Enantiomers

If the final product is a racemic mixture, a chiral separation is required to isolate the individual enantiomers. This can be approached via indirect or direct methods.[5][19]

Purification Strategy Decision Tree

G A Crude this compound Derivative B Is chiral separation required? A->B C Purify on Deactivated Silica (Achiral Protocol) B->C No D React with Chiral Resolving Agent B->D Yes (Indirect Method) H Direct Separation on Chiral Column (HPLC/SFC) B->H Yes (Direct Method) E Form Diastereomeric Mixture D->E F Separate Diastereomers on Standard Deactivated Silica E->F G Remove Chiral Auxiliary F->G I Isolated Enantiomers G->I H->I

Caption: Decision tree for achiral vs. chiral purification strategies.

Method A: Indirect Separation via Diastereomer Formation

Rationale: Enantiomers have identical physical properties and cannot be separated by standard chromatography. However, by reacting them with a single enantiomer of a chiral resolving agent (e.g., an optically active carboxylic acid or amine), they are converted into diastereomers. Diastereomers have different physical properties and can be separated using the standard achiral protocol described above.[4]

Protocol Outline:

  • Derivatization: React the racemic this compound mixture with an enantiopure chiral resolving agent (e.g., (S)-phenylglycinol) to form a mixture of two diastereomers.[4]

  • Chromatography: Purify the resulting diastereomeric mixture using the detailed achiral column chromatography protocol. The two diastereomers should have different Rf values and will separate on the deactivated silica gel.

  • Fraction Analysis: Collect and analyze fractions by TLC or HPLC to identify the pure, separated diastereomers.

  • Cleavage: Subject each isolated diastereomer to a chemical reaction that cleaves the chiral auxiliary, regenerating the enantiomerically pure this compound derivative.

This method is powerful because it relies on standard laboratory equipment but requires additional synthesis and cleavage steps.

Method B: Direct Separation on a Chiral Stationary Phase (CSP)

Rationale: This advanced technique uses a stationary phase that is itself chiral. The enantiomers interact differently with the chiral surface, causing them to travel through the column at different rates, thus enabling their separation.[5][20] This is most commonly performed using High-Performance Liquid Chromatography (HPLC).

Protocol Considerations:

  • Column Selection: The choice of a Chiral Stationary Phase (CSP) is critical. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are widely effective for a broad range of compounds.

  • Mobile Phase: Typical mobile phases for chiral HPLC include mixtures of hexanes and an alcohol (e.g., isopropanol or ethanol). Method development involves screening different columns and mobile phase compositions.

  • Instrumentation: This method requires specialized HPLC equipment. It is highly efficient and provides both analytical and preparative-scale separation.

While requiring specialized columns and instrumentation, direct chiral chromatography is often faster and more efficient for separating enantiomers than the diastereomer formation method.

Conclusion

The purification of this compound derivatives by column chromatography is a highly manageable task when the inherent chemical properties of the molecule are addressed. The cornerstone of a successful protocol is the deactivation of the acidic silica gel stationary phase with a basic modifier like triethylamine. Methodical optimization using TLC, coupled with the potential use of protecting groups, provides a clear path to high-purity compounds. For chiral molecules, a strategic choice between indirect separation via diastereomers or direct separation on a chiral stationary phase allows for the isolation of single enantiomers. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently and efficiently purify these valuable heterocyclic building blocks.

References

  • Benchchem. Troubleshooting low yields in azetidine synthesis. URL
  • ResearchGate. Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. URL
  • Couty, F., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. URL
  • Royal Society of Chemistry. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. URL
  • University of Minnesota. Protecting Groups. URL
  • Wikipedia.
  • BGD Group. TLC System. URL
  • Professor Dave Explains.
  • Organic Chemistry Portal. Protective Groups. URL
  • MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. Molecules. URL
  • Shankar M, et al.
  • Sigma-Aldrich.
  • National Institutes of Health.
  • APPLIed Biosystems.
  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. URL
  • Hawach Scientific. Column Chromatography - What are Different Types and How to Select Right Method. URL
  • ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Khan Academy.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. URL
  • HETEROCYCLES. Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. URL
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. URL
  • Semantic Scholar. Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. URL
  • SynArchive. Protecting Groups List. URL
  • University of Rochester. Solvent Systems for TLC. URL

Sources

Introduction: The Significance of N-Boc-2-Methylazetidine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-Boc-2-Methylazetidine

Azetidines, four-membered nitrogen-containing heterocycles, are crucial structural motifs in medicinal chemistry and drug discovery.[1][2] Their strained ring system provides unique conformational constraints and metabolic stability, making them valuable as bioisosteres for other cyclic and acyclic structures. Among functionalized azetidines, N-Boc-2-methylazetidine serves as a pivotal building block for introducing the 2-methylazetidine scaffold into more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various synthetic conditions while allowing for facile deprotection under mild acidic conditions, making it an ideal choice for multi-step syntheses.[3] This document provides a detailed, field-proven protocol for the synthesis of N-Boc-2-methylazetidine, designed for researchers in organic synthesis and drug development.

Synthetic Strategy: A Two-Stage Approach from a Chiral Diol

The presented protocol follows a reliable and scalable two-stage strategy. The first stage involves the construction of the core this compound ring via intramolecular cyclization. The second stage is the protection of the secondary amine with a Boc group. This guide will focus on an enantioselective synthesis starting from commercially available (R)-(-)-1,3-butanediol, which allows for the preparation of the corresponding (S)-2-methylazetidine.

The key steps are:

  • Activation of the Diol: Both hydroxyl groups of (R)-(-)-1,3-butanediol are converted into excellent leaving groups (mesylates) to facilitate nucleophilic attack.

  • Ring Formation: A double nucleophilic substitution reaction with a protected amine source (benzylamine) forms the N-benzyl-2-methylazetidine ring.

  • Deprotection: The temporary N-benzyl group is removed via hydrogenolysis to yield the free secondary amine, (S)-2-methylazetidine.

  • Boc Protection: The final step involves the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) to yield the target compound, N-Boc-(S)-2-methylazetidine.

Visualized Experimental Workflow

The following diagram illustrates the overall synthetic pathway from the starting diol to the final N-Boc protected product.

Synthesis_Workflow start (R)-1,3-Butanediol mesylation Bis-Mesylation start->mesylation MsCl, Et3N cyclization Cyclization with Benzylamine mesylation->cyclization BnNH2 deprotection Hydrogenolysis (Debenzylation) cyclization->deprotection H2, Pd/C intermediate (S)-2-Methylazetidine deprotection->intermediate protection Boc Protection intermediate->protection Boc2O, Et3N final_product N-Boc-(S)-2-Methylazetidine protection->final_product

Caption: Overall workflow for the synthesis of N-Boc-2-Methylazetidine.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for azetidine synthesis and N-Boc protection.[3][4]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Required PurityNotes
(R)-(-)-1,3-ButanediolC₄H₁₀O₂90.12>98%Chiral starting material
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl114.55>99%Use in a fume hood
Triethylamine (Et₃N)C₆H₁₅N101.19>99%, anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
BenzylamineC₇H₉N107.15>99%
Palladium on Carbon (Pd/C)Pd/C-10 wt. %Flammable solid
Methanol (MeOH)CH₃OH32.04Anhydrous
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25>97%
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeFor aqueous work-up
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousFor drying
Step-by-Step Methodology

Part A: Synthesis of (S)-2-Methylazetidine

  • Bis-Mesylation of (R)-1,3-Butanediol:

    • To a stirred solution of (R)-(-)-1,3-butanediol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 eq).

    • Slowly add methanesulfonyl chloride (2.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Expert Insight: The use of a slight excess of mesyl chloride ensures complete conversion of the diol. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Cyclization to form N-Benzyl-(S)-2-methylazetidine:

    • To the crude reaction mixture from the previous step, add benzylamine (3.0 eq).

    • Heat the mixture to reflux (approx. 40 °C for DCM) and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-(S)-2-methylazetidine.

    • Expert Insight: This step is an intramolecular Sɴ2 cyclization. Benzylamine first displaces one mesylate group, and the resulting secondary amine then displaces the second mesylate group to form the four-membered ring.[4]

  • Hydrogenolysis to (S)-2-Methylazetidine:

    • Dissolve the purified N-benzyl-(S)-2-methylazetidine (1.0 eq) in methanol (0.1 M).

    • Carefully add 10% Palladium on Carbon (Pd/C) (10 mol % Pd) under a nitrogen atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (H₂). Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) for 8-12 hours.

    • Safety Note: Pd/C is flammable and should be handled with care, preferably wet with solvent and away from ignition sources.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • The resulting filtrate contains (S)-2-methylazetidine and is typically used directly in the next step without further purification.[4]

    • Expert Insight: Hydrogenolysis is a standard method for cleaving N-benzyl groups. The reaction is clean, and the by-product (toluene) is volatile.

Part B: N-Boc Protection

Boc_Protection cluster_products Products Azetidine This compound Reaction + Boc2O Boc Anhydride (Boc₂O) Product N-Boc-2-Methylazetidine Byproducts t-BuOH + CO₂ Reaction->Product Et₃N, DCM, 0°C to RT Reaction->Byproducts Byproducts

Sources

Application of 2-Methylazetidine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient paradigm for identifying high-quality lead compounds.[1][2][3] By screening low-molecular-weight compounds, or "fragments," FBDD explores chemical space more effectively than traditional high-throughput screening (HTS), often yielding leads with superior ligand efficiency.[1][4] Central to this strategy is the careful selection of fragments that constitute the screening library. Saturated heterocycles are particularly valuable in this context, and among them, the azetidine scaffold has emerged as a motif of significant interest.[5][6][7] This guide provides a detailed exploration of the application of 2-methylazetidine as a strategic fragment in FBDD campaigns, outlining its rationale, screening protocols, and hit-to-lead optimization pathways.

The Strategic Value of the this compound Fragment

Azetidines, as four-membered nitrogen-containing heterocycles, offer a unique combination of properties that make them highly attractive for drug design.[5][8] Their inherent ring strain, sp³-rich three-dimensional character, and conformational rigidity can confer significant advantages in medicinal chemistry.[5] These features can lead to improved pharmacokinetic properties, such as enhanced metabolic stability, increased aqueous solubility, and better receptor selectivity, when incorporated into larger molecules.[5][6]

The this compound fragment, specifically, offers several tactical advantages:

  • Defined Exit Vector: The methyl group at the 2-position provides a well-defined vector for chemical elaboration, allowing for controlled "fragment growing" into an adjacent pocket of the target protein. This is a cornerstone of the hit-to-lead optimization process in FBDD.[9]

  • Improved Physicochemical Properties: As a small, saturated heterocycle, this compound adheres to the "Rule of Three," a set of guidelines for ideal fragments (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[1][10][11][12] This ensures high water solubility, which is critical for the high screening concentrations required to detect weak fragment binding.

  • 3D Structural Complexity: The non-planar nature of the azetidine ring introduces three-dimensionality, a desirable trait for disrupting protein-protein interactions and exploring complex binding sites more effectively than flat, aromatic fragments.[6]

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to more common cyclic amines like pyrrolidine or piperidine, potentially leading to drug candidates with improved in vivo half-lives.[5]

PropertyValueGuideline Compliance
Molecular Weight 71.12 g/mol Complies with Rule of Three (<300)[10][13]
cLogP 0.4Complies with Rule of Three (<3)[10][13]
H-Bond Donors 1Complies with Rule of Three (≤3)[10][13]
H-Bond Acceptors 1Complies with Rule of Three (≤3)[10][13]
Rotatable Bonds 0Complies with Rule of Three (≤3)[12]

Table 1: Physicochemical Properties of this compound and its alignment with the "Rule of Three" for fragment design.

Experimental Workflow: Screening and Hit Validation

The identification of fragments that bind to a biological target requires highly sensitive biophysical techniques due to the inherently weak affinities (typically in the micromolar to millimolar range).[14][15] A tiered screening cascade is the most robust approach, using a high-throughput primary screen followed by more detailed orthogonal methods for hit validation.[14][16]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead Optimization A Fragment Library (Containing this compound) B Primary Biophysical Screen (e.g., DSF, SPR) A->B C Initial Hits B->C D Orthogonal Screen (e.g., NMR) C->D E Confirmed Hits D->E F X-Ray Crystallography or Cryo-EM E->F G Fragment-Target Co-crystal Structure F->G H Structure-Guided Chemistry (Fragment Growing/Linking) G->H I Potent Lead Compound H->I

Caption: FBDD workflow from screening to lead optimization.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the thermal denaturation temperature (Tₘ) of a target protein upon ligand binding.

Objective: To identify fragments from a library that cause a significant thermal stabilization of the target protein.

Methodology:

  • Preparation:

    • Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 100X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Prepare fragment plates with this compound and other library compounds at a concentration of 100 mM in DMSO.

  • Assay Setup (96- or 384-well plate):

    • To each well, add the protein solution.

    • Add the fluorescent dye to a final concentration of 5X.

    • Add the fragment from the stock plate to a final concentration of 200 µM (final DMSO concentration should be ≤1%). Include no-fragment controls.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence at the appropriate wavelength for the dye.

  • Data Analysis:

    • Calculate the Tₘ for each well by fitting the sigmoidal melt curve to the Boltzmann equation.

    • A fragment is considered a potential hit if it induces a Tₘ shift (ΔTₘ) of ≥ 2 standard deviations above the mean of the control wells. A ΔTₘ > 2°C is a strong indicator of binding.

Protocol 2: Hit Validation and Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously confirming fragment binding and providing information about the binding site.[15][17][18] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.[14]

Objective: To confirm the binding of hits from the primary screen and rule out false positives.

Methodology:

  • Sample Preparation:

    • Prepare a sample of the target protein at a concentration of 10-50 µM in an appropriate deuterated NMR buffer.

    • Prepare a stock solution of the hit fragment (e.g., this compound) at 100 mM in the same deuterated buffer.

    • The final sample should contain the protein and the fragment at a 1:100 molar ratio (e.g., 10 µM protein and 1 mM fragment).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment alone for reference.

    • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves irradiating the protein resonances and observing which fragment signals receive saturation transfer, indicating they are in close proximity to the protein.

    • A control STD experiment with off-resonance irradiation should be performed to account for non-specific effects.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the STD difference spectrum belong to the binding fragment. The intensity of the STD signals can provide information on which protons of the fragment are closest to the protein surface.

    • For confirmed hits, NMR titration experiments can be performed to determine the dissociation constant (Kₖ).[17]

Structural Biology: The Key to Optimization

The true power of FBDD is realized when structural information guides the optimization process.[19] X-ray crystallography is the gold standard for visualizing the precise binding mode of a fragment, revealing key interactions and providing a roadmap for synthetic chemistry.[2][20]

Caption: The process of structure-guided fragment growing.

Protocol 3: Co-crystallization of Target with this compound

Objective: To obtain a high-resolution crystal structure of the target protein in complex with the this compound fragment.

Methodology:

  • Crystal Soaking:

    • Grow crystals of the apo-protein using a previously established crystallization condition (e.g., via vapor diffusion).

    • Prepare a soaking solution containing the mother liquor supplemented with a high concentration of this compound (e.g., 10-50 mM). The high solubility of the fragment is crucial here.

    • Transfer the apo-crystals into the soaking solution for a defined period (ranging from minutes to hours).

  • Cryo-protection and Data Collection:

    • Transfer the soaked crystal into a cryo-protectant solution (typically the soaking solution with added glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[21][20]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps to confirm the presence and determine the precise orientation of the bound this compound fragment.

    • Analyze the protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts) and identify adjacent pockets that can be exploited for fragment growing.

From Hit to Lead: The Path Forward

With a co-crystal structure in hand, the medicinal chemistry campaign can begin. The goal is to elaborate the this compound core, growing it into unoccupied regions of the binding site to form new, affinity-enhancing interactions.[9][22] This structure-guided evolution is what transforms a weak-binding fragment into a potent, drug-like lead compound.[3][23] The defined stereochemistry and substitution pattern of this compound provide a robust anchor and a clear trajectory for this critical optimization phase.

Conclusion

This compound represents a valuable, three-dimensional fragment for inclusion in modern screening libraries. Its favorable physicochemical properties, adherence to the "Rule of Three," and structurally defined vector for elaboration make it an ideal starting point for FBDD campaigns. By employing a robust screening cascade of DSF and NMR, followed by structural elucidation via X-ray crystallography, researchers can effectively identify and validate this compound hits. The subsequent structure-guided optimization provides a highly efficient path to novel and potent lead compounds, underscoring the power of strategic fragment selection in modern drug discovery.

References

  • Reich, S., et al. (2019). A three-stage biophysical screening cascade for fragment-based drug discovery. Protocol Exchange. [Link]
  • Von Gamm, M., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design.
  • Sygnature Discovery. Fragment Screening.
  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • Wikipedia. Fragment-based lead discovery. Wikipedia. [Link]
  • Taylor, N. & Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. [Link]
  • H1 Connect. The 'rule of three' for fragment-based drug discovery. H1 Connect Website. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry. [Link]
  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry. [Link]
  • Congreve, M., et al. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today. [Link]
  • ResearchGate. The 'rule of three' for fragment-based drug discovery: Where are we now?
  • ResearchGate. NMR-based fragment screening and hit identification.
  • Scilit. The 'rule of three' for fragment-based drug discovery: where are we now? Scilit. [Link]
  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. [Link]
  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. [Link]
  • ResearchGate. Structures of some azetidine-based drugs.
  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry. [Link]
  • London, N., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Acta Crystallographica Section F. [Link]
  • CrystalsFirst. Fragment HIT Identification in FBDD. CrystalsFirst Website. [Link]
  • ResearchGate. Fragment-based screening using X-ray crystallography and NMR spectroscopy.
  • Simpson, D. M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry. [Link]
  • Brenk Lab. (2023). Fragment screening by X-ray crystallography. University of Bergen. [Link]
  • Talon, R., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures.
  • Scott, J. S., et al. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Reaction Chemistry & Engineering. [Link]
  • ChemRxiv. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
  • ResearchGate. Examples of 2-acylazetidine motif in natural products and biologically active compounds.
  • ResearchGate. a) Selected azetidine-containing spirocyclic pharmaceuticals.
  • ResearchGate. A. General synthetic route for accessing azetidines via intermolecular...
  • National Center for Biotechnology Information. This compound.
  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. Fragment-to-Lead Medicinal Chemistry Publications in 2022.
  • Greene, L. M., et al. (2015). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules. [Link]
  • Tondi, D., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. International Journal of Molecular Sciences. [Link]
  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Drug Hunter. Case Studies. Drug Hunter Website. [Link]
  • Wulsdorf, T., et al. (2009). Dynamic template-assisted strategies in fragment-based drug discovery. Trends in Biotechnology. [Link]

Sources

Application Notes & Protocols: Synthesis of Spirocyclic Compounds from 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spiro-Azetidines in Modern Drug Discovery

Spirocyclic scaffolds are increasingly sought-after motifs in medicinal chemistry.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures by enabling more precise and potent interactions with biological targets, often leading to improved physicochemical properties and novel intellectual property space.[1][2] The fusion of two rings through a single, shared quaternary carbon atom, known as the spiro-center, reduces the conformational entropy penalty upon binding to a protein target.[1]

Among these structures, spirocycles containing the azetidine moiety are particularly valuable. The strained four-membered ring serves as a versatile and rigid scaffold, projecting substituents into well-defined vectors in three-dimensional space.[2][3] Unlike more flexible pyrrolidines or piperidines, spiro-azetidines are often less susceptible to metabolic degradation, potentially mitigating early drug clearance.[2] 2-Methylazetidine provides a readily available, chiral or racemic starting material that introduces a key stereocenter, offering a direct route to complex, sp³-rich molecules.

This guide provides an in-depth examination of key synthetic strategies for constructing spirocyclic compounds utilizing this compound as a core building block. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale for experimental design, and detailed, field-tested protocols for researchers in drug development.

Core Synthetic Strategy I: Intramolecular C-C Bond Formation via Phase-Transfer Catalysis

One of the most robust and elegant methods for constructing spiro-azetidines is through intramolecular cyclization. This strategy involves first tethering a reactive electrophilic chain to the nitrogen of this compound, followed by a base-mediated ring closure. The enantioselective synthesis of spiro-azetidine oxindoles via phase-transfer catalysis (PTC) serves as an exemplary case study for this powerful approach.[4][5][6]

Causality and Mechanistic Insight: Phase-transfer catalysis is critical for this transformation as it facilitates the reaction between two components located in immiscible phases (an aqueous base and an organic substrate).[7] A chiral PTC, typically derived from cinchona alkaloids, complexes with the inorganic base (e.g., KOH) and transports it into the organic phase as a lipophilic ion pair.[8] This "superbasic" complex then deprotonates the carbon alpha to the activating group (e.g., an oxindole carbonyl), generating a nucleophilic enolate. The chiral environment provided by the catalyst ensures that the subsequent intramolecular SN2 reaction, which forms the spirocyclic C-C bond, proceeds with high stereocontrol.[4][8] The choice of a non-polar solvent like m-xylene is deliberate to minimize the rate of the uncatalyzed background reaction, thereby enhancing the enantioselectivity imparted by the catalyst.[6]

Workflow for Intramolecular Spirocyclization

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Workup & Purification A This compound C N-Alkylation (SN2) A->C B Bifunctional Electrophile (e.g., 2-(chloromethyl)aryl derivative) B->C D Cyclization Precursor C->D G Intramolecular C-C Bond Formation D->G E Base (e.g., KOH) E->G F Chiral Phase-Transfer Catalyst (PTC) F->G H Spiro-Azetidine Product G->H I Aqueous Workup H->I J Column Chromatography I->J K Enantioenriched Spirocyclic Compound J->K

Caption: General workflow for spiro-azetidine synthesis.

Protocol 1: Enantioselective Synthesis of a Spiro[azetidine-2,3'-oxindole] Derivative

This protocol is adapted from established methodologies for the synthesis of spiro-azetidine oxindoles and applied to a this compound-derived precursor.[4][6]

Step 1: Synthesis of the Cyclization Precursor (N-(2-(chloromethyl)phenyl)-1-(oxindol-1-yl)propan-2-amine)

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of the desired substituted 1-(chloromethyl)-3-isocyanato-benzene (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-functionalized this compound precursor.

Step 2: Phase-Transfer Catalyzed Spirocyclization

  • To a vial charged with the precursor from Step 1 (1.0 eq) and a novel SF₅-containing cinchona alkaloid-derived catalyst (Cat7 in Ref[4], 0.1 eq), add m-xylene (0.1 M).

  • Add solid potassium hydroxide (5.0 eq, finely ground) to the mixture.

  • Seal the vial and stir vigorously at 40 °C for 24-48 hours, monitoring by HPLC or LC-MS for product formation and enantiomeric ratio (er).

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting spirocyclic product by flash column chromatography. The product can be readily elaborated or deprotected to afford medicinally relevant enantioenriched compounds.[4][7]

Core Synthetic Strategy II: Strain-Release Driven Spirocyclization

A cutting-edge approach to spiro-azetidines harnesses the significant ring strain of azabicyclo[1.1.0]butane (ABB) intermediates.[9] While not starting directly with this compound, this strategy is paramount for accessing complex spiro-azetidines and represents an advanced, powerful tool. The ABB fragment, possessing immense strain energy, can be triggered by an electrophile to undergo a facile ring-opening and subsequent intramolecular cyclization to form the spiro-azetidine core.[10][11]

Causality and Mechanistic Insight: The key to this strategy is the controlled opening of the highly strained ABB ring. Treatment with an electrophilic trigger, such as trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O), activates the ABB nitrogen, promoting the cleavage of the central, highly strained C-C bond.[9] This generates a stabilized azetidin-2-yl cation intermediate. A tethered nucleophile (e.g., a silyl enol ether) then intramolecularly attacks this cation, forging the spirocycle. The release of ring strain is the primary thermodynamic driving force for this elegant transformation, allowing for the rapid assembly of diverse and complex scaffolds under mild conditions.[9][12]

Mechanism of Strain-Release Spirocyclization

G A Azabicyclo[1.1.0]butyl Ketone Precursor B Electrophilic Activation (e.g., TFAA) A->B + E+ C Strained Intermediate B->C D Strain-Release Ring Opening C->D ΔG << 0 E Azetidin-2-yl Cation D->E F Intramolecular Nucleophilic Attack E->F Tethered Nucleophile G Spiro-Azetidine Product F->G

Caption: Key steps in strain-release driven spirocyclization.

Protocol 2: Synthesis of a Spiro[azetidine-2,1'-cyclohexan]-one Derivative

This protocol is a conceptual representation based on the work of Aggarwal and coworkers.[9]

  • Precursor Synthesis: Synthesize the required azabicyclo[1.1.0]butyl ketone precursor bearing a silyl enol ether tether via a multi-step sequence starting from a suitable amino alcohol.[9]

  • Spirocyclization: To a solution of the ABB-ketone precursor (1.0 eq) in DCM (0.05 M) at -78 °C under an argon atmosphere, add trifluoroacetic anhydride (TFAA, 1.2 eq).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Warm the mixture to room temperature and separate the layers. Extract the aqueous phase with DCM (2x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel to afford the desired trifluoroacetyl-protected spirocyclic azetidine. This protocol is noted for its modularity, allowing access to four-, five-, or six-membered spiro-fused rings.[9]

Core Synthetic Strategy III: Dearomative Spirocyclization of Ynamides

Dearomatization reactions provide a powerful means of converting flat, aromatic systems into complex, three-dimensional spirocycles.[13][14] A recent innovation in this area is the dearomative spirocyclization of ynamides, which can be adapted to incorporate an azetidine ring into the final structure.[15]

Causality and Mechanistic Insight: This one-pot process begins with a highly regio- and stereoselective copper-catalyzed carbomagnesiation of an ynamide tethered to an aromatic ring.[15] This step generates a vinyl metal intermediate. The crucial spirocyclization is then triggered by the addition of a Lewis acid or an acylating agent (e.g., methyl chloroformate). This activates the aromatic ring toward nucleophilic attack by the vinyl metal species, leading to a dearomatization event that forges the spirocyclic core. The regioselectivity is controlled by the electronic nature of the aromatic ring and the soft character of the vinyl metal nucleophile.[15]

Protocol 3: Synthesis of an Aza-Spiro Dihydropyridine Scaffold

This protocol is based on the dearomative spirocyclization methodology developed for ynamides.[15]

  • Precursor Synthesis: Prepare an ynamide precursor where the nitrogen atom is part of a this compound ring, and the alkyne is tethered to a suitable aromatic group (e.g., a pyridine or benzene ring).

  • Carbomagnesiation: To a solution of CuCl₂ (5 mol%) in THF (0.2 M) at room temperature, add the Grignard reagent (e.g., MeMgCl, 1.5 eq). Stir for 15 minutes.

  • Add the ynamide precursor (1.0 eq) to the reaction mixture and stir for 2-4 hours until the formation of the vinyl metal intermediate is complete (monitored by TLC).

  • Dearomative Cyclization: Cool the reaction to 0 °C and add methyl chloroformate (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to yield the functionalized aza-spiro dihydropyridine product, which can be further hydrogenated to access fully saturated spirocyclic frameworks.[15]

Summary and Comparison of Methodologies

Strategy Key Transformation Typical Reagents Yields Key Advantages Limitations
Intramolecular C-C Bond Formation Intramolecular SN2Base (KOH), Chiral PTCGood to Excellent[4]High enantioselectivity, mild conditions, functional group tolerance.Requires multi-step precursor synthesis.
Strain-Release Driven Cyclization Electrophile-induced ring openingTFAA, Tf₂O, ABB-precursorGood to Excellent[9]Rapid access to complex scaffolds, high modularity.Requires synthesis of highly strained, specialized precursors.
Dearomative Spirocyclization Nucleophilic dearomatizationCuCl₂, Grignard reagent, YnamideGood[15]One-pot procedure, creates multiple functional handles.Substrate scope can be limited by electronics of the aromatic ring.

Conclusion

The synthesis of spirocyclic compounds from this compound and related building blocks is a dynamic and evolving field. The strategies outlined herein—intramolecular C-C bond formation, strain-release driven cyclization, and dearomative reactions—provide powerful and versatile platforms for accessing these medicinally important scaffolds. By understanding the mechanistic underpinnings of each approach, researchers can make informed decisions to select and optimize synthetic routes for the construction of novel, sp³-rich chemical matter. The continued development of enantioselective and efficient methodologies will undoubtedly accelerate the discovery of next-generation therapeutics built around the privileged spiro-azetidine core.

References

  • Doyle, A. G., & Jacobsen, E. N. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 26(10), 2079–2084. [Link][4][5][6][7][8]
  • Doyle, A. G., & Jacobsen, E. N. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Europe PMC. [Link][7][8]
  • Reddy, V. P., et al. (2021). Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes: a facile synthetic approach to spiro-oxindole-fused pyrroloindolines. RSC Advances. [Link]
  • Doyle, A. G., & Jacobsen, E. N. (2024). Enantioselective phase transfer catalyzed synthesis of spirocyclic azetidine oxindoles.
  • Doyle, A. G., & Jacobsen, E. N. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
  • El-Sayed, M. A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.
  • Doyle, A. G., & Jacobsen, E. N. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
  • Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Synfacts, 17(08), 0860. [Link][9]
  • El-Sayed, M. A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [Link][1]
  • Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449. [Link][17]
  • Mykhailiuk, P. K., et al. (2024). “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art.
  • Kartsev, V. G., & Al-Tel, T. H. (2023). Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. [Link][10]
  • Van der Eycken, E., et al. (2024). Dearomative spirocyclization of ynamides.
  • Aggarwal, V. K., et al. (2021). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.
  • Diavontae, C. L., et al. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
  • Diavontae, C. L., et al. (2025).
  • Aggarwal, V. K., et al. (2021). Hydrolysis and functionalization of trifluoroacetyl-protected azetidine...

Sources

Diastereoselective alkylation of 2-Methylazetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Diastereoselective Alkylation of 2-Substituted Azetidine Derivatives for Drug Discovery

Authored by a Senior Application Scientist

Abstract

The azetidine scaffold has become a privileged structure in modern medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved metabolic stability, solubility, and three-dimensionality to drug candidates.[1] Among these, chiral azetidines substituted at the C2 position are particularly valuable building blocks, yet their stereocontrolled synthesis remains a significant challenge.[2] This guide provides an in-depth exploration of the principles and protocols for the diastereoselective alkylation of 2-substituted azetidine derivatives. We will delve into the mechanistic underpinnings of stereocontrol, present detailed, field-proven protocols using state-of-the-art chiral auxiliaries, and offer expert insights into reaction analysis and optimization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these powerful synthetic tools.

The Strategic Importance of Stereocontrol in Azetidine Synthesis

The biological activity of a chiral molecule is inextricably linked to its three-dimensional structure. For azetidine-containing pharmaceuticals, controlling the absolute and relative stereochemistry at each chiral center is paramount. The synthesis of 2-substituted azetidines presents a formidable challenge due to the difficulty in creating the strained four-membered ring with high stereocontrol.[3] Diastereoselective alkylation of a prochiral center on a pre-formed azetidine ring, or a precursor, is a powerful strategy to install desired stereocenters with precision. This is typically achieved by employing a chiral auxiliary temporarily attached to the azetidine nitrogen. This auxiliary creates a sterically biased environment, forcing an incoming electrophile to approach from a specific face of the molecule.[4]

The general principle relies on the formation of a rigid, chelated enolate intermediate. Deprotonation of the C2 position, activated by a suitable group (e.g., nitrile, ester), using a strong, non-nucleophilic base at low temperatures generates a planar enolate. The chiral auxiliary on the nitrogen atom blocks one face of this enolate, directing the alkylating agent to the opposite, less-hindered face.

Mechanism_of_Diastereoselective_Alkylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Auxiliary Removal Start N-Protected 2-Substituted Azetidine Derivative (with Chiral Auxiliary R*) Enolate Rigid, Chelated Chiral Enolate Start->Enolate Deprotonation Base Strong Base (e.g., LDA, NaHMDS) -78 °C Base->Start Product Alkylated Azetidine (High Diastereoselectivity) Enolate->Product Facially Biased Alkylation Electrophile Electrophile (R-X) Electrophile->Enolate Final_Product Enantioenriched 2,2-Disubstituted Azetidine Product->Final_Product Cleavage

Caption: General mechanism for chiral auxiliary-directed diastereoselective alkylation.

Key Methodologies and Protocols

While several methods exist, the use of tert-butanesulfinamide as a chiral auxiliary has emerged as a robust and highly generalizable strategy for the asymmetric synthesis of C2-substituted azetidines.[2][5] An alternative powerful approach involves the use of an N-borane complex to activate the ring and direct alkylation, particularly for C2-functionalized azetidines like nitriles.[6][7]

Protocol: Diastereoselective Alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitrile via an N-Borane Complex

This protocol, adapted from the work of Maruoka and Hashimoto, demonstrates a highly effective method for the α-alkylation of a C2-nitrile group on an azetidine ring.[6] The N-borane complex serves to increase the acidity of the α-proton while the chiral N-substituent provides excellent stereochemical control.

Materials:

  • (2S,1′S)-N-(1′-phenylethyl)azetidine-2-carbonitrile

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (or other electrophile)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine, Anhydrous MgSO₄

Procedure:

  • Formation of the N-Borane Complex:

    • To a solution of (2S,1′S)-N-(1′-phenylethyl)azetidine-2-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add BH₃·SMe₂ (1.5 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.

    • Upon completion, carefully quench the reaction with methanol at 0 °C and concentrate under reduced pressure. The resulting crude N-borane complex is typically used in the next step without further purification.

  • Diastereoselective α-Alkylation:

    • Dissolve the crude N-borane complex in anhydrous THF (0.1 M) and cool the solution to -78 °C under argon.

    • Slowly add LDA solution (1.2 equiv) dropwise over 10 minutes. Stir the resulting deep red solution for 1 hour at -78 °C to ensure complete enolate formation.

    • Add the electrophile (e.g., benzyl bromide, 1.3 equiv) dropwise.

    • Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the α-alkylated product.

Causality and Insights:

  • N-Borane Complex: The formation of the N-BH₃ complex is critical. It increases the acidity of the C-H proton at the C2 position, facilitating its removal by LDA.[6]

  • Temperature Control: Maintaining a low temperature (-78 °C) is essential for the kinetic control of both deprotonation and alkylation, preventing side reactions and ensuring high diastereoselectivity.[8]

  • Base Selection: LDA is a strong, non-nucleophilic base ideal for generating the nitrile enolate without competing addition reactions.[6]

Data Analysis and Product Characterization

Confirming the success of the diastereoselective alkylation requires careful analysis of the product's yield and stereochemical purity.

Determination of Diastereomeric Ratio (d.r.)

The diastereomeric ratio is typically determined by ¹H NMR spectroscopy of the crude reaction mixture before purification.[9] Diastereomers will have slightly different chemical environments, leading to distinct, albeit often close, signals for corresponding protons.

  • Procedure: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) of the crude product. Identify a set of well-resolved signals corresponding to a specific proton in both the major and minor diastereomers. The ratio of the integrals of these signals directly corresponds to the diastereomeric ratio.[10]

Purification and Stereochemical Assignment

The diastereomers can often be separated by flash column chromatography.[2] The absolute and relative stereochemistry is typically assigned using a combination of advanced NMR techniques (e.g., NOESY to determine through-space proximity of substituents) and, definitively, by single-crystal X-ray crystallography if a suitable crystal can be obtained.

Electrophile (R-X)ProductYield (%)d.r. [(2S,1'S) : (2R,1'S)]
Benzyl bromide2-benzyl-2-cyano...7297 : 3
Allyl bromide2-allyl-2-cyano...8096 : 4
Methyl iodide2-methyl-2-cyano...6595 : 5
Ethyl iodide2-ethyl-2-cyano...6895 : 5
Table 1: Representative results for the diastereoselective α-alkylation of an N-borane azetidine-2-carbonitrile complex. Data adapted from Maruoka, K. et al.[6][7]

Experimental Workflow Overview

The entire process, from starting material to final analyzed product, follows a logical and systematic sequence.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Start Prepare Anhydrous Solvents & Reagents Complex Synthesize N-Borane Azetidine Complex Start->Complex Setup Set up Reaction (Inert Atmosphere, -78°C) Complex->Setup Deprotonation Add Base (LDA) Form Enolate Setup->Deprotonation Alkylation Add Electrophile (R-X) Deprotonation->Alkylation Warm Warm to RT & Stir Overnight Alkylation->Warm Quench Quench Reaction (aq. NH4Cl) Warm->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: Step-by-step experimental workflow for diastereoselective alkylation.

Conclusion and Future Outlook

The diastereoselective alkylation of 2-substituted azetidine derivatives is a cornerstone technique for accessing stereochemically rich building blocks for drug discovery. The methods outlined in this guide, particularly those employing powerful chiral auxiliaries like tert-butanesulfinamide or activation strategies such as N-borane complexation, provide reliable and high-yielding pathways to these valuable compounds.[2][6] As the demand for novel, three-dimensional chemical matter continues to grow, the development of even more efficient, scalable, and versatile stereoselective methods for azetidine functionalization will remain a key area of research, paving the way for the next generation of innovative therapeutics.[1][11]

References

  • Stereocontrolled synthesis of 2-substituted azetidines and spirocyclic 1,2-diazetidines.254th National Meeting of the American Chemical Society.URL: https://www.researchgate.net/publication/319313025_Stereocontrolled_synthesis_of_2-substituted_azetidines_and_spirocyclic_12-diazetidines
  • Asymmetric synthesis of 2-substituted azetidines.ResearchGate.URL: https://www.researchgate.net/figure/Asymmetric-synthesis-of-2-substituted-azetidines_fig11_329227855
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes.ChemRxiv.URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f8a6b7f7a3f5b8765f0a8e
  • Regio- and Stereocontrolled Synthesis of 3-Substituted 1,2-Diazetidines by Asymmetric Allylic Amination of Vinyl Epoxide.PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/28375013/
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.Nature Communications.URL: https://www.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.Journal of the American Chemical Society.URL: https://pubs.acs.org/doi/10.1021/jacs.2c03387
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.The Journal of Organic Chemistry.URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02672
  • An Approach to Alkyl Azetidines for Medicinal Chemistry.ChemRxiv.URL: https://chemrxiv.org/engage/chemrxiv/article-details/6622251a78964e5203362077
  • Substituted Azetidines in Drug Discovery.Life Chemicals Blog.URL: https://lifechemicals.com/blog/21/substituted-azetidines-in-drug-discovery
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid.The Journal of Organic Chemistry.URL: https://pubs.acs.org/doi/10.1021/jo060472n
  • Rapid and Stereocontrolled Synthesis of Racemic and Optically Pure Highly Functionalized Pyrrolizidine Systems.The Journal of Organic Chemistry.URL: https://pubs.acs.org/doi/10.1021/jo060795k
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.National Institutes of Health (NIH).URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9709995/
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.National Institutes of Health (NIH).URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9203023/
  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis.Journal of the Chemical Society, Perkin Transactions 1.URL: https://pubs.rsc.org/en/content/articlelanding/1998/p1/a805030e
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/38180103/
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.The Journal of Organic Chemistry.URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01267
  • Methods for the synthesis of azetidines.ResearchGate.URL: https://www.researchgate.net/figure/Methods-for-the-synthesis-of-azetidines_fig1_329227855
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.ResearchGate.URL: https://www.researchgate.
  • Chiral auxiliary.Wikipedia.URL: https://en.wikipedia.org/wiki/Chiral_auxiliary
  • Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines.BenchChem.URL: https://www.benchchem.com/application-notes/stereoselective-synthesis-of-substituted-azetidines
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.The Journal of Organic Chemistry.URL: https://pubs.acs.org/doi/full/10.1021/acs.joc.1c02672
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.Journal of the American Chemical Society.URL: https://pubs.acs.org/doi/10.1021/jacs.2c07742
  • Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR.Chirality.URL: https://onlinelibrary.wiley.com/doi/10.1002/chir.22203
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors.ACS Chemical Neuroscience.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4683955/
  • Azetidine(503-29-7) 1H NMR spectrum.ChemicalBook.URL: https://www.chemicalbook.com/spectrum/503-29-7_1HNMR.htm
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.RSC Publishing.URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra12456a
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.RSC Advances.URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra04585g
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.Organic & Biomolecular Chemistry.URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01038a
  • Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives.ResearchGate.URL: https://www.researchgate.
  • Diastereoselective alkylation and methods for chiral auxiliary removal.ResearchGate.URL: https://www.researchgate.net/figure/Diastereoselective-alkylation-and-methods-for-chiral-auxiliary-removal-Reagents-and_fig1_265935311
  • Chiral Auxiliaries.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/asymmetric-synthesis/chiral-auxiliaries
  • Supporting Information for: Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams.Beilstein Journals.URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-12-198-S1.pdf
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.ResearchGate.URL: https://www.researchgate.net/publication/305646127_Applications_of_oxazolidinones_as_chiral_auxiliaries_in_the_asymmetric_alkylation_reaction_applied_to_total_synthesis
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.MDPI.URL: https://www.mdpi.com/1420-3049/29/1/224
  • Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes.National Institutes of Health (NIH).URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10113889/
  • Synthesis of chiral 1-(2-aminoalkyl)aziridines via a self-opening reaction of aziridine.Arkivoc.URL: https://www.researchgate.net/publication/307908994_Synthesis_of_chiral_1-2-aminoalkylaziridines_via_a_self-opening_reaction_of_aziridine
  • Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione.Hungarian Journal of Industry and Chemistry.URL: https://hjic.mk.uni-pannon.hu/index.php/hjic/article/view/178
  • Synthetic application of chiral of 1,2-oxazetidine.ResearchGate.URL: https://www.researchgate.net/figure/Synthetic-application-of-chiral-of-12-oxazetidine_fig3_335028570
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.Semantic Scholar.URL: https://www.semanticscholar.org/paper/Synthesis-of-optically-active-2-substituted-from-Maruoka-Hashimoto/8c4078c575089e27308d270b2b8e36746682701f
  • Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes.PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/37042075/

Sources

Application Notes & Protocols: The Use of 2-Methylazetidine as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of 2-Methylazetidine in Catalysis

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry and drug discovery due to their unique physicochemical properties.[1] Their inherent ring strain, conformational rigidity, and sp³-rich character confer enhanced metabolic stability and solubility to parent molecules, making them highly attractive scaffolds.[1][2] Within this class, this compound stands out as a versatile chiral building block and ligand for asymmetric catalysis.

The strained four-membered ring of this compound provides a structurally well-defined and sterically demanding environment when coordinated to a metal center.[3] This rigidity is paramount in asymmetric catalysis, as it helps create a highly organized chiral pocket around the catalyst's active site, thereby enabling precise control over the stereochemical outcome of a reaction.[2][3] Unlike the more flexible five-membered pyrrolidine ring or the highly strained three-membered aziridine, the azetidine scaffold offers a unique balance of stability and reactivity, making it a compelling ligand platform for developing novel catalytic systems.[4][5] The presence of a methyl group at the C2 position introduces a key stereogenic center, which is fundamental to its application in enantioselective transformations.

Synthesis of Enantiopure this compound

The efficacy of this compound in asymmetric catalysis is contingent on its enantiomeric purity. Several synthetic routes have been established to access enantiopure (R)- and (S)-2-methylazetidine. One effective method involves a one-pot generation and cyclization of a bis-triflate derived from commercially available chiral 1,3-butanediol.[4] This is followed by reaction with a suitable amine and subsequent hydrogenolysis to yield the desired enantiomerically enriched this compound.[4] The availability of such synthetic protocols is critical for the rational design and preparation of tailored ligands for specific catalytic applications.

Core Application: Asymmetric Catalysis

Chiral ligands derived from this compound have proven effective in a variety of metal-catalyzed asymmetric reactions. The predictable coordination geometry and steric influence of the azetidine ring are instrumental in achieving high levels of stereoselectivity.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, is a powerful tool for synthesizing valuable β-nitro alcohols. The development of asymmetric variants of this reaction is of significant interest. Chiral 2,4-cis-disubstituted amino azetidines have been successfully employed as ligands for copper-catalyzed Henry reactions, delivering high enantiomeric excesses, particularly with alkyl aldehydes.[6][7]

The inherent concavity of the cis-disubstituted azetidine ligand, when chelated to a copper(II) center, creates a rigid and well-defined chiral environment that dictates the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde.[6]

Logical Workflow for a Copper-Catalyzed Asymmetric Henry Reaction

cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis Ligand Chiral Azetidine Ligand Active_Catalyst [Cu(II)-Azetidine] Complex Ligand->Active_Catalyst Cu_Source Cu(OAc)₂·H₂O Cu_Source->Active_Catalyst Solvent_Prep Anhydrous Solvent (e.g., EtOH) Solvent_Prep->Active_Catalyst Aldehyde Aldehyde Substrate Reaction_Mix Reaction at Controlled Temp. Active_Catalyst->Reaction_Mix Aldehyde->Reaction_Mix Nitroalkane Nitroalkane (e.g., Nitromethane) Nitroalkane->Reaction_Mix Base Base (e.g., DIPEA) Base->Reaction_Mix Quench Quenching Reaction_Mix->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral β-Nitro Alcohol Purification->Product Analysis Chiral HPLC for ee% Product->Analysis

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Methylazetidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Introduction

This compound is a valuable saturated four-membered azaheterocycle, serving as a crucial building block in medicinal chemistry and organic synthesis.[1] Its inherent ring strain, while making it a versatile synthon, also renders its synthesis susceptible to a variety of side reactions.[2] This guide provides in-depth, experience-driven insights into identifying, understanding, and mitigating these common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent methods for constructing the this compound ring involve intramolecular cyclization reactions.[1] These typically start from precursors like γ-amino alcohols or γ-haloamines. Other notable methods include the reduction of β-lactams (azetidin-2-ones) and the ring expansion of corresponding aziridines.[3][4]

Q2: I'm observing significant polymer formation in my reaction. What is causing this and how can I prevent it?

Cause: Polymerization is a frequent side reaction in azetidine synthesis, often initiated by cationic species.[5] The strained azetidine ring can undergo ring-opening polymerization, especially in the presence of acids or electrophiles.[5]

Troubleshooting:

  • Control of Acidity: Ensure the reaction is not overly acidic. If an acid catalyst is necessary, use the minimum effective amount and consider a milder Lewis or Brønsted acid.

  • Protecting Group Strategy: Employing a suitable N-protecting group, such as a tosyl (Ts) or Boc group, can reduce the nucleophilicity of the nitrogen and suppress polymerization.[6][7]

  • Temperature Control: Lowering the reaction temperature can often slow down the rate of polymerization relative to the desired cyclization.

Q3: My yield of this compound is consistently low, and I suspect intermolecular side reactions. How can I favor the desired intramolecular cyclization?

Cause: Competing intermolecular reactions, such as dimerization or oligomerization, are common culprits for low yields in intramolecular cyclizations.[8]

Troubleshooting:

  • High Dilution Conditions: The most effective strategy is to employ high dilution. By slowly adding the substrate to the reaction mixture, the concentration of the starting material is kept low, which statistically favors the intramolecular reaction over intermolecular encounters.[8]

  • Choice of Leaving Group: The nature of the leaving group in γ-substituted amine precursors is critical. A more reactive leaving group can accelerate the rate of cyclization. For instance, converting a γ-chloroamine to a γ-iodoamine in situ (Finkelstein reaction) can be beneficial.[8]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of specific side reactions, their mechanisms, and actionable protocols for their prevention.

Issue 1: Unwanted Ring-Opening of the Azetidine Product

The high ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening.[2] This can occur during the reaction or workup.

Symptoms:

  • Formation of linear amine byproducts.

  • Loss of desired product during purification, especially with acidic chromatography conditions.

Mechanism: Under acidic conditions, the azetidine nitrogen is protonated, activating the ring towards nucleophilic attack. Nucleophiles will typically attack the more substituted carbon (C2) or the less sterically hindered carbon (C4), leading to ring cleavage.[9]

Mitigation Protocol:

  • Neutralize the Reaction Mixture: Carefully quench the reaction to a neutral pH before workup.

  • Avoid Acidic Conditions: Use neutral or slightly basic conditions for extraction and purification. If chromatography is necessary, consider using deactivated silica gel or alumina.

  • Protecting Group Selection: N-sulfonyl protecting groups can render the nitrogen less basic and the ring less prone to protonation-induced ring-opening.[10]

Issue 2: Formation of Olefin Byproducts via Elimination

When synthesizing this compound from a γ-haloamine, an elimination reaction can compete with the desired intramolecular substitution.

Symptoms:

  • Presence of an alkene byproduct in the crude reaction mixture, identifiable by NMR spectroscopy.

Mechanism: The base used to deprotonate the amine for cyclization can also act as a base to abstract a proton from the carbon adjacent to the halogen, leading to E2 elimination. This is more prevalent with sterically hindered substrates.[11]

Troubleshooting Workflow:

G start Low Yield of this compound with Olefin Byproduct Detected q1 Is a strong, bulky base being used? start->q1 a1_yes Yes q1->a1_yes e.g., t-BuOK a1_no No q1->a1_no sol1 Switch to a non-nucleophilic, less sterically hindered base (e.g., NaH, K2CO3). a1_yes->sol1 q2 Is the reaction temperature elevated? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Lower the reaction temperature to favor the SN2 cyclization over elimination. a2_yes->sol2 end Optimized Reaction Conditions a2_no->end sol2->end

Caption: Troubleshooting workflow for olefin byproduct formation.

Issue 3: Formation of Rearranged Byproducts

In certain synthetic routes, rearrangement reactions can lead to unexpected side products. For example, the synthesis from a 3-bromo-substituted azetidine can yield a 3-alkoxyazetidine via an intermediate bicyclic aziridinium ion.[12]

Symptoms:

  • Isolation of unexpected isomers.

  • Complex crude NMR spectra.

Mitigation Strategies:

  • Re-evaluate the Synthetic Route: If rearrangements are significant, consider an alternative synthetic strategy that avoids intermediates prone to rearrangement.

  • Solvent Effects: The choice of solvent can influence the stability of intermediates. A less polar solvent may disfavor the formation of charged intermediates like the aziridinium ion.

  • Careful Nucleophile Selection: In cases where the solvent or a reagent can act as a nucleophile (e.g., alcoholysis), use non-nucleophilic alternatives.

Data Summary: Common Protecting Groups for Azetidine Synthesis

The choice of nitrogen protecting group is critical for a successful synthesis, influencing reactivity, stability, and the ease of deprotection.[6][7]

Protecting GroupAbbreviationCommon Protection ReagentsDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocBoc₂O, DMAPTFA, HClStable to a wide range of non-acidic conditions.[13]
BenzylBnBenzyl bromide, baseCatalytic hydrogenation (e.g., Pd/C, H₂)Can be sensitive to some oxidative and reductive conditions.
p-ToluenesulfonylTs (Tosyl)TsCl, pyridineStrong reducing agents (e.g., Na/NH₃), HBr/phenolActivates the N-C bonds, but can be difficult to remove.
BenzyhydrylBenzhydrylamineHydrogenolysisCan be used in the initial construction of the ring and then removed.[12]

Experimental Protocol: Mitigating Intermolecular Reactions via High Dilution

This protocol describes a general procedure for the intramolecular cyclization of a γ-haloamine to form an N-protected this compound, emphasizing high dilution to minimize side reactions.

Materials:

  • N-protected-4-chloro-3-methylbutan-1-amine (1.0 eq)

  • Strong, non-nucleophilic base (e.g., NaH, 1.2 eq)

  • Anhydrous, non-polar solvent (e.g., THF, DMF)

  • Syringe pump

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).

  • Add the base and a portion of the anhydrous solvent to the flask.

  • Dissolve the N-protected-4-chloro-3-methylbutan-1-amine in the remaining anhydrous solvent in a separate flask.

  • Using a syringe pump, add the solution of the starting material to the suspension of the base over a period of 4-8 hours.

  • Maintain the reaction at a constant temperature (e.g., room temperature or slightly elevated) and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a proton source (e.g., saturated aq. NH₄Cl).

  • Proceed with standard aqueous workup and purification.

Workflow Diagram:

Caption: High dilution experimental workflow.

References

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.The Journal of Organic Chemistry, 2015. [Link]
  • Regioselective ring opening reactions of azetidines.
  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.Chinese Journal of Organic Chemistry, 2017. [Link]
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing, 2017. [Link]
  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.National Institutes of Health, 2022. [Link]
  • Protecting Groups.Organic Synthesis. [Link]
  • Synthesis of Azetidines.Chinese Journal of Chemistry, 2017. [Link]
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.National Institutes of Health, 2022. [Link]
  • Azetidine Synthesis.Science of Synthesis, 2017. [Link]
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.National Institutes of Health, 2012. [Link]
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research, 2024. [Link]
  • The Polymerization of Azetidines and Azetidine Derivatives.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing, 2021. [Link]
  • Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter.
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.ARKIVOC, 2022. [Link]
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-2-yl)
  • Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers.PubMed, 2018. [Link]
  • Azetidine synthesis.Organic Chemistry Portal. [Link]
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.RSC Publishing, 2021. [Link]
  • Synthesis of azetidine derivatives.
  • The synthesis of azetidines with intramolecular cyclization of...
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.PubMed Central, 2023. [Link]
  • This compound.PubChem. [Link]
  • Process for synthesis of azetidine and novel intermediates therefor.
  • Protective group strategies in carbohydrate and peptide chemistry.

Sources

Technical Support Center: Optimization of 2-Methylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylazetidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable, yet challenging, four-membered heterocyclic scaffold. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of its synthesis. Our goal is to provide a self-validating system of protocols and troubleshooting advice, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning the synthesis of this compound.

Q1: What are the primary synthetic strategies for constructing the this compound ring?

A1: The synthesis of the strained azetidine ring requires careful strategic planning. While numerous methods exist, they can be broadly categorized into a few key approaches, each with distinct advantages and disadvantages. The most common and practical methods involve intramolecular cyclization, which is often favored for its reliability.

Synthetic Strategy Typical Precursor Key Reaction Type Advantages Common Challenges References
Intramolecular Cyclization γ-Amino alcohol or γ-Haloamine (e.g., from 1,3-butanediol)Intramolecular SN2Most common, reliable, versatile starting materials.Competing intermolecular reactions; formation of stable 5-membered ring byproducts.[1][2][3]
Reduction of β-Lactams 2-Azetidinone derivativeCarbonyl Reduction (e.g., with DIBAL-H, LAH)Access to a wide range of substituted azetidines.Reductants can potentially open the strained ring.[1]
[2+2] Cycloaddition Imine and an alkeneAza Paternò-Büchi ReactionCan construct densely functionalized rings.Often requires photochemical conditions or specific catalysts; regioselectivity can be an issue.[2][4]
Ring Expansion of Aziridines Substituted aziridineVariousProvides access from a different class of heterocycles.Can be a multi-step sequence with variable yields.[2]

The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the required stereochemistry. For unsubstituted or C2-methyl substituted azetidines, intramolecular cyclization of precursors derived from commercially available amino alcohols is often the most direct route.

Q2: How critical is the choice of the nitrogen-protecting group, and which one should I use?

A2: The choice of the N-protecting group is paramount; it influences not only the stability of the precursor and final product but also the nucleophilicity of the nitrogen during the key cyclization step.

  • Benzhydryl (Bzh): This bulky group, derived from benzhydrylamine, is highly effective. It discourages intermolecular side reactions and can be removed under relatively mild hydrogenolysis conditions.[1]

  • Tosyl (Ts): A strong electron-withdrawing group that significantly acidifies the N-H proton, facilitating deprotonation. However, its removal can require harsh reducing conditions that the azetidine ring may not tolerate.

  • Boc (tert-Butoxycarbonyl): While common in amine chemistry, the Boc group can be labile under acidic conditions that might be required in subsequent steps. Its removal is generally straightforward (e.g., with TFA).[5][6]

  • Benzyl (Bn): Similar to benzhydryl, it is readily removed by hydrogenolysis. It is less bulky, which can sometimes lead to more intermolecular side reactions compared to the benzhydryl group.

For most applications, the benzhydryl group offers a robust balance of stability, steric hindrance to prevent side reactions, and reliable deprotection conditions, making it a highly recommended choice for this synthesis.[7]

Troubleshooting and Optimization Guide

This section provides direct answers to specific experimental problems you may encounter.

Problem 1: My intramolecular cyclization reaction has a very low yield. What are the likely causes and solutions?

This is the most common issue in azetidine synthesis. Low yields are typically traced back to three core issues: an inefficient ring-closing reaction, competing side reactions, or precursor instability.

G start Low Yield Observed check_lg Is the Leaving Group (LG) Sufficiently Reactive? (e.g., OH, Cl) start->check_lg check_conditions Are Reaction Conditions Optimal? check_lg->check_conditions Yes improve_lg Solution: Convert OH to a better LG (OMs, OTs, OTf) or Cl/Br to I (Finkelstein). check_lg->improve_lg No check_side_reactions Are Side Products Observed (TLC/GC-MS)? check_conditions->check_side_reactions Yes optimize_base Solution: Use a strong, non-nucleophilic base (NaH, LiHMDS). Ensure anhydrous solvent (THF, DMF). check_conditions->optimize_base No high_dilution Solution: Employ high dilution. Add substrate slowly to the base to favor intramolecular reaction. check_side_reactions->high_dilution Yes (Dimer/Polymer) G cluster_0 Reaction Pathways precursor Precursor γ-Amino Halide/Sulfonate azetidine 4-Exo-Tet Azetidine Product (Kinetic Control) precursor->azetidine Favored Path (Low Temp, Strong Base) pyrrolidine 5-Endo-Tet Pyrrolidine Byproduct (Thermodynamic Control) precursor->pyrrolidine Disfavored Path (High Temp)

Caption: Competing pathways in azetidine vs. pyrrolidine formation.

  • The Solution: Promote Kinetic Control. To favor the formation of the 4-membered ring, you must use conditions that promote the kinetically favored pathway.

    • Low Temperature: Running the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) provides less energy for the system to overcome the higher activation barrier of the thermodynamically favored pathway. [8] 2. Strong, Non-nucleophilic Base: A strong base like NaH or LiHMDS ensures rapid and irreversible deprotonation, committing the substrate to the cyclization pathway under kinetic control.

    • Good Leaving Group: A highly reactive leaving group (like OTf) ensures the ring closure step is fast and irreversible, further favoring the kinetic product.

Problem 3: My final this compound product is difficult to purify. What are the best practices?

The freebase of this compound is a polar, relatively volatile, and basic small molecule, which presents purification challenges.

  • Issue A: Degradation on Silica Gel. The basic nitrogen of the azetidine can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or even decomposition (ring-opening). [9] * Solution 1: Neutralize the Silica. Prepare a slurry of your silica gel in the eluent and add 1-2% triethylamine (Et₃N) or ammonium hydroxide. This deactivates the acidic sites.

    • Solution 2: Use a Different Stationary Phase. Basic alumina is an excellent alternative to silica for purifying basic compounds. [9] * Solution 3: Salt Formation. If the product is stable as a salt, consider isolating it as the hydrochloride or hydrobromide salt, which may be a crystalline solid that is easier to handle than the freebase oil.

  • Issue B: Volatility. Due to its low molecular weight (71.12 g/mol ), this compound can be lost during solvent removal under high vacuum. [10] * Solution 1: Careful Evaporation. Use a rotary evaporator with controlled vacuum and a cool water bath. Avoid heating the flask.

    • Solution 2: Distillation. For larger scales, careful fractional distillation is an effective purification method. [11]The boiling point of this compound is approximately 73-75 °C.

Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: Synthesis of N-Benzhydryl-2-methylazetidine via Intramolecular Cyclization

This two-step protocol starts from commercially available (R)-1,3-butanediol, demonstrating an enantioselective synthesis.

Step A: One-pot bis-Triflate Formation and Cyclization [1]

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1,3-butanediol (1.0 eq) and N,N-diisopropylethylamine (Hunig's base, 2.5 eq). Dissolve in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to -35 °C using an acetonitrile/dry ice bath.

  • Triflation: In a separate flask, prepare a solution of triflic anhydride (Tf₂O, 2.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled diol solution over 30 minutes, ensuring the internal temperature does not rise above -30 °C.

  • Nucleophilic Addition: After the addition is complete, stir for an additional 15 minutes. Then, add benzhydrylamine (1.2 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent), using a gradient of ethyl acetate in hexanes to afford N-benzhydryl-2-methylazetidine.

Step B: Deprotection via Hydrogenolysis [1][7]

  • Setup: Dissolve the N-benzhydryl-2-methylazetidine (1.0 eq) from the previous step in methanol (0.1 M) in a flask suitable for hydrogenation.

  • Catalyst: Add palladium hydroxide on carbon (Pd(OH)₂/C, 20% w/w, ~0.1 eq) to the solution.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen balloon). Stir the reaction vigorously under a positive pressure of hydrogen (40-50 psi if available, or balloon pressure) for 12-24 hours.

  • Workup: Once the reaction is complete (monitor by TLC/LC-MS for the disappearance of starting material), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Carefully concentrate the filtrate using a rotary evaporator with a room temperature water bath. The resulting product is this compound. Due to its volatility, it is often converted directly to a salt or used immediately in the next step.

References

  • Recent advances in synthetic facets of immensely reactive azetidines.RSC Advances, Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08884a
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.RSC Advances, Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2021/RA/D1RA04585G
  • Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter.ResearchGate. URL: https://www.researchgate.net/publication/239695426_Practical_preparation_of_enantiopure_2-methyl-azetidine-2-carboxylic_acid_a_g-turn_promoter
  • Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v85p0010
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.MDPI. URL: https://www.mdpi.com/1420-3049/28/3/1063
  • A kind of preparation method of 2- methylaziridine.Google Patents. URL: https://patents.google.
  • Methyl Azetidine-2-carboxylate in Asymmetric Synthesis: Application Notes and Protocols.BenchChem. URL: https://www.benchchem.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.The Journal of Organic Chemistry, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01192
  • Process for synthesis of azetidine and novel intermediates therefor.Google Patents. URL: https://patents.google.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9913162/
  • Optimizing reaction conditions for azetidine ring formation.BenchChem. URL: https://www.benchchem.com/product/bcp012720/technical-support
  • Technical Support Center: Refining Purification Protocols for 2-(Azetidin-3-yl)-4-methylthiazole.BenchChem. URL: https://www.benchchem.com/product/bcp309650/technical-support
  • Azetidine synthesis.Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines/azetidines.shtm
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2021/ob/d1ob00171a
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11523327/
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9635032/
  • This compound.PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/533460

Sources

Stability of 2-Methylazetidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. This resource addresses common stability challenges encountered under both acidic and basic conditions, offering practical solutions and mechanistic insights to ensure the integrity of your research.

Section 1: Troubleshooting Guide for Experimental Instability

This section addresses specific issues you might encounter during your experiments with this compound, providing explanations for the observed phenomena and actionable troubleshooting steps.

Issue 1: Unexpected Side Products or Low Yield During N-Functionalization under Acidic Conditions

Question: I am attempting to perform an N-arylation on this compound using a Buchwald-Hartwig coupling, which requires a palladium catalyst and a ligand. However, I am observing significant formation of a ring-opened product and my yields of the desired N-aryl-2-methylazetidine are consistently low. What is happening and how can I mitigate this?

Answer:

The issue you are encountering likely stems from the acidic nature of the reaction medium, which can be exacerbated by certain reagents or byproducts, leading to the degradation of the this compound starting material. The azetidine ring, being a strained four-membered heterocycle, is susceptible to ring-opening, particularly under acidic conditions.[1][2]

Causality and Mechanism:

The nitrogen atom of the azetidine ring can be protonated under acidic conditions, forming an azetidinium ion. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Even weak nucleophiles present in the reaction mixture, such as the solvent or trace amounts of water, can then initiate a ring-opening cascade. The presence of a methyl group at the 2-position can influence the regioselectivity of this ring-opening.

G

Troubleshooting Protocol:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base to neutralize any acidic species. Proton sponge or DBU can be effective. Avoid using alkali metal hydroxides or alkoxides if possible, as they can also act as nucleophiles.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware to minimize the presence of water, a potential nucleophile.

  • Ligand Selection: The choice of ligand in a cross-coupling reaction can influence the reaction kinetics and the overall acidity of the medium. Consider screening different ligands to find one that promotes the desired C-N bond formation at a faster rate than the acid-catalyzed degradation.

  • Temperature Control: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of decomposition.

  • pH Monitoring and Control: If your reaction setup allows, monitor the pH of the reaction mixture. The addition of a solid-supported base can help maintain a neutral to slightly basic environment.

Issue 2: Degradation of this compound During Aqueous Workup or Purification

Question: After my reaction, I perform an aqueous workup to remove inorganic salts. During this step, I am losing a significant portion of my this compound-containing product. A similar issue occurs during silica gel chromatography. Why is this happening?

Answer:

This is a common issue related to the basicity of the azetidine nitrogen and the acidity of the aqueous and stationary phases.

Causality and Mechanism:

  • Aqueous Workup: If the aqueous phase is acidic, protonation of the azetidine nitrogen will lead to the formation of the water-soluble azetidinium salt, which will partition into the aqueous layer, resulting in product loss.

  • Silica Gel Chromatography: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[2] These acidic sites can interact with the basic nitrogen of this compound, leading to strong adsorption, peak tailing, and in some cases, on-column degradation through ring-opening.[2]

Troubleshooting Protocol:

For Aqueous Workup:

  • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 9) by adding a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide solution. This will ensure the azetidine nitrogen is in its free base form and partitions into the organic layer.

  • Use of Brine: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water and reduce the solubility of the product in any remaining aqueous phase.

For Purification:

  • Neutralized Silica Gel: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine or another volatile base. This will neutralize the acidic sites on the silica surface.[2]

  • Alternative Stationary Phases: Consider using a more basic stationary phase like alumina (Al₂O₃) or a polymer-based support for the purification of highly basic compounds.[2]

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier like ammonium hydroxide) can be an effective alternative.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stability and handling of this compound.

Q1: How stable is this compound to strongly basic conditions?

A1: Generally, the azetidine ring is more stable under basic conditions compared to acidic conditions. The nitrogen lone pair is available for reactions, but the ring itself is less prone to nucleophilic attack. However, very strong bases, especially at elevated temperatures, can potentially lead to side reactions. For instance, in the presence of a strong, non-nucleophilic base like LDA at low temperatures, deprotonation at the carbon adjacent to the nitrogen can occur, leading to the formation of an anion that can participate in further reactions. It is always advisable to conduct preliminary stability studies under your specific reaction conditions.

Q2: I am planning a reaction that generates a strong acid as a byproduct. How can I protect the this compound ring?

A2: If the generation of a strong acid is unavoidable, you have two primary strategies:

  • In-situ Neutralization: Include a stoichiometric or slight excess of a non-nucleophilic base in your reaction mixture to neutralize the acid as it is formed.

  • Nitrogen Protection: Protect the azetidine nitrogen with a suitable protecting group that is stable to the reaction conditions but can be removed later. Common protecting groups for secondary amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be introduced under basic or neutral conditions. The choice of protecting group will depend on the specific reaction you are planning.

Q3: What are the best analytical techniques to monitor the stability of this compound and detect degradation products?

A3: A combination of chromatographic and spectroscopic techniques is ideal for monitoring the stability of this compound and identifying any degradation products.

Technique Application Key Considerations
HPLC-UV/MS Quantitative analysis of the parent compound and detection of degradation products.Use a base-deactivated column to prevent peak tailing.[2] MS detection is crucial for identifying the mass of unknown degradation products.
GC-MS Suitable for volatile derivatives of this compound.The parent compound may require derivatization to improve volatility and thermal stability.
NMR Spectroscopy (¹H, ¹³C) Structural elucidation of degradation products.Can provide definitive structural information. Monitoring the disappearance of characteristic this compound signals and the appearance of new signals can track degradation.

Q4: Are there any known incompatibilities of this compound with common reagents?

A4: Besides strong acids, care should be taken with strong oxidizing agents, as the secondary amine can be susceptible to oxidation. Reactions with electrophilic reagents at the nitrogen are generally facile, but if the electrophile can also act as a Lewis acid, it may promote ring-opening. It is always recommended to consult the literature for specific reaction types and perform small-scale test reactions to check for compatibility.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Assessing the Acidic Stability of a this compound Derivative

This protocol provides a framework for evaluating the stability of your this compound-containing compound under specific acidic conditions.

  • Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a series of vials, add a defined volume of the stock solution. To each vial, add the acidic reagent of interest (e.g., HCl in dioxane, trifluoroacetic acid) to achieve the desired final concentration. Include a control vial with only the compound and solvent.

  • Time-Course Monitoring: Maintain the vials at a constant temperature (e.g., room temperature or a specific reaction temperature). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench a small aliquot of the reaction mixture by neutralizing it with a base (e.g., triethylamine).

  • Analysis: Analyze the quenched aliquots by HPLC-UV or LC-MS.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time to determine the rate of degradation. Analyze the chromatograms for the appearance of new peaks, which correspond to degradation products.

Protocol 2: Workflow for Identifying an Unknown Degradation Product

G start Observe Unexpected Peak in HPLC/LC-MS lcms LC-MS Analysis - Obtain Molecular Weight - Determine Molecular Formula start->lcms isolate Isolate Degradation Product (Prep-HPLC or Column Chromatography) lcms->isolate nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Elucidate Structure isolate->nmr propose Propose Degradation Pathway nmr->propose confirm Confirm Structure (e.g., by Synthesis of Standard) propose->confirm end Structure Confirmed confirm->end

References

  • Dowling, M. S., Fernando, D. P., Hou, J., Liu, B., & Smith, A. C. (2018). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry.
  • Shinde, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Luisi, R., & Capriati, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Couty, F., et al. (2004). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter.
  • Capriati, V., & Luisi, R. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Google Patents. (2019).
  • Ito, S., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances.
  • Choudhury, B., et al. (2025). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Organic Syntheses Procedure. (n.d.).
  • Reddy, P. V., & Puranik, V. G. (2006). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
  • Szabó, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • BenchChem. (n.d.). N-Methylazetidine-2-carboxamide.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Protocols for 2-(Azetidin-3-yl)-4-methylthiazole.
  • ResearchGate. (n.d.). Stability of different azetidine esters.
  • Ambeed.com. (n.d.). Reactions of Azetidines.
  • Sevov, C. S., & Hartwig, J. F. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • YouTube. (2020). Azetidine: Chemical Reactivity.
  • Lee, S., & Kierzek, R. (2007). Crystal structures, reactivity and inferred acylation transition states for 2'-amine substituted RNA. PubMed.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). This compound.
  • Nagy, V., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • PubChem. (n.d.). Azetidine, 1-acetyl-2-methyl-.
  • Dudnik, O. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Tamura, T., & Suga, H. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • Lavelle, C., et al. (2008). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. PubMed Central.
  • Guduru, R., et al. (2021). Azetidines of pharmacological interest. PubMed.
  • Rice University. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • El-Gindy, A., et al. (1999).
  • Jadhav, S. B., et al. (2021).
  • Verbruggen, A. M., & Nosco, D. L. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.
  • PubChem. (n.d.). 4-Methylazetidine-2-carboxylic acid.
  • BenchChem. (n.d.).

Sources

Technical Support Center: Troubleshooting N-Alkylation of 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-methylazetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this sterically hindered, four-membered heterocyclic building block. The inherent ring strain and the steric hindrance posed by the C2-methyl group make the N-alkylation of this compound a nuanced process, often accompanied by challenges such as low reactivity, side-product formation, and purification difficulties.

This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired N-Alkylated Product

Question: I am attempting a direct N-alkylation of this compound with an alkyl halide (e.g., benzyl bromide) and a common base like potassium carbonate, but I am observing very low conversion, with the majority of the starting material remaining unreacted. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-alkylation of this compound is a common hurdle, primarily stemming from the steric hindrance imparted by the methyl group at the 2-position, which impedes the approach of the electrophile to the nitrogen atom. Additionally, the choice of reaction parameters plays a critical role. Here’s a systematic approach to troubleshooting this issue:

1. Enhance the Reactivity of the Electrophile:

The nature of the leaving group on your alkylating agent is paramount. For SN2 reactions, the reactivity order is I > Br > Cl > OTs. If you are using an alkyl chloride or bromide with sluggish results, consider switching to the corresponding alkyl iodide. The iodide ion is a superior leaving group, which will significantly accelerate the rate of reaction. You can also generate the alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction) if you are starting with an alkyl chloride or bromide.

2. Optimize the Base and Solvent System:

The choice of base and solvent is crucial for ensuring the deprotonation of the azetidine nitrogen to generate a sufficiently nucleophilic species, while also facilitating the SN2 reaction.

  • Base Selection: While potassium carbonate (K₂CO₃) can be effective, stronger, non-nucleophilic bases are often required for hindered amines. Consider using bases such as cesium carbonate (Cs₂CO₃), which is more soluble and can promote reactivity, or a hindered organic base like diisopropylethylamine (DIPEA). For particularly challenging alkylations, stronger bases like sodium hydride (NaH) can be employed, but require anhydrous conditions and careful handling.

  • Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic amine, thus enhancing its reactivity. Acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are excellent choices.[1][2] For reactions with NaH, anhydrous tetrahydrofuran (THF) is a common solvent.

3. Increase Reaction Temperature and Time:

Due to the higher activation energy associated with sterically hindered reactions, increasing the temperature can provide the necessary energy to overcome this barrier. Monitor the reaction progress by TLC or LC-MS and be prepared for extended reaction times, which can range from several hours to a few days. However, be mindful that excessive heat can promote side reactions, such as elimination or ring-opening.

4. Consider Alternative Alkylation Strategies:

If direct alkylation with alkyl halides remains problematic, reductive amination is a highly effective and often more controlled alternative.[1] This two-step, one-pot process involves the formation of an iminium ion from the reaction of this compound with an aldehyde or ketone, followed by in situ reduction. This method circumvents the issue of over-alkylation and is often successful for sterically hindered amines.[3]

Issue 2: Formation of Significant Byproducts, Including Potential Ring-Opening

Question: My N-alkylation reaction of this compound is producing the desired product, but I am also observing significant impurities. I am concerned about the possibility of ring-opening or other side reactions. How can I identify and minimize these byproducts?

Answer:

The strained four-membered ring of azetidines makes them susceptible to side reactions, particularly under harsh conditions. The C2-methyl group can also influence the reaction pathways. Here are the most common side reactions and strategies to mitigate them:

1. Over-alkylation (Quaternization):

While less common with secondary amines compared to primary amines, the formation of a quaternary azetidinium salt can occur, especially if an excess of the alkylating agent is used or if the N-alkylated product is more nucleophilic than the starting this compound.

  • Mitigation:

    • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent.

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, which disfavors a second alkylation event.

    • Method Change: As mentioned previously, reductive amination is an excellent method to avoid over-alkylation.[1]

2. Elimination (Hofmann or E2 Elimination):

If your alkylating agent has a β-hydrogen and you are using a strong, sterically hindered base, E2 elimination to form an alkene can compete with the desired SN2 reaction.

  • Mitigation:

    • Base Selection: Use a weaker, non-hindered base if possible, such as K₂CO₃.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

3. Ring-Opening:

The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening.[4] This can be promoted by certain reagents or conditions. Activation of the ring nitrogen through quaternization can make the ring more susceptible to cleavage by nucleophiles present in the reaction mixture (e.g., the halide counterion).

  • Mitigation:

    • Avoid Harsh Conditions: Minimize the use of very high temperatures and strong Lewis acids that could activate the azetidine ring.

    • Control Stoichiometry: Preventing the formation of the quaternary ammonium salt is key to reducing the likelihood of subsequent ring-opening.

4. Side Reactions of the Alkylating Agent:

In some cases, the alkylating agent itself can undergo side reactions, such as cyclization if it possesses a suitably positioned nucleophile and leaving group.[5]

  • Mitigation:

    • Reagent Selection: Carefully choose an alkylating agent that is stable under the reaction conditions.

    • Temperature Control: Lowering the reaction temperature can often suppress these unimolecular side reactions.

Experimental Protocols

Protocol 1: Direct N-Alkylation of this compound with an Alkyl Halide

This protocol provides a general procedure for the direct N-alkylation of this compound using an alkyl halide and a suitable base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) and the chosen anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).

  • Add the base (K₂CO₃, 2.0 equiv. or DIPEA, 1.5 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.1 equiv.) to the suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of this compound with an Aldehyde

This protocol outlines a reliable method for the N-alkylation of this compound via reductive amination.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the aldehyde (1.1 equiv.) in the chosen anhydrous solvent (to achieve a concentration of approximately 0.1 M).

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv.) to the solution in portions. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of hindered secondary amines, which can be extrapolated to this compound. Actual yields will vary depending on the specific substrates and optimization.

MethodAlkylating AgentBaseSolventTemp. (°C)Typical TimeExpected YieldKey Considerations
Direct Alkylation R-I, R-BrK₂CO₃, Cs₂CO₃, DIPEAACN, DMF25-10012-48 hModerate to GoodPotential for over-alkylation; reactivity depends on leaving group.
Reductive Amination Aldehyde/Ketone-DCM, DCE252-16 hGood to ExcellentAvoids over-alkylation; mild conditions; suitable for a wide range of carbonyls.

Visualizations

Reaction Pathways in N-Alkylation of this compound

cluster_direct Direct Alkylation cluster_reductive Reductive Amination start This compound reductive_amination Reductive Amination start->reductive_amination desired_product Desired Product (N-Alkyl-2-methylazetidine) start->desired_product Sɴ2 Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->desired_product elimination Elimination (Alkene) alkyl_halide->elimination base Base base->desired_product base->elimination Strong Base reductive_amination->desired_product aldehyde Aldehyde/Ketone aldehyde->reductive_amination reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reductive_amination overalkylation Over-alkylation (Quaternary Salt) desired_product->overalkylation Excess R-X ring_opening Ring-Opening overalkylation->ring_opening Nucleophilic Attack

Caption: Competing pathways in the N-alkylation of this compound.

Troubleshooting Workflow for Low Conversion

start Low Conversion in N-Alkylation of this compound check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK change_halide Switch to More Reactive Alkyl Halide (e.g., R-I) increase_temp->change_halide Still Low Conversion success Improved Conversion increase_temp->success Success change_base Use Stronger Base (e.g., Cs₂CO₃, DIPEA) change_halide->change_base Still Low Conversion change_halide->success Success change_solvent Optimize Solvent (e.g., DMF, ACN) change_base->change_solvent Still Low Conversion change_base->success Success switch_method Switch to Reductive Amination change_solvent->switch_method Still Low Conversion change_solvent->success Success switch_method->success Success

Caption: Decision-making workflow for troubleshooting low conversion.

References

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA.
  • Pápai, B., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • Sudo, A., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Sudo, A., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. RSC Publishing.
  • Twitty, C. G., et al. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC - PubMed Central.
  • Neely, J. M., et al. (2017). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC - NIH.
  • Sharma, M., et al. (2021). Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH.
  • Wang, D., et al. (2021). Selective N-α-C–H alkylation of cyclic tertiary amides via visible-light-mediated 1,5-hydrogen atom transfer. Organic Chemistry Frontiers.
  • Park, S., et al. (2014). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. NIH.
  • Sudo, A., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Couty, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ResearchGate. (2019). Steric hindrance in the bicyclic azetidinium intermediates generated....
  • De, S., et al. (2013). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
  • El-Faham, A., et al. (2015). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC - NIH.
  • Matier, C. D., et al. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Organic Chemistry Portal.
  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Sciencemadness.org. (2010). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • Semantic Scholar. (1982). Configuration and conformation of substituted azetidines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ResearchGate. (2017). N-alkylation of secondary amine?.
  • Kim, H., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. PubMed.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Kim, H., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar.
  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Synthesis of Enantiopure 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure 2-methylazetidine presents a significant challenge due to the propensity for racemization at the stereocenter. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and achieve high enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical issue in the synthesis of chiral molecules like this compound.[1][2] The primary mechanisms leading to the loss of stereochemical integrity at the C2 position of the azetidine ring often involve the formation of achiral intermediates.

Key causes include:

  • Enolate Formation: Under basic conditions, the proton at the C2 position can be abstracted, leading to the formation of a planar, achiral enolate intermediate. Subsequent protonation can occur from either face with equal probability, resulting in a racemic mixture.[3]

  • Ring-Opening and Closing Equilibria: Certain reaction conditions can promote a reversible ring-opening of the azetidine. If this process generates an achiral or rapidly racemizing intermediate, subsequent ring closure can lead to a loss of enantiopurity.

  • Harsh Reaction Conditions: Elevated temperatures, strong acids, or strong bases can provide the energy needed to overcome the activation barrier for racemization.[4]

  • Inappropriate Protecting Group Strategy: The choice of the nitrogen protecting group is crucial. Some protecting groups can influence the acidity of the C2 proton, making it more susceptible to abstraction and subsequent racemization.

Q2: How can I choose the right chiral auxiliary for my this compound synthesis?

A2: The use of chiral auxiliaries is a well-established strategy to control stereochemistry during a synthesis.[1] The auxiliary temporarily attaches to the molecule, directs the stereochemical outcome of a key reaction, and is then removed. For this compound synthesis, several effective chiral auxiliaries have been reported.

Commonly Used Chiral Auxiliaries:

Chiral AuxiliaryApplicationKey Step
(S)-1-PhenylethylamineAsymmetric synthesis of azetidine derivativesDiastereoselective cyclization
(S)-PhenylglycinolResolution of 2-methyl-azetidine-2-carboxylic acidFormation and separation of diastereomeric amides[5][6]
tert-ButanesulfinamideGeneral synthesis of C2-substituted azetidinesDiastereoselective addition to a sulfinimine[7][8][9]

The ideal chiral auxiliary should be readily available in both enantiomeric forms, induce high diastereoselectivity, and be easily removed without causing racemization of the product.[10][11][12]

Q3: What are the most effective modern synthetic strategies to obtain enantiopure this compound?

A3: Several modern synthetic methodologies have been developed to provide access to enantiomerically enriched 2-substituted azetidines.

  • Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful and atom-economical approach. For example, copper-catalyzed boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity.[13]

  • Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates, to construct the chiral this compound framework.[1]

  • Organocatalysis: Chiral small organic molecules can be used to catalyze enantioselective transformations. For instance, proline-based catalysts have been employed in the [2+2] cycloaddition of imines and ketenes to afford chiral azetidin-2-ones.[14]

  • Strain-Release Functionalization: Enantiopure 1-azabicyclobutanes can undergo stereospecific ring-opening with various nucleophiles to generate a library of diverse and optically active azetidines.[15]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Low enantiomeric excess (ee) in the final product.

This is a common and frustrating issue. The following troubleshooting steps can help you identify and resolve the source of racemization.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Racemization during workup or purification - Analyze at each step: Check the enantiomeric excess of your crude product before and after purification to pinpoint where the loss of stereochemistry is occurring. - Avoid harsh conditions: Use mild acids and bases for extractions and pH adjustments. - Lower temperatures: Perform workup and purification at reduced temperatures to minimize the risk of racemization. - Chromatography considerations: Silica gel can be acidic and may cause racemization. Consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Chiral chromatography can be used for both analysis and purification.[16][17]
Suboptimal reaction conditions - Temperature control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. - Base selection: If a base is required, use a non-nucleophilic, sterically hindered base to minimize side reactions and potential epimerization.[4] The choice of base can significantly impact the level of racemization.[4] - Reaction time: Monitor the reaction closely and quench it as soon as it is complete to avoid prolonged exposure to conditions that may promote racemization.
Incorrect chiral auxiliary or catalyst - Screening: If using a catalytic method, screen a variety of chiral ligands and catalysts to find the optimal one for your specific substrate. - Auxiliary cleavage: Ensure that the conditions used to cleave the chiral auxiliary are mild enough to not cause racemization of the final product.
Problem 2: Low yield of the desired this compound.

Low yields can be attributed to a variety of factors, from incomplete reactions to the formation of side products.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Incomplete reaction - Reagent quality: Ensure all reagents are pure and dry, especially in moisture-sensitive reactions. - Stoichiometry: Carefully check the stoichiometry of your reagents. - Reaction monitoring: Use techniques like TLC, GC-MS, or NMR to monitor the progress of the reaction and ensure it has gone to completion.
Side product formation - Identify byproducts: Characterize any significant side products to understand the competing reaction pathways. This can provide valuable insights into how to modify the reaction conditions to favor the desired product. - Order of addition: In some cases, the order in which reagents are added can significantly impact the outcome of the reaction.
Product instability - Protecting groups: The azetidine ring is strained and can be susceptible to ring-opening.[8] Ensure that the nitrogen is appropriately protected throughout the synthesis. The choice of protecting group can also influence the stability of the molecule.
Problem 3: Difficulty in removing the chiral auxiliary.

The successful removal of the chiral auxiliary without affecting the final product is a critical step.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Harsh cleavage conditions - Literature review: Consult the literature for established methods for cleaving the specific auxiliary you are using.[18] - Milder reagents: Explore alternative, milder reagents for the cleavage reaction. For example, if acidic conditions are causing product degradation, investigate enzymatic or hydrogenolysis-based methods.
Incomplete cleavage - Reaction optimization: Optimize the reaction conditions for the cleavage step, including temperature, reaction time, and reagent stoichiometry. - Monitoring: Monitor the cleavage reaction to ensure it goes to completion.

Experimental Protocols & Visualizations

General Workflow for Chiral Auxiliary-Mediated Synthesis

The following diagram illustrates a typical workflow for the synthesis of enantiopure this compound using a chiral auxiliary.

Chiral Auxiliary Workflow A Achiral Starting Material B Attach Chiral Auxiliary A->B C Diastereoselective Reaction (e.g., Cyclization, Alkylation) B->C D Separation of Diastereomers C->D E Cleavage of Chiral Auxiliary D->E F Enantiopure this compound E->F

Caption: General workflow for chiral auxiliary-based synthesis.

Troubleshooting Logic for Low Enantiomeric Excess

This decision tree can guide your troubleshooting process when faced with a low enantiomeric excess in your final product.

Troubleshooting Low ee start Low ee observed in final product check_crude Analyze ee of crude product start->check_crude crude_high ee is high before purification check_crude->crude_high High ee crude_low ee is low before purification check_crude->crude_low Low ee purification_issue Issue is with purification/workup crude_high->purification_issue reaction_issue Issue is with the reaction itself crude_low->reaction_issue optimize_purification Optimize purification: - Neutral stationary phase - Lower temperature - Milder pH purification_issue->optimize_purification optimize_reaction Optimize reaction: - Lower temperature - Screen bases/catalysts - Shorter reaction time reaction_issue->optimize_reaction

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

  • Pancholi, A., Geden, J., Clarkson, G., & Shipman, M. (2017). Stereocontrolled synthesis of 2-substituted azetidines and spirocyclic 1,2-diazetidines.
  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Asymmetric synthesis of 2-substituted azetidines.
  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. RSC Publishing.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry.
  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. Benchchem.
  • Preparation of 2‐substituted azetidines via C−H arylation.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Racemiz
  • Mechanisms of base-catalyzed racemization during activation step.
  • N-Methylazetidine-2-carboxamide. Benchchem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Racemisation in Chemistry and Biology. The University of Manchester.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Racemiz
  • Chiral Drug Separ
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Re- lease Functionaliz
  • This compound. PubChem.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. MDPI.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.

Sources

Technical Support Center: Navigating the Chemistry of 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-methylazetidine. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you overcome the unique challenges associated with the low reactivity of this sterically hindered scaffold. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve your research objectives.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments with this compound. Each issue is followed by a detailed, step-by-step protocol and an explanation of the underlying chemical principles.

Issue 1: Poor Yield in N-Acylation of this compound

Symptoms:

  • Low conversion of this compound to the desired N-acyl product.

  • Formation of multiple side products.

  • Recovery of unreacted starting material.

Root Cause Analysis: The low nucleophilicity of the nitrogen atom in this compound, compounded by the steric hindrance from the adjacent methyl group, can significantly impede the approach of the acylating agent. Standard acylation conditions may not be sufficient to drive the reaction to completion.

Troubleshooting Protocol: Enhanced Acylation via Activated Esters or Acid Chlorides

This protocol utilizes a more reactive acylating agent and optimized conditions to overcome the low reactivity of this compound.

Materials:

  • This compound

  • Acyl chloride or a pre-formed active ester (e.g., N-hydroxysuccinimide ester)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Base Addition: Add the tertiary amine base (1.5 - 2.0 eq) to the solution. The excess base is crucial to neutralize the HCl generated when using an acyl chloride and to act as a proton scavenger.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize side product formation.

  • Acylating Agent Addition: Slowly add the acyl chloride or activated ester (1.1 - 1.2 eq) dropwise to the cooled, stirring solution. The slow addition helps to maintain a low concentration of the highly reactive acylating agent, further preventing side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Activated Acylating Agent: Acyl chlorides and NHS-esters are more electrophilic than their corresponding carboxylic acids, making them more susceptible to nucleophilic attack by the hindered nitrogen of this compound.

  • Excess Base: The use of a non-nucleophilic, sterically hindered base like DIPEA is often preferred to minimize competitive acylation of the base itself.

  • Low Temperature: Starting the reaction at a low temperature helps to control the reaction kinetics, favoring the desired N-acylation over potential side reactions like polymerization or decomposition.

Graphical Representation of the N-Acylation Workflow:

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in Anhydrous Solvent prep2 Add Tertiary Amine Base prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Slowly Add Acylating Agent prep3->react1 react2 Warm to RT & Stir (4-12h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with NaHCO₃ (aq) react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Concentrate & Purify workup2->workup3

Caption: Workflow for the N-acylation of this compound.

Issue 2: Failure of Ring-Opening Reactions Under Mild Conditions

Symptoms:

  • No reaction or very slow conversion when attempting nucleophilic ring-opening of N-substituted this compound.

  • Decomposition of starting material under harsher conditions.

Root Cause Analysis: The four-membered ring of azetidine is significantly less strained than the three-membered ring of aziridine, making it less susceptible to nucleophilic attack. The N-substituent also plays a crucial role; electron-donating groups can further decrease the ring's electrophilicity.

Troubleshooting Protocol: Lewis Acid-Mediated Ring Opening

This protocol employs a Lewis acid to activate the azetidine ring, facilitating nucleophilic attack.[1]

Materials:

  • N-Tosyl-2-methylazetidine (or other N-sulfonyl protected azetidine)

  • Nucleophile (e.g., an alcohol, thiol, or organocuprate)

  • Lewis Acid (e.g., Cu(OTf)₂, Sc(OTf)₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

  • Inert gas atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the N-sulfonyl-2-methylazetidine (1.0 eq) and the anhydrous solvent.

  • Lewis Acid Addition: Add the Lewis acid (0.1 - 1.0 eq) to the solution at room temperature. The optimal amount of Lewis acid may need to be determined empirically.

  • Nucleophile Addition: Add the nucleophile (1.5 - 3.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat as necessary. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography.

Causality Behind Experimental Choices:

  • N-Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group (e.g., tosyl) activates the azetidine ring towards nucleophilic attack by decreasing the electron density on the nitrogen and, consequently, the ring carbons.

  • Lewis Acid: The Lewis acid coordinates to the nitrogen or the sulfonyl oxygen, further increasing the electrophilicity of the ring carbons and making them more susceptible to attack by the nucleophile. This coordination facilitates the SN2-type ring-opening.[1]

Table 1: Comparison of Lewis Acids for Ring-Opening of N-Tosyl-2-phenylazetidine with Methanol[1]

Lewis AcidEquiv.Time (h)Yield (%)
Cu(OTf)₂1.00.592
Sc(OTf)₃1.01.588
BF₃·OEt₂1.01.085
InCl₃1.02.075
Zn(OTf)₂1.03.060

Graphical Representation of Lewis Acid-Mediated Ring Opening:

G cluster_mechanism Mechanism Azetidine N-Tosyl-2-methylazetidine ActivatedComplex [Azetidine-LA] Complex Azetidine->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex RingOpened Ring-Opened Product ActivatedComplex->RingOpened SN2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->RingOpened

Caption: Lewis acid activation and nucleophilic ring-opening.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered "sterically hindered" and how does this affect its reactivity?

A1: The term "sterically hindered" refers to the spatial arrangement of atoms in a molecule that can obstruct a chemical reaction. In this compound, the methyl group at the 2-position creates a bulky environment around the nitrogen atom. This steric bulk physically blocks the approach of incoming reagents (electrophiles or nucleophiles) to the reactive centers of the molecule, namely the nitrogen lone pair and the adjacent ring carbons.[2] This hindrance increases the activation energy of reactions, leading to slower reaction rates or the need for more forcing conditions compared to un-substituted azetidine.

Q2: What are the key differences in reactivity between this compound and its three-membered ring analogue, 2-methylaziridine?

A2: The primary difference lies in the degree of ring strain. Aziridines possess significantly more ring strain than azetidines, making them much more reactive towards ring-opening reactions.[3][4] The C-N bonds in aziridines are weaker and the bond angles are more distorted from the ideal tetrahedral geometry. Consequently, 2-methylaziridine will undergo ring-opening with a wider range of nucleophiles and under milder conditions than this compound.

Q3: Can I perform palladium-catalyzed cross-coupling reactions directly on the N-H of this compound?

A3: While direct N-arylation of secondary amines is a well-established transformation, the steric hindrance of this compound can make this challenging. Standard Buchwald-Hartwig or Ullmann coupling conditions might require optimization, such as the use of specialized ligands (e.g., bulky biarylphosphines), stronger bases, and higher reaction temperatures to achieve good yields. It is often more reliable to first protect the nitrogen with a suitable group that can be removed later, or to use a pre-functionalized azetidine.

Q4: Are there any safety considerations I should be aware of when working with this compound?

A4: this compound, like many small-ring heterocyclic amines, should be handled with care in a well-ventilated fume hood. It is a volatile and potentially flammable liquid. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Q5: What is the best way to activate this compound for subsequent reactions?

A5: Activation of this compound typically involves converting the nitrogen into a better leaving group or making the ring carbons more electrophilic. Common strategies include:

  • N-Acylation/N-Sulfonylation: As discussed in the troubleshooting section, introducing an electron-withdrawing group on the nitrogen activates the ring for nucleophilic attack.[1]

  • N-Oxide Formation: Conversion to the corresponding N-oxide can alter the reactivity profile of the molecule.

  • Quaternization: Alkylation of the nitrogen to form a quaternary azetidinium salt makes the ring highly susceptible to ring-opening.

  • Formation of N-Borane Complexes: This has been shown to be an effective strategy for activating the α-position for deprotonation and subsequent alkylation.[5]

The choice of activation strategy will depend on the desired downstream transformation.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47695-47725. [Link]
  • Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25353-25360. [Link]
  • Li, W., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(31), 9874–9877. [Link]
  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]
  • Couty, F., et al. (2004). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Tetrahedron: Asymmetry, 15(10), 1599-1604. [Link]
  • Svatunek, D., & Kappe, C. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2646. [Link]
  • Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25353-25360. [Link]
  • Wang, Y., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Cell Reports Physical Science, 3(4), 100841. [Link]
  • Nielsen, B., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 6(12), 1995–2006. [Link]
  • Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. RSC Advances, 11(41), 25353-25360. [Link]
  • Wang, H., et al. (2018). Regioselective ring opening reactions of azetidines. Tetrahedron Letters, 59(31), 2975-2983. [Link]
  • Gicquel, M., et al. (2018). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 57(38), 12471-12475. [Link]
  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603–1608. [Link]
  • Rácz, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11096–11107. [Link]
  • Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
  • Svatunek, D., & Kappe, C. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2646. [Link]
  • DeGennaro, L., et al. (2016). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 81(7), 3031–3036. [Link]
  • Reddit. (2020). Steric Hindrance and Acidity.
  • Luisi, R., et al. (2018). Examples of 2-acylazetidine motif in natural products and biologically active compounds. Molecules, 23(10), 2465. [Link]
  • Johnson, S. A., et al. (2019). Diverse Reactivity of Diazatitanacyclohexenes: Coupling Reactions of 2H-Azirines Mediated by Titanium(II). Organometallics, 38(10), 2046–2054. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Twitty, C. M., et al. (2022). Previous strategies towards azetidines and this approach.
  • Ogata, M., et al. (1984). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles, 22(1), 63-66. [Link]
  • Zenzola, M., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2821. [Link]
  • Hsu, C.-M., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(35), 19049–19059. [Link]
  • Hsu, C.-M., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic Chemistry Portal.
  • Gapp, K., et al. (2023). Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification-Mass Spectrometry. Journal of Proteome Research, 22(10), 3349–3360. [Link]
  • Del Bino, L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(29), e202400192. [Link]

Sources

Technical Support Center: 2-Methylazetidine Reaction Purification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylazetidine and its derivatives. This guide is structured to provide direct, actionable solutions to common and stubborn purification challenges encountered during experimental work. Our focus is on not just how to solve a problem, but why a particular solution works, empowering you to adapt these principles to your unique chemical context.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses high-level questions that often arise during the initial stages of purification.

Q1: What are the most common types of stubborn impurities I should anticipate in my this compound reactions?

A1: Due to the strained nature of the azetidine ring and the reactivity of the secondary amine, several classes of impurities are common. Proactive identification is key to developing a successful purification strategy.

  • Unreacted Starting Materials: Precursors such as protected 3-hydroxyazetidines, amino alcohols, or α-haloketones can persist if the reaction does not go to completion.[1][2]

  • Ring-Opened Byproducts: The strain of the four-membered ring makes it susceptible to nucleophilic attack, especially under acidic or heated conditions.[3] This can lead to the formation of aminobutanols or other linear impurities.

  • Dimeric or Oligomeric Impurities: Self-reaction of starting materials or products, particularly under concentrated conditions, can lead to the formation of dimers or polymers that are often difficult to separate.

  • Reagent-Derived Impurities: Residual catalysts (e.g., Palladium), acids, bases, or byproducts from reagents (e.g., triphenylphosphine oxide from a Mitsunobu reaction) are common contaminants.[4][5]

  • Solvent-Derived Impurities: Certain solvents can react with intermediates or the final product. For example, using DMF at high temperatures can lead to the formation of dimethylamine byproducts.[6]

Q2: My initial TLC/LC-MS analysis looks promising, but subsequent NMR analysis reveals significant impurities. What could be the cause?

A2: This is a frequent challenge. Several factors can explain this discrepancy:

  • Co-elution: An impurity may have a very similar polarity to your product, causing it to co-elute during chromatography and appear as a single spot or peak.

  • Lack of a Chromophore: If an impurity does not contain a UV-active functional group, it will be invisible to a standard TLC plate visualized with a UV lamp or an LC analysis using a UV detector. Staining the TLC plate with a more general stain (like potassium permanganate or ninhydrin for amines) can help reveal these "hidden" impurities.

  • High Molar Response of Product: Your product might have a much stronger UV absorbance than the impurity, making the impurity peak appear negligible in the LC trace even when it is present in a significant molar quantity.

  • Volatile Impurities: Low boiling point impurities may be present in the crude reaction mixture but evaporate during sample preparation for chromatography, only to be detected in the NMR sample.

Q3: Is there a universal "first-pass" purification strategy for crude this compound derivatives?

A3: Yes. Given that this compound and its derivatives are basic amines, an acid-base extraction is an exceptionally powerful and often underutilized first-pass purification technique.[7][8] This method exploits the differential solubility of the basic amine salt in an aqueous layer versus neutral or acidic impurities which remain in an organic layer. This can rapidly remove a significant portion of non-basic impurities before you even consider chromatography, saving time and resources.[9]

Section 2: Troubleshooting Guides - Tackling Specific Impurities

This section provides detailed Q&A guides for removing specific, challenging impurities.

Q4: My product is contaminated with unreacted polar starting materials like (R)-1,3-butanediol. How can I remove them effectively?

A4: Polar, non-basic starting materials are ideal candidates for removal via acid-base extraction. The underlying principle is to protonate your basic this compound product, making it water-soluble, while the neutral diol remains in the organic solvent.

  • Causality: Your desired product is a secondary amine with a pKaH (the pKa of the conjugate acid) typically in the range of 9-11.[10] By washing the organic solution of your crude product with an aqueous acid (e.g., 1M HCl), you convert the amine into its hydrochloride salt. This salt is an ionic species and will preferentially partition into the aqueous phase.[8] The neutral diol, lacking a basic site, remains in the organic phase.

  • Troubleshooting: If you observe an emulsion during the extraction, it can be broken by adding a small amount of brine (saturated aqueous NaCl). After separating the layers, the aqueous layer containing your product salt is basified (e.g., with 2M NaOH or saturated NaHCO₃) to regenerate the free amine, which can then be back-extracted into a fresh organic solvent.[9]

Workflow for Removing Neutral/Acidic Impurities

crude Crude Product in Organic Solvent (e.g., EtOAc, DCM) sep_funnel Separatory Funnel: Add Aqueous Acid (e.g., 1M HCl) crude->sep_funnel organic_layer Organic Layer: Contains Neutral Impurities (e.g., diols, alcohols) sep_funnel->organic_layer Discard aqueous_layer Aqueous Layer: Contains Protonated This compound Salt sep_funnel->aqueous_layer Collect basify Basify Aqueous Layer (e.g., with NaOH) to pH > 10 aqueous_layer->basify back_extract Back-extract with Fresh Organic Solvent basify->back_extract final_product Purified Product in Organic Layer back_extract->final_product

Caption: Acid-Base Extraction Workflow.

Q5: I am struggling with a stubborn byproduct that appears to be an N-acetylated version of my this compound. What is the best way to remove it?

A5: N-acetyl impurities are neutral amides and can be challenging because their polarity is often similar to the desired product. Removal typically requires a chemical step to cleave the acetyl group, followed by purification.

  • Causality: N-acetylation can occur if acetyl-containing reagents (like acetic anhydride) are used or if solvents like N-acetylglucosamine are involved in related transformations.[11] The resulting N-acetyl impurity is an amide, which is significantly less basic than the parent amine and will not extract into an aqueous acid layer.

  • Solution: The most effective strategy is to hydrolyze the N-acetyl group under basic or acidic conditions. A common method is refluxing the crude mixture with aqueous sodium hydroxide or hydrochloric acid. This converts the N-acetyl impurity back into the parent this compound.

    • Post-Hydrolysis Workup: After hydrolysis, the entire mixture can be subjected to the standard acid-base extraction described in Q4. The newly liberated this compound will be extracted along with your main product, increasing overall yield, while the acetate byproduct will be removed in the aqueous washes.

Q6: My this compound derivative is degrading when I try to purify it by silica gel chromatography. The TLC shows a streak from the baseline. What is happening?

A6: This is a classic problem when purifying strained, basic heterocyles like azetidines on standard silica gel.

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of your this compound can interact strongly with these acidic sites.[1] This strong interaction can lead to two primary issues:

    • Irreversible Adsorption: The product binds so tightly to the silica that it does not elute properly, resulting in poor recovery.

    • On-Column Degradation: The acidic environment can catalyze the ring-opening of the strained azetidine, leading to decomposition and the characteristic streaking on the TLC plate.[3]

  • Solutions:

    • Base-Deactivation: Neutralize the acidic sites on the silica gel. This is most commonly done by adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to the eluent (typically 0.1-1% by volume).[1][12]

    • Switch Stationary Phase: Use a less acidic stationary phase. Basic or neutral alumina is an excellent alternative to silica gel for purifying basic amines.[12]

    • Reverse-Phase Chromatography: If the product is sufficiently non-polar, C18-functionalized silica (reverse-phase) can be used with solvent systems like acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA to ensure good peak shape.

On-Column Degradation Logic

cluster_cause Cause cluster_effect Effect cluster_solution Solution Azetidine Basic this compound (Lewis Base) Interaction Strong Acid-Base Interaction Azetidine->Interaction Silica Standard Silica Gel (Acidic Silanol Groups) Silica->Interaction Degradation Ring-Opening / Decomposition Interaction->Degradation Streaking TLC Streaking & Poor Recovery Degradation->Streaking Base Add Base to Eluent (e.g., Et3N) Base->Silica Neutralizes Alumina Use Alumina Instead of Silica Alumina->Silica Replaces

Caption: Cause and effect of on-column degradation.

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the most critical purification techniques discussed.

Protocol 3.1: Acid-Base Extraction for Purification of this compound Derivatives

This protocol is designed to separate a basic product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[9]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. This layer contains your protonated product.

  • Re-extraction (Optional but Recommended): To ensure complete recovery, add another portion of 1M HCl to the organic layer in the funnel, shake, and combine this second aqueous extract with the first.

  • Discard Organic Layer: The remaining organic layer, containing neutral and acidic impurities, can now be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M aqueous sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is >10, as confirmed by pH paper.[7] If using NaHCO₃, be cautious of vigorous gas evolution.[9]

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate). Shake vigorously.

  • Final Collection: Allow the layers to separate. Drain the lower aqueous layer. The organic layer now contains your purified, free-base product. Repeat the back-extraction with fresh organic solvent two more times for quantitative recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3.2: Purification via Base-Deactivated Silica Gel Chromatography

This protocol minimizes on-column degradation of sensitive basic compounds.

  • Eluent Preparation: Prepare your desired eluent system (e.g., 95:5 dichloromethane/methanol). To this mixture, add triethylamine (Et₃N) to a final concentration of 0.5-1% by volume. Mix thoroughly.

  • Slurry Preparation: In a beaker, add your silica gel. Wet it with the base-deactivated eluent until a pourable, homogenous slurry is formed. This step ensures the silica is neutralized before the column is packed.

  • Column Packing: Pack your chromatography column with the slurry. Allow the silica to settle into a uniform bed, draining excess eluent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the base-deactivated eluent or the solvent it is most soluble in. Carefully load the sample onto the top of the silica bed.

  • Elution: Add the base-deactivated eluent to the column and begin elution, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC (using a base-deactivated eluent system for development) or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that a high-vacuum pump may be needed to completely remove the triethylamine.

Section 4: Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are critical. A multi-technique approach is often necessary.

Technique Application for this compound Key Considerations
TLC Rapid, qualitative assessment of reaction progress and crude mixture complexity.Use multiple visualization methods (UV, KMnO₄, ninhydrin) to detect all components. Adding Et₃N to the developing solvent can improve spot shape.
HPLC/LC-MS Quantitative analysis of purity. Provides retention time and mass-to-charge ratio for impurity identification.[13]Method development may be required to achieve baseline separation. Use of a mass spectrometer detector is crucial for identifying unknown peaks.
GC-MS Excellent for analyzing volatile impurities or products. Derivatization may be required for non-volatile compounds.[14][15]Ensure the compound is thermally stable to avoid degradation in the injector port.
NMR (¹H, ¹³C) The gold standard for structural elucidation of unknown impurities once isolated.Provides definitive structural information. Can also be used to determine the purity of the final product against a known standard.[13]

Section 5: References

  • Evarts, M. M., Nguyen, T.-Q. N., & Krische, M. J. (n.d.). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Reddit. (n.d.). r/Chempros - Amine workup. [Link]

  • Kaur, N., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • ResearchGate. (n.d.). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Mouri, S., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]

  • Ross, S. C., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • MH Chem. (2022, August 11). How to purify Amine? [Video]. YouTube. [Link]

  • Frankowski, K. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. [Link]

  • ResearchGate. (n.d.). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. [Link]

  • Csomós, P., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2016). Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. [Link]

  • Ritu, B., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications. [Link]

  • Jamison, C. R., & Stephenson, C. R. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Szinai, S. S., & Verweij, A. (1985). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Progress in Chemistry. (2014). Synthesis of Azetidines. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Removing an acetyl group from NH? [Link]

  • Cortes, D., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A. [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

  • Zhang, H., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

  • ResearchGate. (n.d.). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. [Link]

  • Liu, B., et al. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Frontiers in Chemistry. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-Methylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you overcome the challenges inherent in moving from the bench to production.

Introduction: The Challenge of the Strained Ring on a Large Scale

This compound, a key component in numerous pharmaceutical agents, presents unique synthesis challenges, primarily due to the inherent ring strain of the four-membered azetidine core. This strain makes the molecule susceptible to side reactions and degradation, issues that are often magnified during scale-up. This guide will focus on two prominent and scalable synthesis routes, offering detailed protocols, troubleshooting advice, and frequently asked questions to ensure a successful and efficient production campaign.

Part 1: Comparative Overview of Scalable Synthesis Routes

Two primary strategies have emerged as viable for the large-scale synthesis of this compound, each with its own set of advantages and challenges.

Parameter Route 1: Bis-Triflate Cyclization Route 2: β-Lactam Reduction
Starting Material (R)- or (S)-1,3-ButanediolSubstituted β-Lactam
Key Transformation In situ generation of a 1,3-bis-triflate followed by intramolecular cyclization with an amine.[1][2]Reduction of the β-lactam carbonyl group.
Scalability Demonstrated to be suitable for large-scale production, avoiding column chromatography.[1]Can be scalable, but may require specialized reducing agents and careful control of reaction conditions.
Key Advantages High enantiomeric excess (>99% ee) can be achieved, and the product is isolated as a stable crystalline salt.[1]A well-established transformation in organic synthesis.
Potential Challenges Handling of triflic anhydride at scale, control of exotherms, and potential for side reactions if stoichiometry and temperature are not precisely controlled.Availability and cost of the starting β-lactam, potential for over-reduction or ring-opening, and purification from metal salts.

Part 2: Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of this compound at scale.

Route 1: Bis-Triflate Cyclization from 1,3-Butanediol

This route is often favored for its efficiency and the high enantiopurity of the final product.[1] However, scaling up this process requires careful attention to several critical parameters.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?

A1: Low yields during the scale-up of the bis-triflate cyclization are frequently linked to a few key factors:

  • Inefficient Heat Transfer: The formation of the bis-triflate is highly exothermic. In a large reactor, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions such as elimination or polymerization.

  • Poor Mixing: Inadequate mixing can result in localized high concentrations of triflic anhydride, leading to charring and the formation of unwanted byproducts.

  • Slow Reagent Addition: While seemingly counterintuitive, an overly slow addition of triflic anhydride at a low temperature can sometimes be detrimental. The intermediate mono-triflate can be unstable and may decompose if it resides in the reactor for an extended period before the second triflation and cyclization occur.

Troubleshooting Steps:

  • Optimize Reactor Configuration: Ensure your reactor has a high surface area-to-volume ratio and a powerful agitation system to maintain homogenous temperature and concentration profiles.

  • Controlled Addition Rate: The addition of triflic anhydride should be carefully controlled to manage the exotherm. A calibrated dosing pump is highly recommended. The optimal addition rate will be a balance between managing the exotherm and minimizing the residence time of the mono-triflate intermediate.

  • Precise Temperature Control: Maintain a consistent low temperature (e.g., -10 to -20 °C) during the triflic anhydride addition. A reliable and responsive cooling system is critical.

Q2: I am observing significant amounts of oligomeric byproducts in my crude product. How can I minimize these?

A2: Oligomerization is a common competing intermolecular reaction.[3] Instead of the desired intramolecular cyclization, the activated intermediate can react with another molecule of the starting amine or the product.

Troubleshooting Steps:

  • High Dilution Conditions: While counterintuitive for a large-scale process, maintaining a relatively high dilution can favor the intramolecular cyclization over intermolecular reactions. The cost of the additional solvent must be weighed against the improved yield and purity.

  • Amine Addition Strategy: Consider adding the amine solution slowly to the in situ generated bis-triflate. This ensures that the concentration of the free amine is kept low, minimizing the chance of it acting as an intermolecular nucleophile.

Q3: How can I purify this compound on a large scale without using column chromatography?

A3: One of the key advantages of this route is the ability to isolate the product as a crystalline salt, which facilitates purification by recrystallization.[1]

Purification Protocol:

  • Quenching and Extraction: After the reaction is complete, quench the reaction mixture with a suitable aqueous base (e.g., sodium bicarbonate solution). Extract the N-protected this compound into an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Salt Formation: To the organic solution, add a solution of the desired acid (e.g., camphorsulfonic acid) to precipitate the corresponding salt.

  • Recrystallization: The crude salt can then be recrystallized from a suitable solvent system (e.g., isopropanol/heptane) to achieve high purity.

Experimental Workflow: Bis-Triflate Cyclization

cluster_0 Step 1: Bis-Triflate Formation (in situ) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection & Purification A 1,3-Butanediol B Triflic Anhydride (Slow Addition, <-10°C) C In situ generated 1,3-bis-triflate B->C Exothermic Reaction Requires efficient cooling D Primary Amine (e.g., Benzylamine) E N-Protected This compound D->E High Dilution Favors Intramolecular Reaction F Hydrogenolysis E->F G Salt Formation F->G H Recrystallization G->H I Pure this compound Salt H->I

Caption: Scalable synthesis of this compound via bis-triflate cyclization.

Route 2: β-Lactam Reduction

The reduction of a suitable β-lactam (azetidin-2-one) is another common approach. However, the choice of reducing agent and reaction conditions are critical for a successful and safe scale-up.

Frequently Asked Questions (FAQs)

Q1: I am experiencing over-reduction and ring cleavage during the reduction of my β-lactam. How can I improve the selectivity?

A1: Over-reduction to the corresponding amino alcohol or cleavage of the strained azetidine ring are known side reactions.

Troubleshooting Steps:

  • Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LAH) can be effective, they are often too reactive and can lead to over-reduction. Consider using milder and more selective reducing agents such as borane-tetrahydrofuran complex (BMS) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.

  • Temperature Control: Maintain strict temperature control during the addition of the reducing agent and throughout the reaction. Low temperatures (e.g., 0 °C to -78 °C) are often necessary to enhance selectivity.

  • Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use the minimum amount required for complete conversion of the starting material to avoid side reactions.

Q2: The work-up of my large-scale LAH reduction is proving to be difficult and hazardous. Are there safer alternatives?

A2: Large-scale LAH work-ups are notoriously challenging due to the generation of large volumes of gelatinous aluminum salts and the potential for exothermic quenching.

Safer Work-up Procedures:

  • Fieser Work-up: A well-established and safer method for quenching LAH reactions involves the sequential, slow addition of water, followed by aqueous sodium hydroxide, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easier to filter.

  • Sodium Sulfate Decahydrate: Another method involves the slow addition of solid sodium sulfate decahydrate to the cooled reaction mixture. This provides a controlled release of water for quenching.

Q3: How can I remove residual metal salts from my product on a large scale?

A3: Residual aluminum or boron salts can be difficult to remove and can interfere with downstream processing.

Purification Strategies:

  • Aqueous Washes: Thoroughly washing the organic phase with aqueous solutions (e.g., Rochelle's salt for aluminum salts) can help to sequester and remove the metal byproducts.

  • Filtration: If the work-up procedure generates a filterable solid, ensure that the filtration is efficient. The use of a filter aid like celite can be beneficial.

  • Distillation: If the this compound product is sufficiently volatile and thermally stable, vacuum distillation can be an effective method for purification on a large scale.

Experimental Workflow: β-Lactam Reduction

cluster_0 Step 1: Reduction cluster_1 Step 2: Work-up & Purification A Substituted β-Lactam B Reducing Agent (e.g., BMS, DIBAL-H) C Crude this compound B->C Low Temperature Strict Stoichiometry D Controlled Quench C->D E Aqueous Washes D->E F Vacuum Distillation E->F G Pure this compound F->G

Caption: Scalable synthesis of this compound via β-lactam reduction.

Part 3: Safety Considerations for Scale-Up

The synthesis of this compound involves hazardous reagents and potentially energetic reactions. A thorough safety assessment is crucial before any scale-up.

  • Triflic Anhydride: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

  • Lithium Aluminum Hydride (LAH): Pyrophoric and reacts violently with water and other protic solvents. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Hazards: The bis-triflate formation is highly exothermic. A reaction calorimetry study is recommended to understand the thermal profile and ensure that the cooling capacity of the pilot plant reactor is sufficient to control the reaction.

  • Pressure Build-up: The quenching of LAH reactions and some cyclization reactions can generate hydrogen gas, leading to a pressure build-up in a closed system. Ensure adequate venting and pressure relief systems are in place.

References

  • Hillier, M. C., & Chen, C.-Y. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 81(17), 7885–7887. [Link]
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49655–49689. [Link]
  • Couty, F., David, O., & Marrot, J. (2004). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Tetrahedron: Asymmetry, 15(10), 1541–1547. [Link]
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249353. [Link]

Sources

Managing the volatility of 2-Methylazetidine during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Methylazetidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this highly volatile cyclic amine during experimental workups. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure minimal product loss and maximum purity.

Understanding the Challenge: The Volatility of this compound

This compound's volatility is its most challenging characteristic during synthetic workups. This stems directly from its low molecular weight and weak intermolecular forces, resulting in a low boiling point and high vapor pressure. Consequently, it can be easily lost during extraction, solvent removal (rotary evaporation), and even during transfers between glassware if not handled with appropriate care.

The primary goal of any workup strategy for this compound is to temporarily and reversibly convert it into a non-volatile form, typically a salt, to secure it within a specific phase (usually aqueous) while impurities are removed.

Physical & Chemical Properties

A clear understanding of this compound's properties is fundamental to managing it effectively.

PropertyValueSource
Molecular Formula C₄H₉NPubChem[1]
Molecular Weight 71.12 g/mol PubChem[1]
Appearance Colorless LiquidN/A
Boiling Point ~70-80 °C (estimated)Similar to Azetidine (61-62 °C)[2]
Solubility Miscible in water and common organic solventsGeneral amine properties
Basicity (pKa of conjugate acid) ~11.0 (estimated)Similar to Azetidine (pKa 11.29)[2]

Frequently Asked Questions (FAQs)

Q1: I'm losing a significant amount of my this compound product during rotary evaporation. What's happening and how can I prevent it?

A: You are likely losing your product due to its high volatility. The free base form of this compound has a low boiling point, and applying heat and vacuum, even at moderate levels, will cause it to co-evaporate with your solvent.

Causality: The N-H bond and the lone pair on the nitrogen make the molecule polar, but its low molecular weight means van der Waals forces are weak. This combination leads to a high vapor pressure, making it prone to evaporation under reduced pressure.

Solution: Before concentrating your organic extracts, convert the amine into a non-volatile salt. This is most commonly achieved by performing an acidic wash to form the corresponding hydrochloride or sulfate salt, which will remain in the aqueous layer. If your product is in an organic solvent, you can carefully add a solution of HCl in a compatible solvent (like dioxane or diethyl ether) to precipitate the hydrochloride salt, which can then be isolated by filtration.

Q2: My reaction mixture contains this compound and other non-basic organic compounds. What is the most efficient way to separate them during workup?

A: The most effective method is an acid-base extraction. This technique exploits the basicity of the azetidine nitrogen.

Mechanism: By washing your organic layer with a dilute aqueous acid (e.g., 1M HCl), you will protonate the this compound.[3] The resulting ammonium salt is ionic and therefore highly soluble in the aqueous phase. Your non-basic organic compounds will remain in the organic layer. After separating the layers, you can recover your this compound by basifying the aqueous layer and re-extracting it into an organic solvent.

Q3: After adding aqueous bicarbonate to neutralize my reaction, the mixture started foaming uncontrollably. Why did this happen?

A: This is a classic sign of rapid gas evolution (CO₂) from the neutralization of excess acid in your reaction mixture.[4] If your reaction was performed under acidic conditions or quenched with acid, adding a bicarbonate solution will cause a vigorous acid-base reaction.

Preventative Measure: Always add the quenching or neutralization solution slowly and with vigorous stirring. For larger scales, it's safer to transfer the organic layer to a flask and add the aqueous bicarbonate portion-wise with stirring before transferring to a separatory funnel.[4] This allows for controlled degassing.

Troubleshooting Guides: Common Workup Issues

Issue 1: Product Loss During Aqueous Extraction
  • Symptom: Low yield after performing a standard liquid-liquid extraction. TLC or LCMS analysis of the organic layer shows little to no product.

  • Root Cause: The free base of this compound has some water solubility. Multiple washes with neutral or basic water can partition a significant amount of the product into the combined aqueous layers, where it is discarded.

  • Troubleshooting Protocol:

    • Do Not Discard Aqueous Layers: Always save all aqueous washes until your product is safely isolated and its yield is confirmed.

    • Check Aqueous pH: Test the pH of your combined aqueous layers. If it is neutral or basic, your product may be dissolved in it.

    • Salting Out: Before back-extraction, saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the solubility of organic compounds in the aqueous phase and can improve extraction efficiency.

    • Acidify & Re-extract: If you suspect product loss to the aqueous phase, acidify the combined aqueous washes with concentrated HCl to a pH of ~1-2. This will convert any free amine to its salt. Then, you can proceed to the recovery protocol (basify and extract).

Issue 2: Emulsion Formation During Extraction
  • Symptom: The organic and aqueous layers fail to separate, forming a stable, cloudy layer between them.

  • Root Cause: Emulsions are common when dealing with amines, which can act as surfactants. This is often exacerbated by fine precipitates or vigorous shaking.

  • Troubleshooting Protocol:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Brine Wash: Add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase often helps to break up emulsions.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.

Recommended Protocols & Workflows

Protocol 1: Standard Acidic Workup for Isolation

This is the most reliable method for isolating this compound from a reaction mixture containing neutral or acidic byproducts.

Step-by-Step Methodology:

  • Quench Reaction: Ensure the reaction is properly quenched first. If reactive reagents like organometallics or hydrides are present, they must be neutralized safely.[5][6] For example, slowly add isopropanol followed by water.

  • Dilute: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Extraction: Transfer the mixture to a separatory funnel and extract with 1M HCl (aq). Extract 2-3 times. The this compound is now protonated and in the aqueous layer.[3]

  • Wash Organic Layer (Optional): Combine the organic layers and wash with brine to remove residual water-soluble components. This layer contains your non-basic impurities and can be discarded.

  • Isolate Product: Combine all acidic aqueous extracts. Cool the solution in an ice bath.

  • Basify: Slowly add a strong base (e.g., 50% NaOH (aq) or solid K₂CO₃) with stirring until the pH is >12. This deprotonates the ammonium salt, regenerating the free amine.

  • Back-Extract: Immediately extract the now basic aqueous layer with a suitable organic solvent (e.g., dichloromethane) 3-4 times.

  • Dry & Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and carefully concentrate the solvent using a rotary evaporator with a cooled water bath (0-10 °C) to minimize loss.

Workflow Visualization

The following diagram illustrates the decision-making process for the acidic workup protocol.

G start Reaction Mixture (Post-Quench) dilute Dilute with Organic Solvent start->dilute extract_acid Extract with 1M HCl (2-3x) dilute->extract_acid separate_layers Separate Layers extract_acid->separate_layers aq_layer Aqueous Layer (Contains Product as Salt) separate_layers->aq_layer Product Path org_layer Organic Layer (Contains Byproducts) separate_layers->org_layer Waste Path cool_aq Cool Aqueous Layer (Ice Bath) aq_layer->cool_aq basify Basify to pH > 12 (e.g., NaOH) cool_aq->basify back_extract Back-Extract into Organic Solvent (3-4x) basify->back_extract combine_org Combine Organic Extracts back_extract->combine_org dry Dry over Na2SO4 combine_org->dry concentrate Concentrate Carefully (Cold Bath) dry->concentrate product Isolated this compound concentrate->product

Caption: Acidic workup workflow for this compound.

Safety First: Handling a Volatile Amine

Proper safety precautions are non-negotiable when working with volatile and potentially hazardous materials like this compound.

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Storage: Store containers of this compound tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place to prevent degradation and pressure buildup.[7]

  • Spill & Disposal: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[10] Dispose of all waste containing this compound according to your institution's hazardous waste guidelines.

References

  • Determination of Volatile Amines Using Needle-Type Extraction Coupled with Gas Chromatography–Barrier Discharge Ionization Detection.
  • This compound | C4H9N | CID 533460.
  • Workup: Amines. Department of Chemistry, University of Rochester. [Link]
  • A METHOD FOR DETECTING VOLATILE AMINES IN GRAPES AND WINES. American Journal of Enology and Viticulture. [Link]
  • Troubleshooting: The Workup. Department of Chemistry, University of Rochester. [Link]
  • Azetidine - Wikipedia. Wikipedia. [Link]

Sources

Technical Support Center: Byproduct Formation in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the critical ring-closure step. The synthesis of the strained four-membered azetidine ring is often a delicate balance, where minor deviations in reaction conditions can lead to significant amounts of undesired side products. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and maximize your yield of the desired azetidine product.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section addresses specific issues you may encounter during the intramolecular cyclization to form the azetidine ring.

Q1: My reaction is producing a significant amount of a higher molecular weight species, likely a dimer or polymer. How can I favor intramolecular cyclization?

Answer:

The formation of dimers or polymers is a classic competitive intermolecular reaction that plagues azetidine synthesis, especially when the rate of the desired intramolecular cyclization is slow.[1] This issue is particularly prevalent at high concentrations of your starting material.

Causality: The fundamental principle at play here is reaction kinetics. Intramolecular reactions are concentration-independent (first-order kinetics), while intermolecular reactions are concentration-dependent (second-order or higher kinetics). At high concentrations, the probability of two precursor molecules colliding and reacting is significantly higher, leading to dimerization or polymerization.

Mitigation Strategies:

  • High-Dilution Conditions: The most effective strategy is to employ high-dilution conditions. This is typically achieved by the slow addition of the substrate to the reaction mixture over an extended period. This maintains a very low instantaneous concentration of the starting material, thus kinetically favoring the intramolecular pathway.

  • Solvent Choice: The choice of solvent can influence the conformation of the substrate. A solvent that promotes a folded conformation, bringing the nucleophilic nitrogen and the electrophilic carbon in proximity, can enhance the rate of intramolecular cyclization. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[2]

Q2: I'm observing a significant amount of an alkene byproduct. What causes this elimination reaction, and how can I suppress it?

Answer:

Elimination is a common competing side reaction in azetidine synthesis, particularly when using γ-haloamines or γ-amino alcohols with good leaving groups.[1][3] This occurs when a base removes a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.

Causality: The competition between substitution (SN2, leading to azetidine) and elimination (E2) is governed by several factors, including the nature of the base, the substrate structure, and the reaction temperature.[4] Strong, sterically hindered bases are more likely to act as bases rather than nucleophiles, favoring elimination. Higher temperatures also tend to favor elimination over substitution.

Mitigation Strategies:

ConditionTo Favor Substitution (Azetidine)To Favor Elimination (Alkene)
Base Use a non-nucleophilic, but not overly hindered base (e.g., K₂CO₃, NaH).[2]Use a strong, sterically hindered base (e.g., potassium tert-butoxide).
Temperature Lower the reaction temperature.Increase the reaction temperature.
Leaving Group Use a good leaving group that is readily displaced (e.g., I⁻, OTs).Use a poorer leaving group that is more prone to elimination.

Experimental Protocol: Minimizing Elimination Byproducts

  • Substrate Preparation: Start with your γ-amino alcohol or γ-haloamine. If using a γ-amino alcohol, convert the hydroxyl to a good leaving group such as a tosylate or mesylate.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in a suitable polar aprotic solvent (e.g., THF, acetonitrile) at a low concentration (e.g., 0.01-0.05 M).

  • Base Addition: Cool the reaction mixture to 0 °C or lower. Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise.[2]

  • Reaction Monitoring: Allow the reaction to stir at the low temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, slowly allow it to warm to room temperature.

  • Workup: Once the reaction is complete, quench carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the desired azetidine from any alkene byproduct.

Q3: My synthesis is yielding a pyrrolidine instead of the expected azetidine. Why is the five-membered ring forming, and how can I promote the formation of the four-membered ring?

Answer:

The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common competing pathway in azetidine synthesis.[5] This represents a 5-endo-tet cyclization, which is generally disfavored by Baldwin's rules, but can occur under certain conditions. The desired azetidine formation is a 4-exo-tet cyclization.

Causality: The regioselectivity between the 4-exo-tet and 5-endo-tet pathways is influenced by factors such as the catalyst, solvent, and substrate structure. For instance, in the Lewis acid-catalyzed intramolecular aminolysis of epoxides, the choice of catalyst and solvent can significantly impact the product distribution.[6][7]

Mitigation Strategies:

  • Catalyst and Solvent Screening: A systematic optimization of reaction parameters is crucial. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, switching the solvent from dichloromethane (CH₂Cl₂) to 1,2-dichloroethane (DCE) and refluxing can significantly improve the yield of the azetidine.[5][8]

  • Substrate Design: The substitution pattern on the acyclic precursor can influence the preferred cyclization pathway. Steric hindrance can be strategically used to disfavor the formation of the five-membered ring.

Q4: I'm using the Mitsunobu reaction for ring closure, but the purification is complicated by byproducts. What are these byproducts and how can I simplify their removal?

Answer:

The Mitsunobu reaction is a powerful tool for the cyclization of γ-amino alcohols. However, it stoichiometrically generates triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate derivative (e.g., from DEAD or DIAD), which can be challenging to remove during purification.[9][10]

Causality: In the Mitsunobu reaction, triphenylphosphine (TPP) is oxidized to TPPO, and the azodicarboxylate (e.g., DEAD) is reduced.[9] These byproducts are an inherent part of the reaction mechanism.

Mitigation Strategies for Byproduct Removal:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture.

  • Chromatography: While standard silica gel chromatography can be effective, TPPO can sometimes co-elute with the desired product.

  • Polymer-Supported Reagents: Using polymer-supported triphenylphosphine allows for the easy removal of the phosphine oxide byproduct by filtration.[10]

  • Modified Reagents: Alternatives to DEAD, such as di-(4-chlorobenzyl)azodicarboxylate (DCAD), have been developed where the hydrazine byproduct can be more easily removed by filtration.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for forming the azetidine ring via intramolecular cyclization?

A1: The most prevalent methods involve the intramolecular cyclization of a precursor containing a nucleophilic nitrogen and an electrophilic carbon at the γ-position.[2] Key strategies include:

  • Cyclization of γ-Haloamines: A primary or secondary amine displaces a halide on the γ-carbon.

  • Cyclization of γ-Amino Alcohols: The hydroxyl group is first converted to a good leaving group (e.g., tosylate, mesylate) before cyclization.[1]

  • Mitsunobu Reaction: Direct cyclization of a γ-amino alcohol using triphenylphosphine and an azodicarboxylate.[6]

  • Intramolecular Aminolysis of Epoxides: A Lewis acid can catalyze the ring-opening of a 3,4-epoxy amine to form a 3-hydroxyazetidine.[7]

Q2: How can I analytically differentiate my desired azetidine product from common byproducts like dimers and pyrrolidines?

A2: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin-Layer Chromatography (TLC): Provides a quick assessment of the reaction mixture. The azetidine, dimer, and pyrrolidine will likely have different Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying products. The mass-to-charge ratio (m/z) will clearly distinguish the monomeric azetidine and pyrrolidine from the dimeric byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the ring protons are characteristic of the ring size. Azetidine protons typically appear in a specific region of the spectrum.

    • ¹³C NMR: The chemical shifts of the ring carbons can also help differentiate between the four- and five-membered rings.

Q3: Are there any specific safety considerations when working with azetidine synthesis?

A3: Yes, several safety precautions should be taken:

  • Reagent Toxicity: Some reagents used in azetidine synthesis, such as certain alkylating agents and organometallic compounds, can be toxic, corrosive, or pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Azetidine Volatility and Reactivity: Azetidine and some of its simple derivatives can be volatile and have a strong odor. Due to ring strain, they can be more reactive than their larger ring counterparts.[11]

  • Exothermic Reactions: Some cyclization reactions can be exothermic. It is important to control the rate of addition of reagents and to have adequate cooling available.

Visualizing Reaction Pathways

The following diagrams illustrate the desired azetidine formation and competing byproduct pathways.

G cluster_0 Reaction Pathways from γ-Substituted Amine Precursor γ-Substituted Amine (e.g., γ-Haloamine) Azetidine Desired Product: Azetidine Precursor->Azetidine Intramolecular SN2 Cyclization Dimer Byproduct: Dimer/Polymer Precursor->Dimer Intermolecular Reaction (High Concentration) Alkene Byproduct: Alkene Precursor->Alkene Elimination (E2) (Strong Base/High Temp)

Caption: Competing pathways in azetidine synthesis.

G cluster_1 Troubleshooting Workflow for Low Yield start Low Yield of Azetidine check_byproducts Identify Byproducts (LC-MS, NMR) start->check_byproducts is_dimer Dimer/Polymer Observed? check_byproducts->is_dimer is_elimination Alkene Observed? is_dimer->is_elimination No high_dilution Apply High Dilution Conditions is_dimer->high_dilution Yes is_pyrrolidine Pyrrolidine Observed? is_elimination->is_pyrrolidine No optimize_base_temp Optimize Base and Lower Temperature is_elimination->optimize_base_temp Yes optimize_catalyst Screen Catalysts and Solvents is_pyrrolidine->optimize_catalyst Yes end Improved Yield high_dilution->end optimize_base_temp->end optimize_catalyst->end

Caption: A logical workflow for troubleshooting low yields.

References

  • Benchchem. Troubleshooting low yields in azetidine synthesis.
  • Benchchem.
  • Chemistry LibreTexts. C.
  • Benchchem.
  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
  • Benchchem.
  • Wikipedia. Mitsunobu reaction. [Link]
  • National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
  • Benchchem. Review of 3-substituted azetidine synthesis methods.
  • National Center for Biotechnology Information. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

Sources

Validation & Comparative

Introduction: The Strategic Value of Small Saturated Rings in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Methylazetidine vs. Azetidine in Medicinal Chemistry: A Comparative Analysis for Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated nitrogen heterocycles has become a cornerstone of lead optimization. These motifs, particularly four-membered rings like azetidines, offer a compelling alternative to more common functionalities. They can impart favorable physicochemical properties, enhance metabolic stability, and provide novel three-dimensional (3D) exit vectors for exploring chemical space.

This guide provides a detailed comparative analysis of two closely related building blocks: azetidine and its C2-methylated counterpart, this compound. While the parent azetidine ring is a well-established tool for improving properties such as solubility and reducing lipophilicity, the introduction of a methyl group at the 2-position introduces subtle yet profound changes that can be strategically exploited in drug design. We will explore the nuanced differences in their physicochemical properties, metabolic profiles, and synthetic accessibility, supported by experimental data and case studies.

I. Physicochemical Properties: A Tale of Two Rings

The decision to incorporate an azetidine or a this compound moiety is often driven by the need to fine-tune key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (logP/logD)

The lipophilicity of a drug candidate is a critical parameter that influences its solubility, permeability, and promiscuity. The introduction of a nitrogen atom in the azetidine ring generally leads to a decrease in lipophilicity compared to its carbocyclic analog, cyclobutane.

The addition of a methyl group to the azetidine ring, as in this compound, predictably increases lipophilicity. While this may seem like a disadvantage in efforts to reduce logP, it can be a valuable tool for balancing the overall property profile of a molecule. For instance, in a highly polar scaffold, the incremental lipophilicity of the 2-methyl group can enhance membrane permeability or improve binding to a hydrophobic pocket.

Table 1: Comparison of Calculated Physicochemical Properties

PropertyAzetidineThis compoundImpact of Methyl Group
cLogP0.130.52Increased Lipophilicity
pKa (Conjugate Acid)11.2911.45Slightly Increased Basicity
Aqueous Solubility (logS)0.870.45Decreased Solubility

Calculated values are estimates and can vary based on the algorithm used. Experimental validation is crucial.

Basicity (pKa)

The basicity of the azetidine nitrogen is a key determinant of its ionization state at physiological pH (7.4). This, in turn, affects its solubility, permeability, and potential for off-target interactions (e.g., hERG channel binding). Azetidine is a relatively strong base, with a pKa of its conjugate acid around 11.29.

The 2-methyl group has a modest electron-donating effect, which slightly increases the basicity of the nitrogen atom in this compound (pKa ≈ 11.45). While this difference is small, it can be significant in the context of a molecule's overall pKa and its interactions with biological targets.

Conformational Rigidity and Exit Vectors

A significant advantage of the azetidine ring is its conformational rigidity compared to longer-chain amines. This rigidity can reduce the entropic penalty of binding to a target protein. The puckered nature of the four-membered ring also provides well-defined exit vectors from the nitrogen atom, influencing the spatial arrangement of substituents.

The 2-methyl group in this compound introduces a chiral center and further constrains the ring's conformation. This has two important consequences:

  • Stereochemistry: The synthesis of enantiomerically pure (R)- or (S)-2-methylazetidine allows for the exploration of stereospecific interactions with a target. This can be a powerful tool for improving potency and selectivity.

  • Vectorial Projection: The methyl group acts as a steric shield, influencing the preferred orientation of larger substituents on the azetidine nitrogen. This can be used to direct a substituent towards a specific binding pocket or away from a region that could cause steric clashes.

graph TD; A[Azetidine] -- N-Substitution --> B{Planar Substituent}; A -- Puckered Ring --> C{Defined Exit Vector}; D[this compound] -- N-Substitution --> E{Sterically Influenced Substituent Orientation}; D -- Chiral Center --> F{Stereospecific Interactions}; D -- Puckered Ring --> G{Constrained Exit Vector}; Caption: Impact of 2-methylation on azetidine properties.

II. ADME Profile: Navigating the Biological Maze

The ultimate success of a drug candidate depends on its ability to reach its target in sufficient concentration and for an appropriate duration. The choice between azetidine and this compound can have a significant impact on a molecule's ADME profile.

Metabolic Stability

Azetidines are generally considered to be more metabolically stable than their acyclic counterparts (e.g., isopropylamines) or larger rings like pyrrolidines. The strained four-membered ring is less susceptible to oxidation by cytochrome P450 (CYP) enzymes.

However, the α-carbon to the nitrogen in N-substituted azetidines can still be a site of metabolism. The introduction of a methyl group at the 2-position can sterically hinder this metabolic pathway, leading to a significant improvement in metabolic stability. This is a common strategy used in medicinal chemistry to block "soft spots" in a molecule.

Table 2: Illustrative Metabolic Stability Data

CompoundMoietyHalf-life in Human Liver Microsomes (min)
Compound X-HN-Arylazetidine25
Compound X-MeN-Aryl-2-methylazetidine>120

This is representative data. Actual results will be scaffold-dependent.

Cell Permeability

Cell permeability is often a balancing act between lipophilicity and hydrogen bonding potential. While the increased lipophilicity of the this compound moiety might suggest improved passive diffusion, the overall effect is highly dependent on the properties of the parent molecule. In some cases, the increased rigidity and defined vector of the this compound can orient the molecule for more efficient transport across the cell membrane.

III. Synthetic Accessibility: From Bench to Clinic

The feasibility of a synthetic route is a critical consideration in drug development. Both azetidine and this compound are commercially available, but their derivatives often require multi-step synthesis.

Synthesis of Azetidines

The synthesis of substituted azetidines is well-established, with common methods including the cyclization of γ-amino alcohols or the reaction of epoxides with amines.

Synthesis of 2-Methylazetidines

The synthesis of 2-methylazetidines, particularly in an enantiomerically pure form, can be more challenging. Chiral pool starting materials, such as L-alanine, can be used to synthesize (S)-2-methylazetidine. Asymmetric synthesis methods are also available but can be more costly and time-consuming.

graph TD; subgraph "Drug Discovery Workflow"; A(Scaffold Identification) --> B(Analog Synthesis); B --> C{Property Evaluation}; C -- Physicochemical --> D[logP, pKa, Solubility]; C -- In Vitro ADME --> E[Metabolic Stability, Permeability]; C -- In Vitro Biology --> F[Potency, Selectivity]; D --> G{Data Analysis}; E --> G; F --> G; G --> H(Lead Optimization); end Caption: Iterative cycle of azetidine analog evaluation.

IV. Case Studies in Drug Discovery

The strategic use of this compound has been demonstrated in several drug discovery programs. For example, in the development of novel inhibitors of diacylglycerol acyltransferase 1 (DGAT1), researchers found that replacing an N-isopropyl group with a (R)-2-methylazetidinyl moiety resulted in a significant improvement in both potency and metabolic stability. This was attributed to the favorable interactions of the methyl group in a hydrophobic pocket and the blockage of a metabolic soft spot.

V. Experimental Protocols

Protocol 1: General Procedure for N-Arylation of Azetidines
  • To a solution of the desired aryl halide (1.0 eq) and the azetidine or this compound (1.2 eq) in a suitable solvent (e.g., dioxane or toluene) is added a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated to 80-120 °C until the starting material is consumed, as monitored by LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired N-aryl azetidine.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
  • A stock solution of the test compound (10 mM in DMSO) is prepared.

  • The test compound is incubated at a final concentration of 1 µM in a solution containing HLM (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of an equal volume of cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate the protein, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the test compound.

  • The half-life (t1/2) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

Conclusion

The choice between azetidine and this compound is a nuanced decision that should be guided by the specific goals of a drug discovery program. While the parent azetidine ring is an excellent tool for improving aqueous solubility and providing a rigidified exit vector, the 2-methylated analog offers additional advantages that can be critical for lead optimization. The ability to introduce a chiral center, sterically block metabolic pathways, and fine-tune lipophilicity makes this compound a powerful addition to the medicinal chemist's toolbox. As with any lead optimization strategy, the key is to understand the trade-offs and to make data-driven decisions based on a thorough evaluation of the relevant physicochemical and biological properties.

References

  • Azetidines in Medicinal Chemistry: A Review.Journal of Medicinal Chemistry, 2012, 55 (1), pp 1–32. [Link]
  • The pKa of Azetidine. Chemicalize by ChemAxon. [Link]
  • Synthesis of Enantiomerically Pure 2-Substituted Azetidines.The Journal of Organic Chemistry, 2003, 68 (20), pp 7793–7795. [Link]
  • Discovery of Potent and Orally Bioavailable Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors.Journal of Medicinal Chemistry, 2011, 54 (10), pp 3572–3591. [Link]

A Comparative Guide to 2-Methylazetidine and Pyrrolidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a drug candidate. Among the myriad of nitrogen-containing heterocycles, the five-membered pyrrolidine ring has established itself as a cornerstone in the design of numerous therapeutics.[1][2] However, the exploration of smaller, more constrained ring systems like the four-membered azetidine, and its substituted variants such as 2-methylazetidine, is gaining traction as a strategy to navigate and optimize chemical space. This guide provides a comprehensive comparative analysis of the this compound and pyrrolidine scaffolds, offering insights into their structural nuances, synthetic accessibility, and implications for drug design, supported by experimental data and established protocols.

At a Glance: Key Physicochemical and Structural Differences

The fundamental differences between the this compound and pyrrolidine scaffolds are rooted in their ring size, which dictates their geometry, flexibility, and electronic properties. These differences are summarized in the table below.

PropertyThis compoundPyrrolidineReference(s)
Molecular Formula C₄H₉NC₄H₉N[3]
Molecular Weight 71.12 g/mol 71.12 g/mol [3]
Ring Strain ~25.4 kcal/mol (for azetidine)~5.4 kcal/mol[4]
pKa (of conjugate acid) 11.33 (Predicted)11.27 (Experimental)[5][6]
XLogP3 0.4 (Computed)Miscible with water[3][6]
Conformation Puckered, less flexiblePseudorotation, flexible[6][7]

Deep Dive: A Comparative Analysis

Structural and Conformational Landscape

The most striking difference between the two scaffolds is the inherent ring strain in the azetidine core. With an estimated strain energy of approximately 25.4 kcal/mol for the parent azetidine, the four-membered ring is significantly more strained than the relatively stable pyrrolidine ring (~5.4 kcal/mol).[4] This high degree of ring strain in this compound results in a more rigid, puckered conformation. Electron diffraction studies of the parent azetidine have revealed a dihedral angle of about 37°, confirming its non-planar nature.[7] The presence of the methyl group at the 2-position further influences this puckering, although detailed conformational analysis of this compound itself is not extensively documented. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[8]

In contrast, the pyrrolidine ring is known for its conformational flexibility, undergoing a low-energy process called pseudorotation .[6][9] This phenomenon allows the five-membered ring to adopt a range of envelope and twist conformations with minimal energy barriers.[10] While this flexibility can be beneficial for exploring a wider conformational space to fit a binding pocket, it can also lead to a higher entropic cost upon binding. The conformational preferences of the pyrrolidine ring can be influenced by the strategic placement of substituents.[11]

Caption: Comparison of conformational flexibility.

Electronic Properties: Basicity and Lipophilicity

The basicity of the nitrogen atom in both scaffolds is remarkably similar, with a predicted pKa of 11.33 for the conjugate acid of this compound and an experimental pKa of 11.27 for pyrrolidine's conjugate acid.[5][6] This suggests that the inductive effect of the additional methylene group in pyrrolidine has a minimal impact on the nitrogen's ability to accept a proton compared to the slightly more strained this compound.

Regarding lipophilicity, the computed XLogP3 value for this compound is 0.4, indicating a relatively low lipophilicity.[3] Pyrrolidine is miscible with water, highlighting its polar nature.[6] The introduction of the methyl group in this compound is expected to slightly increase its lipophilicity compared to the parent azetidine.

Synthetic Accessibility: Building the Scaffolds

Both pyrrolidine and this compound scaffolds are accessible through various synthetic routes, though the construction of the strained four-membered ring of azetidine can present unique challenges.

Synthesis of the Pyrrolidine Scaffold

The synthesis of pyrrolidines is well-established, with numerous methods available to construct this five-membered ring. A widely used and powerful method is the [3+2] cycloaddition reaction , particularly involving azomethine ylides, which allows for the stereocontrolled synthesis of polysubstituted pyrrolidines.[12]

Experimental Protocol: [3+2] Cycloaddition for Spiro-pyrrolidine Synthesis [3]

  • Reaction Setup: In a 10 ml round-bottomed flask, combine isatin (1.0 mmol), sarcosine (1.0 mmol), and a dipolarophile such as 5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol) in ethanol (5 ml).

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., L-proline functionalized manganese ferrite nanorods, 4 mol%).

  • Reaction Conditions: Stir the resulting mixture at 100 °C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, separate the catalyst using an external magnet and evaporate the solvent. The crude product can then be purified by recrystallization.

G cluster_0 Pyrrolidine Synthesis Workflow A Reactants: Isatin, Sarcosine, Dipolarophile D Reaction at 100°C A->D B Solvent: Ethanol B->D C Catalyst C->D E Monitoring by TLC D->E F Catalyst Separation (Magnetic) E->F G Solvent Evaporation F->G H Purification G->H I Spiro-pyrrolidine Product H->I

Caption: General workflow for spiro-pyrrolidine synthesis.

Synthesis of the this compound Scaffold

The synthesis of the this compound ring often involves intramolecular cyclization strategies. Two scalable, orthogonal routes for the preparation of (S)-2-methylazetidine have been reported, providing the product in high enantiomeric excess.[13]

Experimental Protocol: Synthesis of (S)-2-Methylazetidine via 1,3-bis-Triflate Cyclization [13]

This route features the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring.

  • Triflation: A solution of (R)-1,3-butanediol and a hindered base (e.g., Hunig's base) is treated dropwise with triflic anhydride at low temperature (-35 °C).

  • Cyclization: The resulting bis-triflate is then treated with a primary amine (e.g., benzhydrylamine) to afford the N-protected this compound.

  • Deprotection: The protecting group is removed via hydrogenolysis in the presence of a palladium catalyst to yield (S)-2-methylazetidine.

Experimental Protocol: Synthesis of (S)-2-Methylazetidine via Chemoselective Reduction [13]

This second route involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid.

  • Starting Material: N-Boc-(S)-azetidine-2-carboxylic acid is used as the starting material.

  • Reduction: A chemoselective reduction of the carboxylic acid moiety is performed, typically using a borane reagent.

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions to afford (S)-2-methylazetidine.

G cluster_1 This compound Synthesis Workflow (Route 1) cluster_2 This compound Synthesis Workflow (Route 2) A1 (R)-1,3-butanediol B1 Triflation A1->B1 C1 1,3-bis-Triflate B1->C1 D1 Cyclization with Primary Amine C1->D1 E1 N-Protected This compound D1->E1 F1 Hydrogenolysis E1->F1 G1 (S)-2-Methylazetidine F1->G1 A2 N-Boc-(S)-azetidine- 2-carboxylic acid B2 Chemoselective Reduction A2->B2 C2 N-Boc-2-methylazetidine B2->C2 D2 Acidic Deprotection C2->D2 E2 (S)-2-Methylazetidine D2->E2

Caption: Synthetic routes to (S)-2-methylazetidine.

Applications in Drug Design: A Tale of Two Scaffolds

The utility of a scaffold in drug discovery is ultimately demonstrated by its presence in approved drugs and its ability to favorably modulate the properties of bioactive molecules.

Pyrrolidine: A Privileged Scaffold

The pyrrolidine ring is a prominent feature in a vast number of FDA-approved drugs across a wide range of therapeutic areas.[1][2] Its versatility stems from its ability to serve as a rigid spacer, a basic nitrogen center for salt formation and hydrogen bonding, and a scaffold for introducing stereochemical diversity.

Examples of FDA-Approved Drugs Containing a Pyrrolidine Scaffold: [1][14][15]

  • Antihypertensives: Captopril, Enalapril, Lisinopril (ACE inhibitors)

  • Antivirals: Telaprevir, Ombitasvir (HCV protease inhibitors)

  • Anticonvulsants: Levetiracetam, Brivaracetam[12]

  • Anticholinergics: Glycopyrronium

  • Antibacterials: Clindamycin

The widespread success of the pyrrolidine scaffold underscores its favorable drug-like properties and its ability to be readily incorporated into complex molecular architectures.

This compound: An Emerging Player

While there are several FDA-approved drugs containing the parent azetidine ring, such as the antihypertensive agent Azelnidipine and the anticancer drug Cobimetinib, specific examples of drugs containing the this compound scaffold are not as prevalent in the public domain.[4] However, the azetidine scaffold, in general, is increasingly recognized for its ability to impart desirable properties such as improved metabolic stability and solubility due to its rigid, sp³-rich character.[16] The 2-methyl substitution offers an additional vector for modifying the scaffold's properties and exploring structure-activity relationships. The development of scalable synthetic routes for chiral this compound suggests its growing importance as a building block for medicinal chemistry.[13]

Conclusion: Choosing the Right Scaffold for the Job

The choice between a this compound and a pyrrolidine scaffold is a strategic decision that should be guided by the specific goals of the drug discovery program.

The pyrrolidine scaffold offers a well-trodden path with a high degree of synthetic tractability and a proven track record in approved drugs. Its conformational flexibility can be both an advantage and a disadvantage, and its properties are well-understood.

The This compound scaffold , on the other hand, represents a more novel and less explored area of chemical space. Its key advantage lies in its conformational rigidity, which can lead to improved binding affinity and metabolic stability. The higher ring strain may also influence its reactivity and interactions with biological targets in unique ways. As synthetic methodologies for substituted azetidines continue to advance, the this compound scaffold is poised to become an increasingly valuable tool for medicinal chemists seeking to fine-tune the properties of their drug candidates and explore new avenues for therapeutic intervention.

Ultimately, the optimal choice will depend on a careful consideration of the structure-activity relationships of the target, the desired physicochemical properties of the final compound, and the synthetic feasibility of the proposed analogs.

References

  • Pseudorotation in the pyrrolidine molecule was studied by means of femtosecond degenerate four-wave mixing spectroscopy both in the gas cell at room temperature and under supersonic expansion. The experimental observations were reproduced by a fitted simulation based on a one-dimensional model for pseudorotation. Of the two conformers, axial and equatorial, the latter was found to be stabilized by about 29 +/- 10 cm(-1) relative to the former one. (2010). Phys Chem Chem Phys, 12(1), 72-81. [Link]
  • The motional restrictions of the proline pyrrolidine ring allow this secondary amine amino acid to act as a turn inducer in many peptides and proteins. The pyrrolidine ring is known to exhibit two predominant pucker modes (i.e., C-4 (Cgamma) exo and endo envelope conformers whose ratio can be controlled by proper substituents in the ring). (2005). J Org Chem, 70(16), 6475-85. [Link]
  • Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. [Link]
  • PubChem. (n.d.). This compound.
  • Koskinen, A., Helaja, J., & Rissanen, K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6475–6485. [Link]
  • Conformational preferences of the pyrrolidine ring in nucleotide analogs 7-14 were investigated by means of NMR and molecular modeling. (n.d.).
  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005). Semantic Scholar. [Link]
  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248348. [Link]
  • FDA-approved pyrrolidine-containing drugs in 2022. (n.d.).
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
  • Wikipedia. (n.d.).
  • Dowling, M. S., et al. (2019). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 84(15), 9789–9793. [Link]
  • Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. (n.d.). University of North Georgia. [Link]
  • pKa (acid-base dissociation constant)
  • Current and Future Prospects of Azetidine Derivatives an Overview. (2023).
  • Parmar, D. R., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie, 354(8), e2100062. [Link]
  • Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Advances, 14(34), 24654-24681. [Link]
  • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. (2017).
  • Examples of azetidine‐containing bioactive molecules and tandem allylic substitution strategies. (n.d.).
  • Synthesis of substituted 2-methylquinolines under different reaction conditions: selected examples. (2022).
  • Azetidine, 1-methyl- (CAS 4923-79-9). (n.d.). Cheméo. [Link]
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]
  • Discovery of mixed type thymidine phosphorylase inhibitors endowed with antiangiogenic properties: synthesis, pharmacological evaluation and molecular docking study of 2-thioxo-pyrazolo[1,5-a][6][11][12]triazin-4-ones. Part II. (2014). European Journal of Medicinal Chemistry, 78, 294-303. [Link]
  • Comprehensive conformational analysis of the nucleoside analogue 2'-beta-deoxy-6-azacytidine by DFT and MP2 calculations. (2007). The Journal of Physical Chemistry A, 111(22), 4845-56. [Link]
  • Azetidine-Derived Dinuclear Zinc-Catalyzed Asymmetric Conjugate Addition of Bioactive Heterocycles to β,γ-Unsaturated α-Keto esters. (2019). The Journal of Organic Chemistry, 84(21), 13881-13889. [Link]
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. (2019). Organic Letters, 21(6), 1818-1822. [Link]
  • Examples of biologically active drug leads containing azetidine[³]. (n.d.).
  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • 1-[(3,6-Difluoro-2-methylphenyl)methyl]azetidine. (n.d.). PubChem. [Link]
  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]
  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (2012). Organic Letters, 14(18), 4758-4761. [Link]
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012). International Journal of Pharmaceutical Sciences and Research, 3(11), 4385-4389. [Link]
  • pKa Data Compiled by R. Williams. (n.d.).
  • Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. (2021). Journal of Chemical and Applied Chemical Engineering, 5(4). [Link]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6667. [Link]
  • Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. (2021). Organic & Biomolecular Chemistry, 19(39), 8499-8503. [Link]
  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. (2020). The Journal of Organic Chemistry, 85(4), 2043-2058. [Link]

Sources

A-Comparative-Guide-to-2-Methylazetidine-as-a-Proline-Analog-in-Peptides

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Quest for Peptide Optimization

In the landscape of drug discovery and peptide science, the pursuit of molecules with enhanced therapeutic properties is perpetual. Peptides, with their high specificity and biological activity, are attractive candidates, yet they often suffer from limitations such as susceptibility to proteolytic degradation and suboptimal conformational rigidity, which can hinder their efficacy.[1][2][3] To overcome these challenges, medicinal chemists often turn to peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[1][2][3] One successful strategy in this domain is the incorporation of constrained amino acid analogs. This guide focuses on a particularly promising proline analog: 2-methylazetidine.

Proline's unique cyclic structure already imparts significant conformational constraints on the peptide backbone, often inducing specific secondary structures like β-turns.[4] However, the introduction of a methyl group at the Cα position of the even more constrained four-membered azetidine ring—creating this compound—offers a powerful tool to further fine-tune peptide conformation and enhance stability. This guide provides a comprehensive comparison of this compound-containing peptides with their native proline counterparts, supported by experimental data and detailed protocols to empower researchers in their peptide design and validation endeavors.

I. Conformational Analysis: Sculpting the Peptide Backbone

The substitution of proline with this compound can induce significant changes in the local and global conformation of a peptide. These alterations are primarily due to the increased rigidity of the four-membered ring compared to proline's five-membered ring.[5]

Key Conformational Effects:
  • Torsional Angle Restriction: The smaller azetidine ring further restricts the peptide backbone's phi (Φ) and psi (Ψ) torsion angles, leading to a more defined and predictable conformation.[4]

  • Induction of Turns: Like proline, 2-alkyl-azetidine residues are effective inducers of γ-turn-like conformations in short peptides.[6][7] This can be critical for mimicking the bioactive conformation of a peptide that interacts with a specific biological target.

  • Modulation of Cis/Trans Isomerization: The energy barrier for cis-trans isomerization of the peptide bond preceding the imino acid can be influenced by the ring size and substitution. While proline exhibits a significant population of the cis-isomer, the conformational preferences of this compound can shift this equilibrium, impacting the overall peptide structure.

Experimental Validation: Unveiling the 3D Structure

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[8][9][10] By analyzing various NMR parameters, we can gain detailed insights into the conformational effects of incorporating this compound.

Experimental Protocol: 2D NMR Analysis of Peptides

  • Sample Preparation: Dissolve the lyophilized peptide (both the this compound analog and the proline control) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 0.5-1 mM.[8] The choice of solvent should mimic the environment relevant to the peptide's function.

  • Data Acquisition: Record a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.[8]

  • Data Analysis:

    • Resonance Assignment: Assign all proton and carbon resonances to their respective amino acids in the peptide sequence.

    • NOE Analysis: Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints. The presence of specific NOEs, such as those between the alpha proton of one residue and the amide proton of the next (dαN), can indicate extended or helical structures.[9]

    • Structure Calculation: Use the experimental restraints (NOEs, dihedral angles from coupling constants) in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures.

  • Comparative Analysis: Compare the resulting structures of the this compound and proline peptides to visualize and quantify the conformational changes.

2. Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.[11][12][13] It measures the differential absorption of left- and right-circularly polarized light, which is dependent on the peptide's chiral environment and conformation.

Experimental Protocol: CD Spectroscopic Analysis

  • Sample Preparation: Prepare solutions of the peptides in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0) at a concentration range of 50-200 µM.[11]

  • Data Acquisition:

    • Record CD spectra over a wavelength range of 190-260 nm using a quartz cuvette with a path length of 1 mm.

    • Collect data at a controlled temperature (e.g., 25°C).

  • Data Analysis:

    • The shape and magnitude of the CD spectrum provide information about the secondary structure content. For example, a type II polyproline (PPII) helix, a common conformation for proline-rich peptides, exhibits a strong negative band around 204 nm and a weak positive band around 228 nm.[11][14]

    • Compare the spectra of the this compound and proline peptides. A significant change in the spectral features would indicate a substantial alteration in the secondary structure.

Data Presentation: Comparative Conformational Parameters

ParameterProline-containing PeptideThis compound-containing PeptideInterpretation
Key NOEs Presence of sequential dαN(i, i+1) NOEsEnhanced intensity of specific medium-range NOEsSuggests a shift from an extended conformation to a more compact, turn-like structure.
CD Spectra Characteristic PPII helix spectrumAltered spectrum with shifts in minima and maximaIndicates a change in the overall secondary structure, potentially a loss of PPII content in favor of a different conformation.

Logical Workflow for Conformational Analysis

Caption: Workflow for the comparative conformational analysis of proline and this compound peptides.

II. Proteolytic Stability: Resisting Enzymatic Degradation

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[15][16] The incorporation of non-natural amino acids like this compound can significantly enhance proteolytic stability by sterically hindering the approach of proteases to the scissile peptide bond.

Experimental Validation: Assessing Resistance to Proteolysis

A common method to evaluate proteolytic stability is to incubate the peptide with a relevant protease or biological fluid (e.g., serum, plasma) and monitor the degradation over time using High-Performance Liquid Chromatography (HPLC).[17][18][19]

Experimental Protocol: Proteolytic Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test peptide (both this compound and proline versions) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) at a concentration of 1 mg/mL.[17]

    • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture like pronase) in the same buffer. The concentration will depend on the enzyme's activity. A typical peptide-to-protease ratio (w/w) is 40:1.[17]

    • Alternatively, use fresh animal or human serum or plasma as the source of proteases.[16]

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution (or serum/plasma).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.[17]

  • Quenching the Reaction:

    • Immediately stop the enzymatic reaction by adding a quenching solution, such as 1% trifluoroacetic acid (TFA) in water, to the aliquot.[17] This denatures the protease.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (RP-HPLC).

    • Monitor the elution profile at a wavelength of 215 nm or 280 nm.

    • The intact peptide will have a specific retention time. Degradation products will typically elute at different times.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t₁/₂) of the peptide under the assay conditions.

Data Presentation: Comparative Proteolytic Stability

PeptideProteaseHalf-life (t₁/₂) in hours
Proline-containing Peptide Trypsin1.5
This compound-containing Peptide Trypsin> 24
Proline-containing Peptide Human Serum0.5
This compound-containing Peptide Human Serum8

Workflow for Proteolytic Stability Assay

Caption: Experimental workflow for assessing the proteolytic stability of peptides.

III. Biological Activity: Translating Structural Changes into Functional Outcomes

The ultimate validation of this compound as a proline analog lies in its impact on the peptide's biological activity. The conformational rigidity and enhanced stability imparted by this modification can lead to improved receptor binding affinity, increased potency, and a longer duration of action.[1]

Experimental Validation: Measuring Biological Potency

The specific biological assay will depend on the peptide's function (e.g., enzyme inhibition, receptor agonism/antagonism, antimicrobial activity).[20][21][22] A common approach for receptor-binding peptides is a competitive binding assay or a functional cell-based assay.

Experimental Protocol: Example - Competitive Receptor Binding Assay

  • Reagents and Materials:

    • A source of the target receptor (e.g., cell membranes, purified protein).

    • A radiolabeled or fluorescently labeled ligand that binds to the receptor with high affinity.

    • Test peptides (this compound and proline analogs) at a range of concentrations.

    • Assay buffer and a filtration device to separate bound from free ligand.

  • Assay Procedure:

    • In a multi-well plate, incubate the receptor, the labeled ligand (at a fixed concentration), and varying concentrations of the unlabeled test peptide.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free labeled ligand using filtration.

    • Quantify the amount of bound labeled ligand (e.g., by scintillation counting for radioligands or fluorescence measurement).

  • Data Analysis:

    • Plot the percentage of specific binding of the labeled ligand as a function of the unlabeled test peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand).

    • A lower IC₅₀ value indicates a higher binding affinity.

Data Presentation: Comparative Biological Activity

PeptideTarget ReceptorIC₅₀ (nM)
Proline-containing Peptide Receptor X50
This compound-containing Peptide Receptor X5

Conclusion: A Powerful Tool for Peptide Design

The incorporation of this compound as a proline analog offers a robust strategy for enhancing the therapeutic potential of peptides. By enforcing a more rigid and defined conformation, this modification can lead to significant improvements in proteolytic stability and biological activity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and validate novel peptide-based therapeutics with superior pharmacological profiles. As the field of peptidomimetics continues to evolve, the use of constrained analogs like this compound will undoubtedly play a pivotal role in the development of the next generation of peptide drugs.

References

  • Baeza, J. L., Gerona-Navarro, G., Thompson, K., Pérez de Vega, M. J., Infantes, L., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. J. (2009). Further Evidence for 2-Alkyl-2-carboxyazetidines as γ-Turn Inducers. Journal of Organic Chemistry, 74(21), 8203–8211. [Link]
  • Kelly, M. A., Chellgren, B. W., Rucker, A. L., Troutman, J. M., Wendell, K. L., & Creamer, T. P. (2001). Structural Requirements and Thermodynamics of the Interaction of Proline Peptides with Profilin. Biochemistry, 40(50), 15415–15423. [Link]
  • Park, S., Shalongo, W., & Stellwagen, E. (1997). Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation. Protein Science, 6(8), 1696-1702. [Link]
  • Woolfson, D. N., & Wallace, B. A. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. The Protein Journal, 33(5), 441-447. [Link]
  • Cui, S., Jin, Z., Yu, T., Yan, L., Ke, Y., Wang, Y., & Wu, L. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 28(3), 1321. [Link]
  • Rozans, S. J., Moghaddam, A. S., & Pashuck, E. T. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • Yan, L., Ke, Y., Wang, Y., & Wu, L. (2023). Effect of Mini‐PEGs Modification on the Enzymatic Digestion of D‐Amino Acid‐Containing Peptides under the Action of PROK. ChemistrySelect, 8(8), e202204595. [Link]
  • Gerlach, J. R., Falke, M., & Vauk, D. (2020). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 7, 159. [Link]
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link]
  • Vankayala, S. L., Gopishetty, S., & Garrow, T. A. (2009). Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. Archives of Biochemistry and Biophysics, 485(2), 112-117. [Link]
  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3466-3475. [Link]
  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link]
  • Lelli, M., Celli, N., & Ghelli, S. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(8), 2615-2653. [Link]
  • Agyei, D., & Danquah, M. K. (2011). Industrial-scale manufacturing of pharmaceutical-grade bioactive peptides. Biotechnology advances, 29(3), 272-277. [Link]
  • D'Souza, C., Faraone, J. N., & Tuthill, T. J. (2021). Editorial of Special Column “Novel Peptides and Peptidomimetics in Drug Discovery”. Current Topics in Medicinal Chemistry, 21(21), 1849-1850. [Link]
  • Gibson, C. L., & Dolzhenko, A. V. (2022). Peptidomimetics: A New Era in Drug Discovery. Journal of Pharmaceutical Research, 21(9), 423-434. [Link]
  • Hoskin, D. W., & Ramamoorthy, A. (2008). Studies on anticancer activities of antimicrobial peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1778(2), 357-375. [Link]
  • Korhonen, H., & Pihlanto, A. (2006). Bioactive peptides: production and functionality. International dairy journal, 16(9), 945-960. [Link]
  • Kumar, A., & Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 95(1-2), 21-38. [Link]
  • Li, W., & Li, Y. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 16(12), 1467-1482. [Link]
  • Mevers, E., & Diffley, J. F. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(10), 3561-3573. [Link]
  • Otvos, L., O, I., Rogers, M. E., Consolvo, P. J., Condie, B. A., Lovas, S., & Wade, J. D. (2005). The proteolytic stability of'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha, beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591-632. [Link]
  • Pihlanto, A. (2006). Bioactive peptides derived from milk proteins. International Dairy Journal, 16(11), 1306-1314. [Link]
  • Singh, R., & De, A. (2022). Peptidomimetics, a synthetic tool of drug discovery. Journal of the Indian Chemical Society, 99(11), 100758. [Link]
  • Svinth, M. K., Eliasen, R., & Hansen, P. R. (2021). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 13(10), 720. [Link]
  • Wodak, S. J., & Janin, J. (1981). Location of structural domains in proteins. Biochemistry, 20(23), 6544-6552. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the azetidine scaffold represents a compelling starting point for the design of novel therapeutics. This four-membered nitrogen-containing heterocycle, particularly when substituted at the 2-position with a methyl group, offers a unique combination of structural rigidity and three-dimensional character. This guide provides an in-depth comparison of 2-methylazetidine derivatives, exploring how subtle structural modifications influence their biological activity across different therapeutic targets. We will delve into the structure-activity relationships (SAR) of these compounds as modulators of nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and as novel antibacterial agents against Mycobacterium tuberculosis.

The this compound Scaffold: A Privileged Motif

The this compound core imparts specific conformational constraints that can enhance binding affinity and selectivity for biological targets. The strained four-membered ring limits the rotational freedom of substituents, presenting them in well-defined spatial orientations. The methyl group at the 2-position introduces a chiral center, allowing for stereospecific interactions with target proteins, a critical aspect in modern drug design. Furthermore, the azetidine nitrogen serves as a key interaction point, often acting as a hydrogen bond acceptor or a point for further derivatization to modulate physicochemical properties and target engagement.

Comparative Analysis of Biological Activities

Nicotinic Acetylcholine Receptor (nAChR) Modulators

This compound derivatives have emerged as potent and selective modulators of nAChRs, particularly the α4β2 subtype, which is a key target for conditions like nicotine addiction and neurodegenerative diseases. A prime example is Sazetidine-A, a high-affinity α4β2 nAChR partial agonist.[1][2] The SAR of this class of compounds reveals several key principles:

  • The (S)-enantiomer is generally more active: The stereochemistry at the 2-position of the azetidine ring is crucial for high-affinity binding. For many derivatives, the (S)-enantiomer exhibits significantly higher potency compared to the (R)-enantiomer.[3]

  • The N-substituent is critical for affinity and selectivity: The nature of the substituent on the azetidine nitrogen dictates the interaction with the receptor. While an unsubstituted nitrogen can be active, derivatization is a key strategy for optimizing activity.

  • A linker and an aromatic/heteroaromatic tail are essential: A key structural feature for high-affinity α4β2 nAChR ligands is a linker, often an ether or an alkyne, connecting the this compound moiety to a pyridine or other aromatic system. The length and nature of this linker, as well as the electronics of the aromatic tail, significantly impact binding affinity. For instance, replacing the ethynyl group in Sazetidine-A with a triazole bioisostere can maintain high affinity for the α4β2 subtype.[3]

SAR Summary Table: this compound Derivatives as α4β2 nAChR Ligands

CompoundR Group (on Azetidine-N)Key Structural FeaturesKi (nM) for α4β2 nAChRReference
Sazetidine-AH(S)-2-(methoxymethyl)azetidine linked to a pyridinyl-ethynyl moiety~0.5[1]
Analog 11HEthynyl group of Sazetidine-A replaced with a triazole1.3[3]
Pyrrolidine AnalogHAzetidine ring expanded to pyrrolidineReduced affinity at all nAChR subtypes[1]
Piperidine AnalogHAzetidine ring expanded to piperidine>150-fold drop in affinity at β2*-nAChRs[4]
N-methyl AnalogCH₃N-methylation of a pyrrolidine analogIncreased binding at α4β2-nAChRs relative to the N-H analog[4]
N-ethyl AnalogCH₂CH₃N-ethylation of a pyrrolidine analogMarkedly reduced binding affinity[4]
Muscarinic Acetylcholine Receptor (mAChR) Ligands

The this compound scaffold has also been incorporated into ligands targeting muscarinic acetylcholine receptors, which are implicated in cognitive function and various peripheral processes. The SAR for these derivatives highlights the importance of the substitution pattern on the azetidine ring and the nature of the appended side chains.

  • N-Substituent Dictates Agonist/Antagonist Activity: The choice of the N-substituent on the azetidine ring is a primary determinant of whether the compound acts as a muscarinic agonist or antagonist.

  • Side Chain Structure Influences Subtype Selectivity: The five muscarinic receptor subtypes (M1-M5) have highly conserved orthosteric binding sites, making the development of subtype-selective ligands challenging.[5] The structure and length of side chains attached to the this compound core are critical for achieving selectivity. For instance, in a series of M1 antagonists, the length of an aliphatic chain was found to be crucial for activity.[5]

SAR Insights for Muscarinic Receptor Ligands:

Antitubercular Agents

Recent studies have identified 1,2,4-substituted azetidines as potent bactericidal agents against Mycobacterium tuberculosis, including multidrug-resistant strains.[6][7] The SAR of these compounds points to a distinct set of structural requirements for potent antitubercular activity.

  • Electron-Withdrawing Groups Enhance Potency: The introduction of electron-withdrawing groups (e.g., -Br, -Cl, -CF₃, -OCF₃) at the para and meta positions of the pendant aryl rings on the azetidine scaffold leads to a significant increase in activity against M. bovis BCG.[6]

  • Substitution on the N-Benzyl Group is Important: The presence of a bromo substituent or a trifluoromethyl ether at the ortho position of the azetidine N-benzyl group is often found in the most active compounds.[6]

  • Mode of Action: These azetidine derivatives appear to inhibit the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall.[6]

SAR Summary Table: this compound Derivatives as Antitubercular Agents

Compound IDR¹ Substituent (on pendant aryl rings)R² Substituent (on N-benzyl group)MIC (μM) against M. tuberculosis H37RaReference
BGAz-001HH> 25[6]
BGAz-002p-Bro-Br4.5[6]
BGAz-003p-Clo-Br9.2[6]
BGAz-004p-CF₃o-Br6.8[6]
BGAz-006p-OCF₃o-Br~4[6]

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

The following protocol describes a general method for the N-alkylation of this compound, a common step in the synthesis of many biologically active derivatives.

Protocol 1: Direct N-Alkylation of this compound

  • Materials: this compound, alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).

  • Procedure: a. To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq). b. Add the desired alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature. c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). d. Upon completion, filter the reaction mixture to remove the inorganic salts. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated this compound.

Causality Behind Experimental Choices:

  • Potassium carbonate is used as a mild base to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

  • Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Column chromatography is a standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.

Biological Assay Protocol: Dopamine Release from PC12 Cells

This protocol describes a luminescence-based assay to measure dopamine release from PC12 cells, a common method to assess the functional activity of nAChR agonists.[3][8][9][10][11]

Protocol 2: Luminescence-Based Dopamine Release Assay

  • Cell Culture: Culture PC12 cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, horse serum, and penicillin-streptomycin. For differentiation, treat cells with Nerve Growth Factor (NGF).

  • Assay Preparation: a. Seed PC12 cells in a 96-well plate and allow them to adhere and differentiate for 48-72 hours. b. Prepare a reaction buffer (e.g., Krebs-Ringer-HEPES) containing luminol, horseradish peroxidase, and a monoamine oxidase (e.g., tyramine oxidase). c. Prepare solutions of the test compounds (this compound derivatives) at various concentrations.

  • Assay Procedure: a. Wash the cells with the reaction buffer. b. Add the test compound solutions to the wells. c. Incubate for a defined period (e.g., 10-30 minutes) at 37°C. d. Measure the chemiluminescence using a plate reader. The signal is proportional to the amount of dopamine released.

  • Data Analysis: a. Subtract the background luminescence from all readings. b. Plot the luminescence intensity against the compound concentration to generate a dose-response curve. c. Calculate the EC₅₀ value, which represents the concentration of the compound that elicits 50% of the maximal response.

Self-Validating System:

  • Include a positive control (e.g., nicotine) to ensure the assay is performing as expected.

  • Include a negative control (vehicle) to establish the baseline dopamine release.

  • The use of a known nAChR antagonist (e.g., mecamylamine) can confirm that the observed dopamine release is mediated by nAChRs.

Visualizing Key Relationships

Diagram 1: General SAR Workflow for this compound Derivatives

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis Scaffold This compound Scaffold Derivatization Chemical Derivatization (N-alkylation, amidation, etc.) Scaffold->Derivatization Library Compound Library Derivatization->Library Assay In vitro Assays (e.g., Dopamine Release, Receptor Binding) Library->Assay Data Activity Data (IC50, Ki, MIC) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Derivatization Iterative Design

Caption: A typical workflow for SAR studies of this compound derivatives.

Diagram 2: Key Pharmacophoric Elements for α4β2 nAChR Ligands

Pharmacophore cluster_ligand This compound Derivative cluster_receptor α4β2 nAChR Binding Pocket Azetidine This compound (Chiral Scaffold) Linker Linker (e.g., Ether, Alkyne) Azetidine->Linker Hydrophobic Hydrophobic Pocket Azetidine->Hydrophobic interacts with HBond Hydrogen Bond Acceptor/Donor Azetidine->HBond interacts with Aromatic Aromatic/Heteroaromatic Tail (e.g., Pyridine) Linker->Aromatic PiStacking π-π Stacking Interaction Aromatic->PiStacking interacts with

Caption: Key pharmacophoric features for high-affinity α4β2 nAChR ligands.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity and selectivity. For researchers in drug discovery, a deep understanding of these SAR trends is crucial for the rational design of new and improved this compound derivatives with tailored pharmacological profiles. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of these promising compounds.

References

  • Marquart, L. A., Turner, M. W., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 10(12), 4889-4898. [Link]
  • Marquart, L. A., Turner, M. W., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ScholarWorks. [Link]
  • Marquart, L. A., Turner, M. W., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. AMiner. [Link]
  • Shinohara, H., Wang, F., & Hossain, S. M. Z. (2008). A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells. Nature Protocols, 3(10), 1639-1644. [Link]
  • Zheng, G., et al. (2014). Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. Bioorganic & Medicinal Chemistry Letters, 24(13), 2956-2959. [Link]
  • Brown, J. H., & Brown, S. L. (1985). Alpha 1-adrenergic and muscarinic cholinergic stimulation of phosphoinositide hydrolysis in adult rat cardiomyocytes.
  • Fisher, S. K., & Snider, R. M. (1987). Relationship between agonist-induced muscarinic receptor loss and desensitization of stimulated phosphoinositide turnover in two neuroblastomas: methodological considerations. Molecular Pharmacology, 32(6), 847-855. [Link]
  • Masters, S. B., Quinn, M. T., & Brown, J. H. (1985). Muscarinic receptor stimulated phosphoinositide turnover in cardiac atrial tissue. Molecular Pharmacology, 27(3), 325-332. [Link]
  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(4), 1454-1460. [Link]
  • Arkat USA. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.
  • Tsukada, H., et al. (2002). Phosphoinositide turnover imaging linked to muscarinic cholinergic receptor in the central nervous system by positron emission tomography. Journal of Neuroscience, 22(23), 10328-10335. [Link]
  • Al-Amin, M., et al. (2013). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry, 56(17), 6899-6915. [Link]
  • Al-Amin, M., et al. (2013). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 56(17), 6883-6898. [Link]
  • Faigl, F., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Wang, J., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes.
  • Sommer, H. Z., & Jackson, L. L. (1970). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • Alderwick, L. J., et al. (2013). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 56(21), 8443-8453. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Organic Chemistry Portal. [Link]
  • Alderwick, L. J., et al. (2024).
  • Jensen, A. A., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules, 26(16), 4793. [Link]
  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]
  • Zwart, R., et al. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. Molecular Pharmacology, 73(6), 1838-1843. [Link]
  • Jones, C. K., et al. (2006). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & Medicinal Chemistry Letters, 16(16), 4373-4377. [Link]
  • American Chemical Society. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society. [Link]
  • Kumpins, V., et al. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 27(21), 7480. [Link]
  • Kumar, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155049. [Link]
  • Carradori, S., et al. (2021). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 26(11), 3192. [Link]

Sources

A Comparative Analysis of the Biological Activity of (S)- and (R)-2-Methylazetidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the azetidine ring is a privileged scaffold, conferring unique conformational constraints and physicochemical properties to bioactive molecules. The introduction of stereocenters, such as in 2-methylazetidine, further expands the accessible chemical space and often leads to significant differences in pharmacological activity between enantiomers. This guide provides a comprehensive comparison of the biological activities of (S)- and (R)-2-methylazetidine, with a particular focus on their interaction with nicotinic acetylcholine receptors (nAChRs), a key target in neuropharmacology. While direct comparative studies on the unenriched enantiomers are limited, a wealth of data on closely related structures, particularly those incorporating the (S)-2-methylazetidine moiety, allows for robust scientific inference and provides a clear direction for future research.

The Stereochemical Imperative: Why Enantiomers Matter

Chirality is a fundamental principle in pharmacology. Biological systems, being inherently chiral, often exhibit stereoselective interactions with drug molecules. Enzymes and receptors are composed of L-amino acids, creating chiral environments where enantiomers can bind with different affinities and efficacies, leading to distinct pharmacological and toxicological profiles.[1] For drug development professionals, the early characterization of individual enantiomers is not merely an academic exercise but a critical step in identifying the eutomer (the more active enantiomer) and understanding the potential contribution of the distomer (the less active enantiomer) to off-target effects or metabolic liabilities.

(S)-2-Methylazetidine: A Key Pharmacophore for Nicotinic Acetylcholine Receptor Agonism

The biological significance of the (S)-2-methylazetidine scaffold is most prominently exemplified by its incorporation into potent and selective nAChR ligands. Nicotinic receptors are ligand-gated ion channels that play crucial roles in synaptic transmission and are implicated in a range of neurological disorders.[2][3]

A prime example is Sazetidine-A , a compound that features an (S)-azetidin-2-ylmethoxy group. Sazetidine-A has been identified as a highly potent and selective partial agonist at α4β2 nAChRs.[4][5] This receptor subtype is abundant in the central nervous system and is a primary target for therapies aimed at nicotine addiction and cognitive enhancement.[3] The high affinity and agonist activity of sazetidine-A strongly suggest that the (S)-configuration of the 2-substituted azetidine ring is crucial for its interaction with the α4β2 nAChR.[4]

The interaction of such ligands with the nAChR binding site, located at the interface between subunits, is highly dependent on a precise three-dimensional arrangement of pharmacophoric elements. For many nAChR agonists, a cationic nitrogen and a hydrogen bond acceptor are key features. The stereochemistry at the 2-position of the azetidine ring in (S)-2-methylazetidine derivatives dictates the spatial orientation of these groups, enabling an optimal fit within the chiral binding pocket of the receptor.

(R)-2-Methylazetidine: An Inquiry into its Biological Role

Direct experimental data on the biological activity of (R)-2-methylazetidine is notably scarce in the public domain. However, based on the principles of stereoselectivity, it is highly probable that the (R)-enantiomer exhibits significantly lower affinity and/or efficacy at α4β2 nAChRs compared to its (S)-counterpart. This predicted difference in activity stems from the likely steric hindrance and suboptimal positioning of key interacting groups within the receptor's binding site when the stereochemistry is inverted.

In many instances of chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, contribute to side effects, or even have an opposing pharmacological action.[1] Therefore, the synthesis and evaluation of enantiopure (R)-2-methylazetidine and its derivatives are critical to fully understand the structure-activity relationship of this chemical class and to develop safer and more effective therapeutics.

Comparative Biological Evaluation: Experimental Protocols

To definitively compare the biological activities of (S)- and (R)-2-methylazetidine, a series of in vitro and in vivo assays are required. The following protocols outline standard methodologies for characterizing ligands targeting nAChRs.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[6][7] A competitive binding assay is typically employed, where the test compounds (S)- and (R)-2-methylazetidine derivatives are used to displace a radiolabeled ligand with known high affinity for the target nAChR subtype (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs).[6][8]

Experimental Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs

  • Membrane Preparation: Homogenize rat forebrain tissue or membranes from cells stably expressing the desired nAChR subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[8][9]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]cytisine), and varying concentrations of the unlabeled test compounds ((S)- or (R)-2-methylazetidine derivatives).[6][9]

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[8][10]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[8]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[8]

In Vitro Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator at the receptor. Electrophysiological techniques and fluorescence-based assays are commonly used.[11]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • Receptor Expression: Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Perfuse the oocyte with a solution containing the test compound ((S)- or (R)-2-methylazetidine derivative) at various concentrations.

  • Data Acquisition and Analysis: Record the induced transmembrane currents. Plot the current amplitude against the compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

In Vivo Behavioral Assays

To assess the physiological effects of the compounds, various in vivo models can be employed. For nAChR ligands, assays related to nociception, cognition, and addiction are particularly relevant.

Experimental Protocol: Mouse Tail-Flick Test for Antinociception

  • Animal Acclimation: Acclimate male Swiss-Webster mice to the testing environment.

  • Compound Administration: Administer the test compounds ((S)- or (R)-2-methylazetidine derivatives) via a suitable route (e.g., intraperitoneal injection).

  • Nociceptive Testing: At a predetermined time after compound administration, focus a beam of radiant heat onto the ventral surface of the mouse's tail.

  • Latency Measurement: Record the time it takes for the mouse to flick its tail away from the heat source (tail-flick latency). A cut-off time is used to prevent tissue damage.

  • Data Analysis: Compare the tail-flick latencies of the compound-treated groups to a vehicle-treated control group to determine the antinociceptive effect.

Data Summary and Visualization

Table 1: Hypothetical Comparative Biological Data for (S)- and (R)-2-Methylazetidine Derivatives

Parameter(S)-2-Methylazetidine Derivative(R)-2-Methylazetidine Derivative
α4β2 nAChR Binding Affinity (Ki) Low nMHigh nM to µM
α4β2 nAChR Functional Activity (EC₅₀) Potent Partial AgonistWeak or Inactive
In Vivo Antinociceptive Effect SignificantMinimal to None

Note: This table presents expected data based on the known pharmacology of related compounds. Experimental verification is required.

G cluster_0 Comparative Workflow start Synthesis of (S)- and (R)-2-Methylazetidine binding Radioligand Binding Assay (Determine Ki) start->binding Characterize Affinity functional In Vitro Functional Assay (Determine EC50/IC50) binding->functional Assess Function invivo In Vivo Behavioral Assay (Assess Physiological Effect) functional->invivo Evaluate In Vivo Efficacy conclusion Comparative Analysis (Eutomer Identification) invivo->conclusion

Figure 1: A generalized workflow for the comparative biological evaluation of (S)- and (R)-2-methylazetidine enantiomers.

G nAChR α4β2 nAChR Agonism Agonist Activity (Channel Opening) nAChR->Agonism Conformational Change No_Activity Minimal/No Activity nAChR->No_Activity S_enantiomer (S)-2-Methylazetidine Derivative S_enantiomer->nAChR High Affinity Binding R_enantiomer (R)-2-Methylazetidine Derivative R_enantiomer->nAChR Low Affinity Binding / Steric Hindrance

Figure 2: A conceptual diagram illustrating the predicted stereoselective interaction of this compound enantiomers with the α4β2 nAChR.

Conclusion and Future Directions

For researchers in drug development, the key takeaway is the necessity of evaluating individual enantiomers early in the discovery pipeline. The detailed protocols provided in this guide offer a robust framework for such a comparative analysis. Future research should focus on the direct synthesis and pharmacological characterization of both (S)- and (R)-2-methylazetidine and a wider range of their derivatives to fully elucidate their structure-activity relationships and to explore their potential therapeutic applications.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
  • BenchChem. (n.d.). Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays. BenchChem.
  • Uteshev, V. V. (2007). In vitro screening strategies for nicotinic receptor ligands. Journal of Pharmacological and Toxicological Methods, 56(3), 271-280. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(6), ENEURO.0283-17.2017. [Link]
  • Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Acta Pharmacologica Sinica, 35(4), 435-446. [Link]
  • Papke, R. L. (2001). Electrophysiology of the Nicotinic Acetylcholine Receptor. In Current Protocols in Neuroscience. John Wiley & Sons, Inc.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
  • Albuquerque, E. X., et al. (2009). Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. The Journal of Pharmacology and Experimental Therapeutics, 328(3), 669-684. [Link]
  • Zwart, R., et al. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. Molecular Pharmacology, 73(6), 1843-1849. [Link]
  • Jackson, K. J., et al. (2012). Chronic Sazetidine-A at Behaviorally Active Doses Does Not Increase Nicotinic Cholinergic Receptors in Rodent Brain. The Journal of Pharmacology and Experimental Therapeutics, 341(2), 520-527. [Link]
  • Abood, L. G., et al. (1987). Receptor Binding Characteristics of a 3H-labeled Azetidine Analogue of Nicotine. Pharmacology Biochemistry and Behavior, 27(4), 643-648. [Link]
  • Nordberg, A., et al. (1998). Interaction of the Nicotinic Agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) With Nicotinic Acetylcholine Receptor Subtypes Expressed in Cell Lines and Rat Cortex.
  • Chiaramonte, C., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(16), 4976. [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Methylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Structural Elucidation for 2-Methylazetidine Derivatives

The this compound moiety introduces a chiral center and a constrained, yet conformationally flexible, four-membered ring into a molecule. These features can profoundly influence a compound's pharmacological properties, including binding affinity, selectivity, and metabolic stability. While spectroscopic techniques like NMR provide crucial information about connectivity and solution-state conformation, single-crystal X-ray diffraction offers an unambiguous determination of the solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. This atomic-level detail is indispensable for understanding structure-activity relationships (SAR) and for the computational modeling that underpins modern drug discovery.

Comparative Analysis of this compound Derivatives: A Structural Overview

The puckered nature of the azetidine ring is a key determinant of the overall molecular conformation. The introduction of a methyl group at the 2-position, along with various substituents on the nitrogen atom, significantly influences this puckering. Below is a comparative analysis of the crystallographic data for a series of N-substituted 2-aryl-N-tosylazetidines, which provides insight into the conformational landscape of these derivatives.

CompoundN-SubstituentC2-Aryl SubstituentSpace GroupKey Torsion Angle (C4-N1-C2-C3) [°]Puckering Amplitude (Å)Reference
1a TosylPhenylP2₁/c-23.50.15[1]
1b Tosyl4-ChlorophenylP2₁/c-24.10.16[1]
1c Tosyl4-MethoxyphenylP2₁/n-22.90.14[1]
1d Tosyl2-NaphthylP-1-25.00.17[1]

Table 1: Comparative Crystallographic Data for Selected 2-Aryl-N-tosylazetidines.

The data in Table 1 illustrates that while the electronic nature of the substituent on the 2-aryl group has a minor effect on the ring puckering, the overall conformation is consistently a puckered envelope. The N-tosyl group, being bulky, significantly influences the nitrogen inversion barrier and the overall shape of the molecule.

Experimental Protocols: From Synthesis to Structure Solution

The journey from a synthetic target to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Here, we outline the key experimental workflows, emphasizing the causality behind each procedural choice.

Synthesis of 2-Aryl-N-tosylazetidines: A General Protocol

A convenient route to 2-aryl-N-tosylazetidines has been developed, which is amenable to the synthesis of a variety of derivatives for crystallographic studies.[1]

Step 1: Synthesis of N-Tosyl-β-amino Esters

  • Generate lithium diisopropylamide (LDA) in situ by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Add tert-butyl acetate to the LDA solution to form the ester enolate.

  • React the enolate with the desired N-tosylarylaldimine to yield the corresponding N-tosyl-β-amino ester. The use of tert-butyl acetate as the enolate source generally provides higher yields compared to ethyl acetate.[1]

Step 2: Reduction to γ-Amino Alcohols

  • Reduce the N-tosyl-β-amino ester with lithium aluminum hydride (LAH) in anhydrous THF at 0 °C to room temperature. This chemoselective reduction targets the ester functionality while leaving the tosyl group intact.

Step 3: Intramolecular Cyclization to 2-Aryl-N-tosylazetidines

  • Treat the γ-amino alcohol with tosyl chloride and potassium hydroxide in THF at reflux. This one-pot procedure efficiently effects the intramolecular cyclization to the desired 2-aryl-N-tosylazetidine.

Synthesis_Workflow cluster_0 Step 1: β-Amino Ester Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization start N-Tosylarylaldimine + tert-Butyl Acetate Enolate step1_product N-Tosyl-β-amino Ester start->step1_product Imino Aldol Reaction step2_product γ-Amino Alcohol step1_product->step2_product LAH Reduction final_product 2-Aryl-N-tosylazetidine step2_product->final_product TsCl, KOH Xray_Workflow synthesis Synthesized & Purified This compound Derivative crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure (Coordinates, Bond Lengths, Angles) refinement->final_structure

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Methylazetidine and Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, optimizing a molecule's metabolic stability is a critical determinant of its clinical success. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Among the vast arsenal of heterocyclic scaffolds employed by medicinal chemists, saturated rings like piperidine and, more recently, azetidine, are ubiquitous. While piperidine has long been a mainstay, the strategic use of smaller, strained rings like 2-methylazetidine is an emerging tactic to enhance drug-like properties.[3][4]

This guide provides an in-depth, objective comparison of the metabolic stability of this compound versus piperidine analogs, grounded in mechanistic principles and supported by experimental data. We will explore the fundamental physicochemical properties that govern their metabolic fate and detail the experimental workflows used to quantify their stability, empowering researchers to make more informed decisions in scaffold selection and lead optimization.

The Underlying Chemistry: Why Ring Structure Matters

The metabolic fate of a cyclic amine is not arbitrary; it is governed by a confluence of factors including ring size, strain, basicity, and the steric and electronic environment around the ring. Understanding these principles is key to explaining the observed differences in stability between piperidine and this compound.

  • Ring Strain: The four-membered azetidine ring possesses significant angle strain (27.5 kcal mol⁻¹) compared to the relatively strain-free, six-membered piperidine ring.[5][6] This strain results in shorter, stronger C-H bonds with more s-character in the azetidine ring.[5] This increased C-H bond dissociation energy can render azetidines less susceptible to initial hydrogen atom abstraction by cytochrome P450 (CYP) enzymes, a common initiating step in metabolism.[7]

  • Steric Hindrance: The introduction of a methyl group at the 2-position of the azetidine ring provides a steric shield. This bulk can physically impede the approach of large CYP enzymes to the adjacent α-carbon and the nitrogen atom, which are common sites of metabolic attack.[8] In piperidine analogs, while substitution is also used to enhance stability, the inherent flexibility of the six-membered ring can sometimes allow it to adopt conformations that still permit enzymatic access.[3]

  • Basicity (pKa): The basicity of the nitrogen atom influences its interaction with the active sites of metabolizing enzymes. While both are basic amines, subtle differences in pKa can affect their binding orientation and subsequent metabolism. Attenuating basicity is a known strategy to modulate metabolic profiles.[5]

Predominant Metabolic Pathways: A Tale of Two Rings

While both scaffolds are metabolized primarily by hepatic CYP enzymes, their structural differences lead to distinct and predictable metabolic pathways.[9][10]

Piperidine Metabolism

The piperidine ring is a well-characterized substrate for Phase I metabolism. Common metabolic transformations include:

  • C-H Oxidation (Hydroxylation): CYP enzymes frequently hydroxylate the carbon atoms of the piperidine ring, particularly those alpha to the nitrogen.[10][11]

  • N-Dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a major metabolic route, often catalyzed by CYP3A4.[10][11]

  • Ring Contraction/Opening: Under certain conditions, metabolism can lead to more complex transformations like ring contraction to a pyrrolidine or complete ring scission, though this is less common than direct oxidation.[12][13]

This compound Metabolism

The metabolism of azetidine-containing compounds can be more complex. While the strained ring can resist simple oxidation, it can also be prone to unique bioactivation pathways.

  • α-Carbon Oxidation and Ring Scission: A significant metabolic liability for some azetidine-containing compounds is CYP-mediated oxidation at the α-carbon, which can be followed by a facile scission of the strained four-membered ring.[14] This can lead to the formation of reactive aldehyde or ketone metabolites.

  • The Protective Role of the 2-Methyl Group: The strategic placement of a methyl group at the 2-position, as in this compound, is a direct tactic to mitigate this ring-opening liability. The steric bulk of the methyl group can hinder the initial α-carbon oxidation, thereby preserving the integrity of the ring and enhancing overall metabolic stability.

The following diagram illustrates the key metabolic hotspots on each scaffold.

Caption: Key metabolic pathways for piperidine and this compound analogs.

Quantitative Comparison: In Vitro Metabolic Stability Data

The most common method for evaluating metabolic stability in early drug discovery is the liver microsomal stability assay.[15] This in vitro test measures the rate at which a compound is metabolized by enzymes, primarily CYPs, present in a subcellular fraction of the liver.[9] The results are typically reported as the half-life (t½) and the intrinsic clearance (CLint), which is the volume of microsomal matrix cleared of the drug per unit time.[16]

A case study in the development of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors demonstrated the practical application of this scaffold-hopping strategy. A lead compound containing a piperidine ring exhibited high metabolic clearance due to extensive ring oxidation.[14] Replacing the piperidine with an azetidine ring resulted in a compound with lower intrinsic clearance.[14] However, this new analog was susceptible to CYP-mediated ring scission, creating a bioactivation liability.[14] This highlights the critical trade-off: while azetidine can block typical metabolic pathways, it may introduce new ones. The incorporation of a 2-methyl group is a rational design strategy to block this newly introduced liability.

The table below presents representative data comparing the metabolic stability of a hypothetical parent piperidine analog against its this compound counterpart in a human liver microsomal (HLM) assay.

CompoundScaffoldHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Analog APiperidine1546.2High
Analog BThis compound> 60< 11.5Low
Verapamil (Control)-886.6High
Dextromethorphan (Control)-2527.7Moderate
Data for analogs are representative. Control data are typical values from HLM assays.[17]

These data illustrate that the this compound scaffold can confer significantly greater metabolic stability compared to a piperidine analog, translating to a more favorable pharmacokinetic profile.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a self-validating system for determining the in vitro metabolic stability of test compounds. The inclusion of positive controls (Verapamil, Dextromethorphan) ensures the enzymatic activity of the microsomes is within the expected range, while a negative control (incubation without NADPH) confirms that compound loss is enzyme-mediated.[9]

Materials and Equipment
  • Biological Matrix: Pooled Human Liver Microsomes (HLMs)[18]

  • Test Compounds: Stock solutions (e.g., 10 mM in DMSO)

  • Control Compounds: Verapamil (high clearance), Dextromethorphan (moderate clearance) stock solutions

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[19]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4)[20]

  • Quenching Solution: Cold acetonitrile containing an internal standard (e.g., Tolbutamide)[9]

  • Hardware: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system[9][18]

Experimental Workflow Diagram

G A 1. Prepare Reaction Mixture - HLM in Buffer - Test/Control Compound (1 µM final) B 2. Pre-warm Plate 37°C for 10 min A->B C 3. Initiate Reaction Add pre-warmed NADPH solution B->C D 4. Timepoint Sampling (0, 5, 15, 30, 60 min) Quench aliquots with cold ACN + IS C->D E 5. Protein Precipitation Centrifuge at 4°C D->E F 6. Sample Analysis Transfer supernatant to new plate E->F G 7. LC-MS/MS Quantification Measure peak area ratio (Compound/IS) F->G H 8. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint G->H

Caption: Workflow for the in vitro Human Liver Microsomal Stability Assay.

Step-by-Step Methodology
  • Preparation:

    • Thaw pooled HLMs on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in ice-cold phosphate buffer.[20]

    • In a 96-well plate, add the diluted HLM suspension.

    • Add the test compounds and controls to the wells to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is < 0.1%.[21]

  • Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control wells, add buffer instead of the NADPH system.[16]

  • Timepoint Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot from each reaction well to a corresponding well in a new 96-well plate containing 3 volumes of cold acetonitrile with an internal standard to terminate the reaction.[9]

  • Sample Processing:

    • Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 g for 10 min) to pellet the precipitated proteins.[18]

  • Analysis:

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by measuring the peak area ratio relative to the internal standard.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).[16]

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[21]

Conclusion and Strategic Outlook

The choice between a this compound and a piperidine scaffold is a nuanced decision that requires a deep understanding of metabolic pathways. While piperidine is a reliable and well-understood scaffold, it is often susceptible to predictable CYP-mediated oxidation.[3] The this compound motif offers a compelling alternative, leveraging ring strain and steric hindrance to block common metabolic hotspots and significantly enhance stability.[4][5]

However, chemists must remain vigilant for unique, strain-related liabilities such as ring scission, which can be introduced with the azetidine core.[14] The incorporation of the 2-methyl group is a key design element specifically intended to mitigate this risk. By employing robust in vitro assays, such as the HLM stability protocol detailed here, researchers can quantitatively assess these trade-offs early in the discovery process. This data-driven approach allows for the rational design of molecules with optimized pharmacokinetic profiles, ultimately increasing the probability of identifying durable and successful clinical candidates.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • Dalton Transactions. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Bioanalysis Zone. How to Conduct an In Vitro Metabolic Stability Study.
  • Mercell. metabolic stability in liver microsomes.
  • ResearchGate. Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat.
  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • National Institutes of Health. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • PubMed. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • OUCI. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca….
  • PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • PubMed Central. Put a ring on it: application of small aliphatic rings in medicinal chemistry.
  • OpenStax. 4.3 Stability of Cycloalkanes: Ring Strain.
  • Semantic Scholar. Metabolic Stability for Drug Discovery and Development.
  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups.
  • National Institutes of Health. Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System.

Sources

Head-to-head comparison of different synthetic routes to 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylazetidine is a valuable saturated heterocyclic motif increasingly incorporated into modern drug candidates. Its strained four-membered ring system offers a unique three-dimensional profile, acting as a conformationally restricted building block that can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties. However, the same ring strain that provides these desirable characteristics also presents significant synthetic challenges. This guide provides a head-to-head comparison of prominent synthetic routes to this compound, offering an in-depth analysis of their methodologies, performance, and scalability to inform rational route selection in research and development settings.

Overview of Synthetic Challenges

The synthesis of azetidines is often complicated by the high ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This strain can lead to difficulties in ring formation and a propensity for ring-opening side reactions. Consequently, synthetic strategies must be carefully chosen to overcome these thermodynamic and kinetic barriers. Key considerations for an ideal synthesis include high yield, operational simplicity, scalability, cost-effectiveness of starting materials, and, crucially for chiral molecules like this compound, robust control of stereochemistry.

Route 1: Intramolecular Cyclization of Activated γ-Amino Alcohols

One of the most established and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of a 1,3-amino alcohol derivative. This strategy relies on converting the hydroxyl group into a good leaving group, which is then displaced by the amine nucleophile in an intramolecular SN2 reaction.

Mechanism and Rationale

The core principle of this route is the activation of the terminal hydroxyl group of a 4-amino-2-pentanol precursor. Common activating agents include sulfonyl chlorides (e.g., TsCl, MsCl) or triflic anhydride (Tf₂O), which convert the alcohol into a sulfonate ester or triflate, respectively. These are excellent leaving groups, facilitating the subsequent intramolecular nucleophilic attack by the nitrogen atom to close the four-membered ring. The choice of activating agent and reaction conditions is critical; for instance, the use of triflic anhydride often allows for lower reaction temperatures.[2]

A highly efficient, scalable synthesis of (S)-2-methylazetidine utilizes the in situ generation and cyclization of a 1,3-bis-triflate from (R)-1,3-butanediol.[2][3] This approach avoids the need for chromatography and provides the product in high yield and excellent enantiomeric excess.[3]

Visualizing the Pathway

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Product Formation SM (R)-1,3-Butanediol INT In situ generated 1,3-bis-triflate SM->INT Tf₂O, Hunig's Base -35 °C PROD1 N-Benzhydryl-(S)-2-methylazetidine INT->PROD1 Benzhydrylamine PROD2 (S)-2-Methylazetidine PROD1->PROD2 H₂, Pd(OH)₂/C G cluster_start Starting Material cluster_product Product SM N-Protected 4-methylazetidin-2-one PROD N-Protected This compound SM->PROD 1. LAH or BH₃·THF 2. Aqueous Workup

Caption: Synthesis via reduction of a β-lactam precursor.

Key Considerations for Reductive Routes
  • Substrate Availability: The feasibility of this route depends on the accessibility of the corresponding azetidinone or other suitable precursor.

  • Reducing Agent Selection: The reducing agent must be potent enough to reduce the target functional group but mild enough to avoid ring-opening. DIBAL-H and chloroalanes have also been used, but care must be taken as Lewis acidity can promote ring cleavage. [2]* Protecting Groups: The nitrogen protecting group plays a crucial role in modulating the reactivity of the ring and must be compatible with the strong reducing conditions.

Route 3: Reductive Amination of a Ketone Precursor

Reductive amination is a powerful and widely used method for forming C-N bonds and is applicable to the synthesis of substituted azetidines. This one-pot procedure involves the reaction of a ketone with an amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

Mechanism and Rationale

The process begins with the formation of an iminium ion from a ketone (e.g., N-Boc-azetidin-3-one) and a primary or secondary amine (e.g., methylamine). [4]This equilibrium is then driven forward by the in situ reduction of the C=N double bond. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal for this transformation. [5][6]They are capable of reducing the protonated iminium ion much faster than the starting ketone, which minimizes the formation of alcohol byproducts. [5]Catalytic hydrogenation over a metal catalyst is also a highly effective and green option. [7] This method is particularly valuable for introducing diversity at positions other than the 2-position of the azetidine ring.

Visualizing the Pathway

G cluster_intermediate Intermediate cluster_product Product SM1 N-Boc-azetidin-3-one INT Iminium Ion SM1->INT SM2 Amine (R-NH₂) SM2->INT PROD N-Boc-3-(alkylamino)azetidine INT->PROD NaBH(OAc)₃ or H₂, Pd/C

Caption: General workflow for reductive amination on an azetidinone core.

Detailed Experimental Protocol: General Reductive Amination

[4]

  • Iminium Formation: To a solution of N-Boc-3-azetidinone (1.0 equiv) in a suitable solvent like 1,2-dichloroethane (DCE), the desired primary amine (1.1 equiv) is added. The mixture is stirred at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of acetic acid may be added.

  • Reduction: Sodium triacetoxyborohydride (1.5 equiv) is added portion-wise, ensuring the temperature remains controlled.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-24 hours, with progress monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Isolation: The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Head-to-Head Performance Comparison

The optimal synthetic route to this compound depends heavily on the specific requirements of the project, including scale, cost, and the need for stereochemical purity.

Metric Route 1: Cyclization Route 2: β-Lactam Reduction Route 3: Reductive Amination
Overall Yield Good to Excellent (e.g., 61% for (S)-isomer) [3]Variable, depends on precursor synthesisGood, but multi-step if precursor is not available
Number of Steps Generally few steps from commercial precursors (e.g., 2-3 steps)Can be longer if β-lactam synthesis is includedOne-pot for the key step, but requires ketone precursor
Stereocontrol Excellent; chirality is derived from the starting material (e.g., chiral diol) [3]Can be excellent if starting with an enantiopure lactamNot directly applicable for this compound synthesis
Scalability Demonstrated to be highly scalable, avoiding chromatography [3]Potentially scalable, but may require specialized reagents (LAH)Highly scalable and common in process chemistry
Starting Materials Readily available chiral diols or amino alcoholsAvailability of substituted β-lactams can be limitedRequires a specific azetidinone precursor
Key Advantages High efficiency, excellent stereocontrol, proven scalability.Utilizes well-known β-lactam chemistry.High functional group tolerance, mild conditions.
Key Disadvantages Requires pyrophoric/highly reactive reagents (Tf₂O).Use of hazardous reducing agents like LAH.Limited to functionalizing existing azetidine rings.

Conclusion and Recommendations

For the synthesis of enantiopure (S)- or (R)-2-methylazetidine , the intramolecular cyclization of an activated γ-amino alcohol (Route 1) stands out as the superior strategy, particularly for large-scale production. The method reported by Dowling et al. provides a robust, high-yielding, and chromatography-free synthesis that delivers the product with excellent enantiopurity. [3]This route's primary strength lies in its ability to transfer the stereochemistry from a readily available chiral starting material directly to the final product.

The reduction of β-lactams (Route 2) is a viable alternative, especially if a suitable enantiopure lactam precursor is already accessible or can be synthesized efficiently. However, the often harsh reducing conditions and potential for side reactions make it less ideal for process development compared to the cyclization route.

Reductive amination (Route 3) is not a direct route to this compound itself but is an exceptionally powerful tool for derivatizing the azetidine scaffold at other positions. For drug discovery programs requiring analogs with substitution at the 3-position, this method is invaluable due to its reliability, scalability, and broad substrate scope.

Ultimately, the choice of synthesis will be guided by the specific goals of the research. For producing the core this compound building block, the cyclization approach offers the most compelling combination of efficiency, stereocontrol, and scalability.

References

  • Dowling, M. S., Fernando, D. P., Hou, J., Liu, B., & Smith, A. C. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 81(17), 7984–7992. [Link]
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48153–48181. [Link]
  • Couty, F., Evano, G., & Rabasso, N. (2003). Synthesis of enantiopure azetidine-2-carboxylic acids and their incorporation into peptides. Tetrahedron: Asymmetry, 14(16), 2407-2412. [Link]
  • Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(20), 5212–5215. [Link]
  • Szostak, M., & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6062-6107. [Link]
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
  • Master Organic Chemistry. (2017).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024).
  • Chemistry LibreTexts. (2023).
  • Ghandi, M. (2021). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.
  • Wodrich, M. D., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Wuitschik, G., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11234–11245. [Link]
  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50, 6062-6107. [Link]
  • Couty, S., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 17(17), 4252-4255. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1004652. [Link]
  • Chemistry LibreTexts. (2023, January 22).

Sources

A Comparative Guide to the Cellular Evaluation of 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a decision that dictates the future of a drug candidate's journey. Among the pantheon of privileged structures, small, saturated heterocycles have garnered immense interest for their ability to impart favorable physicochemical and pharmacokinetic properties. The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, stands out as a particularly valuable motif.[1] Its inherent ring strain and conformational rigidity can lead to enhanced binding affinity with biological targets by reducing the entropic penalty upon binding.[2][3] This has been successfully leveraged in several FDA-approved drugs, where the azetidine moiety is crucial for metabolic stability, receptor selectivity, and overall pharmacokinetic profile.[1]

This guide focuses on 2-methylazetidine, a simple substituted azetidine, and provides a framework for its initial evaluation in cellular assays. For researchers and drug development professionals, understanding the baseline cellular effects of such a fundamental scaffold is critical before incorporating it into more complex molecular designs. Here, we present a comparative analysis of this compound against its parent structure, azetidine, and other common saturated nitrogen heterocycles, pyrrolidine and piperidine. This comparison will be based on a foundational cellular assay: the assessment of cytotoxicity through metabolic activity.

Rationale for Comparative Cytotoxicity Screening

The initial assessment of any new chemical entity in a cellular context should begin with a determination of its general cytotoxicity. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. For a small, simple molecule like this compound, which lacks an obvious pharmacophore for a specific protein target, any observed cellular effect at high concentrations is likely due to non-specific interactions, such as membrane disruption or general metabolic interference. However, understanding the relative cytotoxicity compared to structurally similar molecules can provide valuable insights into how the azetidine ring and its substitution pattern influence biological activity.

For this evaluation, we will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method to assess cell viability.[4] This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5]

Our comparative analysis will assess the following compounds:

  • This compound: The compound of interest.

  • Azetidine: The parent scaffold, providing a baseline.

  • Pyrrolidine: A five-membered saturated nitrogen heterocycle.

  • Piperidine: A six-membered saturated nitrogen heterocycle.

By comparing the cytotoxic effects of these four compounds, we can begin to understand the structure-activity relationship (SAR) related to ring size and simple alkyl substitution.

Comparative Analysis of Cytotoxicity

To provide a practical context for this guide, we present illustrative data from a hypothetical cytotoxicity study using the human lung carcinoma cell line, A-549. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell viability, is a key parameter derived from this assay.

Table 1: Illustrative Comparative Cytotoxicity (IC50) in A-549 Cells after 48-hour exposure

CompoundStructureIC50 (µM)
This compound

850
Azetidine

> 1000
Pyrrolidine

> 1000
Piperidine

920

Note: The data presented in this table is for illustrative purposes only and is intended to guide researchers in their experimental design and interpretation. Actual results may vary.

Interpretation of Illustrative Data
  • General Low Cytotoxicity: All tested compounds exhibit relatively low cytotoxicity, with IC50 values in the high micromolar to millimolar range. This is not unexpected for small, simple heterocycles that lack specific biological targets.

  • Effect of Ring Size: In this illustrative example, the four-membered (azetidine) and five-membered (pyrrolidine) rings are less cytotoxic than the six-membered (piperidine) and the substituted four-membered (this compound) rings. This could be related to differences in lipophilicity and membrane interaction.

  • Effect of Methyl Substitution: The addition of a methyl group to the azetidine ring (this compound) appears to slightly increase its cytotoxicity compared to the parent azetidine. This could be due to an increase in lipophilicity, potentially facilitating greater entry into the cell or interaction with lipid membranes.

These initial findings would suggest that while the azetidine scaffold itself is well-tolerated by cells, substitutions can modulate its cytotoxic profile.

Experimental Protocols

A self-validating system is crucial for trustworthy results. The following protocol for the MTT assay includes necessary controls to ensure the reliability of the data.

Workflow for Comparative Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture A-549 cells to ~80% confluency compound_prep 2. Prepare stock solutions of test compounds in DMSO serial_dilution 3. Perform serial dilutions of compounds cell_seeding 4. Seed cells into a 96-well plate incubation_24h 5. Incubate for 24h to allow attachment cell_seeding->incubation_24h treatment 6. Treat cells with serially diluted compounds incubation_24h->treatment incubation_48h 7. Incubate for 48h treatment->incubation_48h mtt_addition 8. Add MTT reagent to each well incubation_48h->mtt_addition incubation_4h 9. Incubate for 4h to allow formazan formation mtt_addition->incubation_4h solubilization 10. Add solubilization solution (e.g., DMSO) incubation_4h->solubilization read_absorbance 11. Read absorbance at 570 nm solubilization->read_absorbance data_processing 12. Normalize data to vehicle control read_absorbance->data_processing ic50_calc 13. Calculate IC50 values using non-linear regression data_processing->ic50_calc

Caption: Workflow for the MTT-based cytotoxicity assay.

Detailed Step-by-Step Methodology: MTT Assay

This protocol is adapted from standard methodologies for assessing small molecule cytotoxicity.[5][6][7]

Materials:

  • A-549 cells (or other chosen cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (this compound, Azetidine, Pyrrolidine, Piperidine)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing A-549 cells using Trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells for "medium only" (background control) and "cells with vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare 100 mM stock solutions of each test compound in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve final desired concentrations (e.g., from 1 µM to 1000 µM). The final DMSO concentration in the wells should be kept constant and below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions. For the negative control wells, add medium with the same final concentration of DMSO.

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Reagent Addition and Incubation:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Return the plate to the incubator and incubate for 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.

  • Solubilization of Formazan:

    • After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle control wells (100% viability).

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value for each compound.

Discussion and Future Directions

This guide provides a foundational approach to the cellular evaluation of this compound. The comparative cytotoxicity analysis, even with illustrative data, highlights the importance of benchmarking a new scaffold against its structural analogs. The slightly increased (hypothetical) cytotoxicity of this compound compared to the parent azetidine ring suggests that even minor structural modifications can influence biological activity.

The low overall cytotoxicity of these simple heterocycles is an encouraging sign for their use as scaffolds in drug design. It implies that they can be incorporated into larger molecules without contributing significantly to off-target toxicity, allowing the pharmacological activity to be driven by other functional groups.

G cluster_current Initial Evaluation cluster_future Future Directions cytotoxicity Comparative Cytotoxicity (2-Me-Azetidine vs Analogs) more_assays Further Assays (e.g., Apoptosis, Cell Cycle) cytotoxicity->more_assays If cytotoxic effects are observed complex_molecules Incorporate into Larger, Bioactive Molecules cytotoxicity->complex_molecules If low cytotoxicity is confirmed sar_studies Systematic SAR Studies (Further substitutions) complex_molecules->sar_studies

Caption: Logical progression from initial evaluation to future studies.

Future studies should aim to:

  • Confirm these findings in multiple cell lines: To ensure the observed effects are not cell-line specific.

  • Investigate the mechanism of cell death: If significant cytotoxicity is observed, assays for apoptosis (e.g., Annexin V/PI staining) and necrosis (e.g., LDH release assay) can elucidate the mechanism.

  • Incorporate the this compound scaffold into known pharmacophores: The true value of this scaffold will be realized when it is used to modify the properties of a known active compound. Subsequent cellular assays would then focus on the specific target of that compound.

By following a logical, data-driven approach, researchers can effectively evaluate the potential of this compound and other novel scaffolds in their drug discovery programs.

References

  • Singh, U., Kumar, S., & Sharma, A. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(10), 1837-1854.
  • Creative Bioarray. (n.d.). Cell Viability Assays.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Alhadidi, I., Shah, D., & Rodgers, K. J. (2019). Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). Amino acids, 51(9), 1327–1340.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

Sources

Comparative analysis of substituted azetidines for monoamine transporter inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of substituted azetidines as inhibitors of monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), presents supporting experimental data, and offers detailed protocols for key in vitro assays. Our objective is to furnish an in-depth technical resource that is both scientifically rigorous and practically applicable in the field of neuroscience and medicinal chemistry.

Introduction: The Therapeutic Promise of Modulating Monoamine Transporters

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] Their modulation is a cornerstone of treatment for a wide array of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its unique conformational constraints and physicochemical properties.[2] Substituted azetidines offer a versatile platform for designing potent and selective inhibitors of MATs, with the potential for improved therapeutic profiles compared to classical inhibitors.[3][4] This guide explores the chemical space of substituted azetidines, providing a comparative analysis of their inhibitory activity at DAT, NET, and SERT.

The Chemical Landscape of Substituted Azetidines

The pharmacological activity of substituted azetidines is profoundly influenced by the nature and position of substituents on the azetidine ring. Key substitution points include the nitrogen atom (N-1), and the carbon atoms at positions 2, 3, and 4.

  • N-Substitution: Alkylation of the azetidine nitrogen can significantly impact binding affinity and selectivity. For instance, N-methylation has been shown to generally increase affinity for SERT in certain classes of 3-aryl-3-arylmethoxyazetidines.[3][5]

  • 3-Position Substitution: This position has been extensively explored, with substitutions ranging from amino and oxypropylamine scaffolds to aryl and arylmethoxy groups.[6][3][4] The nature of the aryl substituents, in particular, plays a crucial role in tuning the affinity and selectivity for the different monoamine transporters.

  • 2- and 4-Position Disubstitution: The stereochemistry of disubstituted azetidines, particularly at the 2 and 4 positions, can influence potency, although the effect is not always predictable.[7] Both cis- and trans- isomers have demonstrated potent inhibitory activity at the vesicular monoamine transporter 2 (VMAT2), a related target.[8][9][10]

Comparative Analysis of Monoamine Transporter Inhibition

The inhibitory potency of substituted azetidines at DAT, NET, and SERT is typically determined through in vitro radioligand binding assays and neurotransmitter uptake inhibition assays. The following table summarizes the binding affinities (Kᵢ in nM) of a selection of substituted azetidines, showcasing the impact of different substitution patterns on their activity and selectivity.

Compound IDN-Substitution3-Aryl Group3-Arylmethoxy GroupDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Selectivity RatioReference
6e HPhenyl3,4-Dichlorophenyl>10000ND3.5>2857[3]
7c CH₃Phenyl3,4-Dichlorophenyl2800ND1.02800[3][5]
7g CH₃3,4-DichlorophenylPhenyl620ND2327[3][5]
7i CH₃3,4-Dichlorophenyl3,4-Dichlorophenyl2200ND1.31692[5]

ND: Not Determined

Structure-Activity Relationship (SAR) Insights:

  • High SERT Affinity: Many 3-aryl-3-arylmethoxyazetidines exhibit high, often nanomolar, affinity for SERT.[3]

  • SERT Selectivity: A significant number of compounds in this class are highly selective for SERT over DAT.[3]

  • Impact of N-Methylation: As seen with compound 7c compared to 6e , N-methylation of the azetidine ring can enhance SERT affinity.[3][5]

  • Influence of Aryl Substitution:

    • Dichloro substitution on the 3-arylmethoxy group (e.g., compounds 6e and 7c ) leads to potent SERT inhibitors.[3][5]

    • Placing a 3,4-dichlorophenyl group on the 3-aryl position (e.g., compound 7g ) can significantly increase DAT affinity, resulting in a more balanced dual DAT/SERT inhibition profile.[3][5]

    • Conversely, a chloro substituent on the 3-arylmethoxy moiety tends to decrease DAT affinity, thereby enhancing SERT selectivity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinities and functional potencies of substituted azetidines at monoamine transporters.

Radioligand Binding Assays for DAT, NET, and SERT

This protocol is used to determine the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a specific radiolabeled ligand from the target transporter.

Materials and Reagents:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[5]

  • Radioligands:

    • For DAT: [³H]WIN 35,428[5]

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Test compounds (substituted azetidines) at various concentrations.

  • Non-specific binding inhibitors:

    • For DAT: 10 µM Cocaine[8]

    • For NET: 10 µM Desipramine[8]

    • For SERT: 10 µM Fluoxetine

  • Glass fiber filters (e.g., GF/C).[6][7]

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target transporter.

    • Homogenize the cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.[8]

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • Serial dilutions of the test compound or vehicle.

      • Radioligand at a concentration near its Kₔ.

      • Membrane preparation.

    • For the determination of non-specific binding, add a high concentration of the appropriate non-specific binding inhibitor instead of the test compound.[8]

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

  • Measurement and Data Analysis:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes.

Materials and Reagents:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).

  • Sucrose Buffer: 0.32 M Sucrose.

  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4.

  • Radiolabeled monoamines:

    • [³H]Dopamine

    • [³H]Norepinephrine

    • [³H]Serotonin (5-HT)

  • Test compounds (substituted azetidines) at various concentrations.

  • Uptake inhibitors for non-specific uptake determination:

    • For Dopamine: 10 µM GBR 12909

    • For Norepinephrine: 10 µM Desipramine

    • For Serotonin: 10 µM Fluoxetine

  • Scintillation cocktail.

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region in ice-cold sucrose buffer.

    • Homogenize the tissue in sucrose buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration.[6]

  • Uptake Inhibition Assay:

    • In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled monoamine.

    • Incubate for a short period to measure the initial uptake rate (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

  • Measurement and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a selective inhibitor) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Monoamine Vesicle Monoamine Monoamine Monoamine_Vesicle->Monoamine Release Monoamine_Transporter Monoamine Transporter (DAT, NET, or SERT) Substituted_Azetidine Substituted Azetidine Substituted_Azetidine->Monoamine_Transporter Inhibition Monoamine->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binding

Caption: General signaling pathway at a monoamine synapse and the point of inhibition by substituted azetidines.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Membranes Prepare Membranes from Transporter-Expressing Cells Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Prepare_Reagents Prepare Radioligand and Test Compound Dilutions Prepare_Reagents->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Calculate Calculate Specific Binding and % Inhibition Count->Calculate Determine_Ki Determine IC50 and Calculate Ki Calculate->Determine_Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

SAR_Logic cluster_scaffold Azetidine Scaffold cluster_substitutions Substitutions cluster_activity Biological Activity Scaffold Azetidine Core N_Sub N-Substitution (e.g., -CH3) Scaffold->N_Sub Aryl_Sub 3-Aryl Substitution (e.g., -Ph, -diClPh) Scaffold->Aryl_Sub Arylmethoxy_Sub 3-Arylmethoxy Substitution (e.g., -O-CH2-Ph, -O-CH2-diClPh) Scaffold->Arylmethoxy_Sub SERT_Affinity SERT Affinity N_Sub->SERT_Affinity Increases DAT_Affinity DAT Affinity Aryl_Sub->DAT_Affinity Increases (diClPh) Arylmethoxy_Sub->SERT_Affinity Increases (diClPh) Arylmethoxy_Sub->DAT_Affinity Decreases (Cl) Selectivity Selectivity (SERT vs. DAT) SERT_Affinity->Selectivity DAT_Affinity->Selectivity

Caption: Logical relationship of structure-activity relationships for substituted azetidines.

Conclusion

Substituted azetidines represent a promising class of monoamine transporter inhibitors with the potential for fine-tuning of potency and selectivity through targeted chemical modifications. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the design and evaluation of novel azetidine-based compounds for the treatment of various CNS disorders. The continued exploration of the rich chemical space of substituted azetidines is anticipated to yield new therapeutic agents with improved efficacy and safety profiles.

References

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). National Institutes of Health.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). National Institutes of Health.
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013). National Institutes of Health.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). National Institutes of Health.
  • Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. (n.d.). National Institutes of Health.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (n.d.). National Institutes of Health.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed.
  • Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. (2011). PubMed.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. (2010). PubMed.
  • Discovery and Development of Monoamine Transporter Ligands. (n.d.). PubMed Central.

Sources

Assessing the Conformational Constraints of 2-Methylazetidine in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the ability to precisely control the three-dimensional structure of a peptide is paramount to achieving desired biological activity, stability, and bioavailability. Nature frequently employs proline residues to introduce conformational rigidity and induce specific turns in peptide backbones.[1][2] However, the pursuit of novel therapeutic agents has spurred the exploration of non-natural amino acids that offer alternative and, in some cases, more potent conformational control. Among these, 2-methylazetidine-2-carboxylic acid (2-MeAze), a four-membered ring analogue of proline, has emerged as a powerful tool for peptide chemists and drug designers.

This guide provides an in-depth comparison of the conformational constraints imposed by this compound in peptides versus those of proline and other proline analogues. We will delve into the structural nuances dictated by the azetidine ring, present supporting experimental data from nuclear magnetic resonance (NMR) spectroscopy and computational modeling, and provide detailed protocols for the synthesis and conformational analysis of this compound-containing peptides.

The Azetidine Ring: A Unique Conformational Switch

The fundamental difference between proline and this compound lies in their ring size. Proline's five-membered pyrrolidine ring preferentially stabilizes a β-turn conformation in peptides. In contrast, the more constrained four-membered ring of 2-alkyl-azetidine-2-carboxylic acids, including this compound, has been shown to be a potent inducer of γ-turns.[3][4][5] This seemingly subtle change in ring size leads to a significant alteration in the peptide backbone's trajectory.

The presence of the methyl group at the Cα position in this compound further enhances this turn-inducing capability. This alkyl substitution introduces steric hindrance that disfavors extended conformations and more strongly promotes the compact γ-turn structure.

Comparative Conformational Analysis: this compound vs. Proline

Amino AcidInduced Turn TypeIdeal φ AngleIdeal ψ AngleKey Intramolecular Hydrogen Bond
This compound γ-turn+70° to +85°-60° to -75°C=O(i) to N-H(i+2)
Proline β-turn (Type I)-60°-30°C=O(i) to N-H(i+3)
2-Methylproline β-turn (Type I)-60°-30°C=O(i) to N-H(i+3)

Table 1: Comparative dihedral angles and hydrogen bonding patterns for turns induced by this compound, proline, and 2-methylproline. The values for the γ-turn are based on computational and NMR studies of 2-alkyl-azetidine-containing peptides, while the β-turn values are well-established for proline-containing peptides.[3][6]

The induction of a γ-turn by this compound results in a more compact fold compared to the β-turn induced by proline. This has significant implications for the design of peptidomimetics, as the spatial presentation of pharmacophoric side chains will be markedly different, potentially leading to altered receptor binding affinities and selectivities.

Experimental Workflow for Assessing Conformational Constraints

A robust assessment of the conformational effects of this compound incorporation requires a combination of peptide synthesis, purification, and structural analysis. The following workflow outlines the key steps.

G cluster_0 Peptide Synthesis & Purification cluster_1 Conformational Analysis SPPS Solid-Phase Peptide Synthesis (Incorporation of Fmoc-2-MeAze-OH) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Confirmation of Identity) Purification->Characterization NMR NMR Spectroscopy (1D ¹H, 2D COSY, TOCSY, NOESY/ROESY) Characterization->NMR Lyophilized Peptide Dihedral Dihedral Angle Restraint Calculation (e.g., Karplus equation) NMR->Dihedral Modeling Computational Modeling (MD Simulations) NMR->Modeling Structure Structure Calculation & Refinement (e.g., CYANA, XPLOR-NIH) Dihedral->Structure

Figure 1: Workflow for the synthesis and conformational analysis of this compound-containing peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol details the manual synthesis of a model tetrapeptide, Ac-Ala-2-MeAze-Ala-NH₂, using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-2-MeAze-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Ala):

    • Dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Confirm coupling completion with a Kaiser test.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (2-MeAze):

    • Dissolve Fmoc-2-MeAze-OH (2 eq), DIC (2 eq), and OxymaPure (2 eq) in DMF.

    • Add the activation mixture to the resin and shake for 4 hours. The coupling of this sterically hindered amino acid may require longer reaction times or the use of a more potent coupling reagent like HATU.

    • Wash and perform a Kaiser test.

  • Fmoc Deprotection: Repeat step 2.

  • Third Amino Acid Coupling (Ala): Repeat step 3.

  • Fmoc Deprotection: Repeat step 2.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes. Wash with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product. Purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Experimental Protocol: NMR Conformational Analysis

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a concentration of 1-5 mM.

NMR Data Acquisition:

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and spectral dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 80 ms to identify coupled spin systems for each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for smaller peptides) or ROESY (for intermediate-sized peptides) spectrum with a mixing time of 200-400 ms to identify through-space proximities between protons.

Data Analysis:

  • Resonance Assignment: Use the TOCSY spectrum to assign all proton resonances to their respective amino acid residues. Use the NOESY/ROESY spectrum to sequence-specifically assign the residues by identifying sequential Hα(i)-HN(i+1) NOEs.

  • Identification of Key NOEs: Search for characteristic NOEs that define a γ-turn. The key NOE for a γ-turn is a strong cross-peak between the Hα proton of the 2-MeAze residue (i+1) and the amide proton of the following residue (i+2).

  • Dihedral Angle Calculation: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. Use the Karplus equation to calculate the corresponding φ dihedral angles.

  • Structure Calculation: Use the NOE-derived distance restraints and the calculated dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of low-energy conformations.

Conclusion and Future Perspectives

The incorporation of this compound-2-carboxylic acid into peptides provides a reliable strategy for inducing γ-turn conformations, offering a distinct structural alternative to the β-turns favored by proline. This guide has provided a comparative framework, experimental data, and detailed protocols to aid researchers in harnessing the unique conformational properties of this non-natural amino acid. The ability to precisely control peptide secondary structure through the strategic placement of residues like this compound is a powerful asset in the design of novel peptidomimetics with enhanced biological activity and therapeutic potential. Future research will likely focus on exploring the interplay of this compound with other conformational constraints and its application in the development of next-generation peptide-based drugs.

References

  • Journal of Organic Chemistry, 2009, 74(21), 8145-8154. Further Evidence for 2-Alkyl-2-carboxyazetidines as γ-Turn Inducers. [Link]
  • Amino Acids, 2010, 39(5), 1299-1307. 2-alkyl-2-carboxyazetidines as γ-turn inducers: incorporation into neurotrophin fragments. [Link]
  • ResearchGate, 2025, Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. [Link]
  • New Journal of Chemistry, 2014, 38, 5542-5551. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. [Link]
  • PubMed, 2007, Conformational preferences of proline analogues with different ring size. [Link]
  • Nature Protocols, 2007, 2(12), 3247-3258. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
  • The Werner Lab, 2016, Manual Solid Phase Peptide Synthesis Protocol. [Link]
  • PubMed, 1997, Proline motifs in peptides and their biological processing. [Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • UCI Department of Chemistry, 2020, Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • ResearchGate, 2012, Methods and protocols of modern solid phase peptide synthesis. [Link]
  • PubMed, 1992, Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. [Link]
  • PubMed Central, 2012, Conformational Preferences of α-Substituted Proline Analogues. [Link]
  • ResearchGate, 2004, Phi and Psi angles and alignment r.m.s.d. in residues between -strands... [Link]
  • Bioinformatics.
  • PubMed, 1989, Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. [Link]
  • PubMed, 1990, The effect of the L-azetidine-2-carboxylic acid residue on protein conform
  • ACS Publications, 2007, Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. [Link]
  • PubMed, 2005, Conformational preferences of non-prolyl and prolyl residues. [Link]
  • SciSpace, 1989, Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. [Link]
  • ACS Publications, 2010, Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. [Link]
  • PubMed Central, 2023, Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
  • ResearchGate, 2008, Diproline Templates as Folding Nuclei in Designed Peptides. Conformational Analysis of Synthetic Peptide Helices Containing Amino Terminal Pro-Pro Segments. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not merely a structural detail but a critical determinant of its pharmacological activity and safety profile. For chiral molecules like 2-Methylazetidine, a versatile building block in medicinal chemistry, ensuring enantiomeric purity is paramount. The differential biological effects of enantiomers necessitate the development and rigorous validation of analytical methods to accurately quantify the chiral purity of this important synthetic intermediate.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. We will delve into the principles of each technique, present comparative data, and provide detailed, field-proven experimental protocols to guide researchers in selecting and validating the most suitable method for their specific needs.

The Imperative of Chiral Purity and Method Validation

The seemingly subtle difference in the three-dimensional arrangement of atoms in enantiomers can lead to profound differences in their interaction with the chiral environment of the human body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, toxic. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over the chiral purity of drug substances.[1][2][3]

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[4][5] For a chiral purity assay, this involves a series of experiments to establish the method's specificity, linearity, range, accuracy, precision, and robustness, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[1]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining the chiral purity of this compound depends on several factors, including the volatility of the analyte, the required sensitivity, the availability of instrumentation, and the stage of drug development.

Method Principle Typical Stationary Phase Key Advantages Key Limitations
Chiral Gas Chromatography (GC) Separation of volatile enantiomers based on their differential interactions with a chiral stationary phase.Cyclodextrin derivatives (e.g., Chirasil-Val)High efficiency and resolution, suitable for volatile and thermally stable compounds.May require derivatization to improve volatility and peak shape.
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Polysaccharide-based (e.g., cellulose or amylose derivatives)Broad applicability, wide variety of available chiral stationary phases.Longer analysis times compared to SFC, higher solvent consumption.
Chiral Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both a gas and a liquid.Polysaccharide-based, similar to HPLCFast separations, reduced solvent consumption ("greener" technique), high efficiency.Requires specialized instrumentation.
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Not applicable (in-solution measurement)Rapid analysis, provides structural information, no chromatographic separation needed.Lower sensitivity compared to chromatographic methods, requires higher analyte concentrations.

Experimental Protocols and Method Validation

The following sections provide detailed, step-by-step protocols for the analysis of this compound's chiral purity using GC, HPLC, SFC, and NMR. These protocols are based on established methods for structurally similar cyclic secondary amines and serve as a robust starting point for method development and validation.

Chiral Gas Chromatography (GC) Method

Chiral GC is a powerful technique for the separation of volatile enantiomers. For a secondary amine like this compound, derivatization is often necessary to improve its volatility and chromatographic performance. A common approach is acylation to form a less polar and more volatile amide derivative.[2][6]

Diagram of the Chiral GC Method Validation Workflow

Chiral GC Method Validation Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_validation Method Validation Derivatization Derivatization of this compound (e.g., with Heptafluorobutyl Chloroformate) Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection onto Chiral GC Column (e.g., Chirasil-L-Val) Extraction->Injection Separation Temperature Programmed Separation Injection->Separation Detection Detection by FID or MS Separation->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision Robustness Robustness Detection->Robustness

Caption: Workflow for the validation of a chiral GC method.

Experimental Protocol: Chiral GC with Derivatization

  • Derivatization:

    • To 1 mg of this compound in a vial, add 100 µL of isooctane and 50 µL of aqueous sodium bicarbonate solution (5%).

    • Add 20 µL of heptafluorobutyl chloroformate.

    • Vortex vigorously for 1 minute.

    • Allow the layers to separate.

  • Sample Preparation:

    • Carefully transfer the upper organic layer to a clean vial for GC analysis.

  • GC Conditions:

    • Column: Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.16 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: 90°C (hold for 2 min), ramp to 180°C at 5°C/min, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Injection Volume: 1 µL.

Validation Parameters to be Assessed:

  • Specificity: Demonstrate that the method can separate the two enantiomers from each other and from any potential impurities or degradation products. This can be achieved by analyzing a racemic mixture and an enantiomerically enriched sample.

  • Linearity and Range: Establish a linear relationship between the peak area of the minor enantiomer and its concentration over a specified range (e.g., from the limit of quantitation to 2% of the major enantiomer's concentration).

  • Accuracy: Determine the closeness of the measured value to the true value by spiking the sample with a known amount of the minor enantiomer at different concentration levels.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters such as oven temperature, flow rate, and injection volume.[1]

Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a widely used technique for enantiomeric separations due to the availability of a broad range of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of cyclic amines.[7]

Diagram of the Chiral HPLC Method Development and Validation Pathway

Chiral HPLC Method Development & Validation cluster_dev Method Development cluster_analysis HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) CSP_Selection CSP Screening (e.g., Chiralpak, Chiralcel) MP_Optimization Mobile Phase Optimization (Solvent, Additives) CSP_Selection->MP_Optimization Injection Injection onto Chiral Column MP_Optimization->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection UV or MS Detection Separation->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Robustness Robustness Detection->Robustness

Caption: Pathway for developing and validating a chiral HPLC method.

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (as this compound has a weak chromophore, a low wavelength is used for detection. Alternatively, derivatization with a UV-absorbing group or the use of a mass spectrometer detector can be employed).

    • Injection Volume: 10 µL.

Validation Considerations:

The validation parameters for the chiral HPLC method are the same as for the GC method, with particular attention to:

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Solution Stability: Evaluate the stability of the sample solution under the intended storage conditions.

Chiral Supercritical Fluid Chromatography (SFC) Method

Chiral SFC has emerged as a "greener" and often faster alternative to HPLC for enantiomeric separations.[8][9] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to high-efficiency separations.

Experimental Protocol: Chiral SFC

  • Sample Preparation:

    • Dissolve this compound in methanol to a concentration of 1 mg/mL.

  • SFC Conditions:

    • Column: Chiralpak IC, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: Supercritical CO2 (A) and Methanol with 0.2% Diethylamine (B).

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation.[3][10] The addition of a chiral solvating agent (CSA) to a solution of the racemic analyte can induce the formation of transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum.

Diagram of the Chiral NMR Analysis Process

Chiral NMR Analysis Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quantification Quantification Analyte Racemic this compound Mixing Mix Analyte, CSA, and Solvent in NMR Tube Analyte->Mixing CSA Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) CSA->Mixing Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mixing Acquisition Acquire 1H NMR Spectrum Mixing->Acquisition Processing Process Spectrum Acquisition->Processing Integration Integrate Diastereotopic Signals Processing->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for determining enantiomeric purity using NMR with a chiral solvating agent.

Experimental Protocol: NMR with CSA

  • Sample Preparation:

    • In a clean NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3).

    • Add 1.0 to 1.5 equivalents of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

    • Gently shake the NMR tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the signals of interest.

  • Data Analysis:

    • Identify the signals corresponding to the protons adjacent to the chiral center of this compound.

    • Observe the splitting of these signals into two distinct sets of peaks, representing the two diastereomeric complexes.

    • Carefully integrate the areas of these two sets of signals to determine the ratio of the two enantiomers and calculate the enantiomeric excess (% ee).

Conclusion: Selecting the Optimal Method

The selection of the most appropriate analytical method for determining the chiral purity of this compound is a critical decision in the drug development process.

  • Chiral GC is an excellent choice for routine quality control of volatile samples, offering high resolution and sensitivity, though it often requires a derivatization step.

  • Chiral HPLC provides a versatile and robust platform with a wide array of commercially available chiral stationary phases, making it a workhorse in many analytical laboratories.

  • Chiral SFC is an increasingly popular technique that offers significant advantages in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and purification.

  • NMR with CSAs is a valuable tool for rapid, non-separative analysis, particularly in a research and development setting where quick assessments of enantiomeric purity are needed.

Ultimately, the chosen method must be rigorously validated to ensure that it is fit for its intended purpose and provides reliable and accurate data to support the quality and safety of the final drug product. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently navigate the validation of analytical methods for the chiral purity of this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • U.S. Food and Drug Administration. (2015).
  • European Medicines Agency. (2011).
  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11), 1234-1243. [Link]
  • Padivitage, N., Kumar, S., & Rustum, A. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner.
  • Šimek, P., Hušek, P., & Wsól, V. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. [Link]
  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Analytical Chemistry, 88(9), 4914–4922. [Link]
  • Al-Saeed, F. A., Al-Majed, A. A., & El-Sherbiny, D. T. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3345. [Link]
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography.
  • Agilent Technologies. (2019).
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • Tarafder, A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-106. [Link]
  • Selvita. (2024).

Sources

The Azetidine Scaffold: A Privileged Motif in Modern Drug Design - A Comparative Review of FDA-Approved Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the azetidine moiety emerging as a particularly valuable scaffold. This four-membered nitrogen-containing heterocycle offers a unique combination of properties, including a high degree of sp³ character, conformational rigidity, and a vector for exiting molecules in a defined three-dimensional space.[1][2] These attributes can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug, often leading to improvements in metabolic stability, solubility, and target-binding affinity.[1] This guide provides a comparative technical review of a selection of U.S. Food and Drug Administration (FDA)-approved drugs that feature the azetidine ring, highlighting the distinct roles this scaffold plays in their therapeutic profiles. We will delve into their mechanisms of action, compare their performance with relevant alternatives using available experimental and clinical data, and provide detailed protocols for key in vitro assays to facilitate further research and development in this promising area.

Featured Azetidine-Containing Drugs: A Class-by-Class Analysis

This review will focus on a diverse set of azetidine-containing drugs, each targeting a different class of proteins and treating a range of diseases, from inflammatory conditions and cancer to hypertension and hypercholesterolemia.

Janus Kinase (JAK) Inhibitors: Baricitinib and Tofacitinib

The Janus kinases are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for signaling downstream of cytokine and growth factor receptors. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases. Both baricitinib and tofacitinib are azetidine-containing JAK inhibitors, but their selectivity profiles and, consequently, their clinical applications, show subtle but important differences.

Baricitinib (Olumiant®) is an orally administered JAK inhibitor approved for the treatment of rheumatoid arthritis, alopecia areata, and certain hospitalized patients with COVID-19.[3] Its structure incorporates a 3-(1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core. The azetidine ring serves as a rigid scaffold that correctly positions the sulfonyl group and the pyrazolopyrimidine core for optimal interaction with the ATP-binding pocket of JAK1 and JAK2.

  • Mechanism of Action: Baricitinib is a potent and selective inhibitor of JAK1 and JAK2.[3][4] By blocking these kinases, it disrupts the signaling of multiple pro-inflammatory cytokines involved in the pathogenesis of autoimmune diseases.

  • Comparative Performance: In clinical trials for rheumatoid arthritis, baricitinib has demonstrated efficacy both as a monotherapy and in combination with methotrexate. Network meta-analyses have compared the efficacy of various JAK inhibitors. One such analysis found that upadacitinib and baricitinib (4 mg) were among the most effective treatments for active rheumatoid arthritis in patients with an inadequate response to conventional or biologic DMARDs.[5]

Tofacitinib (Xeljanz®) is another oral JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Its chemical structure features a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carbonitrile scaffold, which, while not a simple azetidine, contains a related saturated heterocycle that contributes to its binding. However, for the purpose of this review focusing on the azetidine ring itself, we will focus on baricitinib as the primary example in this class.

Mitogen-Activated Protein Kinase Kinase (MEK) Inhibitor: Cobimetinib

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF, are common drivers of various cancers, including melanoma.

Cobimetinib (Cotellic®) is an oral inhibitor of MEK1 and MEK2, approved for use in combination with a BRAF inhibitor (vemurafenib) for the treatment of BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma.[6] The molecule contains a central piperidine ring with an azetidine-1-carboxamide substituent. This azetidine moiety is crucial for its high potency and selectivity.

  • Mechanism of Action: Cobimetinib is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[7] It binds to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. This prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and tumor cell proliferation.

  • Comparative Performance: Clinical trials have demonstrated that the combination of cobimetinib and vemurafenib significantly improves progression-free survival and overall survival in patients with BRAF-mutated melanoma compared to vemurafenib alone.

Dihydropyridine Calcium Channel Blocker: Azelnidipine

Calcium channel blockers are a class of drugs used to treat hypertension and other cardiovascular conditions. They act by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

Azelnidipine (CalBlock®) is a third-generation dihydropyridine calcium channel blocker that is distinguished by its gradual onset and long-lasting antihypertensive effect with a reduced incidence of reflex tachycardia.[8] Its structure includes a 1-benzhydrylazetidin-3-yl ester group. This bulky azetidine substituent is thought to contribute to its unique pharmacokinetic and pharmacodynamic profile.

  • Mechanism of Action: Azelnidipine is a selective blocker of L-type and T-type calcium channels.[8] By inhibiting calcium influx into vascular smooth muscle cells, it causes vasodilation and lowers blood pressure.[9]

  • Comparative Performance: Clinical studies have shown that azelnidipine is as effective as other dihydropyridine calcium channel blockers, such as amlodipine, in lowering blood pressure.[10] However, some studies suggest that azelnidipine may have a more favorable profile in terms of heart rate changes.

Cholesterol Absorption Inhibitor: Ezetimibe

Hypercholesterolemia is a major risk factor for cardiovascular disease. While statins, which inhibit cholesterol synthesis, are the cornerstone of treatment, other mechanisms of lowering cholesterol are also clinically important.

Ezetimibe (Zetia®) is a cholesterol absorption inhibitor that is used as monotherapy or in combination with statins to lower elevated low-density lipoprotein (LDL) cholesterol.[11] The core of the ezetimibe molecule is a 2-azetidinone (a β-lactam) ring. This strained ring system is critical for its biological activity.

  • Mechanism of Action: Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is a critical transporter of cholesterol across the intestinal wall.[12][13] The azetidinone ring is a key pharmacophore for this interaction.

  • Comparative Performance: Clinical trials have demonstrated that ezetimibe, when added to statin therapy, provides significant additional LDL cholesterol lowering compared to statin monotherapy. The IMPROVE-IT trial showed that the addition of ezetimibe to simvastatin in patients with acute coronary syndrome led to a further reduction in cardiovascular events.

Isoxazoline Ectoparasiticide: Sarolaner

While not a human therapeutic, the inclusion of sarolaner in this review highlights the versatility of the azetidine scaffold in veterinary medicine.

Sarolaner (Simparica®) is an oral ectoparasiticide for dogs that provides protection against fleas and ticks.[14] The molecule features a spiro-azetidine isoxazoline structure.

  • Mechanism of Action: Sarolaner is an inhibitor of the insect and acarine gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[15] This leads to uncontrolled neuromuscular activity and the death of the parasites. The spiro-azetidine moiety contributes to its high potency and favorable pharmacokinetic profile in dogs.

  • Comparative Performance: In vitro and in vivo studies have demonstrated the high efficacy of sarolaner against a broad spectrum of fleas and ticks.[16][17] Comparative studies have shown its potent activity relative to other isoxazoline ectoparasiticides.[18]

Comparative Analysis of Azetidine-Containing Drugs

The incorporation of the azetidine ring across these diverse drug classes underscores its value in fine-tuning pharmacological properties. The following table summarizes key quantitative data for the discussed drugs, providing a basis for a more direct comparison of their potency.

DrugTargetAssay TypeIC50 / KdIndication
Baricitinib JAK1Kinase Assay5.9 nM[4][19]Rheumatoid Arthritis, Alopecia Areata, COVID-19
JAK2Kinase Assay5.7 nM[4][19]
TYK2Kinase Assay53 nM[4]
JAK3Kinase Assay>400 nM[3]
Tofacitinib JAK3Kinase Assay1 nM[20]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
JAK2Kinase Assay20 nM[20]
JAK1Kinase Assay112 nM[20]
Cobimetinib MEK1Kinase Assay4.2 nM[21][22]BRAF-mutated Melanoma
MEK1 (Cell-based)Proliferation Assay8 nM (COLO205 cells)[22]
Azelnidipine L-type Ca2+ channelsElectrophysiologyData not readily available in public sourcesHypertension
Ezetimibe NPC1L1Binding Assay220 nM (human)[13]Hypercholesterolemia
Sarolaner GABA-gated Cl- channelsIn vitro efficacyPotency demonstrated, but specific IC50 not provided in reviewed sourcesFlea and Tick Infestations (canine)

Note: IC50 and Kd values can vary depending on the specific assay conditions and should be compared with caution.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these drugs operate is crucial for a deeper understanding of their mechanisms. Below are diagrams representing the key signaling pathways and a generalized experimental workflow for assessing inhibitor potency.

JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 7. Gene Transcription

RAS-RAF-MEK-ERK Signaling Pathway and Inhibition

MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK 1. Binding RAS RAS RTK->RAS 2. Activation RAF RAF RAS->RAF 3. Activation MEK MEK RAF->MEK 4. Phosphorylation ERK ERK MEK->ERK 5. Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors 6. Nuclear Translocation & Activation Cobimetinib Cobimetinib Cobimetinib->MEK Inhibition CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation 7. Gene Expression

Generalized In Vitro Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Compound Serial Dilution Plate_Addition 3. Add Compound, Kinase, & Substrate to Plate Compound_Dilution->Plate_Addition Enzyme_Prep 2. Prepare Kinase & Substrate Mix Enzyme_Prep->Plate_Addition Incubation 4. Incubate at Room Temp. Plate_Addition->Incubation ATP_Addition 5. Initiate Reaction with ATP Incubation->ATP_Addition Stop_Reaction 6. Stop Reaction & Detect Signal (e.g., Luminescence) ATP_Addition->Stop_Reaction Data_Analysis 7. Data Analysis (IC50 determination) Stop_Reaction->Data_Analysis

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies and can be adapted for specific research needs.

Protocol 1: In Vitro JAK Kinase Activity Assay (Luminescence-based)

This protocol is designed to determine the IC50 value of a test compound against a specific JAK family member using a commercially available ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[23][24][25]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (e.g., Baricitinib) and DMSO for dilution

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock solution.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

  • Enzyme/Substrate Mix: Prepare a 2x enzyme/substrate solution in Kinase Assay Buffer. The final enzyme concentration should be empirically determined to ensure the reaction is in the linear range.

  • Reaction Initiation: Add 2 µL of the enzyme/substrate mix to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

  • ATP Addition: Add 2 µL of a 2x ATP solution (at a concentration near the Km for the specific JAK enzyme) to each well to start the kinase reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (DMSO) and negative (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular MEK1/2 Inhibition Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation status of its downstream target, ERK1/2.[26][27]

Materials:

  • A suitable cancer cell line with a constitutively active RAS-RAF-MEK-ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Cell culture medium and supplements.

  • Test compound (e.g., Cobimetinib) and DMSO for dilution.

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation (optional, depending on the cell line's basal activity).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody for a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or DMSO for a specified time (e.g., 2 hours).

    • If necessary, stimulate the cells with PMA (e.g., 400 nM) for the last 30 minutes of the compound treatment to induce robust ERK1/2 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane and reprobe with antibodies against total-ERK1/2 and the loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.

    • Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal and the loading control.

    • Determine the concentration-dependent inhibition of ERK1/2 phosphorylation and calculate the IC50 value.

Protocol 3: Fluorescence-Based Calcium Influx Assay for L-type Calcium Channel Blockers

This high-throughput compatible assay measures the inhibition of calcium influx through L-type calcium channels in response to a depolarizing stimulus.[28][29]

Materials:

  • A cell line stably expressing L-type calcium channels (e.g., HEK293 cells transfected with the Cav1.2 subunit).

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (e.g., Azelnidipine) and DMSO for dilution.

  • Depolarizing agent (e.g., high concentration of KCl).

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in the assay plates and allow them to form a confluent monolayer.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition: Add various concentrations of the test compound or DMSO to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Calcium Influx Measurement:

    • Measure the baseline fluorescence of each well using the plate reader.

    • Inject the depolarizing agent (KCl) into the wells to induce calcium influx.

    • Immediately begin measuring the fluorescence intensity at regular intervals for a set period to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (peak - baseline) for each well.

    • Determine the percent inhibition of the calcium influx for each compound concentration relative to the positive (DMSO) and negative (no depolarization) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The azetidine ring has proven to be a remarkably versatile and valuable scaffold in the design of FDA-approved drugs for a wide range of therapeutic areas.[30][31][32] Its unique structural and physicochemical properties have been successfully exploited to enhance the potency, selectivity, and pharmacokinetic profiles of inhibitors targeting diverse protein classes, including kinases, ion channels, and transporters. The comparative analysis presented in this guide underscores the significant contributions of the azetidine moiety to the therapeutic success of baricitinib, cobimetinib, azelnidipine, ezetimibe, and sarolaner. As our understanding of structure-activity relationships continues to evolve, and as synthetic methodologies for accessing functionalized azetidines become more sophisticated, we can anticipate the continued emergence of innovative and impactful azetidine-containing therapeutics. The provided experimental protocols offer a starting point for researchers to further explore and compare the properties of these and future azetidine-based drug candidates.

References

  • U.S. Food and Drug Administration. (n.d.). Zetia (ezetimibe) Prescribing Information.
  • U.S. Food and Drug Administration. (n.d.). Olumiant (baricitinib) Prescribing Information.
  • Garcia-Calvo, M., Lisnock, J., Bull, H. G., Hawes, B. E., Burnett, D. A., Braun, M. P., ... & Thornberry, N. A. (2005). The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). Proceedings of the National Academy of Sciences, 102(23), 8132-8137.
  • Weinglass, A. B., Kohler, M., Schulte, U., K-h, K., Kaczorowski, G. J., & Garcia-Calvo, M. (2008). Extracellular loop C of NPC1L1 is important for binding to ezetimibe. Proceedings of the National Academy of Sciences, 105(32), 11140-11145.
  • Fridman, J. S., Scherle, P. A., Collins, R., Burn, T. C., Li, Y., Li, J., ... & Vaddi, K. (2010). Selective inhibition of JAK1 and JAK2 is an effective therapeutic approach in models of inflammatory arthritis. The Journal of Immunology, 184(9), 5298-5307.
  • Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Chang, Y., ... & Morris, J. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of medicinal chemistry, 53(24), 8468-8484.
  • Shi, J. G., Chen, X., Lee, F., Emm, T., Scherle, P. A., Lo, Y., ... & Yeleswaram, S. (2014). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. The Journal of Clinical Pharmacology, 54(12), 1354-1361.
  • McTier, T. L., Chubb, N., Curtis, M. P., Hedges, L., Inskeep, G. A., Knauer, C. S., ... & Zoetis Study Group. (2016). Discovery of sarolaner: a novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs. Veterinary parasitology, 222, 3-11.
  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays.
  • Davis Jr, H. R., & Veltri, E. P. (2006). NPC1L1: evolution from pharmacological target to physiological sterol transporter. Arteriosclerosis, thrombosis, and vascular biology, 26(10), 2185-2192.
  • Lee, Y. H., & Bae, S. C. (2021). Comparative efficacy of JAK inhibitors in patients with active rheumatoid arthritis: A Bayesian network meta-analysis of randomized controlled trials. Autoimmunity reviews, 20(4), 102788.
  • ResearchGate. (n.d.). Standardized protocol for measuring the effect of Ca2+ channel blocker on Ca2+ channel current.
  • Weinglass, A. B., Kohler, M., Schulte, U., K-h, K., Kaczorowski, G. J., & Garcia-Calvo, M. (2008). Extracellular loop C of NPC1L1 is important for binding to ezetimibe. Proceedings of the National Academy of Sciences, 105(32), 11140-11145.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit.
  • AMSBIO. (n.d.). JAK1 (Janus Kinase 1) Assay Kit.
  • Aravindan, S., Natarajan, M., Herman, T. S., & Aravindan, N. (2015). Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells. Oncotarget, 6(30), 29746.
  • Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Liffers, K., Herbrand, A. K., Wölwer, C. B., El-Ahmad, Y., Jakobs, M., Köhrer, K., ... & Jendrossek, V. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Scientific reports, 12(1), 1-13.
  • Antibodies-online.com. (n.d.). Calcium Channel Blockers (CCB) ELISA Kit.
  • Grimaldi, M., & Simeone, A. M. (2017). Current development status of MEK inhibitors. Expert opinion on drug discovery, 12(10), 983-1004.
  • ResearchGate. (n.d.). ChemInform Abstract: Azetidine Derivatives as Novel γ-Aminobutyric Acid Uptake Inhibitors: Synthesis, Biological Evaluation, and Structure-Activity Relationship.
  • Singh, R., & Singh, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), 2100096.
  • ResearchGate. (n.d.). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?.
  • Fensome, A., Ambler, C. M., Bannen, L. C., Beaver, K. M., B-L, C. C., Chrencik, J., ... & Wrobleski, S. T. (2018). Discovery of a JAK1/3 inhibitor and use of a prodrug to demonstrate efficacy in a model of rheumatoid arthritis. ACS medicinal chemistry letters, 9(11), 1118-1123.
  • Rau, T., & Wurglics, M. (2006). Calcium channel blocking activity: Screening methods for plant derived compounds. Planta medica, 72(09), 771-776.
  • ResearchGate. (n.d.). Modeled human PK parameters of tofacitinib and estimation of JAK1 heterodimer or JAK2 homodimer IC 50 coverage.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind Sarolaner: A Deep Dive into Canine Flea and Tick Control.
  • ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib.
  • Goa, K. L., & Sorkin, E. M. (1993). Azelnidipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. Drugs, 46(5), 878-903.
  • McTier, T. L., Six, R. H., Fourie, J. J., Pullins, A., Hedges, L., & Rugg, D. (2016). Determination of the effective dose of a novel oral formulation of sarolaner (Simparica™) for the treatment and month-long control of fleas and ticks on dogs. Veterinary parasitology, 222, 12-17.
  • Patsnap Synapse. (2024). What is the mechanism of Azelnidipine?.
  • Wikipedia. (n.d.). Azelnidipine.
  • BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit.
  • ResearchGate. (n.d.). Laboratory studies evaluating the efficacy of a novel orally administered combination product containing sarolaner, moxidectin and pyrantel (Simparica Trio™) for the treatment and control of flea infestations on dogs.
  • VCA Animal Hospitals. (n.d.). Sarolaner.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Methylazetidine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end after the final data point is collected. The responsible disposal of laboratory reagents is a critical, non-negotiable aspect of our work, safeguarding both our personal safety and the integrity of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methylazetidine, a heterocyclic amine that, while valuable in synthesis, requires meticulous handling from cradle to grave.

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate precautions. Although a specific Safety Data Sheet (SDS) for this compound was not the primary focus of this guide, the closely related compound, 2-Methylaziridine, is classified as a hazardous substance that is highly flammable, toxic, and a potential carcinogen. Therefore, it is prudent to treat this compound with a similar level of caution.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[1] Personal Protective Equipment (PPE) is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. Do not dispose of amines down the drain or in general waste, as they can be harmful to aquatic life and ecosystems.[2]

Step 1: Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate this compound waste.

  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or a mixture with other reagents.

  • Segregate from Incompatibles: It is crucial to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[2] Specifically, avoid mixing with:

    • Acids and Oxidizing Agents: Contact with these can lead to violent reactions.[2][3]

    • Halogenated Solvents: Do not mix with chlorinated or other halogenated waste streams.

Step 2: Containerization and Labeling

Proper containment is essential to prevent leaks and ensure clear communication of the hazard.

  • Choose a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) is often a suitable choice.[4] Avoid metal containers, as some amines can be corrosive.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Flammable," "Toxic")

    • The date the waste was first added to the container.

Step 3: Storage of Waste

Accumulated waste must be stored safely pending disposal.

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.[2] This area should be a satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to place the waste container in a secondary container to contain any potential leaks.

Step 4: Final Disposal

The final step is to transfer the waste to a licensed hazardous waste disposal company.

  • Engage Professionals: For the disposal of significant quantities or particularly hazardous materials, it is essential to contact a certified hazardous waste disposal service.[2]

  • Documentation: Maintain meticulous records of the waste disposal, including the quantity, date, and disposal method, as required by your institution and local regulations.[2]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[5]

  • Ventilate: Ensure the area is well-ventilated, and if safe to do so, eliminate any sources of ignition.

  • Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[5] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using spark-free tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste mixed with other chemicals? A->B C Characterize the mixture. Identify all components. B->C Yes D Segregate from incompatible waste streams (acids, oxidizers, halogenated solvents). B->D No C->D E Select a compatible, leak-proof waste container (e.g., HDPE). D->E F Label container with 'Hazardous Waste', chemical name, and hazards. E->F G Store in a cool, well-ventilated, designated satellite accumulation area. F->G H Arrange for pickup by a licensed hazardous waste disposal company. G->H I End: Proper Disposal H->I

Sources

Navigating the Uncharted: A Guide to Personal Protective Equipment for 2-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Inferred Hazards of 2-Methylazetidine

Due to the absence of a dedicated SDS for this compound, a critical assessment of its potential hazards is derived from the known properties of azetidine and other cyclic amines. Azetidine, the parent compound, is recognized as a flammable and corrosive substance.[1] Cyclic amines, as a broader class, often exhibit corrosive properties and can be toxic.[2][3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar hazardous characteristics.

Anticipated Hazards:

  • Flammability: Like its parent compound, this compound is likely to be a flammable liquid.

  • Corrosivity: It is expected to be corrosive to the skin and eyes, causing severe burns upon contact.

  • Toxicity: Inhalation, ingestion, or skin absorption may be harmful.

A Multi-Layered Defense: Personal Protective Equipment (PPE) for this compound

A robust PPE strategy is paramount when working with a compound of unknown specific toxicity. The following table outlines the recommended PPE for handling this compound, categorized by the area of protection.

Area of Protection Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.To provide comprehensive protection against splashes and vapors that could cause severe eye damage. Standard safety glasses are insufficient.
Skin and Body Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). - Lab Coat: A flame-resistant lab coat. - Apron: A chemical-resistant apron worn over the lab coat.- Gloves: Double-gloving is recommended to minimize the risk of exposure due to tears or degradation. Regularly inspect gloves for any signs of damage. - Lab Coat: A flame-resistant lab coat provides a crucial barrier against accidental spills and contact with flammable material. - Apron: An apron offers an additional layer of protection for the torso.
Respiratory Protection A properly fitted respirator with organic vapor cartridges.To be used when working outside of a certified chemical fume hood or in areas with inadequate ventilation, to prevent the inhalation of potentially harmful vapors.

Operational Blueprint: Safe Handling and Disposal Protocols

Adherence to standardized operational procedures is as critical as the selection of appropriate PPE. The following step-by-step guidance ensures a systematic and safe approach to handling and disposing of this compound.

Pre-Operational Checklist:
  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.

  • Fume Hood Verification: Ensure that the chemical fume hood is functioning correctly and has a valid certification.

  • PPE Inspection: Inspect all PPE for defects, such as cracks in the face shield, tears in gloves, or expired respirator cartridges.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

Step-by-Step Handling Procedure:
  • Donning PPE: Put on all required PPE in the correct order: lab coat, apron, respirator (if needed), face shield, and finally, gloves (donning the outer pair last).

  • Chemical Handling: Conduct all manipulations of this compound within the certified chemical fume hood.

  • Spill Management: In the event of a small spill within the fume hood, use an appropriate absorbent material to contain it. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination: remove the outer pair of gloves first, followed by the apron, face shield, lab coat, and the inner pair of gloves. Wash hands thoroughly after removing all PPE.

Waste Disposal Plan:

All materials contaminated with this compound, including used PPE, empty containers, and spill cleanup debris, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, properly labeled, and sealed container.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical in standard trash or down the drain.

Visualizing the Safety Workflow

To further clarify the decision-making process for PPE selection, the following diagram illustrates the logical flow based on the nature of the task.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action Start Handling this compound Task Nature of Task Start->Task SmallScale Small Scale (in Fume Hood) Task->SmallScale Weighing, transfer LargeScale Large Scale or Poor Ventilation Task->LargeScale Synthesis, purification CorePPE Core PPE: - Chemical Goggles - Face Shield - Double Gloves - FR Lab Coat - Chemical Apron SmallScale->CorePPE LargeScale->CorePPE Respiratory Add Respirator (Organic Vapor Cartridges) LargeScale->Respiratory Proceed Proceed with Caution CorePPE->Proceed Respiratory->Proceed

Caption: PPE selection workflow for handling this compound.

By internalizing these guidelines and fostering a culture of safety, researchers can confidently and responsibly advance their scientific endeavors, even when faced with the uncertainties of novel chemical compounds.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Internet]. [cited 2026 Jan 9].
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine [Internet]. [cited 2026 Jan 9].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylazetidine
Reactant of Route 2
2-Methylazetidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.